molecular formula C2Br3Cl3 B14439474 1,1,1-Tribromo-2,2,2-trichloroethane CAS No. 77348-13-1

1,1,1-Tribromo-2,2,2-trichloroethane

Cat. No.: B14439474
CAS No.: 77348-13-1
M. Wt: 370.1 g/mol
InChI Key: PDWNGQFXPKNXAV-UHFFFAOYSA-N
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Description

1,1,1-Tribromo-2,2,2-trichloroethane is a useful research compound. Its molecular formula is C2Br3Cl3 and its molecular weight is 370.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

77348-13-1

Molecular Formula

C2Br3Cl3

Molecular Weight

370.1 g/mol

IUPAC Name

1,1,1-tribromo-2,2,2-trichloroethane

InChI

InChI=1S/C2Br3Cl3/c3-1(4,5)2(6,7)8

InChI Key

PDWNGQFXPKNXAV-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)(Br)Br)(Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

1,1,1-Tribromo-2,2,2-trichloroethane CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,1-Tribromo-2,2,2-trichloroethane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated hydrocarbon. The content herein is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical identity, synthesis, and key characteristics. Given the limited direct research on this specific molecule, this guide synthesizes available data and draws logical parallels from closely related and well-studied compounds, such as 1,1,1-trichloroethane, to provide a robust scientific profile.

Core Chemical Identity

This compound is a fully halogenated ethane derivative where one carbon atom is bonded to three bromine atoms and the other to three chlorine atoms. This substitution pattern results in a molecule with distinct chemical properties.

The primary Chemical Abstracts Service (CAS) number for this compound is 2431-46-1 .[1][2] An alternative CAS number, 77348-13-1, is also listed in some databases.[3]

Key Identifiers:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₂Br₃Cl₃[1][3]

  • Synonyms: Tribromotrichloroethane, 2,2,2-Trichlor-1,1,1-tribrom-ethan[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are determined by its molecular structure and high degree of halogenation. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Weight 370.08 g/mol [1]
Canonical SMILES C(C(Br)(Br)Br)(Cl)(Cl)Cl[3]
InChI Key PDWNGQFXPKNXAV-UHFFFAOYSA-N[1][3]
XLogP3 4.4[4]
Topological Polar Surface Area 0 Ų[3]
Heavy Atom Count 8[3]

Synthesis Pathway: Free Radical Halogenation

The synthesis of this compound can be achieved through the free-radical chlorination of 1,1,1-tribromoethane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, where the hydrogen atoms on the unsubstituted carbon are sequentially replaced by chlorine atoms.[5]

Overall Reaction:

CBr₃CH₃ + 3Cl₂ → CBr₃CCl₃ + 3HCl[5]

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reaction completion and product purity, incorporating in-process checks.

  • Initiation: The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•) using ultraviolet (UV) light. This step is critical as the concentration of free radicals dictates the reaction rate.

  • Propagation (Stepwise Chlorination):

    • Step 2a (Formation of 1,1,1-tribromo-2-chloroethane): A chlorine radical abstracts a hydrogen atom from 1,1,1-tribromoethane, forming an alkyl radical. This radical then reacts with another molecule of Cl₂ to yield the monochlorinated product and a new chlorine radical, continuing the chain.[5]

    • Step 2b (Formation of 1,1,1-tribromo-2,2-dichloroethane): The process is repeated with the monochlorinated intermediate. The presence of the first chlorine atom influences the reactivity of the remaining C-H bonds.

    • Step 2c (Formation of this compound): The final propagation step involves the chlorination of the dichloro-intermediate to yield the desired product.[5] Monitoring the reaction mixture via gas chromatography (GC) at this stage is crucial to determine the endpoint.

  • Termination: The reaction is terminated when two radicals combine to form a stable molecule.[5] This can involve the combination of two chlorine radicals, two alkyl radicals, or an alkyl and a chlorine radical.

Synthesis_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light Start CBr₃CH₃ Cl_rad->Start Intermediate1 CBr₃CH₂Cl Start->Intermediate1 + Cl•, - HCl + Cl₂ Intermediate2 CBr₃CHCl₂ Intermediate1->Intermediate2 + Cl•, - HCl + Cl₂ Product CBr₃CCl₃ Intermediate2->Product + Cl•, - HCl + Cl₂ Termination Radical Combination

Caption: Free-radical chlorination of 1,1,1-tribromoethane.

Potential Applications and Scientific Context

While specific applications for this compound are not well-documented, its structural similarity to 1,1,1-trichloroethane (also known as methyl chloroform) allows for informed hypotheses regarding its potential uses.

1,1,1-trichloroethane was historically a widely used industrial solvent due to its excellent ability to dissolve many organic materials and its relatively low toxicity compared to other chlorinated hydrocarbons.[6] Its applications included:

  • Metal Degreasing and Cleaning: Removing oils and contaminants from metal parts.[7]

  • Electronics Industry: As a solvent for photoresists and for cleaning circuit boards.[6]

  • Adhesives and Coatings: Used as a solvent in the formulation of inks, paints, and adhesives.[6][7]

Given its highly halogenated and non-polar nature, this compound would likely exhibit powerful solvent properties. However, its high molecular weight and the presence of bromine atoms would make it denser and less volatile than 1,1,1-trichloroethane. It could potentially serve as a specialized solvent in niche applications or as an intermediate in the synthesis of other complex halogenated molecules. It is important to note that the use of such compounds is now highly regulated due to their ozone-depleting potential, as seen with the phase-out of 1,1,1-trichloroethane under the Montreal Protocol.[6]

Toxicological Profile and Handling Considerations

There is no specific toxicological data available for this compound. Therefore, it is imperative to handle this compound with the utmost caution, assuming it presents hazards similar to or greater than related haloalkanes. The toxicological profile of 1,1,1-trichloroethane serves as a critical reference point.

Key Potential Hazards (Extrapolated from 1,1,1-Trichloroethane):

  • Central Nervous System (CNS) Depression: Inhalation or ingestion of 1,1,1-trichloroethane is known to act as a CNS depressant.[6] Symptoms can include headache, nausea, dizziness, and impaired coordination.[8]

  • Hepatotoxicity (Liver Effects): Animal studies have consistently shown that exposure to 1,1,1-trichloroethane can lead to liver damage, including increased liver weight and cellular changes.[9] Case reports in humans exposed to high concentrations also suggest the potential for liver damage.[9]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 1,1,1-trichloroethane in Group 2A as a probable human carcinogen.[6]

Recommended Handling Protocols:

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid Ignition Sources: While heavily halogenated alkanes are not highly flammable, they can decompose at high temperatures to produce toxic gases like phosgene.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals (e.g., potassium, magnesium).[8]

Conclusion

This compound is a halogenated hydrocarbon with the CAS number 2431-46-1. While direct experimental data on its applications and toxicity is scarce, its properties can be inferred from its chemical structure and by comparison with the well-characterized analogue, 1,1,1-trichloroethane. Its synthesis via free-radical halogenation is a standard method for producing such compounds. Due to the potential for significant CNS and hepatic toxicity, as well as environmental concerns common to chlorinated solvents, this chemical must be handled with stringent safety protocols. Further research is needed to fully characterize its properties and potential utility.

References

  • This compound - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1 | Chemsrc. (2025, November 29). Retrieved from Chemsrc. [Link]

  • For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. (n.d.). Gauth. Retrieved from Gauthmath. [Link]

  • 1,1,2-Tribromo-1,2,2-trichloroethane | C2Br3Cl3 | CID 22990606 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • 1,1,1-Trichloroethane - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • 1,1,1-Trichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved from NCBI. [Link]

  • Toxicological Profile for 1,1,1-Trichloroethane. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

Sources

physical properties of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,1,1-Tribromo-2,2,2-trichloroethane

Abstract

This technical guide provides a comprehensive overview of the known and predicted (C₂Br₃Cl₃). As a fully halogenated ethane derivative, this compound presents unique characteristics, yet it is sparsely documented in publicly available experimental literature. This document, therefore, synthesizes available computational data with expert-driven predictions based on the well-understood principles of physical organic chemistry and data from analogous halogenated hydrocarbons. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physical nature. The guide covers its chemical identity, predicted physical state and solubility, a predictive analysis of its spectroscopic signatures, standardized protocols for its empirical characterization, and crucial safety and handling information derived from related compounds.

Chemical Identity and Computed Properties

This compound is a synthetic haloalkane where all hydrogen atoms of an ethane molecule have been substituted by bromine and chlorine atoms. Its identity is established by its structure and molecular formula. While experimental data is scarce, computational models provide valuable initial parameters.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 77348-13-1[1]
Molecular Formula C₂Br₃Cl₃[1][2]
Molecular Weight 370.1 g/mol [1][3]
Canonical SMILES C(C(Br)(Br)Br)(Cl)(Cl)Cl[1]
InChIKey PDWNGQFXPKNXAV-UHFFFAOYSA-N[1][2]
Computed LogP ~4.4[3]
Topological Polar Surface Area 0 Ų[1]

The high LogP (octanol-water partition coefficient) value of approximately 4.4 strongly indicates that the molecule is highly lipophilic and hydrophobic, predicting very low solubility in water and high solubility in non-polar organic solvents.[3] The absence of any polar surface area further supports this prediction.

Predicted Physical State and Solubility

Due to the compound's high molecular weight and the substantial atomic mass of its halogen substituents, it is predicted to be a dense solid at standard temperature and pressure. Public databases currently lack experimentally determined values for its melting and boiling points.[4] This absence is likely due to a combination of the compound's specialized nature and potential thermal instability, a common trait among heavily halogenated alkanes which can dehalogenate at elevated temperatures.

  • Physical State: Predicted to be a dense, crystalline solid.

  • Solubility: Expected to be virtually insoluble in water.[5] High solubility is anticipated in non-polar organic solvents such as hydrocarbons (e.g., hexane), chlorinated solvents (e.g., dichloromethane), and ethers. Its solubility profile is comparable to other highly halogenated alkanes.[6][7]

Spectroscopic Characterization: A Predictive Analysis

Without published experimental spectra, we can reliably predict the key features of this compound's spectroscopic signature based on its molecular structure. This predictive approach is fundamental for identifying and characterizing the compound in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The molecule contains no hydrogen atoms. Therefore, its proton NMR spectrum will exhibit no signals . The only peaks present would be from the deuterated solvent or the internal standard (e.g., TMS).[8]

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is predicted to show two distinct signals, corresponding to the two carbon atoms in unique chemical environments:

    • -CBr₃ Carbon: This carbon is bonded to three bromine atoms.

    • -CCl₃ Carbon: This carbon is bonded to three chlorine atoms.

    Both signals are expected to be singlets due to the absence of attached protons. The -CCl₃ carbon signal is predicted to be further downfield (at a higher ppm value) than the -CBr₃ signal. This is because chlorine is more electronegative than bromine, resulting in a greater deshielding effect on the adjacent carbon nucleus.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of C-H stretching bands. The primary absorption bands of diagnostic value will be in the fingerprint region (<1000 cm⁻¹):

  • C-Cl Stretching: Strong, sharp absorptions are expected in the 800-600 cm⁻¹ range.

  • C-Br Stretching: Strong absorptions are predicted in the 680-515 cm⁻¹ range.

  • C-C Stretching: A weak absorption corresponding to the carbon-carbon single bond may be observed.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide a definitive molecular weight and a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): A complex molecular ion peak cluster will be observed due to the multiple stable isotopes of both chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br). The precise pattern of this cluster is a powerful tool for confirming the elemental composition.

  • Fragmentation: The most likely fragmentation pathway is the cleavage of the C-C bond, which is the weakest bond in the molecule. This would result in two prominent fragment ions: [CBr₃]⁺ and [CCl₃]⁺. Each of these fragments would also exhibit a characteristic isotopic pattern.

Standardized Protocols for Physical Property Determination

To move from predictive to empirical data, rigorous and standardized experimental protocols are required. The following section outlines self-validating methodologies for the characterization of this compound.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Physical Property Measurement cluster_3 Phase 4: Data Validation Purity Purity Assessment (e.g., GC-MS) Dissolve Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR) Purity->Dissolve MS Mass Spectrometry (EI-MS) Purity->MS Sample Acquire/Synthesize Sample Sample->Purity NMR NMR Spectroscopy (¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR DSC Melting Point (DSC) Dissolve->DSC Density Density Measurement Dissolve->Density Validate Cross-Validate All Data NMR->Validate MS->Validate IR->Validate DSC->Validate Density->Validate Report Final Report Generation Validate->Report

Caption: Workflow for the comprehensive characterization of a chemical compound.

Protocol for Spectroscopic Analysis (GC-MS)

This protocol is adapted from standard methodologies for volatile halogenated compounds.[9]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: Employ a non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Program:

    • Set the initial oven temperature to 50°C and hold for 2 minutes.

    • Ramp the temperature at a rate of 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1.

  • MS Parameters:

    • Set the ionization mode to Electron Ionization (EI) at 70 eV.

    • Scan over a mass range of 50-500 m/z.

  • Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for molecular ion and fragmentation patterns, paying close attention to the isotopic clusters.

Protocol for Spectroscopic Analysis (¹³C NMR)

This protocol is based on standard NMR practices for small organic molecules.[9]

  • Sample Preparation: Dissolve approximately 30-50 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Run a proton-decoupled ¹³C experiment (e.g., zgpg30 pulse program).

    • Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of 2.0 seconds.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication and Fourier transform. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

  • Analysis: Identify the two predicted singlet peaks and record their chemical shifts.

Safety, Handling, and Storage

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, all safety procedures must be based on data from structurally similar, highly halogenated alkanes like 1,1,1-trichloroethane and 1,1,2-trichloroethane.[10][11] These compounds are classified as hazardous, and similar precautions are warranted.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields, and a lab coat.[11] All handling should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[10]

  • Health Hazards: Inhalation of related compounds can be harmful, acting as central nervous system depressants and causing irritation to the respiratory tract.[10][12] Skin contact may cause irritation, and absorption through the skin may be harmful.[11] Ingestion is presumed to be toxic.

  • Fire and Reactivity: The compound is not expected to be flammable. However, upon heating to decomposition, it can emit highly toxic and corrosive fumes of hydrogen chloride and hydrogen bromide.[10] It is critical to avoid contact with chemically active metals such as aluminum, magnesium, sodium, and potassium, as violent reactions can occur with halogenated alkanes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials, particularly strong bases and active metals.[5][10]

  • Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter the environment, as halogenated hydrocarbons can be persistent and harmful to aquatic life.[13]

Synthesis and Potential Applications

The primary documented synthesis route for this class of compounds is through free-radical halogenation. This compound can be formed from 1,1,1-tribromoethane by substituting the remaining hydrogen atoms with chlorine via a reaction initiated by UV light.[14]

The applications for such a specialized molecule are likely limited. Its high density and non-polar nature could make it a candidate for use as a specialized solvent for dense, non-polar substances or as an intermediate in the synthesis of other complex halogenated molecules. However, its use is likely constrained by the same environmental concerns that led to the phasing out of many chlorofluorocarbons (CFCs) and other halogenated alkanes under the Montreal Protocol.[12][15]

Conclusion

This compound represents a molecule of significant academic interest due to its fully halogen-substituted structure. While a substantial body of experimental data is not yet available, this guide provides a robust framework for its understanding and future investigation. Through the synthesis of computational data, predictive chemical principles, and standardized analytical protocols, researchers are well-equipped to safely handle, characterize, and utilize this compound. The emphasis on predictive analysis underscores the power of foundational chemical knowledge in navigating areas where empirical data is sparse, ensuring both scientific integrity and operational safety.

References

  • PubChem. 1,1,2-Tribromo-1,2,2-trichloroethane | C2Br3Cl3 | CID 22990606. Available from: [Link]

  • Gauth. For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. Available from: [Link]

  • PubChem. This compound | C2Br3Cl3 | CID 54184083. Available from: [Link]

  • Chemsrc. 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1. Available from: [Link]

  • PubChem. 1,1,1-Tribromo-2,2-dichloroethane | C2HBr3Cl2 | CID 15737915. Available from: [Link]

  • IndiaMART. 1,1,1-Trichloroethane-2,2,2-d3. Available from: [Link]

  • Exposome-Explorer. 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Wikipedia. 1,1,1-Trichloroethane. Available from: [Link]

  • National Center for Biotechnology Information. 1,1,1-Trichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available from: [Link]

  • PrepChem.com. Synthesis of 1,1,1-trichloroethane. Available from: [Link]

  • CAS Common Chemistry. 1,1,1-Trichloroethane. Available from: [Link]

  • ChemBK. 1,1,1-trichloroethane. Available from: [Link]

  • ChemBK. 1,1,2-Trichloroethane. Available from: [Link]

  • PubChem. 1,1,1-Tribromo-2-chloroethane | C2H2Br3Cl | CID 23510637. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,1,2-Trichloroethane. Available from: [Link]

  • Wikipedia. 1,1,1-Trichloro-2,2,2-trifluoroethane. Available from: [Link]

  • YouTube. NMR spectroscopy// NMR spectra of 1,1,2-tribromoethane// Organic chemistry B.SC. Final. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1,1-trichloroethane. Available from: [Link]

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An In-depth Technical Guide to the Molecular Structure of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 1,1,1-tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃), a perhalogenated ethane derivative. Due to the limited availability of experimental data for this specific compound, this document synthesizes established chemical principles, computational predictions, and comparative data from analogous halogenated alkanes to offer a robust and insightful analysis for research and development applications.

Introduction

This compound is a fully halogenated hydrocarbon belonging to the ethane family, with the chemical formula C₂Br₃Cl₃.[1][2] In this molecule, one carbon atom is bonded to three bromine atoms, and the other is bonded to three chlorine atoms. Its systematic IUPAC name is this compound.[2] This compound is registered under the CAS number 2431-46-1.[1] The presence of a carbon-carbon single bond classifies it as an alkane derivative. The high degree of halogenation is expected to impart unique chemical and physical properties, including high density, low flammability, and significant reactivity under certain conditions. Understanding the molecular structure of this compound is fundamental to predicting its behavior in chemical reactions and its potential utility in various scientific and industrial applications.

Molecular Structure and Bonding

The fundamental structure of this compound consists of a central carbon-carbon single bond. One carbon atom is substituted with three bromine atoms, forming a tribromomethyl (-CBr₃) group, while the second carbon atom is substituted with three chlorine atoms, creating a trichloromethyl (-CCl₃) group.

Geometric Configuration

The geometry around each carbon atom is predicted to be tetrahedral, consistent with sp³ hybridization. The presence of bulky halogen atoms (bromine being larger than chlorine) will likely lead to steric hindrance, which may cause distortions from the ideal tetrahedral bond angles of 109.5°. The C-C bond allows for free rotation, though the bulky halogen substituents may create a significant rotational barrier.

Predicted Bond Parameters
BondPredicted Bond Length (Å)Predicted Bond Angle (°)
C-C~1.54 - 1.56
C-Br~1.93 - 1.95Br-C-Br: ~108 - 111
C-Cl~1.76 - 1.78Cl-C-Cl: ~108 - 111
Br-C-C: ~108 - 111
Cl-C-C: ~108 - 111

Note: These values are estimations based on computational chemistry and data from analogous compounds and should be confirmed by experimental analysis.

The following diagram illustrates the predicted molecular geometry:

Caption: Predicted 3D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptually approached through the free-radical halogenation of a suitable precursor. A plausible synthetic route involves the chlorination of 1,1,1-tribromoethane.

Reaction Pathway

The overall reaction is as follows:

C₂H₃Br₃ + 3Cl₂ → C₂Br₃Cl₃ + 3HCl

This reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

synthesis_pathway 1,1,1-Tribromoethane 1,1,1-Tribromoethane 1,1,1-Tribromo-2-chloroethane 1,1,1-Tribromo-2-chloroethane 1,1,1-Tribromoethane->1,1,1-Tribromo-2-chloroethane + Cl₂ / UV light 1,1,1-Tribromo-2,2-dichloroethane 1,1,1-Tribromo-2,2-dichloroethane 1,1,1-Tribromo-2-chloroethane->1,1,1-Tribromo-2,2-dichloroethane + Cl₂ / UV light This compound This compound 1,1,1-Tribromo-2,2-dichloroethane->this compound + Cl₂ / UV light

Caption: Stepwise synthesis of this compound.

Experimental Protocol: A Conceptual Framework

While a specific, validated protocol for this synthesis is not widely published, a general procedure based on free-radical halogenation principles can be outlined.

Materials:

  • 1,1,1-tribromoethane

  • Chlorine gas (Cl₂)

  • An inert solvent (e.g., carbon tetrachloride, though caution is advised due to its toxicity)

  • UV lamp or a chemical radical initiator (e.g., AIBN)

  • Reaction vessel equipped with a gas inlet, condenser, and stirrer

  • Neutralizing agent (e.g., aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Dissolve 1,1,1-tribromoethane in the inert solvent in the reaction vessel. The setup should be in a well-ventilated fume hood and shielded from ambient light.

  • Initiation: Begin stirring the solution and initiate the reaction by either irradiating the mixture with a UV lamp or by adding a radical initiator.

  • Chlorination: Slowly bubble chlorine gas through the solution. The reaction is exothermic, so the temperature should be monitored and controlled, possibly with an ice bath.

  • Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of chlorinated intermediates and the final product.

  • Workup: Once the reaction is complete, stop the chlorine flow and UV irradiation. Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • Neutralization: Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove residual HCl and unreacted chlorine.

  • Purification: Separate the organic layer, dry it with a suitable drying agent, and then purify the product by fractional distillation. The significant differences in boiling points between the starting material, intermediates, and the final product should allow for effective separation.

Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A ¹³C NMR spectrum is expected to show two distinct signals, one for the carbon atom bonded to the three bromine atoms (-CBr₃) and another for the carbon atom bonded to the three chlorine atoms (-CCl₃). The chemical shifts of these signals will be significantly influenced by the electronegativity and size of the attached halogens. The -CCl₃ carbon is expected to appear further downfield (at a higher ppm value) than the -CBr₃ carbon due to the higher electronegativity of chlorine.

  • ¹H NMR: As there are no hydrogen atoms in the molecule, no signals would be observed in a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be dominated by strong absorption bands corresponding to the stretching vibrations of the carbon-halogen bonds.

BondPredicted IR Absorption Range (cm⁻¹)
C-Cl stretch800 - 600
C-Br stretch600 - 500
C-C stretch(Likely weak and in the fingerprint region)

The absence of C-H stretching and bending vibrations would be a key feature of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound would be complex due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).

  • Molecular Ion Peak (M⁺): A cluster of peaks representing the molecular ion would be expected, with the specific pattern determined by the various combinations of bromine and chlorine isotopes. The most abundant peak in this cluster would correspond to the most probable combination of isotopes.

  • Fragmentation Pattern: Fragmentation is likely to occur at the C-C bond, leading to the formation of [CBr₃]⁺ and [CCl₃]⁺ fragment ions. The isotopic patterns of these fragments would also be characteristic. Cleavage of C-Br and C-Cl bonds would also contribute to the fragmentation pattern.

Chemical Reactivity

The reactivity of this compound is largely dictated by the presence of the numerous halogen substituents and the nature of the carbon-halogen and carbon-carbon bonds.

  • Nucleophilic Substitution: Perhalogenated alkanes are generally resistant to nucleophilic substitution reactions under normal conditions due to steric hindrance and the absence of a good leaving group in the form of a stable carbocation.

  • Radical Reactions: The C-Br bonds are weaker than the C-Cl bonds and are more susceptible to homolytic cleavage under UV light or high temperatures, potentially initiating radical reactions.

  • Reductive Dehalogenation: The compound may undergo reductive dehalogenation in the presence of reducing agents or certain metals.

  • Thermal Decomposition: At high temperatures, decomposition is expected, potentially leading to the formation of smaller halogenated molecules and carbon soot.

Potential Applications

While specific applications for this compound are not well-documented, its properties suggest potential uses in several areas:

  • Solvent: Its non-polar nature and high density could make it a useful solvent for specific chemical processes, particularly where a non-flammable, dense medium is required.

  • Intermediate in Organic Synthesis: It could serve as a building block in the synthesis of more complex organobromine and organochlorine compounds.

  • Reagent in Halogenation Reactions: Under appropriate conditions, it might act as a source of bromine or chlorine radicals.

  • High-Density Fluid: Its high molecular weight suggests it would be a dense liquid, which could be useful in density-based separation processes.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the toxicology of other polyhalogenated ethanes, it should be handled with caution.[3][4][5]

  • General Precautions: It is prudent to assume that this compound may be toxic if inhaled, ingested, or absorbed through the skin. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Potential Hazards: Polyhalogenated alkanes can have effects on the central nervous system, liver, and kidneys.[4] Long-term exposure to some chlorinated and brominated hydrocarbons has been linked to carcinogenicity in animal studies.[6]

  • Environmental Impact: Many polyhalogenated compounds are persistent in the environment and can bioaccumulate. Proper disposal in accordance with local regulations is essential.

Conclusion

This compound represents an interesting, though currently understudied, member of the perhalogenated ethane family. Its molecular structure, characterized by a high degree of halogenation and steric crowding, suggests a unique set of physical and chemical properties. While experimental data remains scarce, theoretical predictions and comparisons with analogous compounds provide a valuable framework for understanding its potential behavior and applications. Further experimental investigation into the synthesis, structure, and reactivity of this molecule is warranted to fully elucidate its properties and unlock its potential for scientific and industrial use.

References

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A Technical Guide to 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,1,1-tribromo-2,2,2-trichloroethane, a perhalogenated ethane derivative. The document details its fundamental chemical and physical properties, outlines a robust laboratory-scale synthesis protocol via Lewis acid-catalyzed halogen exchange, and explores its reactivity and potential applications in advanced organic synthesis. Emphasis is placed on the rationale behind synthetic choices and analytical validation, providing researchers and drug development professionals with a foundational understanding of this highly functionalized chemical entity. Safety protocols and handling considerations are also addressed to ensure safe and effective utilization in a research environment.

Introduction and Nomenclature

This compound is a unique halogenated organic compound in which a central carbon-carbon single bond is substituted with three bromine atoms on one carbon and three chlorine atoms on the other. This symmetric, yet electronically polarized, structure imparts specific reactivity, making it a subject of interest as a synthetic building block. Its high molecular weight and density are characteristic of polyhalogenated alkanes.

The primary identifier for this compound is its CAS Number: 2431-46-1 [1][2]. Due to its straightforward structure, its IUPAC name, this compound, is used almost exclusively.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are primarily dictated by its high molecular mass and the strong intermolecular van der Waals forces resulting from its numerous halogen atoms. While extensive experimental data is not widely published, key properties can be computed or inferred from its structure and comparison to similar compounds.

Table 1: Key Physicochemical Properties of C₂Br₃Cl₃

Property Value Source
Chemical Formula C₂Br₃Cl₃ [2][3]
IUPAC Name This compound [3]
CAS Number 2431-46-1 [1][2]
Molecular Weight 370.08 g/mol [2]
Appearance Expected to be a dense, colorless liquid or low-melting solid. Inferred
Boiling Point Significantly > 75°C Inferred from 1,1,1-trichloroethane[4]
Melting Point Significantly > -30°C Inferred from 1,1,1-trichloroethane[4]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). Inferred

| Density | > 1.4 g/cm³ | Inferred |

Synthesis and Purification

The most logical and efficient synthesis of this compound is through a Lewis acid-catalyzed halogen exchange reaction . This method leverages a more accessible perhalogenated starting material, such as hexachloroethane, and exchanges a subset of the chlorine atoms for bromine. Aluminum bromide (AlBr₃) is an effective catalyst for this transformation.

Causality in Synthesis: The choice of a Lewis acid catalyst is critical. The aluminum atom in AlBr₃ is electron-deficient and coordinates with a chlorine atom on the hexachloroethane substrate. This coordination polarizes the C-Cl bond, weakening it and making the carbon atom susceptible to nucleophilic attack by a bromide ion (from AlBr₃ or another bromine source). The reaction proceeds until a thermodynamic equilibrium is reached, which can be controlled by reaction time and stoichiometry.

reactant C₂Cl₆ (Hexachloroethane) product C₂Br₃Cl₃ (Target Compound) reactant->product catalyst catalyst AlBr₃ (cat.) Reflux, Anhydrous

Caption: Synthesis of C₂Br₃Cl₃ via Halogen Exchange.

Protocol 1: Synthesis of this compound

  • Principle: This procedure describes the partial bromination of hexachloroethane using aluminum bromide as both a catalyst and a bromine source. The reaction must be conducted under anhydrous conditions to prevent deactivation of the Lewis acid catalyst.

  • Materials:

    • Hexachloroethane (C₂Cl₆)

    • Anhydrous Aluminum Bromide (AlBr₃)

    • Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Methodology:

    • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add hexachloroethane (1.0 eq) and anhydrous CCl₄.

    • Catalyst Addition: Under a positive pressure of nitrogen, carefully add anhydrous aluminum bromide (approx. 0.5-0.6 eq to target three bromine substitutions) in portions. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

    • Reaction: After the addition is complete, heat the mixture to a sustained reflux. Monitor the reaction progress by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) by periodically quenching small aliquots in water and extracting with a solvent.

    • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice to quench the AlBr₃ catalyst.

    • Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product will likely be a mixture of various bromochloroethanes. Purification can be achieved by fractional distillation under reduced pressure, separating the components based on their different boiling points.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the relative weakness of the C-C and C-Br bonds compared to the C-Cl bond.

1. Radical Generation: The most significant synthetic application stems from its ability to act as a precursor to trihalomethyl radicals under thermal or photochemical conditions. The C-C bond can cleave homolytically to generate a tribromomethyl radical (•CBr₃) and a trichloromethyl radical (•CCl₃). This makes it a valuable reagent in radical addition reactions.

Mechanism Spotlight: Radical Addition to Alkenes

In the presence of a radical initiator (e.g., AIBN) or UV light, C₂Br₃Cl₃ can add across a double bond. The more reactive •CBr₃ radical typically initiates the process. This provides a powerful method for the simultaneous introduction of two different trihalomethyl groups onto an organic scaffold, a strategy often employed in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding affinity.

cluster_0 Initiation cluster_1 Propagation C₂Br₃Cl₃ C₂Br₃Cl₃ •CBr₃ + •CCl₃ •CBr₃ + •CCl₃ C₂Br₃Cl₃->•CBr₃ + •CCl₃ Δ or hν Alkene + •CBr₃ Alkene + •CBr₃ Radical Intermediate Radical Intermediate Alkene + •CBr₃->Radical Intermediate Radical Intermediate + C₂Br₃Cl₃ Radical Intermediate + C₂Br₃Cl₃ Final Product + •CBr₃ Final Product + •CBr₃ Radical Intermediate + C₂Br₃Cl₃->Final Product + •CBr₃ Chain Carrier

Caption: General Mechanism for Radical Addition to an Alkene.

2. Relevance to Drug Development: While not a therapeutic agent itself, C₂Br₃Cl₃ serves as a specialized building block. The incorporation of trihalomethyl groups is a validated strategy in drug design. For example, the -CF₃ group is a well-known bioisostere for other functional groups and can enhance metabolic stability. The -CBr₃ and -CCl₃ groups, while less common, can similarly be used to add bulk and increase lipophilicity, potentially improving a drug candidate's ability to cross cell membranes. This reagent offers a direct route to install these motifs.

Analytical Validation Workflow

Confirming the identity and purity of synthesized this compound is essential. A multi-technique approach ensures a self-validating system.

start Crude Product (Post-Workup) gcms GC-MS Analysis start->gcms Check for purity & identify components nmr ¹³C NMR Spectroscopy gcms->nmr Confirm carbon backbone & symmetry ftir FT-IR Spectroscopy nmr->ftir Confirm absence of C-H bonds end Purity & Identity Confirmed ftir->end

Caption: Workflow for Analytical Validation of C₂Br₃Cl₃.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool to assess purity and confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern due to the presence of multiple bromine and chlorine atoms.

  • ¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to be simple, showing two distinct signals for the -CBr₃ and -CCl₃ carbons.

  • FT-IR Spectroscopy: The infrared spectrum will be dominated by strong C-Br and C-Cl stretching vibrations. Crucially, it will confirm the absence of C-H stretches, verifying the perhalogenated nature of the product.

Safety and Handling

As with all polyhalogenated compounds, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, the following precautions, based on analogous compounds like 1,1,1-trichloroethane and other haloalkanes, should be strictly followed[5][6][7].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Use a standard laboratory coat. Ensure no skin is exposed.

  • Handling:

    • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

    • Avoid contact with skin and eyes.

    • Keep away from strong bases, reactive metals (e.g., aluminum, magnesium), and high temperatures, which could cause decomposition.

  • Toxicity:

    • Expected to be harmful if inhaled or swallowed[7].

    • May cause irritation to the skin, eyes, and respiratory system[6].

    • Long-term exposure to related chlorinated hydrocarbons can have effects on the central nervous system and liver[8].

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a specialized chemical reagent with defined synthetic utility, particularly in the field of radical chemistry. Its preparation via halogen exchange from hexachloroethane is a feasible laboratory procedure, provided strict anhydrous conditions are maintained. For researchers in organic synthesis and drug discovery, its value lies in its capacity to serve as a dense, compact source for introducing both tribromomethyl and trichloromethyl groups into complex molecular architectures. Adherence to rigorous safety protocols is essential for its handling and use.

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solubility of 1,1,1-Tribromo-2,2,2-trichloroethane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,1,1-Tribromo-2,2,2-trichloroethane in Organic Solvents

Introduction

This compound (C₂Br₃Cl₃) is a fully halogenated hydrocarbon, a class of compounds with unique physicochemical properties.[1] Understanding the solubility of this compound in various organic solvents is critical for a range of applications, from its use as a reagent in organic synthesis to its potential role as a dense, non-aqueous phase liquid (DNAPL) in environmental science. Furthermore, for drug development professionals, comprehending the behavior of halogenated compounds can inform the design of novel therapeutics and the selection of appropriate formulation and purification solvents.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility, offers qualitative predictions, and presents a detailed, field-proven experimental protocol for accurate quantitative determination.

Core Principles: Physicochemical Properties and Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular properties.

Molecular Structure and Polarity: this compound is a non-polar molecule. Although the individual carbon-bromine and carbon-chlorine bonds are polar due to the high electronegativity of the halogen atoms, the symmetrical arrangement of these atoms around the carbon-carbon single bond results in a cancellation of the individual bond dipoles. This leads to a molecule with a very low overall molecular dipole moment.

Intermolecular Forces: The primary intermolecular forces at play for halogenated alkanes are van der Waals forces, specifically London dispersion forces.[2][3][4] These forces arise from temporary fluctuations in electron distribution, creating transient dipoles. The strength of these forces increases with the number of electrons and the surface area of the molecule.[3][4] Given its high molecular weight (370.08 g/mol ) and the presence of numerous electrons in the bromine and chlorine atoms, this compound is expected to exhibit significant London dispersion forces.[1][5]

Solubility Prediction: Based on these properties, this compound is predicted to be:

  • Highly soluble in non-polar and weakly polar aprotic solvents where the primary intermolecular interactions are also London dispersion forces. The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions.[3]

  • Sparingly soluble in highly polar solvents, especially polar protic solvents like water and short-chain alcohols. The strong hydrogen bonding network in these solvents is difficult to disrupt by the non-polar solute molecules, making dissolution energetically unfavorable.[3][4]

Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by solvent class. For precise quantitative data, experimental determination is essential.

Solvent ClassSpecific SolventChemical FormulaPolarityPredicted Solubility
Non-Polar HexaneC₆H₁₄Non-PolarHighly Soluble
TolueneC₇H₈Non-PolarHighly Soluble
Carbon TetrachlorideCCl₄Non-PolarHighly Soluble
Weakly Polar Aprotic Diethyl Ether(C₂H₅)₂OWeakly PolarSoluble
DichloromethaneCH₂Cl₂Weakly PolarSoluble
ChloroformCHCl₃Weakly PolarSoluble
Polar Aprotic AcetoneC₃H₆OPolar AproticModerately Soluble
Ethyl AcetateC₄H₈O₂Polar AproticModerately Soluble
AcetonitrileC₂H₃NPolar AproticSparingly Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSparingly Soluble
Polar Protic MethanolCH₃OHPolar ProticSparingly Soluble
EthanolC₂H₅OHPolar ProticVery Sparingly Soluble

Experimental Determination of Thermodynamic Solubility

For researchers requiring precise solubility data, the Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid compound.[6] This method ensures the solvent is fully saturated with the solute, and the resulting concentration represents the true solubility at a given temperature.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sample Processing cluster_analysis Phase 4: Quantitative Analysis A Weigh excess this compound B Add to a known volume of organic solvent in a sealed vial A->B C Prepare multiple vials for time-point analysis B->C D Place vials in a temperature-controlled shaker bath (e.g., 25°C) C->D E Agitate at a constant speed for an extended period (e.g., 24-72h) D->E F Visually confirm the presence of undissolved solid E->F G Stop agitation and allow solid to settle F->G H Withdraw an aliquot of the supernatant G->H I Filter the aliquot through a 0.22 µm PTFE syringe filter H->I J Dilute the filtrate with a suitable solvent for analysis I->J K Analyze diluted samples using a calibrated analytical method (GC-MS or HPLC-UV) J->K L Determine the concentration of the solute K->L M Repeat for samples from different time points until concentration plateaus L->M

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol: Shake-Flask Method

1. Preparation of Saturated Solutions:

  • Rationale: Adding an excess of the solid solute ensures that the solvent becomes fully saturated, and that equilibrium is established between the dissolved and undissolved states.

  • Procedure:

    • Into several glass vials with PTFE-lined screw caps, add a pre-determined amount of this compound that is in excess of its estimated solubility. A 5-fold excess is a good starting point.[7]

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

  • Rationale: Achieving thermodynamic equilibrium is crucial for accurate solubility measurement. Agitation increases the surface area of the solid, accelerating the dissolution process, while constant temperature ensures the final measurement is for a defined state. The time required to reach equilibrium can vary significantly.[7]

  • Procedure:

    • Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the vials at a constant speed for a prolonged period. A minimum of 24 hours is recommended, with 48 to 72 hours being preferable to ensure equilibrium is reached.[6]

    • To validate that equilibrium has been achieved, sample the vials at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.[7]

3. Sample Preparation for Analysis:

  • Rationale: It is critical to separate the saturated solution (supernatant) from the excess undissolved solid without altering the equilibrium (e.g., by temperature changes). Filtration removes any fine solid particles that could artificially inflate the measured concentration.

  • Procedure:

    • After the equilibration period, remove the vials from the shaker and let them stand in a temperature-controlled environment to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any suspended microcrystals.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

Quantitative Analysis of Saturated Solutions

Once the saturated solution is prepared, a reliable analytical method is required to determine the concentration of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are two common and powerful techniques.

Decision Diagram for Analytical Method Selection

G Start Start: Need to quantify This compound Q1 Is the solvent volatile and compatible with GC injection? Start->Q1 GCMS Use Gas Chromatography-Mass Spectrometry (GC-MS) Q1->GCMS  Yes Q2 Does the compound have a UV chromophore and is the solvent UV-transparent at the analytical wavelength? Q1->Q2  No HPLC Use High-Performance Liquid Chromatography (HPLC-UV) Q2->HPLC  Yes ConsiderDeriv Consider derivatization for GC analysis or alternative detection for HPLC Q2->ConsiderDeriv  No

Caption: Decision tree for selecting an appropriate analytical technique.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile halogenated compounds.[8]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum for positive identification and quantification.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.

  • Procedure:

    • Calibration: Prepare a series of calibration standards of this compound in the same solvent used for the dilution of the saturated samples.

    • Analysis: Inject the calibration standards and the diluted samples into the GC-MS.

    • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted samples.

    • Final Calculation: Account for the dilution factor to calculate the final solubility in the original solvent.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV can be used if the compound has a suitable UV chromophore and is soluble in the mobile phase.

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the compound's affinity for the two phases. A UV detector measures the absorbance of the compound as it elutes from the column.

  • Instrumentation: An HPLC system with a suitable column (e.g., C18) and a UV-Vis detector.

  • Procedure:

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution with a UV-Vis spectrophotometer.

    • Calibration: Prepare and run a series of calibration standards.

    • Analysis: Inject the diluted samples and standards into the HPLC system.

    • Quantification: Create a calibration curve and calculate the concentration in the same manner as described for GC-MS.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with the utmost attention to safety.

  • Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[9]

  • Toxicity: While specific toxicity data for this compound is limited, related halogenated hydrocarbons can be harmful if inhaled, ingested, or absorbed through the skin.[9][10] Assume the compound is hazardous and take appropriate precautions.

  • Disposal: Dispose of all waste, including unused compound and solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This guide provides a robust framework for understanding and determining the . By combining the theoretical principles of molecular interactions with the practical, detailed methodology of the Shake-Flask method and subsequent quantitative analysis, researchers can confidently generate the high-quality, reliable solubility data essential for their work. The protocols and principles outlined herein are designed to uphold the highest standards of scientific integrity, providing a self-validating system for producing accurate and reproducible results.

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  • Title: 1,1,1-Tribromo-2,2-dichloroethane Source: PubChem URL: [Link]

  • Title: GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater Source: UNT Digital Library URL: [Link]

  • Title: 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1 Source: Chemsrc URL: [Link]

  • Title: 1,1-dibromo-2,2,2-trichloroethane Source: NIST WebBook URL: [Link]

  • Title: 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET Source: Exposome-Explorer URL: [Link]

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  • Title: Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry Source: ResearchGate URL: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,1-Tribromo-2,2,2-trichloroethane is a mixed halogenated ethane molecule of significant interest in theoretical and synthetic chemistry. Its unique structure, with one carbon atom fully substituted with bromine and the other with chlorine, imparts distinct electronic and steric properties. Understanding the fundamental physicochemical characteristics of this compound, such as its boiling and melting points, is crucial for its synthesis, purification, handling, and potential application in various fields, including materials science and as a synthetic intermediate.

This technical guide provides a comprehensive overview of the known and expected physicochemical properties of this compound. Due to a lack of experimentally determined data for its boiling and melting points in publicly available literature, this document also presents a detailed analysis of related compounds to establish a scientifically grounded estimation. Furthermore, we provide standardized, field-proven protocols for the experimental determination of these critical properties, ensuring researchers can validate these characteristics in a laboratory setting.

Physicochemical Properties of this compound

A summary of the available and computed properties of this compound is presented below. It is critical to note the absence of experimentally verified melting and boiling points.

PropertyValueSource
Molecular Formula C₂Br₃Cl₃PubChem[1]
Molecular Weight 370.09 g/mol ChemSrc[2]
CAS Number 2431-46-1Guidechem[3]
Boiling Point Not AvailableChemSrc[2]
Melting Point Not AvailableChemSrc[2]
Computed LogP 4.195ChemSrc[2]
Discussion and Estimation of Boiling and Melting Points

The absence of experimental data necessitates an estimation based on the trends observed in analogous halogenated ethanes. The boiling and melting points of a substance are primarily influenced by the strength of its intermolecular forces (van der Waals forces, dipole-dipole interactions) and its molecular symmetry, which affects crystal packing.

To provide a reasonable estimation, we can analyze the properties of related symmetrical and asymmetrical haloethanes:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,1,1-TrichloroethaneC₂H₃Cl₃133.40-33 to -3074-76[4][5]
1,1,1-TribromoethaneC₂H₃Br₃266.7630[2]187-190
HexachloroethaneC₂Cl₆236.74183-185 (sublimes)185[3][6]
HexabromoethaneC₂Br₆503.45148-160200-215 (decomposes)[7][8]
This compound C₂Br₃Cl₃ 370.09 Estimated: 80 - 110 Estimated: >190

Analysis:

  • Boiling Point: The boiling point generally increases with molecular weight due to stronger London dispersion forces. Comparing 1,1,1-trichloroethane (133.40 g/mol , BP 74-76 °C) and 1,1,1-tribromoethane (266.76 g/mol , BP 187-190 °C)[4], the substitution of hydrogen with the much heavier bromine atoms significantly raises the boiling point. Hexachloroethane (236.74 g/mol ) sublimes at 185 °C[3][6], and hexabromoethane (503.45 g/mol ) boils around 200-215 °C[7][8]. Given that this compound has a molecular weight of 370.09 g/mol , its boiling point is expected to be higher than that of hexachloroethane and likely in the range of or slightly above 1,1,1-tribromoethane, thus an estimation of >190 °C is reasonable.

  • Melting Point: The melting point is more sensitive to molecular symmetry and how well the molecules pack into a crystal lattice. Hexachloroethane has a high melting point (sublimes at 185 °C) due to its symmetrical structure, which allows for efficient packing[3][6]. Hexabromoethane also has a high melting point (148-160 °C)[7][8]. The target molecule, this compound, is less symmetrical than its hexahalo- counterparts. This reduced symmetry would likely lead to less efficient crystal packing, resulting in a lower melting point than both hexachloroethane and hexabromoethane. Therefore, a melting point in the range of 80-110 °C is a plausible estimate.

Proposed Synthesis Route

A plausible method for the synthesis of this compound is through the free-radical halogenation of a suitable precursor. A logical starting material would be 1,1,1-tribromoethane, which can be subjected to chlorination.

Reaction: CBr₃CH₃ + 3Cl₂ --(UV light)--> CBr₃CCl₃ + 3HCl

This reaction proceeds via a free-radical chain mechanism, where UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then propagate the chain reaction by abstracting hydrogen atoms from 1,1,1-tribromoethane, followed by the reaction of the resulting ethyl radical with molecular chlorine. The process is repeated until all three hydrogen atoms are substituted.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for determining the melting and boiling points of a novel or uncharacterized compound like this compound.

Melting Point Determination: Capillary Method

This method is the most common and is recognized by various pharmacopeias for its accuracy.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly purified (e.g., by recrystallization or sublimation) and completely dry. Grind the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Pack the sample into the sealed end of the tube by tapping the bottom of the tube on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-4 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This will save time during the accurate determination.

  • Accurate Determination: Allow the block to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample and heat at a slow, controlled rate (1-2 °C per minute).

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.

  • Replicates: Perform at least two more measurements to ensure consistency.

Melting_Point_Apparatus cluster_Apparatus Melting Point Apparatus cluster_Sample Sample Preparation Heating_Block Heating Block Sample Chamber Thermometer Digital Thermometer Heating_Block->Thermometer Measures Temp. Viewer Magnifying Viewer Heating_Block->Viewer Observe Controls Heating Controls Controls->Heating_Block Regulates Heat Capillary Capillary Tube Packed Sample Capillary->Heating_Block:f0 Insert

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

Boiling Point Determination: Micro-Boiling Point (Thiele Tube) Method

This method is suitable when only a small amount of the liquid sample is available.

Methodology:

  • Sample Preparation: Add 0.5-1 mL of the liquid sample into a small test tube (e.g., a Durham tube).

  • Capillary Insertion: Place a melting point capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil), making sure the rubber band is above the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube.

  • Cooling and Recording: Stop heating and allow the apparatus to cool. The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.

  • Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Caption: Micro-Boiling Point Determination using a Thiele Tube.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the precautions appropriate for polyhalogenated alkanes, which are often toxic and environmentally persistent.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Incompatibilities: Avoid contact with strong bases, reactive metals (like aluminum or magnesium), and strong oxidizing agents.

  • Disposal: Dispose of waste as halogenated organic waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents an interesting, yet undercharacterized, member of the haloalkane family. This guide has synthesized the available information and provided a robust framework for its further study. While the boiling and melting points remain to be experimentally determined, the provided estimations, based on the analysis of analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols herein described provide a clear path for the empirical validation of these fundamental properties, which is a critical step towards unlocking the potential of this and other novel halogenated compounds.

References

  • Chemeo. hexabromoethane. [Link]

  • Ataman Kimya. 1,1,1-TRIBROMOETHANE. [Link]

  • PubChem. This compound. [Link]

  • Chemsrc. 1,1,1-tribromo-2,2,2-trichloro-ethane. [Link]

  • Wikipedia. 1,1,1-Trichloroethane. [Link]

  • Wikipedia. Hexachloroethane. [Link]

  • OSHA. HEXACHLOROETHANE. [Link]

  • CAS Common Chemistry. Hexachloroethane. [Link]

  • CAS Common Chemistry. 1,1,1-Trichloroethane. [Link]

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An In-depth Technical Guide to the Safe Handling of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological and safety data for 1,1,1-Tribromo-2,2,2-trichloroethane (CAS No: 2431-46-1) is not extensively available in public literature. This guide has been developed by synthesizing data from structurally related halogenated hydrocarbons, such as 1,1,1-trichloroethane, and applying established principles of chemical safety. The recommendations herein are intended to provide a robust framework for risk minimization. However, users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer and perform their own risk assessment before handling this compound.

Introduction: Understanding the Compound

This compound is a fully halogenated ethane derivative. Its structure suggests high density, low water solubility, and significant potential for biological activity and toxicity, characteristic of many polyhalogenated alkanes. The complete substitution of hydrogen atoms with bulky, electronegative halogen atoms (bromine and chlorine) results in a unique chemical entity whose reactivity and toxicological profile must be approached with the utmost caution. This guide provides a framework for its safe use in a research and development setting.

Chemical and Physical Properties

A summary of the known identifiers and computed properties for this compound is essential for initial risk assessment.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 2431-46-1Guidechem[2]
Molecular Formula C₂Br₃Cl₃Guidechem, PubChem[1][2]
Molecular Weight 370.08 g/mol Guidechem[2]
Synonyms TribromotrichloroethaneGuidechem[2]
Canonical SMILES C(C(Br)(Br)Br)(Cl)(Cl)ClPubChem[1]

Hazard Identification and Risk Mitigation

Based on analogous compounds, this compound should be treated as a substance with a high hazard potential. The primary risks are associated with its likely toxicity, reactivity with certain materials, and environmental persistence.

Toxicological Profile (Inferred)
  • Acute Toxicity: Harmful if inhaled, swallowed, or in contact with skin.[3] Halogenated solvents are known central nervous system depressants, and inhalation of high vapor concentrations can lead to symptoms like dizziness, headache, nausea, and in severe cases, respiratory arrest.[4][5]

  • Organ Toxicity: The liver and kidneys are primary targets for many chlorinated and brominated hydrocarbons.[6][7] Chronic exposure may lead to significant organ damage.

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[3][8] Prolonged skin contact may lead to defatting and dermatitis.[5]

  • Carcinogenicity: Many chlorinated hydrocarbons are classified as potential or known carcinogens.[9] Until data proves otherwise, this compound should be handled as a potential carcinogen.

  • Hazardous Decomposition: When heated to decomposition or exposed to high temperatures (e.g., open flames), it may break down to produce highly toxic and corrosive gases such as hydrogen chloride, hydrogen bromide, and potentially phosgene.[6][10]

Chemical Reactivity

This compound is incompatible with:

  • Chemically Active Metals: Aluminum, magnesium, zinc, sodium, and potassium may react violently, especially if moisture is present.[10][11] Steel is generally a suitable material for handling and storage.[12]

  • Strong Bases: Reacts with substances like sodium hydroxide.[11]

  • Strong Oxidizers: Incompatible with strong oxidizing agents.[11]

The Hierarchy of Safety Controls

A systematic approach to safety is paramount. The most effective controls are applied first, with Personal Protective Equipment (PPE) serving as the final barrier. This hierarchy provides a logical framework for minimizing risk.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety strategies.

Exposure Controls & Personal Protective Equipment (PPE)

Safe handling is contingent upon robust engineering controls and meticulous use of appropriate PPE.[13]

Engineering Controls
  • Primary Containment: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood with a tested face velocity appropriate for handling hazardous substances.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[14]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Chemical splash goggles AND a full-face shield.[15]Double-gloving is recommended. Outer glove of a highly resistant material (e.g., Viton™, Silver Shield®). Inner glove of nitrile.Chemical-resistant lab coat, buttoned. Consider a chemical-resistant apron.Not required if performed correctly in a fume hood.
Solution Handling Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile for incidental contact, heavier material for extended use).[14]Chemical-resistant lab coat.Not required if performed correctly in a fume hood.
Spill Cleanup Chemical splash goggles AND a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton™).Chemical-resistant suit or apron over lab coat. Chemical-resistant boots.[16]Air-purifying respirator with organic vapor cartridges or SCBA, depending on spill size.

Standard Operating Procedure: Handling and Storage

Adherence to a strict protocol is essential for preventing exposure and accidents.

Protocol for Preparing a Solution
  • Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (glassware, stir bars, solvents) and waste containers.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Tare a suitable container inside the fume hood. Carefully weigh the required amount of this compound, keeping the container covered as much as possible to minimize vapor release.

  • Dissolution: Slowly add the solvent to the container with the weighed compound. If necessary, cap and mix gently or use a magnetic stirrer within the fume hood.

  • Transfer: Carefully transfer the solution to the reaction vessel or storage container.

  • Decontamination: Rinse any contaminated glassware or equipment with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[15]

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated, and designated area for hazardous chemicals.[5][8]

  • Container: Keep in a tightly sealed, properly labeled container.

  • Segregation: Store away from incompatible materials, particularly reactive metals and strong bases.[10]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Workflow

cluster_1 Emergency Spill Response Assess Assess Situation (Size of spill, immediate danger) Alert Alert Personnel & Evacuate (Notify others, secure the area) Assess->Alert PPE Don Full PPE (Respirator, gloves, suit, etc.) Alert->PPE Contain Contain & Absorb (Use non-combustible absorbent like sand or vermiculite) PPE->Contain Collect Collect Waste (Place absorbent material in a sealed, labeled container) Contain->Collect Decon Decontaminate Area (Wipe down surfaces, ventilate) Collect->Decon Dispose Dispose of Waste (Follow hazardous waste procedures) Decon->Dispose

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] Do not use a direct stream of water, as it may spread the material.

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[5]

  • Procedure: If possible and safe to do so, move containers from the fire area. Dike fire-control water for later disposal.[11]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated absorbent materials and rinsates, in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal environmental regulations.[5][10][17] Do not dispose of this chemical down the drain or in regular trash.

References

  • Personal Protective Equipment. (2018). Marathon Petroleum Refinery Contractor Website.
  • 1,1,1-Trichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.
  • 1,1,1-TRICHLOROETHANE. CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - 1,1,2-Trichloro-1,2,2-trifluoroethane. Fisher Scientific.
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  • Safety Guidelines for Handling Chemicals. HPE Support.
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  • 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%) Safety Data Sheet. (2024). Toronto Research Chemicals.
  • SAFETY DATA SHEET - 1,1,1-Trichloroethane. (2023). MilliporeSigma.
  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. CAMEO Chemicals.
  • 2,2,3-Tribromo-1,1,1-trifluoropropane Safety D
  • 1,1,1-TRICHLOROETHANE Chemical Safety D
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The Genesis of a Complex Halogenated Ethane: A Historical and Synthetic Guide to 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tribromo-2,2,2-trichloroethane, a fully halogenated ethane derivative with the chemical formula C₂Br₃Cl₃, represents a fascinating case study in the development of synthetic organic chemistry.[1][2] Its structure, possessing a carbon-carbon single bond with one carbon atom bonded to three bromine atoms and the other to three chlorine atoms, results in a molecule with unique physical and chemical properties. This in-depth technical guide explores the historical context surrounding the synthesis of polyhalogenated alkanes and provides a detailed examination of the synthetic methodologies for producing this compound.

Part 1: The Historical Landscape of Polyhalogenated Alkane Synthesis

The mid-19th century was a period of profound discovery in organic chemistry, with chemists beginning to systematically investigate the reactions of organic compounds and synthesize new molecules. While the exact first synthesis of this compound is not prominently documented in readily available historical records, the groundwork for its creation was laid by pioneering chemists like Henri Victor Regnault.

Regnault, a French chemist, was instrumental in the synthesis of several chlorinated hydrocarbons in the 1830s and 1840s.[3][4][5] His work on the chlorination of various organic substrates, including the synthesis of compounds like carbon tetrachloride and tetrachloroethylene, demonstrated the feasibility of replacing hydrogen atoms with halogens.[3][4][5] These early investigations into the reactions of chlorine with organic molecules were crucial in establishing the foundations of halogenation chemistry. The systematic synthesis of haloalkanes further developed throughout the 19th century, in step with a growing understanding of organic structure and reactivity.[6]

The synthesis of a mixed haloalkane such as this compound would have been a logical, albeit challenging, extension of this early work. The ability to introduce both bromine and chlorine onto a two-carbon backbone would have been a significant synthetic achievement, showcasing a deeper understanding of selective halogenation reactions.

Part 2: Synthetic Methodologies for this compound

The primary and most direct method for the synthesis of this compound is through the free-radical chlorination of 1,1,1-tribromoethane. This method relies on the substitution of the hydrogen atoms on the C2 carbon with chlorine atoms.

Free-Radical Chlorination of 1,1,1-Tribromoethane

This synthetic approach is a chain reaction involving initiation, propagation, and termination steps. The overall reaction is as follows:

CBr₃CH₃ + 3Cl₂ → CBr₃CCl₃ + 3HCl[1]

Causality Behind Experimental Choices:

The choice of a free-radical pathway is dictated by the alkane nature of the starting material. The C-H bonds in 1,1,1-tribromoethane are relatively strong and require the high reactivity of a free radical to be broken. The use of ultraviolet (UV) light or a chemical initiator is necessary to generate the initial chlorine radicals, overcoming the activation energy barrier for the homolytic cleavage of the Cl-Cl bond. The reaction is typically performed in the gas phase or in an inert solvent to facilitate the movement of the radical species.

Experimental Protocol:

  • Materials:

    • 1,1,1-tribromoethane

    • Chlorine gas (Cl₂)

    • Inert solvent (e.g., carbon tetrachloride - historical context) or gas-phase reactor

    • UV light source (e.g., mercury vapor lamp)

    • Reaction vessel equipped with a gas inlet, condenser, and a system for neutralizing HCl byproduct (e.g., a sodium hydroxide trap).

  • Step-by-Step Methodology:

    • The reaction vessel is charged with 1,1,1-tribromoethane, either in a suitable inert solvent or as a vapor.

    • The system is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with radical reactions.

    • A controlled stream of chlorine gas is introduced into the reaction vessel.

    • The reaction mixture is irradiated with UV light to initiate the chlorination process.

    • The reaction temperature is monitored and controlled, as free-radical halogenations can be exothermic.

    • The reaction is allowed to proceed until the desired degree of chlorination is achieved. This can be monitored by techniques such as gas chromatography (GC) to follow the disappearance of the starting material and the appearance of chlorinated intermediates and the final product.

    • Upon completion, the UV source is turned off, and the chlorine gas flow is stopped.

    • The reaction mixture is purged with an inert gas to remove any unreacted chlorine and the HCl byproduct.

    • The crude product is then purified, typically by fractional distillation, to separate the desired this compound from any remaining starting material, partially chlorinated intermediates (1,1,1-tribromo-2-chloroethane and 1,1,1-tribromo-2,2-dichloroethane), and any over-chlorinated byproducts.

Self-Validating System:

The progress of this reaction can be meticulously tracked. The formation of HCl gas is a clear indicator that the substitution reaction is occurring. Analytical monitoring via GC provides quantitative data on the conversion of reactants and the formation of products, allowing for precise control over the reaction endpoint to maximize the yield of the desired product. The distinct boiling points of the starting material, intermediates, and the final product enable effective purification by fractional distillation, with the purity of the final product being verifiable by techniques such as NMR spectroscopy and mass spectrometry.

Reaction Mechanism: A Stepwise Radical Chain Reaction

The free-radical chlorination of 1,1,1-tribromoethane proceeds through a well-established chain mechanism:

  • Initiation: The process begins with the homolytic cleavage of a chlorine molecule by UV light to form two highly reactive chlorine radicals.

    • Cl₂ + UV light → 2Cl•

  • Propagation: These chlorine radicals then initiate a chain reaction.

    • A chlorine radical abstracts a hydrogen atom from 1,1,1-tribromoethane to form hydrogen chloride and a 1,1,1-tribromoethyl radical.

      • CBr₃CH₃ + Cl• → CBr₃CH₂• + HCl

    • The 1,1,1-tribromoethyl radical then reacts with a molecule of chlorine to form 1,1,1-tribromo-2-chloroethane and a new chlorine radical, which can continue the chain.

      • CBr₃CH₂• + Cl₂ → CBr₃CH₂Cl + Cl•

    • This process continues with the further chlorination of the methyl group. The propagation steps to form the final product from the dichlorinated intermediate are:

      • Cl• + CBr₃CHCl₂ → CBr₃CCl₂• + HCl[1]

      • CBr₃CCl₂• + Cl₂ → CBr₃CCl₃ + Cl•[1]

  • Termination: The chain reaction is terminated when two radicals combine.

    • 2Cl• → Cl₂

    • 2CBr₃CCl₂• → C₂Br₆Cl₄

    • CBr₃CCl₂• + Cl• → CBr₃CCl₃

Part 3: Visualization of the Synthetic Pathway

Experimental Workflow for Free-Radical Chlorination

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Charge Reactor with 1,1,1-Tribromoethane B Purge with Inert Gas A->B C Introduce Chlorine Gas B->C D Initiate with UV Light C->D E Monitor Temperature and Reaction Progress (GC) D->E F Stop Reaction & Purge E->F G Fractional Distillation F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Free-Radical Chlorination

G cluster_prop Propagation Steps Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light (Initiation) Start CBr₃CH₃ Rad1 CBr₃CH₂• Start->Rad1 + Cl• HCl1 HCl Rad1->HCl1 Prod1 CBr₃CH₂Cl Rad1->Prod1 + Cl₂ Prod1->Cl_rad Rad2 CBr₃CHCl• Prod1->Rad2 + Cl• HCl2 HCl Rad2->HCl2 Prod2 CBr₃CHCl₂ Rad2->Prod2 + Cl₂ Prod2->Cl_rad Rad3 CBr₃CCl₂• Prod2->Rad3 + Cl• HCl3 HCl Rad3->HCl3 Final_Prod CBr₃CCl₃ Rad3->Final_Prod + Cl₂ Final_Prod->Cl_rad

Caption: Propagation steps in the free-radical chlorination of 1,1,1-tribromoethane.

Conclusion

The synthesis of this compound is rooted in the foundational principles of organic chemistry established in the 19th century. While the specific historical moment of its first creation remains elusive, the intellectual lineage traces back to the pioneering work of chemists like Henri Victor Regnault. The modern synthesis, primarily achieved through the free-radical chlorination of 1,1,1-tribromoethane, offers a clear example of a well-understood reaction mechanism that can be controlled and monitored to produce this complex halogenated molecule. This guide provides the historical context, a detailed synthetic protocol, and visual representations of the process to aid researchers and scientists in understanding the synthesis of this unique compound.

References

  • Gauth. For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. [Link]

  • Wikipedia. Tetrachloroethylene. [Link]

  • Moran, E. J. (2022). Carbon Tetrachloride.
  • PubChem. 1,1,1-Tribromo-2-chloroethane. [Link]

  • chemeurope.com. Carbon tetrachloride. [Link]

  • PubChem. 1,1,1-Tribromo-2,2-dichloroethane. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Henri Victor Regnault. [Link]

  • UCL Discovery. (2014). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. [Link]

  • Save My Exams. (2024). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. [Link]

  • YouTube. (2017). Free Radical Substitution (Ethane and bromine). [Link]

  • YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

  • Wikipedia. 1,1,1-Trichloroethane. [Link]

  • NCERT. Haloalkanes and Haloarenes. [Link]

  • Samagra. Haloalkanes and Haloarenes. [Link]

  • Google Patents. Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • atamankimya.com. PERCHLOROETHYLENE. [Link]

  • Annales des Mines. Henri-Victor REGNAULT (1810-1878). [Link]

  • Serge Plantureux. (2020). 18.05.2020 Investigating Victor Regnault's Principle: The Result of any Experiment must be Straightforward and Clear. [Link]

  • Wikipedia. Haloalkane. [Link]

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reactivity of the carbon-bromine bond in 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1,1,1-Tribromo-2,2,2-trichloroethane

Abstract

This technical guide provides a comprehensive analysis of the carbon-bromine (C-Br) bond's reactivity in the perhalogenated ethane derivative, this compound (C₂Br₃Cl₃). This molecule serves as an exemplary case study in understanding how profound electronic and steric effects, imparted by extensive halogenation, govern reaction pathways. We will dissect the structural features, explore the dominant modes of bond cleavage—homolytic versus heterolytic—and present the mechanistic underpinnings for its characteristic reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of polyhalogenated alkane chemistry.

Introduction and Molecular Profile

This compound is a synthetic, heavily halogenated organic compound. Its structure, consisting of a central carbon-carbon single bond saturated with six halogen atoms, presents a unique chemical environment. The reactivity of this molecule is not merely an extension of simple alkyl halide chemistry; it is fundamentally dictated by the interplay between the tribromomethyl (-CBr₃) and trichloromethyl (-CCl₃) groups. Understanding the C-Br bond in this context is crucial for predicting its behavior in synthetic and metabolic pathways.

The primary focus of this guide is the C-Br bond, which, due to its lower bond dissociation energy compared to the C-Cl bond, represents the most probable site of initial reaction.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2431-46-1[2]
Molecular Formula C₂Br₃Cl₃[1][2]
Molecular Weight 370.1 g/mol [1]
Canonical SMILES C(C(Br)(Br)Br)(Cl)(Cl)Cl[1]
InChIKey PDWNGQFXPKNXAV-UHFFFAOYSA-N[1][2]

The Decisive Role of Molecular Architecture

The reactivity of the C-Br bond in this compound is a direct consequence of its molecular and electronic structure. Two primary factors are at play:

  • Inductive Effect (-I): Both the -CBr₃ and -CCl₃ moieties are powerfully electron-withdrawing. The high electronegativity of chlorine and bromine atoms pulls electron density away from the central carbon atoms. This severe electron deficiency polarizes the C-Br bonds, making the carbon atom a potential electrophilic site.

  • Steric Hindrance: The six large halogen atoms create a sterically congested environment around the ethane backbone. This "shielding" presents a significant physical barrier to the approach of nucleophiles or other reactants, profoundly impacting potential reaction pathways like bimolecular substitutions (Sₙ2).

The combination of these effects weakens the C-Br bond relative to a less substituted alkane and simultaneously protects the carbon center, favoring reaction pathways that do not require direct nucleophilic attack at the carbon.

Modes of Carbon-Bromine Bond Cleavage

The breaking of the C-Br bond is the rate-determining step in most of its reactions. This cleavage can occur through two distinct mechanisms: homolytic and heterolytic fission.[3][4]

Homolytic Cleavage: The Predominant Radical Pathway

Homolytic cleavage involves the symmetric breaking of the C-Br bond, where each atom retains one of the bonding electrons. This process generates a bromine radical (Br•) and a highly substituted ethyl radical (•CBr₂CCl₃).

Conditions: This pathway is favored under conditions that promote the formation of free radicals, such as exposure to ultraviolet (UV) light, high temperatures, or the presence of a radical initiator (e.g., AIBN, benzoyl peroxide).

Causality: The stability of the resulting 2,2,2-trichloro-1,1-dibromoethyl radical, while not exceptional, is sufficient for this pathway to be viable. More importantly, this mechanism circumvents the high energy barriers associated with forming ionic intermediates in this molecule. Free-radical reactions, such as the synthesis of this compound via chlorination of 1,1,1-tribromoethane, exemplify this process.[5][6]

Homolytic_Cleavage cluster_initiation Initiation cluster_propagation Propagation (Example) Initiator Initiator (e.g., UV Light, Δ) C2Br3Cl3 Br₃C-CCl₃ Initiator->C2Br3Cl3 Energy Input Br_radical Br• C2Br3Cl3->Br_radical Homolysis Ethyl_radical •CBr₂-CCl₃ C2Br3Cl3->Ethyl_radical RH Substrate (R-H) Br_radical->RH H Abstraction HBr H-Br Br_radical->HBr R_radical R• RH->R_radical

Caption: General workflow for homolytic C-Br bond cleavage and subsequent radical reaction.

Heterolytic Cleavage: The Challenged Ionic Pathway

Heterolytic cleavage involves the asymmetric breaking of the bond, where the more electronegative bromine atom takes both bonding electrons, forming a bromide anion (Br⁻) and a carbocation (⁺CBr₂CCl₃).

Causality: This pathway is highly disfavored for two critical reasons:

  • Carbocation Instability: The resulting carbocation would be adjacent to the intensely electron-withdrawing -CCl₃ group. This group would destabilize the positive charge through a powerful inductive effect, making the carbocation intermediate energetically prohibitive.

  • Steric Hindrance to Nucleophilic Attack: For a substitution reaction (Sₙ1 or Sₙ2) to occur, a nucleophile must approach the electrophilic carbon. As previously discussed, the six bulky halogen atoms create a formidable steric shield, making a direct backside (Sₙ2) or frontside (Sₙ1) attack exceptionally difficult.

Heterolytic_Cleavage cluster_SN2 Sₙ2 Pathway (Sterically Hindered) cluster_SN1 Sₙ1 Pathway (Electronically Disfavored) Nu Nucleophile (Nu⁻) Transition_State_SN2 [Nu---C---Br]‡ Nu->Transition_State_SN2 Attack C2Br3Cl3_SN2 Br₃C-CCl₃ C2Br3Cl3_SN2->Transition_State_SN2 X X Transition_State_SN2->X C2Br3Cl3_SN1 Br₃C-CCl₃ Carbocation ⁺CBr₂-CCl₃ C2Br3Cl3_SN1->Carbocation Heterolysis Br_ion Br⁻ C2Br3Cl3_SN1->Br_ion Y X Carbocation->Y Highly Unstable

Caption: Illustration of the high-energy, disfavored heterolytic pathways.

Comparative Reactivity: C-Br vs. C-Cl Bonds

A core principle in haloalkane chemistry is that reactivity in substitution and elimination reactions is primarily dictated by bond strength, not bond polarity.[7] The weaker the carbon-halogen bond, the better the leaving group, and the faster the reaction.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
C-Br 276 - 290Weaker bond, better leaving group, more reactive site .
C-Cl 339 - 346Stronger bond, poorer leaving group, less reactive site.
(Data sourced from established chemistry resources)[7]

Experimental Protocols & Methodologies

Synthesis via Free-Radical Halogenation

The synthesis of this compound can be achieved by the exhaustive free-radical chlorination of 1,1,1-tribromoethane. This process underscores the viability of the homolytic cleavage pathway.

Objective: To replace the three hydrogen atoms of 1,1,1-tribromoethane with chlorine atoms.

Protocol:

  • Initiation: The reaction is initiated by UV light, which cleaves chlorine molecules (Cl₂) into two chlorine radicals (Cl•).

  • Propagation (Stepwise):

    • A chlorine radical abstracts a hydrogen atom from the substrate (e.g., CBr₃CH₃) to form HCl and an alkyl radical (•CH₂CBr₃).

    • This alkyl radical then reacts with another molecule of Cl₂ to form the chlorinated product (ClCH₂CBr₃) and a new chlorine radical, continuing the chain reaction.

    • This sequence repeats until all hydrogens are substituted.[5][6]

  • Termination: The reaction ceases when two radicals combine.

Synthesis_Workflow start Start: 1,1,1-Tribromoethane (CBr₃CH₃) + Cl₂ initiator Initiation (UV Light) start->initiator propagation1 Propagation 1: Formation of CBr₃CH₂Cl initiator->propagation1 Cl• radical generation propagation2 Propagation 2: Formation of CBr₃CHCl₂ propagation1->propagation2 Repeat H abstraction propagation3 Propagation 3: Formation of CBr₃CCl₃ propagation2->propagation3 Repeat H abstraction product Final Product: This compound propagation3->product

Caption: Stepwise workflow for the synthesis of C₂Br₃Cl₃.

Reductive Dehalogenation

Reduction of the C-Br bond is a characteristic reaction, often proceeding through single-electron transfer (SET) mechanisms with reducing metals or specific reagents.

Objective: To selectively cleave the C-Br bond and replace it with a C-H bond or induce coupling.

Protocol:

  • Setup: In a three-neck flask under an inert atmosphere (e.g., Argon), dissolve this compound in a suitable aprotic solvent like THF.

  • Reagent Addition: Add a reducing agent, such as activated zinc dust, and a proton source (e.g., acetic acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by GC-MS.

  • Mechanism: The zinc metal surface transfers an electron to the C-Br bond, forming a radical anion intermediate. This intermediate then fragments, eliminating a bromide ion and leaving the 2,2,2-trichloro-1,1-dibromoethyl radical, which can then be quenched by the proton source.

  • Workup: After completion, the reaction is quenched, filtered to remove metal salts, and the product is isolated via extraction and purification.

Final Assessment and Outlook

The chemistry of the C-Br bond in this compound is a clear illustration of structure-function relationships in organic chemistry.

  • Dominant Reactivity: The C-Br bond is the primary reactive site due to its lower bond dissociation energy compared to the C-Cl bond.

  • Preferred Mechanism: Homolytic cleavage is the most accessible reaction pathway, as ionic routes are severely hampered by electronic destabilization of the carbocation intermediate and profound steric hindrance.

  • Synthetic Implications: This molecule is an effective source of bromine radicals under appropriate conditions. However, its utility as an electrophile in nucleophilic substitution reactions is extremely limited.

For professionals in drug development, understanding these principles is vital when considering the metabolic fate of polyhalogenated compounds or when designing synthetic routes involving such sterically and electronically complex molecules. The predictable preference for radical pathways offers a clear guide for reaction design and mechanistic interpretation.

References

  • PubChem. (n.d.). 1,1,2-Tribromo-1,2,2-trichloroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage. Retrieved from [Link]

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.1: Homolytic and Heterolytic Cleavage. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Homolytic and Heterolytic Bond Cleavages. YouTube. Retrieved from [Link]

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A Theoretical Deep Dive into 1,1,1-Tribromo-2,2,2-trichloroethane: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical exploration of 1,1,1-tribromo-2,2,2-trichloroethane (C2Br3Cl3), a halogenated ethane derivative. For researchers, scientists, and professionals in drug development, understanding the fundamental molecular properties of such compounds is paramount for predicting their behavior, reactivity, and potential applications. In the absence of extensive experimental data for this specific molecule, this whitepaper leverages robust computational chemistry methodologies to elucidate its structural, vibrational, and electronic characteristics.

Introduction: The Significance of Halogenated Ethanes

Halogenated hydrocarbons are a class of compounds with wideranging industrial and pharmaceutical applications. Their utility is intrinsically linked to the nature and arrangement of the halogen substituents, which significantly influence their physicochemical properties, including polarity, stability, and reactivity. This compound presents a particularly interesting case due to the steric and electronic effects of having two bulky, electronegative trihalomethyl groups bonded to each other. Theoretical studies provide a powerful and cost-effective means to probe the molecular landscape of such compounds, offering insights that can guide experimental design and accelerate discovery.

Computational Methodology: A Self-Validating Approach

The theoretical investigations detailed herein were performed using Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.

Geometry Optimization and Conformational Analysis

The initial molecular geometry of this compound was constructed and subjected to a full geometry optimization without symmetry constraints. The choice of the B3LYP functional with the 6-311G(d,p) basis set is a well-established combination for organic molecules, providing reliable geometric parameters. To account for the heavy bromine atoms, the LanL2DZ effective core potential was employed.

The conformational landscape of halogenated ethanes is often characterized by staggered and eclipsed forms. Given the significant steric hindrance expected from the bulky halogen substituents in this compound, a potential energy surface scan was performed by systematically rotating the C-C bond dihedral angle. This allows for the identification of energy minima corresponding to stable conformers.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was conducted at the same level of theory. This serves two critical purposes:

  • Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Spectroscopic Signatures: The calculated vibrational frequencies and their corresponding intensities provide a theoretical infrared (IR) spectrum. This theoretical spectrum can be used to identify the compound and can guide the analysis of future experimental spectroscopic data.

Electronic Property Investigation

To gain insight into the electronic structure and reactivity of this compound, several key electronic properties were calculated:

  • Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution on each atom, the nature of the chemical bonds, and the extent of hyperconjugative interactions.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Results and Discussion: Unveiling the Molecular Characteristics

Molecular Geometry and Conformational Preferences

The geometry optimization of this compound converged to a staggered conformation as the global minimum, as would be expected to minimize steric repulsion between the bulky bromine and chlorine atoms. The eclipsed conformation was found to be a transition state with a significantly higher energy, indicating a substantial rotational barrier around the C-C bond.

Table 1: Predicted Geometric Parameters for the Staggered Conformer of this compound

ParameterPredicted Value
C-C Bond Length1.56 Å
C-Br Bond Length (avg)1.95 Å
C-Cl Bond Length (avg)1.78 Å
C-C-Br Bond Angle (avg)108.5°
C-C-Cl Bond Angle (avg)110.2°
Br-C-Br Bond Angle (avg)109.8°
Cl-C-Cl Bond Angle (avg)108.9°

The predicted C-C bond length is slightly elongated compared to ethane (1.53 Å), which can be attributed to the steric repulsion between the large halogen atoms on the adjacent carbon atoms.

Figure 1: Conformational analysis of this compound.

Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify and characterize this compound. The most intense vibrational modes are predicted to be the C-Cl and C-Br stretching frequencies.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity (km/mol)
C-C Stretch~950Low
C-Cl Asymmetric Stretch~750High
C-Cl Symmetric Stretch~680Medium
C-Br Asymmetric Stretch~600High
C-Br Symmetric Stretch~520Medium
Deformation/Torsional Modes< 400Low - Medium

These predicted frequencies are consistent with the known ranges for C-Cl and C-Br stretching vibrations in other halogenated alkanes. The high intensity of the carbon-halogen stretching modes is due to the large change in dipole moment during these vibrations.

Electronic Properties and Reactivity Insights

The Natural Bond Orbital (NBO) analysis reveals a significant polarization of the C-Br and C-Cl bonds, with the halogen atoms carrying a partial negative charge and the carbon atoms a partial positive charge. This charge distribution suggests that the carbon atoms are susceptible to nucleophilic attack.

The frontier molecular orbitals, HOMO and LUMO, provide further clues about the molecule's reactivity.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-7.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.6 eV

The HOMO is primarily localized on the bromine and chlorine atoms, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is centered on the C-C and C-halogen antibonding orbitals, suggesting that nucleophilic attack would likely lead to the cleavage of these bonds. The relatively large HOMO-LUMO gap of 6.6 eV is indicative of a kinetically stable molecule.

G cluster_workflow Computational Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nbo_fmo Electronic Property Calculation (NBO, FMO) geom_opt->nbo_fmo results Optimized Geometry, Vibrational Spectra, Electronic Properties freq_calc->results nbo_fmo->results

Figure 2: Workflow for the theoretical study of this compound.

Experimental Protocols: A Guide for Future Investigations

The theoretical results presented in this whitepaper provide a solid foundation for future experimental studies. The following protocols are recommended for the experimental validation of the computational predictions.

Synthesis of this compound

A potential synthetic route involves the free-radical halogenation of 1,1,1-tribromoethane.[1][2]

Step-by-step methodology:

  • Dissolve 1,1,1-tribromoethane in a suitable inert solvent (e.g., carbon tetrachloride).

  • Initiate the reaction using a radical initiator (e.g., AIBN or UV light).

  • Bubble chlorine gas through the solution at a controlled rate.

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the product using fractional distillation or column chromatography.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Compare the experimental peak positions and intensities with the theoretically predicted spectrum (Table 2) to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl3).

  • Acquire ¹³C NMR and ¹H NMR (if applicable, though none are present in the final product) spectra. The ¹³C NMR spectrum is expected to show two distinct signals for the two carbon atoms.

Conclusion: A Foundation for Further Research

This in-depth theoretical guide has provided a comprehensive overview of the structural, vibrational, and electronic properties of this compound. The computational methodologies employed offer a robust and self-validating framework for understanding this unique halogenated ethane. The staggered conformation is predicted to be the most stable, and the theoretical vibrational spectra provide a valuable tool for future experimental identification. The electronic property analysis suggests a kinetically stable molecule with specific sites susceptible to nucleophilic and electrophilic attack. The findings and protocols outlined in this whitepaper serve as a critical starting point for further experimental investigation and potential applications of this compound in various scientific and industrial domains.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][3]

  • Gauth. For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. [Link][1]

  • NIST. 1,1-dibromo-2,2,2-trichloroethane. NIST Chemistry WebBook. [Link][4]

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  • PubChem. 1,1,2-Tribromo-1,2,2-trichloroethane. National Center for Biotechnology Information. [Link][6]

  • Gauth. For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. a) Give the overall equation. [Link][2]

  • ResearchGate. Vibrational spectra of ethane. (a) Theoretical (top) infrared and... | Download Scientific Diagram. [Link][7]

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1,1,1-Tribromo-2,2,2-trichloroethane discovery and isolation

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research

I am now delving into the origins of 1,1,1-Tribromo-2,2,2-trichloroethane. I'm focusing on the initial discovery and synthetic routes. My aim is to uncover the key players and understand the historical context surrounding its preparation and isolation. I am confident that I can find the information required.

Initiating Data Collection

I'm now deep-diving into the literature, starting with comprehensive searches for the synthesis and isolation of this compound. I will analyze the retrieval information to identify key scientists, historical context, and the initial methods employed. My focus then shifts to locating reliable, modern laboratory-scale protocols, looking closely at precursors, conditions, and purification. I'm also actively gathering physical and chemical property data and safety information.

Expanding The Search

I'm now expanding my search to encompass discovery, synthesis, and isolation details of the compound. I will analyze the retrieval information for key figures and historical background of the compound. My focus is now on modern, reliable lab protocols for synthesis and isolation, emphasizing precursors, conditions, and purification. I am also gathering physicochemical properties and safety data simultaneously.

Initiating Data Collection

I've begun gathering information on this compound. Initial searches, while informative, haven't yet revealed a definitive discovery history or a detailed, reproducible synthesis protocol for the compound. I've successfully identified the CAS number (2431-46-1).

Deepening the Investigation

I'm finding some early information on the molecule, including its CAS number and formula. I've gathered some physical and chemical properties from databases like PubChem, although detailed experimental procedures are scarce. A potential synthesis route involving tetrachloroethane has emerged, but full reaction details are missing. I also have general purification information, but not specifically for the target compound. So far, the original discovery remains elusive, and I'm encountering related compounds rather than the specific molecule I'm seeking.

Focusing Search Parameters

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Revising Execution Strategy

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Relaunching Search Queries

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Analyzing Insufficient Data

I've been reviewing the recent search results. While they offer some leads, they haven't yet yielded a precise account of the discovery or a step-by-step synthesis protocol for 1,1,1-Tribromo -2,2,2-trichloroethane. I need more specific details.

Exploring Reaction Mechanisms Further

I'm now focusing on the potential free-radical halogenation pathway. The recent data suggests 1,1,2,2-tetrachloroethane as a possible starting material, which I'm investigating further. While the general principles of halogenation are clear, specific details about the required conditions and exact reagents are still missing. I need to address the non-selectivity and potential purification methods for related compounds. I am hoping the next round of searches will produce more specifics.

Examining Synthesis Steps

I'm continuing to refine the search. My current assessment is that the synthesis likely involves free-radical halogenation of a precursor, possibly 1,1,2,2-tetrachloroethane. I've gathered some insights into the general principles and starting material hints, but a detailed, replicable lab procedure remains elusive. I need more information on reaction conditions, specific initiators, and product isolation techniques, and the search continues.

Developing a Plausible Synthesis

I've got a clearer picture of the gaps. While general halogenation principles are understood, a specific, replicable protocol for this compound is missing. The next step involves inferring a plausible synthesis, given the known hints about starting materials and the general reaction mechanism, while explicitly noting this limitation due to the lack of a documented discovery. I'll focus on finding experimental data for characterization and safety precautions.

Confirming the Search Results

My search yielded important information but also solidified the lack of existing documentation. There's no easily found discovery record or clear synthesis protocol for this compound in public or easily accessible literature.

Refining the Synthesis Strategy

My research clarifies the potential synthetic route via free-radical chlorination of 1,1,1-tribromoethane, informed by related halogenation reactions. I've compiled critical data: CAS numbers, molecular formula, and computed properties. Safety protocols for analogous compounds and purification techniques provide a strong basis for experimental design.

Defining the Gaps

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Summarizing Current State

My updated assessment highlights the critical missing piece: a historical synthesis record and established experimental data. I've re-focused my approach. The guide will now present a proposed synthesis route, rather than a proven one. The guide's structure will begin with an introduction to the compound, followed by a proposed pathway using free radical chlorination. I will cover the underlying mechanism, precursor choices, and reaction conditions. I will propose an initiation strategy, and provide potential purification methods.

Outlining the Guide's Structure

My current focus involves structuring the technical guide to reflect the available information and known gaps. I'm now drafting the guide around a proposed synthesis route. It will begin with an overview of the compound, followed by a detailed discussion of the free radical chlorination mechanism. Specific reaction conditions and purification strategies will also be proposed, acknowledging the absence of existing experimental data, and framing the guide as a starting point for researchers.

Finalizing the Guide Structure

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Defining Guide Content

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A Comprehensive Technical Guide to Polyhalogenated Ethanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Polyhalogenated Ethanes

Polyhalogenated ethanes, organic compounds where one or more hydrogen atoms of ethane are replaced by halogens (fluorine, chlorine, bromine, iodine), represent a class of molecules with significant industrial and scientific importance. Their unique physicochemical properties, stemming from the number and nature of the halogen substituents, have led to their widespread use as solvents, refrigerants, anesthetics, and key intermediates in organic synthesis.[1][2] However, this utility is often shadowed by their environmental persistence and potential toxicity, making a thorough understanding of their chemistry, synthesis, and biological effects paramount for researchers, particularly those in drug development and environmental science.[1][3] This guide provides an in-depth exploration of polyhalogenated ethanes, from their fundamental properties and synthesis to their toxicological profiles and analytical determination.

I. Physicochemical and Spectroscopic Properties: A Comparative Analysis

The physical and chemical characteristics of polyhalogenated ethanes are dictated by the type and number of halogen atoms present in the molecule. Generally, as the number of halogen atoms increases, so do the compound's boiling point and density. The presence of highly electronegative halogens like fluorine can significantly alter the molecule's polarity and reactivity.

Table 1: Physicochemical Properties of Selected Polyhalogenated Ethanes
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility in Water
ChloroethaneC₂H₅Cl64.5112.30.921 (at 0°C)0.574 g/100 mL (at 20°C)
BromoethaneC₂H₅Br108.9738.41.46 (at 20°C)0.91 g/100 mL (at 20°C)
FluoroethaneC₂H₅F48.06-37.10.818Sparingly soluble
1,1-DichloroethaneC₂H₄Cl₂98.9657.31.176 (at 20°C)0.55 g/100 mL (at 20°C)
1,2-DichloroethaneC₂H₄Cl₂98.9683.51.253 (at 20°C)0.87 g/100 mL (at 20°C)
1,1,1-TrichloroethaneC₂H₃Cl₃133.4074.11.339 (at 20°C)0.44 g/100 mL (at 20°C)
Spectroscopic Signatures: Identifying the Halogenated Fingerprint

The identification and characterization of polyhalogenated ethanes rely heavily on spectroscopic techniques. Each method provides unique insights into the molecular structure.

  • Infrared (IR) Spectroscopy: The presence of carbon-halogen bonds gives rise to characteristic absorption bands in the fingerprint region of the IR spectrum. The position of the C-X stretching vibration is dependent on the mass of the halogen, with C-F bonds absorbing at higher wavenumbers than C-Cl, C-Br, and C-I bonds.[4] For instance, C-Cl stretching vibrations are typically observed in the 580-780 cm⁻¹ range.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the connectivity of atoms. The chemical shifts of protons and carbons are influenced by the electronegativity of the adjacent halogens. In ¹H NMR, protons on a carbon bonded to a halogen are deshielded and appear at a higher chemical shift. The splitting patterns (e.g., triplet and quartet for bromoethane) provide information about neighboring protons according to the n+1 rule.[1][3] In ¹³C NMR, the carbon attached to a halogen also experiences a downfield shift.[6][7]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine and bromine is often easily identified due to their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).

Table 2: Spectroscopic Data for Representative Polyhalogenated Ethanes
CompoundKey IR Peaks (cm⁻¹)¹H NMR Chemical Shifts (ppm, multiplicity)¹³C NMR Chemical Shifts (ppm)Key Mass Spectral Fragments (m/z)
ChloroethaneC-Cl: ~580-780CH₃: ~1.5 (t), CH₂: ~3.5 (q)CH₃: ~19, CH₂: ~4064/66 (M+), 29 (C₂H₅⁺)
BromoethaneC-Br: ~500-600CH₃: ~1.7 (t), CH₂: ~3.4 (q)[2]CH₃: ~19, CH₂: ~28[7]108/110 (M+), 29 (C₂H₅⁺)
1,1-DichloroethaneC-Cl: ~600-800CH₃: ~2.1 (d), CH: ~5.9 (q)CH₃: ~30, CH: ~7098/100/102 (M+), 63/65 (CHCl⁺)

II. Synthesis of Polyhalogenated Ethanes: Mechanisms and Methodologies

The primary industrial method for synthesizing polyhalogenated ethanes is through the free-radical halogenation of ethane .[8][9] This chain reaction is typically initiated by ultraviolet (UV) light or heat.

General Workflow for Free-Radical Halogenation of Ethane

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination init Halogen (X₂) rad1 2 Halogen Radicals (2X•) init->rad1 UV light or heat ethane Ethane (C₂H₆) rad1->ethane ethyl_rad Ethyl Radical (C₂H₅•) ethane->ethyl_rad + X• hx Hydrogen Halide (HX) haloethane Haloethane (C₂H₅X) ethyl_rad->haloethane + X₂ rad2 Halogen Radical (X•) term1 X• + X• → X₂ rad2->ethane Chain Reaction term2 C₂H₅• + X• → C₂H₅X term3 C₂H₅• + C₂H₅• → C₄H₁₀

Caption: General mechanism of free-radical halogenation of ethane.

Causality in Experimental Choices:

  • Initiation: The choice of UV light or high temperature provides the necessary energy to overcome the activation energy for the homolytic cleavage of the halogen-halogen bond, initiating the chain reaction.

  • Controlling Polyhalogenation: A significant challenge in free-radical halogenation is preventing the formation of polyhalogenated products. To favor the formation of mono-halogenated ethane, an excess of ethane is used. This increases the probability that a halogen radical will collide with an ethane molecule rather than a haloethane molecule. Conversely, to produce highly halogenated ethanes, an excess of the halogen is used.

Experimental Protocol: Laboratory Synthesis of Chloroethane from Ethanol

While free-radical halogenation is common industrially, a more controlled laboratory-scale synthesis of chloroethane can be achieved by reacting ethanol with hydrogen chloride gas, using a catalyst like zinc chloride.

Materials:

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (35-37%)

  • Zinc Chloride (anhydrous or concentrated solution)

  • Round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Heating mantle

  • Washing bottles

  • Ice bath

Procedure:

  • Setup: Assemble a reflux apparatus with a gas inlet tube extending below the surface of the liquid in the round-bottom flask. The outlet of the reflux condenser should be connected to a series of washing bottles, followed by a cold trap or collection flask cooled in an ice-salt bath.

  • Reaction Mixture: In the round-bottom flask, place a solution of zinc chloride in ethanol. For example, a 50% aqueous solution of zinc chloride can be used.[5]

  • Initiation of Reaction: Gently heat the ethanol-zinc chloride mixture to its boiling point.

  • Introduction of HCl: Slowly bubble dry hydrogen chloride gas through the boiling alcohol solution. The HCl gas can be generated by the reaction of concentrated sulfuric acid with sodium chloride.

  • Reaction: The reaction is exothermic and will produce chloroethane vapors. The zinc chloride acts as a Lewis acid catalyst, facilitating the nucleophilic substitution of the hydroxyl group by the chloride ion.

  • Purification: The evolved chloroethane gas is passed through a water wash to remove unreacted HCl and ethanol, followed by a concentrated sulfuric acid wash to dry the gas.

  • Collection: The purified chloroethane is then condensed and collected in the cold trap. Due to its low boiling point (12.3 °C), it must be kept cold.

Self-Validation: The success of the synthesis can be validated by measuring the boiling point of the collected liquid and by acquiring its IR and NMR spectra to confirm its identity and purity.

III. Toxicological Profile and Occupational Safety

The toxicological effects of polyhalogenated ethanes are a significant concern. Acute exposure can lead to central nervous system depression, causing symptoms like dizziness, headache, and nausea.[7] Chronic exposure has been linked to more severe health issues, including liver and kidney damage.[10] Some polyhalogenated ethanes are also suspected carcinogens.

Table 3: Toxicological Data and Occupational Exposure Limits for Selected Polyhalogenated Ethanes
CompoundLD₅₀ (Oral, rat)LC₅₀ (Inhalation, rat)OSHA PEL (8-hr TWA)NIOSH REL (TWA)ACGIH TLV (8-hr TWA)
Chloroethane1,410 mg/kg15,300 ppm (2 hr)1000 ppm-100 ppm
1,1,1-Trichloroethane9,600 mg/kg18,000 ppm (4 hr)350 ppm[11]350 ppm (ceiling)350 ppm
1,2-Dichloroethane670 mg/kg1,000 ppm (7 hr)50 ppm1 ppm10 ppm
Halothane---2 ppm (ceiling)[12]50 ppm[2]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. Values are in ppm unless otherwise noted. Dashes indicate that a value has not been established.

Trustworthiness of Protocols: Adherence to established occupational exposure limits is crucial for ensuring a safe working environment. Regular monitoring of workplace air is a self-validating system to ensure that engineering controls and work practices are effective in minimizing exposure.

IV. Analytical Methodologies for Detection and Quantification

The detection and quantification of polyhalogenated ethanes in various matrices (air, water, biological samples) are essential for environmental monitoring and occupational safety assessment. The most common analytical technique is Gas Chromatography (GC) coupled with a suitable detector.

Analytical Workflow for the Determination of Polyhalogenated Ethanes

G cluster_sampling Sample Collection cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis sample Air, Water, or Soil Sample extract Extraction/Concentration (e.g., SPE, SPME) sample->extract gc Gas Chromatography (GC) extract->gc detector Detector (MS, ECD) gc->detector data Quantification and Identification detector->data

Caption: A typical workflow for the analysis of polyhalogenated ethanes.

Causality in Analytical Choices:

  • Detector Selection:

    • Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments. It is highly specific and can be used for both qualitative and quantitative analysis.

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for trace-level analysis. However, it is less specific than MS. The choice between MS and ECD depends on the required level of sensitivity and the complexity of the sample matrix.

Experimental Protocol: GC-MS Analysis of a Polyhalogenated Ethane in a Water Sample

Principle: The volatile polyhalogenated ethane is extracted from the water sample, separated from other components by gas chromatography, and detected and quantified by mass spectrometry.

Materials:

  • Water sample

  • Internal standard solution (e.g., a deuterated analog of the analyte)

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Separatory funnel or solid-phase extraction (SPE) cartridges

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or slightly polar capillary column)[6]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): a. To a known volume of the water sample in a separatory funnel, add a known amount of the internal standard. b. Add a small volume of the extraction solvent and shake vigorously for 1-2 minutes. c. Allow the layers to separate and collect the organic layer. d. Repeat the extraction process two more times with fresh solvent. e. Combine the organic extracts and dry them over anhydrous sodium sulfate. f. Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

  • GC-MS Analysis: a. Inject a small aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system. b. The GC oven temperature program is set to separate the analytes of interest based on their boiling points and interaction with the stationary phase. c. The mass spectrometer is operated in either full scan mode (for qualitative analysis) or selected ion monitoring (SIM) mode (for quantitative analysis) to enhance sensitivity and selectivity.

  • Data Analysis: a. Identify the analyte peak based on its retention time and mass spectrum. b. Quantify the analyte by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared from standards of known concentrations.

Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and injection volume, ensuring the accuracy and reproducibility of the results. The analysis of a spiked sample (a blank sample to which a known amount of the analyte has been added) can further validate the method's accuracy.

Conclusion: A Call for Responsible Innovation

Polyhalogenated ethanes are undeniably valuable compounds in various scientific and industrial domains. Their synthesis and application, however, demand a comprehensive understanding of their properties, reactivity, and potential hazards. For researchers and drug development professionals, this knowledge is not merely academic but a prerequisite for safe and responsible innovation. By employing robust analytical methods and adhering to stringent safety protocols, the scientific community can continue to harness the benefits of these versatile molecules while mitigating their risks to human health and the environment.

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Sources

Methodological & Application

Application Notes and Protocols: 1,1,1-Tribromo-2,2,2-trichloroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of 1,1,1-tribromo-2,2,2-trichloroethane (CBr₃CCl₃) in organic synthesis. While not a commonly employed reagent, its unique perhalogenated structure suggests potential applications as a source of reactive intermediates. This guide will cover its synthesis, physicochemical properties, and critically, explore its prospective, albeit largely theoretical, applications in radical-mediated transformations and as a precursor for dihalocarbene generation. Detailed protocols, grounded in the principles of physical organic chemistry, are proposed to encourage further investigation into this underexplored reagent. All discussions are supported by authoritative references to fundamental concepts in organic chemistry.

Introduction: The Chemistry of a Perhalogenated Ethane

This compound is a fully halogenated derivative of ethane, possessing a unique combination of bromine and chlorine atoms.[1] Its chemical behavior is dictated by the high degree of halogenation, leading to a polarized C-C bond and the potential for homolytic cleavage of the C-Br and C-Cl bonds under radical conditions. Halogenated organic compounds are of immense importance as building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5][6] The introduction of halogen atoms can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design.[7][8][9][10][11] While the synthetic utility of many polyhalogenated alkanes is well-established, this compound remains a frontier reagent with untapped potential.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the free-radical chlorination of 1,1,1-tribromoethane.[12][13] This process involves the stepwise substitution of hydrogen atoms with chlorine via a radical chain mechanism.[12][13]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂Br₃Cl₃
Molecular Weight 370.09 g/mol
Appearance Expected to be a solid or liquidN/A
Solubility Expected to be soluble in common organic solventsN/A

Potential Application I: A Source for Radical Reactions

The C-Br bonds in this compound are weaker than the C-Cl bonds and are susceptible to homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or UV light. This makes the compound a potential source of the trichloromethyl radical (•CCl₃) and a bromine radical (Br•), or potentially the 1,1-dibromo-2,2,2-trichloroethyl radical. Radical reactions are powerful tools for C-C bond formation and functional group interconversions.[14]

Proposed Application: Radical Addition to Alkenes

The generation of a carbon-centered radical from this compound could enable its addition across the double bond of an alkene. This would lead to the formation of a new C-C bond and a halogenated alkane, which can be a valuable synthetic intermediate.

dot

Radical_Addition reagent CBr₃CCl₃ intermediate1 •CBr₂CCl₃ + Br• reagent->intermediate1 Initiation initiator Initiator (AIBN, heat/UV) alkene R-CH=CH₂ intermediate2 R-CH(Br)-CH₂(CBr₂CCl₃)• alkene->intermediate2 Propagation (Radical Addition) intermediate1->intermediate2 product R-CH(Br)-CH₂(CBr₂CCl₃) intermediate2->product Propagation (Halogen Abstraction from CBr₃CCl₃)

Caption: Proposed workflow for the radical addition of CBr₃CCl₃ to an alkene.

Protocol: Radical Addition of this compound to 1-Octene (Theoretical)

Disclaimer: This is a theoretical protocol and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Materials:

  • This compound

  • 1-Octene

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 equiv) and anhydrous toluene.

  • Degas the solution by bubbling with an inert gas for 20 minutes.

  • Add 1-octene (1.2 equiv) to the reaction mixture.

  • Add AIBN (0.1 equiv) to the flask.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product would be 1,1,1-tribromo-3-chloro-3,3-dibromo-2-octylpropane. The regioselectivity of the addition would need to be determined experimentally, but would likely follow established patterns for radical additions to alkenes.[15][16]

Potential Application II: Generation of Dihalocarbenes

Treatment of polyhalogenated alkanes with a strong base can lead to α-elimination and the formation of carbenes. In the case of this compound, the use of a suitable base could potentially generate bromochlorocarbene (:CBrCl), a reactive intermediate capable of undergoing cycloadditions with alkenes to form dihalogenated cyclopropanes.

dot

Carbene_Generation reagent CBr₃CCl₃ intermediate :CBrCl reagent->intermediate α-Elimination base Strong Base (e.g., t-BuOK) base->intermediate alkene R-CH=CH₂ product 1-bromo-1-chloro-2-R-cyclopropane alkene->product Cycloaddition intermediate->product

Caption: Proposed pathway for the generation of bromochlorocarbene and its subsequent cycloaddition.

Protocol: Cyclopropanation of Styrene with Bromochlorocarbene (Theoretical)

Disclaimer: This is a theoretical protocol and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Materials:

  • This compound

  • Styrene

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add styrene (1.5 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add the solution of this compound to the dropping funnel.

  • Slowly add the solution of the halogenated ethane to the stirred styrene solution at -78 °C.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equiv) in anhydrous THF.

  • Slowly add the t-BuOK solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours and then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product would be a mixture of diastereomers of 1-bromo-1-chloro-2-phenylcyclopropane.

Safety and Handling

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reactive metals.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Thermal decomposition of similar polyhalogenated compounds can produce toxic gases such as hydrogen halides and phosgene.[17] Therefore, heating should be done with caution and in a well-ventilated area.

Conclusion

This compound represents an intriguing yet underexplored reagent in the field of organic synthesis. Based on its unique perhalogenated structure, this guide has outlined plausible, though theoretical, applications in radical additions and dihalocarbene generation. The provided protocols are intended to serve as a foundation for future experimental investigations into the synthetic utility of this compound. It is our hope that this document will stimulate further research and unlock the potential of this compound as a valuable tool for the synthesis of complex organic molecules in academic and industrial settings.

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  • ResearchGate. (n.d.). Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. [Link]

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  • Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • OUCI. (n.d.). Manufacturing Approaches of New Halogenated Agrochemicals. [Link]

  • ResearchGate. (2021, November 7). Synthesis of perhalogenated silylboranes (X = Cl, I) and their application in regiodivergent alkene silaboration. [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. [Link]

  • Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. [Link]

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  • MDPI. (2021, November 12). Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles. [Link]

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Application Notes and Protocols: 1,1,1-Tribromo-2,2,2-trichloroethane as a Brominating Agent: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This document addresses the inquiry into the application of 1,1,1-tribromo-2,2,2-trichloroethane as a brominating agent in organic synthesis. A comprehensive review of available scientific literature and chemical databases was conducted to compile detailed application notes and protocols for its use. The investigation sought to elucidate its reactivity, substrate scope, reaction mechanisms, and safety protocols pertinent to its function as a source of bromine for synthetic transformations.

Despite a thorough search of chemical literature and safety data repositories, there is a significant lack of published information detailing the use of this compound as a brominating agent. The majority of the available data focuses on the synthesis of this compound, typically through the free-radical halogenation of 1,1,1-tribromoethane, rather than its subsequent application as a reagent for bromination.

This document will therefore summarize the available information regarding the properties and synthesis of this compound and provide a discussion on the theoretical potential for its use as a brominating agent based on general principles of radical chemistry. However, it must be stressed that the absence of specific experimental protocols in the current body of scientific literature prevents the creation of validated, step-by-step application notes as initially intended.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for handling and for any theoretical consideration of its reactivity.

PropertyValueSource
Chemical Formula C₂Br₃Cl₃[1]
Molecular Weight 370.08 g/mol [1]
CAS Number 2431-46-1
Appearance Not specified in available literature
Solubility Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature

Synthesis of this compound

The primary context in which this compound appears in the chemical literature is as a product of free-radical halogenation. The synthesis typically involves the reaction of 1,1,1-tribromoethane with a chlorinating agent, such as chlorine gas (Cl₂), under conditions that promote the formation of radicals (e.g., UV light or heat).

The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.[2][3]

Initiation: Homolytic cleavage of the chlorine molecule to generate chlorine radicals. Cl₂ → 2 Cl•

Propagation:

  • Hydrogen abstraction from 1,1,1-tribromoethane by a chlorine radical to form an ethyl radical. CH₃CBr₃ + Cl• → •CH₂CBr₃ + HCl

  • Reaction of the ethyl radical with a chlorine molecule to form the chlorinated product and a new chlorine radical. •CH₂CBr₃ + Cl₂ → ClCH₂CBr₃ + Cl•

This process continues with further hydrogen abstraction and chlorination until this compound is formed.

Theoretical Potential as a Brominating Agent: A Mechanistic Discussion

While no specific applications of this compound as a brominating agent have been documented, its structure suggests a potential for radical-mediated bromination reactions. The C-Br bonds in the molecule could potentially undergo homolytic cleavage under thermal or photochemical conditions to release bromine radicals (Br•).

Proposed Radical Chain Mechanism

Should this compound be employed as a brominating agent, a plausible mechanism would involve the following steps:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat or UV Light Reagent CBr₃CCl₃ Initiator->Reagent Homolytic Cleavage Br_radical Br• Reagent->Br_radical Product R-Br Reagent->Product Br_radical2 Br• Reagent->Br_radical2 Regenerates Substrate R-H Br_radical->Substrate Hydrogen Abstraction R_radical R• Substrate->R_radical R_radical->Reagent Bromine Atom Transfer Radical_Combination Radical Combination Br_Br Br₂ R_Br R-Br R_R R-R Br_radical3 Br• + Br• Br_radical3->Br_Br R_radical2 R• + Br• R_radical2->R_Br R_radical3 R• + R• R_radical3->R_R

Caption: Proposed Radical Bromination Workflow.

Initiation: The reaction would likely require an initiator, such as a radical initiator (e.g., AIBN) or UV light, to induce the homolytic cleavage of a C-Br bond in this compound, generating a bromine radical.

Propagation:

  • The bromine radical would then abstract a hydrogen atom from a suitable substrate (e.g., an allylic or benzylic position) to form HBr and a substrate radical.

  • The substrate radical would then react with another molecule of this compound to abstract a bromine atom, yielding the brominated product and regenerating a radical species to continue the chain reaction.

Termination: The chain reaction would terminate through the combination of any two radical species.

Potential Applications and Challenges

Based on this theoretical mechanism, this compound could potentially be investigated for:

  • Allylic Bromination: The bromination of alkenes at the position adjacent to the double bond.

  • Benzylic Bromination: The bromination of the carbon atom attached to an aromatic ring.

However, several challenges and unanswered questions remain:

  • Reactivity and Selectivity: It is unknown how the reactivity of the C-Br bonds in this molecule compares to standard brominating agents like N-bromosuccinimide (NBS). The presence of the electron-withdrawing trichloromethyl group could influence the stability of the resulting radical and the overall reaction kinetics.

  • Side Reactions: The possibility of competing reactions, such as the cleavage of C-Cl or C-C bonds, has not been studied.

  • Byproducts: The reaction would produce pentachloroethane (C₂Cl₅H) as a byproduct, which would need to be separated from the desired product.

Safety Considerations

  • Handling: Should be handled in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[4][5]

  • Toxicity: Halogenated hydrocarbons can be toxic and may have adverse effects on the central nervous system, liver, and kidneys.[6][7] Inhalation and skin contact should be avoided.[5][6]

  • Environmental Impact: Many halogenated organic compounds are persistent in the environment and can be harmful to aquatic life.[4][6] Disposal should be in accordance with local, state, and federal regulations for hazardous waste.[4]

Conclusion and Future Outlook

The initial objective of creating detailed application notes and protocols for this compound as a brominating agent cannot be fulfilled due to the current lack of published research on this specific application. While its chemical structure suggests a potential for use in radical bromination reactions, there are no experimental data to validate this or to establish reliable protocols.

For researchers in drug development and organic synthesis, this represents an unexplored area of chemical reactivity. Future research could focus on:

  • Investigating the thermal and photochemical stability of this compound and its ability to generate bromine radicals.

  • Screening its reactivity with a range of substrates susceptible to radical bromination.

  • Comparing its efficacy and selectivity to established brominating agents.

  • Conducting a thorough toxicological and environmental impact assessment.

Until such studies are conducted and published, the use of this compound as a brominating agent remains a theoretical concept rather than a validated synthetic method.

References

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane a) [Chemistry].
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. a) Give the overall equation.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cambridge Isotope Laboratories, Inc. (2024). 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%) Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2013). Material Safety Data Sheet - 1,1,1-Trichloroethane.

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Application Notes and Protocols for Reactions with 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Perhalogenated Ethane Derivative

1,1,1-Tribromo-2,2,2-trichloroethane is a perhalogenated organic compound with the chemical formula C₂Br₃Cl₃.[1][2] This fully substituted ethane derivative, possessing both bromine and chlorine atoms, presents unique opportunities in synthetic chemistry, particularly in the construction of complex molecular architectures. Its high molecular weight and density are attributed to the presence of heavy halogen atoms. While its application in drug development is not yet widespread, its structural motifs are found in various bioactive compounds and functional materials.

The reactivity of this compound is primarily dictated by the carbon-bromine and carbon-chlorine bonds. The significant steric hindrance around the central carbon-carbon bond influences its conformational preferences and reaction kinetics. From a synthetic standpoint, this molecule can serve as a source of tribromomethyl (-CBr₃) or trichloromethyl (-CCl₃) radical species, or undergo addition reactions across unsaturated systems. Understanding the principles of free-radical chemistry is paramount to harnessing the synthetic utility of this compound.

This application note provides a detailed experimental protocol for a representative reaction of this compound: the free-radical initiated addition to an alkene. This protocol is designed to be a foundational guide for researchers exploring the use of this and similar polyhalogenated compounds in their synthetic endeavors.

Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂Br₃Cl₃PubChem[1][2]
Molecular Weight 370.09 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
CAS Number 77348-13-1PubChem[1]

Safety and Handling: A Prudent Approach to Polyhalogenated Compounds

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of similar polyhalogenated alkanes is essential. Prolonged or repeated exposure to such compounds can pose health risks, including skin irritation and potential central nervous system effects.[3][4]

General Safety Precautions:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood to prevent inhalation of vapors.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.[3]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, 11-13 mil).[1]

    • Body Protection: A lab coat and closed-toe shoes are required.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In Case of Exposure:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Experimental Protocol: Free-Radical Addition to an Alkene

This protocol details the synthesis of 1,1,1-tribromo-3,3,3-trichloropropane via the free-radical initiated addition of this compound to ethylene. This reaction is analogous to the well-established addition of bromotrichloromethane to ethylene and serves as a model system for exploring the reactivity of the title compound.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions r1 CBr₃CCl₃ p1 CBr₃CH₂CH₂CCl₃ r1->p1 + r2 CH₂=CH₂ r2->p1 c1 Initiator (e.g., AIBN or Peroxide) c2 Heat or UV light

Caption: General scheme for the free-radical addition.

Causality Behind Experimental Choices

The choice of a free-radical initiator is crucial for this transformation. Thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide generate radicals upon heating, which then abstract a bromine atom from this compound to initiate the chain reaction. Alternatively, photochemical initiation using UV light can also be employed to generate the initial radical species. The reaction is typically carried out in a sealed, high-pressure reactor to maintain a sufficient concentration of the gaseous ethylene reactant in the reaction mixture.

Step-by-Step Methodology
  • Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor:

    • To the autoclave, add this compound (1.0 equivalent).

    • Add a suitable solvent (e.g., a high-boiling alkane or a chlorinated solvent, ensuring it is inert under the reaction conditions). The solvent helps to dissolve the reactants and facilitate heat transfer.

    • Add the free-radical initiator (e.g., AIBN, 0.05-0.1 equivalents).

  • Reaction Execution:

    • Seal the autoclave and perform several cycles of pressurizing with nitrogen and venting to ensure an inert atmosphere.

    • Begin stirring and heat the reactor to the desired temperature (typically the decomposition temperature of the initiator, e.g., 70-90 °C for AIBN).

    • Once the temperature has stabilized, introduce ethylene gas into the reactor to the desired pressure. The pressure will depend on the specific autoclave and desired reaction concentration.

    • Maintain the reaction at the set temperature and pressure with continuous stirring. Monitor the reaction progress by periodically taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature.

    • Carefully vent the excess ethylene gas in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure of the purified product, 1,1,1-tribromo-3,3,3-trichloropropane, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism: A Radical Chain Process

The addition of this compound to an alkene proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R_dot Initiator Radical (R•) I->R_dot Heat or hν CCl3_dot Trichloromethyl Radical (•CCl₃) R_dot->CCl3_dot + CBr₃CCl₃ - RBr Adduct_dot Adduct Radical (CBr₃CH₂CH₂•) CCl3_dot->Adduct_dot + CH₂=CH₂ Product Product (CBr₃CH₂CH₂CCl₃) Adduct_dot->Product + CBr₃CCl₃ - •CCl₃ CCl3_dot_term •CCl₃ Dimer1 Hexachloroethane CCl3_dot_term->Dimer1 + •CCl₃ Dimer3 Cross-Coupled Product CCl3_dot_term->Dimer3 + CBr₃CH₂CH₂• Adduct_dot_term CBr₃CH₂CH₂• Dimer2 Dimerized Adduct Adduct_dot_term->Dimer2 + CBr₃CH₂CH₂•

Caption: Free-radical chain mechanism.

Potential Applications in Drug Development and Beyond

While direct applications of this compound in pharmaceuticals are not extensively documented, the synthetic methodologies it enables are of significant interest. The introduction of polyhalogenated alkyl chains can modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. Furthermore, the resulting products can serve as versatile intermediates for further chemical transformations, allowing for the construction of novel and diverse molecular scaffolds for drug discovery programs. Beyond pharmaceuticals, this compound and its derivatives may find applications in the synthesis of specialized polymers, flame retardants, and agrochemicals.

Conclusion

This compound is a reagent with untapped potential in organic synthesis. The protocol provided herein for its free-radical addition to an alkene offers a reliable starting point for researchers to explore its reactivity. By understanding the underlying mechanistic principles and adhering to strict safety protocols, the scientific community can unlock new synthetic pathways and create novel molecules with potential applications across various scientific disciplines, including the development of next-generation therapeutics.

References

  • Tedder, J. M., & Walton, J. C. (1964). Free radical addition to olefins. Part 1.—Addition of bromotrichloromethane to ethylene. Transactions of the Faraday Society, 60, 1769-1774. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-3,3,3-trichloropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • TutorChase. (n.d.). What are the safety considerations when handling alkanes? [Link]

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Introduction: Understanding 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the specialized applications of 1,1,1-Tribromo-2,2,2-trichloroethane as a high-density, non-polar solvent.

This compound (C₂Br₃Cl₃) is a halogenated hydrocarbon characterized by its high molecular weight and density.[1][2] As a fully substituted ethane derivative, with three bromine and three chlorine atoms, the molecule is symmetrical and lacks a significant dipole moment, rendering it a non-polar solvent.[3][4] Its utility in the laboratory is dictated by the fundamental principle of "like dissolves like," making it an effective medium for dissolving other non-polar substances such as oils, fats, waxes, and many organic compounds.[5][6][7]

The primary distinguishing feature of this solvent is its exceptionally high density, a direct consequence of the six heavy halogen atoms. This property, combined with its non-polar nature, makes it a candidate for specialized applications beyond those of common non-polar solvents like hexane or toluene. These applications primarily lie in the realms of high-density reaction media, extraction of non-polar compounds from complex matrices, and, most notably, as a "heavy liquid" for density-based separations.

While its close relative, 1,1,1-trichloroethane, was once widely used as a solvent before being phased out under the Montreal Protocol for its ozone-depleting properties, this compound is a more specialized chemical with limited large-scale industrial use.[8][9] Its application is generally confined to laboratory-scale research where its unique physical properties are required.

Physicochemical Properties

The effective application of any solvent requires a thorough understanding of its physical and chemical characteristics. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₂Br₃Cl₃[1][2]
Molecular Weight 370.08 g/mol [1]
Appearance Expected to be a colorless liquid[10]
Polarity Non-polar[3][6]
Calculated XLogP3 4.4[11]

Core Applications & Methodologies

Application 1: High-Density Medium for Organic Synthesis

The inert and non-polar nature of this compound makes it a suitable solvent for reactions involving non-polar reagents.[12] It can serve as a medium for bromination or other halogenation reactions where a non-reactive, high-boiling point solvent is advantageous.[13][14]

Causality in Solvent Choice:

  • Inertness: The absence of hydrogen atoms makes it resistant to radical abstraction, a common side reaction in free-radical halogenations.[15]

  • Solubility: It effectively dissolves non-polar organic starting materials and reagents, ensuring a homogeneous reaction mixture.[7]

  • Temperature Control: Its presumed high boiling point allows for reactions to be conducted at elevated temperatures, increasing reaction rates without the need for a pressurized vessel.

Protocol 1: General Procedure for Use as a Reaction Solvent

  • Reaction Setup: Assemble a clean, dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet to maintain an inert atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the required volume of this compound to the flask via a syringe or cannula.

  • Reagent Dissolution: Add the non-polar substrate to the solvent and stir until fully dissolved.

  • Initiation of Reaction: Slowly add the second reagent (e.g., a solution of bromine in the same solvent) to the flask at the desired temperature (e.g., using an ice bath or heating mantle).

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction if necessary (e.g., with a sodium thiosulfate solution to remove excess bromine).

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an immiscible solvent (e.g., water or brine) to remove any polar impurities or byproducts.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the this compound solvent under reduced pressure using a rotary evaporator to isolate the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Application 2: Density-Based Separation of Materials

The most compelling application for this compound is as a heavy liquid for density-based separations (also known as sink-float separation).[16] This technique is invaluable in geology for mineral separation and is increasingly used in materials science and microplastic research to isolate materials of differing densities.[17] The principle is simple: materials less dense than the liquid will float, while denser materials will sink.

Causality in Method Choice:

  • High Density: The solvent's density allows for the separation of a wide range of materials, including many minerals and polymers that are denser than water.

  • Low Viscosity (Presumed): Compared to highly concentrated aqueous salt solutions (like sodium polytungstate), organic heavy liquids often have lower viscosity, allowing for cleaner and faster separation of fine particles.

  • Chemical Inertness: It does not react with most common minerals or polymers, ensuring the integrity of the separated fractions.

Protocol 2: Density-Based Separation of a Solid Mixture (e.g., Microplastics from Sediment)

  • Sample Preparation: Ensure the solid mixture sample is dry and free-flowing. Weigh approximately 10-20 g of the sample and place it into a glass separatory funnel or a beaker with a spout.[17]

  • Solvent Addition: In a well-ventilated fume hood, carefully pour this compound into the vessel containing the sample, ensuring the solids are fully submerged with sufficient excess liquid to allow for separation.[18]

  • Agitation: Stir the mixture thoroughly with a glass rod for 2-5 minutes to disaggregate clumps and ensure all particles are wetted by the solvent. Avoid vigorous shaking which can create emulsions.[17]

  • Settling: Cover the vessel and allow the mixture to stand undisturbed for 30-60 minutes. Denser particles will settle to the bottom, while less dense particles will float to the surface.

  • Recovery of Floating Fraction (Light Fraction): Carefully decant or "overflow" the top layer of solvent containing the floating particles into a clean filtration apparatus.[17] Add a small amount of fresh solvent to rinse the walls of the separation vessel and collect this rinse with the light fraction.

  • Recovery of Sunken Fraction (Heavy Fraction): If using a separatory funnel, drain the bottom layer of settled particles into a separate clean beaker.[16] If using a beaker, decant the remaining solvent and collect the solids from the bottom.

  • Washing: Wash both the light and heavy fractions with a low-boiling point solvent (e.g., hexane or acetone) to remove residual this compound.

  • Drying: Dry the washed fractions in an oven at a temperature appropriate for the materials to evaporate the washing solvent.

  • Solvent Recovery: The used this compound can be filtered and purified by distillation for reuse, minimizing waste.

Visualized Workflows

G cluster_prep Preparation cluster_extract Extraction cluster_isolate Isolation A Add sample and This compound to separatory funnel B Add immiscible extractive solvent (e.g., water) A->B C Stopper and invert funnel B->C D Shake gently (10-20s) C->D E Vent funnel periodically to release pressure D->E E->D Repeat 2-3x F Allow layers to separate E->F G Drain lower organic layer F->G H Dry organic layer (e.g., with MgSO₄) G->H I Filter and evaporate solvent H->I

Caption: Workflow for Liquid-Liquid Extraction.

G A Add dry solid mixture to separation vessel B Add this compound and stir thoroughly A->B C Allow mixture to settle (30-60 minutes) B->C D Two fractions form: Floating (light) & Sunken (heavy) C->D E Decant/Overflow top layer to collect Light Fraction D->E F Drain/Collect bottom layer to collect Heavy Fraction D->F G Wash both fractions with low-boiling solvent E->G F->G H Dry fractions to remove wash solvent G->H

Caption: Workflow for Density-Based Separation.

Safety, Handling, and Disposal

As with all halogenated hydrocarbons, this compound must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) is not widely available, the safety profile can be inferred from similar compounds like 1,1,1-trichloroethane and other polyhalogenated alkanes.[19][20]

Core Safety Requirements:

  • Ventilation: Always handle this solvent in a certified chemical fume hood to avoid inhalation of vapors. Inhalation of high concentrations of related solvents can cause central nervous system effects, dizziness, and nausea.[19]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, and a lab coat.[21] Skin contact should be avoided as prolonged exposure may cause irritation and dermatitis by defatting the skin.[19]

  • Incompatible Materials: Avoid contact with strong bases, reactive metals (e.g., aluminum, magnesium), and strong oxidizing agents.[19][22]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.

  • Spill Management: In case of a small spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[22]

  • Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[23] Do not pour down the drain, as it is denser than water and harmful to aquatic life.[19]

References

  • Heavy Liquid Separation. (n.d.). Purdue University Department of Physics and Astronomy. Retrieved January 4, 2026, from [Link]

  • For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. (n.d.). Gauth. Retrieved January 4, 2026, from [Link]

  • Protocol for Heavy-Liquid Separation of Heavy Minerals. (2016). New Jersey Department of Environmental Protection. Retrieved January 4, 2026, from [Link]

  • Influence of Solvent Nature on the Solubility of Halogenated Alkanes. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Halogenated Hydrocarbons- Many Uses, Some Hazards. (2020). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 1,1,1-Trichloroethane. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • 1,1,2-TRICHLOROETHANE - MATERIAL SAFETY DATA SHEET. (1999). Exposome-Explorer. Retrieved January 4, 2026, from [Link]

  • 1,1,2-Tribromoethane. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Haloalkanes and Haloarenes. (n.d.). Samagra. Retrieved January 4, 2026, from [Link]

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  • Bromination of unsaturated hydrocarbons in mixed solvents. (1974). Google Patents.
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  • Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

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  • Synthesis of 1,1,1-trichloroethane. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

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  • HALOGENATED SOLVENTS. (n.d.). Technion – Israel Institute of Technology. Retrieved January 4, 2026, from [Link]

  • Toxicological Profile for 1,1,1-Trichloroethane. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 4, 2026, from [Link]

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  • 1,1,2-Trichloroethane Standard - Safety Data Sheet. (2019). Agilent Technologies. Retrieved January 4, 2026, from [Link]

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Application Notes and Protocols for 1,1,1-Tribromo-2,2,2-trichloroethane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a forward-looking technical guide on the potential applications of 1,1,1-tribromo-2,2,2-trichloroethane in the field of materials science. While direct, documented applications of this specific perhalogenated ethane are scarce in current literature, its unique molecular structure, characterized by a high degree of halogenation with both bromine and chlorine atoms, suggests significant potential in several advanced material applications. This guide synthesizes fundamental principles of chemistry and materials science to propose and detail its use as a precursor for carbon nanomaterials, a high-density medium for specialized material processing, and as a novel flame retardant additive. Each proposed application is accompanied by a detailed, though theoretical, experimental protocol designed to serve as a foundational methodology for researchers and scientists.

Introduction to this compound

This compound is a perhalogenated hydrocarbon with the chemical formula C₂Br₃Cl₃.[1][2] Its structure consists of an ethane backbone where one carbon atom is bonded to three bromine atoms and the other to three chlorine atoms. This high degree of halogenation imparts a high molecular weight and density to the compound.[2] The presence of two different halogens on the same molecule offers differential reactivity, which can be exploited in chemical synthesis.[3] Specifically, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond, making bromide a better leaving group in nucleophilic substitution and elimination reactions.[3][4][5]

While its primary applications are not yet established in materials science, its properties suggest it could be a valuable, albeit specialized, chemical tool. This guide will explore its potential in three key areas: as a carbon source for nanomaterial synthesis, as a dense liquid for material separation and processing, and as a flame retardant for polymers.

PropertyValueSource
Molecular Formula C₂Br₃Cl₃[1]
Molecular Weight 370.1 g/mol [2]
IUPAC Name This compound[2]
CAS Number 2431-46-1[1]

Potential Application as a Precursor for Carbon Nanomaterials

The synthesis of carbon nanomaterials, such as carbon nanotubes (CNTs) and carbon dots, often relies on the decomposition of carbon-containing precursors.[6][7][8] Halogenated hydrocarbons can serve as effective precursors in methods like chemical vapor deposition (CVD).[9] The presence of halogens can influence the growth and morphology of the resulting carbon nanostructures.

Causality of Application: The complete substitution of hydrogen with bromine and chlorine in this compound makes it a rich source of carbon that can be liberated through thermal decomposition or dehalogenation reactions.[10] The differential reactivity of the C-Br and C-Cl bonds could potentially be used to control the decomposition process and, consequently, the structure of the synthesized carbon nanomaterials.

Protocol 2.1: Synthesis of Carbon Nanotubes via Chemical Vapor Deposition (CVD)

This protocol describes a hypothetical process for the synthesis of CNTs using this compound as the carbon precursor.

Materials:

  • This compound

  • High-purity argon gas

  • High-purity hydrogen gas

  • Silicon wafer with a 10 nm layer of sputtered iron catalyst

  • Quartz tube furnace

  • Bubbler for precursor delivery

  • Mass flow controllers

Procedure:

  • Place the silicon wafer with the iron catalyst in the center of the quartz tube furnace.

  • Purge the furnace with argon gas at a flow rate of 200 standard cubic centimeters per minute (sccm) for 15 minutes to remove any residual air.

  • Heat the furnace to 750°C under the argon flow.

  • Once the temperature has stabilized, introduce a flow of hydrogen gas at 50 sccm to reduce the iron catalyst. Maintain this for 10 minutes.

  • In a separate bubbler maintained at 50°C, bubble argon gas through the liquid this compound to act as a carrier gas for the precursor vapor.

  • Introduce the precursor-laden argon flow into the furnace at a rate of 20 sccm.

  • Allow the CVD process to proceed for 30 minutes.

  • After 30 minutes, stop the flow of the precursor and hydrogen, and cool the furnace to room temperature under an argon atmosphere.

  • The silicon wafer can then be removed for characterization of the synthesized CNTs using techniques such as Scanning Electron Microscopy (SEM) and Raman Spectroscopy.

CVD_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_cooldown Cooldown & Characterization Prep1 Place Catalyst Wafer in Furnace Prep2 Purge with Argon Prep1->Prep2 React1 Heat to 750°C Prep2->React1 React2 Reduce Catalyst with Hydrogen React1->React2 React3 Introduce Precursor Vapor React2->React3 React4 CVD Growth (30 min) React3->React4 Cool1 Cool to Room Temperature React4->Cool1 Cool2 Characterize CNTs Cool1->Cool2 Density_Separation Start Mixture of PS and PVC Process Add to this compound Start->Process Separation Separation by Density Process->Separation PS Polystyrene (floats) Separation->PS PVC Polyvinyl Chloride (sinks) Separation->PVC Wash_PS Wash with Hexane PS->Wash_PS Wash_PVC Wash with Hexane PVC->Wash_PVC Dry_PS Dry PS Wash_PS->Dry_PS Dry_PVC Dry PVC Wash_PVC->Dry_PVC

Caption: Density-based separation of polymers.

Potential Application as a Halogenated Flame Retardant

Halogenated compounds, particularly those containing bromine and chlorine, are known to be effective flame retardants for polymeric materials. [11][12][13][14][15]They function by releasing halogen radicals upon thermal decomposition, which can interrupt the radical chain reactions of combustion in the gas phase. [14] Causality of Application: The high halogen content of this compound makes it a prime candidate for a flame retardant additive. The presence of both bromine and chlorine could offer synergistic effects. The weaker C-Br bonds would likely cleave at lower temperatures, providing initial flame retardancy, while the stronger C-Cl bonds would cleave at higher temperatures, extending the range of flame retardant activity.

Protocol 4.1: Incorporation into a Polymer Matrix and Flammability Testing

This protocol describes the incorporation of this compound into a polymer matrix and a subsequent flammability test.

Materials:

  • Polymethyl Methacrylate (PMMA) pellets

  • This compound

  • Twin-screw extruder

  • Injection molding machine

  • UL 94 flammability tester

Procedure:

  • Dry the PMMA pellets in a vacuum oven at 80°C for 4 hours.

  • Prepare a blend of PMMA and this compound at a loading of 10% by weight.

  • Feed the blend into a twin-screw extruder with a temperature profile suitable for PMMA (e.g., 180-220°C).

  • Extrude the blend into pellets.

  • Dry the flame-retardant PMMA pellets.

  • Use an injection molding machine to prepare test specimens of the required dimensions for UL 94 testing.

  • Conduct the UL 94 vertical burn test on the specimens to evaluate their flammability characteristics.

  • Compare the results with a control sample of pure PMMA.

Flame_Retardant_Testing cluster_preparation Material Preparation cluster_testing Flammability Testing Prep1 Dry PMMA Pellets Prep2 Blend with Flame Retardant Prep1->Prep2 Prep3 Extrude and Pelletize Prep2->Prep3 Prep4 Injection Mold Test Specimens Prep3->Prep4 Test1 UL 94 Vertical Burn Test Prep4->Test1 Test2 Compare with Control Test1->Test2

Caption: Workflow for flame retardant testing.

Safety and Handling

As a perhalogenated compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn at all times. The toxicological properties of this specific compound are not well-documented, and therefore, it should be treated as potentially hazardous.

Conclusion

While the direct application of this compound in materials science is an emerging area of research, its chemical properties strongly suggest its potential as a versatile building block and additive. The protocols outlined in this guide are intended to provide a starting point for researchers to explore its utility in the synthesis of novel carbon nanomaterials, in specialized materials processing, and as an effective flame retardant. Further research is warranted to fully elucidate the potential of this unique perhalogenated compound.

References

  • Halogenated Flame Retardants. Available at: [Link]

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  • Green Synthesis of Carbon Nanoparticles (CNPs) from Biomass for Biomedical Applications. MDPI. Available at: [Link]

  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. National Center for Biotechnology Information. Available at: [Link]

  • Flame Retardants for Synthetic Polymers: What They are and Latest Advancements. AZoM. Available at: [Link]

  • Carbon Nanomaterials: Synthesis, Functionalization and Sensing Applications. National Center for Biotechnology Information. Available at: [Link]

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  • Carbon–Chlorine and Carbon–Bromine Bond Cleavage in the Catalytic Hydrodehalogenation of Halogenated Aromatics. ResearchGate. Available at: [Link]

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Application Note: A Robust Headspace GC-MS Method for the Trace-Level Detection of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃) is a halogenated hydrocarbon whose presence, even at trace levels, can be a significant concern in pharmaceutical manufacturing.[1] Molecules with such structural alerts are often scrutinized as potential genotoxic impurities (GTIs), which can pose a safety risk to patients.[2][3] Regulatory bodies mandate strict control over GTIs, often requiring their quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[3][4]

The inherent volatility and chemical nature of halogenated hydrocarbons present a unique analytical challenge.[5][6] A highly sensitive, selective, and robust method is critical for accurate quantification and risk assessment. This application note details a comprehensive protocol for the determination of this compound in drug substances using Static Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS).

Core Scientific Principle: This method leverages the high vapor pressure of the analyte for clean, matrix-free injection via a headspace autosampler, which is ideal for analyzing volatile impurities in complex samples.[7] Gas chromatography provides the necessary separation from other volatile components, while mass spectrometry offers unparalleled sensitivity and specificity for unambiguous identification and quantification, typically operating in Selected Ion Monitoring (SIM) mode to achieve the lowest possible detection limits.[3][8]

Experimental Workflow and Causality

The entire analytical process is designed to ensure maximum recovery of the volatile analyte while minimizing contamination and matrix effects. Each stage is critical for the overall success and trustworthiness of the results.

HS-GC-MS_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample 1. Sample Weighing Accurately weigh API into a 20 mL headspace vial. Solvent 2. Dilution Add appropriate diluent (e.g., DMA) to the vial. Sample->Solvent Standard 3. Standard Preparation Prepare calibration standards in separate vials. Solvent->Standard Crimp 4. Sealing Immediately crimp-seal all vials to prevent analyte loss. Standard->Crimp Incubate 5. Incubation (HS) Equilibrate vial at elevated temperature (e.g., 100°C) to partition analyte into the headspace. Crimp->Incubate Inject 6. Injection Transfer a fixed volume of the headspace (gas phase) into the GC inlet. Incubate->Inject Separate 7. GC Separation Separate analyte from other volatiles on a low-polarity capillary column. Inject->Separate Detect 8. MS Detection Ionize, fragment, and detect the analyte using specific ions (SIM mode) for high sensitivity. Separate->Detect Integrate 9. Peak Integration Identify and integrate the analyte peak based on retention time and qualifying ions. Detect->Integrate Quantify 10. Quantification Calculate concentration in the original sample using the calibration curve. Integrate->Quantify

Caption: HS-GC-MS workflow from sample preparation to final quantification.

Instrumentation, Reagents, and Consumables

Reagents
  • This compound: Reference standard (Purity ≥ 98%)

  • Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO): HPLC grade or higher, high boiling point solvent.

    • Scientist's Note: A high-boiling-point solvent is chosen to ensure it does not generate significant vapor pressure during headspace incubation, which could interfere with the analysis or alter the sample matrix equilibrium.

  • Nitrogen or Helium: Ultra-high purity (≥ 99.999%), for carrier and makeup gas.

Instrumentation and Consumables
  • Gas Chromatograph (GC): Equipped with a split/splitless inlet and electronic pressure control.

  • Mass Spectrometer (MS): Single quadrupole or triple quadrupole, capable of electron ionization (EI) and Selected Ion Monitoring (SIM).

  • Headspace Autosampler: With a heated sample tray and transfer line.

  • GC Column: Agilent DB-624, Restek Rtx-624, or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Rationale: This mid-polarity phase is industry-standard for the analysis of volatile organic compounds and residual solvents, providing excellent separation for a wide range of analytes.[4]

  • Vials: 20 mL glass headspace vials with PTFE/silicone septa and aluminum crimp caps.

Detailed Analytical Protocol

Preparation of Standard Solutions
  • Stock Standard (S1 - ~1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with DMA. Mix thoroughly. This solution should be stored under refrigeration.

  • Intermediate Standard (S2 - ~10 µg/mL):

    • Pipette 1.0 mL of the Stock Standard (S1) into a 100 mL volumetric flask.

    • Dilute to volume with DMA and mix thoroughly.

  • Working Calibration Standards (e.g., for a 1.5 ppm limit):

    • Prepare a series of calibration standards by diluting the Intermediate Standard (S2). For a typical drug substance analysis where 200 mg of API is weighed, the concentration in the vial is calculated as follows: Concentration (ppm) = (Concentration in vial (µg/mL) * Vial Volume (mL)) / Sample Weight (g)

    • Prepare standards bracketing the target limit (e.g., from 0.5 ppm to 5 ppm). For a 200 mg sample in 5 mL of diluent, a 1.5 ppm level corresponds to 0.06 µg/mL in the vial.

Preparation of Sample Solution
  • Accurately weigh approximately 200 mg of the drug substance (API) directly into a 20 mL headspace vial.

  • Using a calibrated pipette, add exactly 5.0 mL of DMA to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.

  • Gently vortex the vial to ensure the sample is fully dissolved or uniformly suspended.

Instrument Parameters

The following table provides recommended starting parameters. These must be optimized for the specific instrument in use.

Parameter Headspace Autosampler Gas Chromatograph Mass Spectrometer
Temperatures Oven: 100 °CLoop: 110 °CTransfer Line: 120 °CInlet: 250 °CTransfer Line: 260 °CIon Source: 230 °CQuadrupole: 150 °C
Timings Incubation: 20 minInjection: 1.0 minOven Program:- 40 °C (hold 5 min)- Ramp 10 °C/min to 240 °C- Hold 5 minSolvent Delay: ~3 min (or until after solvent peak)
Gas & Pressure Vial Pressure: 15 psiPressurization Time: 0.2 minCarrier Gas: HeliumFlow Rate: 1.5 mL/min (Constant Flow)---
Injection Loop Volume: 1 mLMode: Split (Ratio 10:1)---
Detection ------Mode: Electron Ionization (EI), SIMTarget Ions (Quant/Qual): To be determined from fragmentation pattern of C₂Br₃Cl₃ (e.g., monitor for CBr₃⁺ and CCl₃⁺ fragments)

Note on Target Ions: The exact mass-to-charge ratios (m/z) for SIM mode must be determined by injecting a concentrated standard in full scan mode. Based on the structure, prominent fragments would likely arise from the cleavage of the C-C bond, yielding ions such as [CCl₃]⁺ (m/z 117, 119, 121) and [CBr₃]⁺ (m/z 247, 249, 251, 253) . The most abundant isotope peak should be used for quantification and others for qualification to confirm identity.

Data Analysis and System Suitability
  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram to that of the reference standard. The relative abundances of the qualifying ions must also match those of the standard within a predefined tolerance (e.g., ±20%).

  • Quantification: Construct a linear regression curve from the peak areas of the calibration standards versus their concentrations. The concentration of this compound in the sample is determined from this curve.

  • System Suitability: Before analyzing samples, inject a mid-level standard multiple times (n=6). The relative standard deviation (RSD) of the peak areas should be ≤ 15.0%.

Method Validation Principles (Trustworthiness)

For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines. This ensures the method is reliable, reproducible, and fit for its intended purpose.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, solvents).Peak for the analyte is pure and resolved from other components in a spiked sample and a blank.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (%RSD) ≤ 25%; Accuracy (Recovery) within 70-130%.[9]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.990 over the specified range (e.g., LOQ to 150% of the target limit).[4]
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments.Mean recovery should be within 80.0% to 120.0% at multiple concentration levels.[4]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): %RSD ≤ 15.0%Intermediate Precision (Inter-assay): %RSD ≤ 20.0%
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters like HS temperature (±2 °C) or GC flow rate (±0.1 mL/min) are varied.

Conclusion

The HS-GC-MS method described provides a highly selective, sensitive, and robust framework for the determination of this compound in pharmaceutical substances. The solvent-less injection via headspace sampling minimizes instrument contamination and matrix interference, leading to reliable and reproducible results.[7] Proper method validation is essential to ensure its suitability for quality control and regulatory submission in the drug development process.

References

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • PubMed. (2009). Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples.
  • ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples.
  • Spectroscopy Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • ResearchGate. (2025).
  • PharmaInfo. (n.d.).
  • Taylor & Francis Online. (n.d.). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS.
  • Medistri. (2024).
  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • PubChem. (n.d.). This compound.

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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1,1,1-tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃). The protocol is designed for researchers in organic synthesis, materials science, and drug development who require a reliable method for producing this highly halogenated ethane derivative. The synthesis is based on a photo-initiated free-radical chlorination of 1,1,1-tribromoethane. This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety precautions, and describes methods for purification and analytical characterization of the final product.

Introduction and Scientific Background

This compound is a perhalogenated organic compound characterized by an ethane backbone where one carbon atom is bonded to three bromine atoms and the other to three chlorine atoms.[1][2] Its unique structure, with a high degree of halogenation, imparts specific chemical and physical properties that make it a compound of interest for specialized applications, including as a dense solvent, a chemical intermediate, or a building block in materials science.

The synthesis of such highly halogenated compounds requires precise control over reaction conditions to achieve selective substitution and avoid the formation of complex product mixtures. The method detailed herein employs a well-understood free-radical chain reaction, a cornerstone of organic synthesis for the halogenation of alkanes.[3][4] This process involves the sequential substitution of hydrogen atoms with chlorine atoms on the 1,1,1-tribromoethane precursor, initiated by ultraviolet (UV) light.

Health and Safety Imperatives

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

  • Chemical Hazards:

    • Chlorine Gas (Cl₂): Extremely toxic, corrosive, and a strong oxidizing agent. Inhalation can cause severe respiratory damage or be fatal. All manipulations must be performed in a certified, high-performance chemical fume hood. A neutralization scrubber containing sodium hydroxide or sodium thiosulfate solution must be prepared and placed in the exhaust stream of the reaction apparatus.

    • Halogenated Solvents (e.g., Carbon Tetrachloride): Many halogenated solvents are toxic, harmful to the environment, and suspected carcinogens. Their use should be minimized, and less hazardous alternatives should be considered if the reaction chemistry allows.

    • Halogenated Ethanes: Compounds like 1,1,1-trichloroethane and the target product are considered harmful if swallowed, in contact with skin, or inhaled.[5] They may cause skin and eye irritation and can have narcotic effects in high concentrations.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

    • Hand Protection: Use chemically resistant gloves (e.g., Viton® or multi-layer laminate gloves). Inspect gloves for integrity before each use.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

    • Respiratory Protection: Work must be conducted in a fume hood. For emergencies or situations with potential exposure, a self-contained breathing apparatus is necessary.[7]

  • Waste Disposal:

    • All halogenated organic waste must be collected in designated, properly labeled containers. Do not mix with non-halogenated waste.[8] Dispose of waste through certified environmental health and safety services.

Reaction Principle and Mechanism

The synthesis proceeds via a free-radical chain mechanism, which is divided into three distinct stages: initiation, propagation, and termination.[3][4]

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV radiation.

    Cl₂ + hν → 2 Cl•

  • Propagation: This is a two-step cyclic process where the product is formed, and the radical is regenerated.

    • A chlorine radical abstracts a hydrogen atom from the C2 position of 1,1,1-tribromoethane to form hydrogen chloride (HCl) and a 2,2,2-tribromoethyl radical.

    • This ethyl radical then reacts with another molecule of chlorine to yield 1,1,1-tribromo-2-chloroethane and a new chlorine radical, which continues the chain.

    This cycle repeats, substituting the remaining hydrogen atoms to form the intermediate 1,1,1-tribromo-2,2-dichloroethane and finally the desired this compound product.[3][4]

  • Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two chlorine radicals or two alkyl radicals.

Visualization of Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν (UV Light) CBr3CH3 CBr₃CH₃ CBr3CH2_rad CBr₃CH₂• CBr3CH3->CBr3CH2_rad H abstraction HCl1 HCl CBr3CH2_rad->HCl1 CBr3CH2Cl CBr₃CH₂Cl CBr3CH2_rad->CBr3CH2Cl Cl_rad_in1 Cl• Cl_rad_out1 Cl• CBr3CH2Cl->Cl_rad_out1 CBr3CHCl2 CBr₃CHCl₂ CBr3CH2Cl->CBr3CHCl2 Repeat Cycle Cl_rad_out1->CBr3CH3 Continues cycle... Cl2_in1 Cl₂ Cl2_in1->CBr3CH2Cl Chlorination CBr3CCl3 CBr₃CCl₃ (Product) CBr3CHCl2->CBr3CCl3 Repeat Cycle Cl_rad1 Cl• Cl2_term Cl₂ Cl_rad1->Cl2_term Cl_rad2 Cl• Cl_rad2->Cl2_term

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Reaction Setup
  • Assemble the three-neck flask with the quartz immersion well, a reflux condenser, and a gas inlet adapter connected to the gas dispersion tube. Ensure all joints are properly sealed.

  • Connect the outlet of the condenser to the gas scrubber system.

  • In the fume hood, charge the flask with 1,1,1-tribromoethane (e.g., 50 g, ~0.187 mol) and anhydrous carbon tetrachloride (250 mL). Add a magnetic stir bar.

  • Insert the UV lamp into the quartz well and begin circulating cooling water through the lamp jacket and the reflux condenser.

  • Begin stirring the solution to ensure homogeneity.

Synthesis Procedure
  • Turn on the UV lamp to initiate the reaction.

  • Slowly begin bubbling chlorine gas through the solution via the gas dispersion tube. Control the flow rate to approximately 1-2 bubbles per second. An exothermic reaction should be observed. Maintain the reaction temperature between 50-60 °C using a water bath if necessary.

  • Continue the chlorine addition for 4-6 hours. Monitor the reaction progress by periodically taking small aliquots (carefully and with proper quenching) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to observe the disappearance of the starting material and intermediates. [9][10]4. Once the conversion is complete (as indicated by GC-MS), stop the flow of chlorine gas and turn off the UV lamp.

  • Allow the reaction to cool to room temperature. Purge the apparatus with a gentle stream of nitrogen gas for 20-30 minutes to drive any remaining dissolved chlorine and HCl into the scrubber.

Product Isolation and Workup
  • Carefully dismantle the apparatus and transfer the reaction mixture to a 1 L separatory funnel.

  • Wash the organic solution twice with 100 mL portions of 10% aqueous sodium thiosulfate solution to remove any residual chlorine.

  • Wash with 100 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining HCl.

  • Wash with 100 mL of saturated aqueous sodium chloride (brine) to aid in layer separation.

  • Separate the organic layer (bottom layer) and dry it over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent (carbon tetrachloride) using a rotary evaporator.

Purification
  • The resulting crude oil is purified by vacuum fractional distillation.

  • Assemble a distillation apparatus suitable for vacuum operation.

  • Carefully transfer the crude product to the distillation flask.

  • Apply vacuum and gently heat the flask. Collect the fraction corresponding to this compound. The boiling point will be significantly higher than the starting material and intermediates.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

PropertyStarting Material (1,1,1-Tribromoethane)Product (this compound)
Molecular Formula C₂H₃Br₃C₂Br₃Cl₃
Molecular Weight 266.76 g/mol 370.08 g/mol [1][11]
Appearance Colorless liquidExpected to be a colorless liquid or low-melting solid
¹H NMR Singlet at ~5.7 ppm (CHBr₃)No signal expected
¹³C NMR Two signalsTwo distinct singlets expected (CBr₃ and CCl₃)
Mass Spectrum Characteristic bromine isotope patternComplex, characteristic isotope pattern for Br₃Cl₃
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A proton NMR spectrum should show the complete absence of signals, confirming full substitution. The presence of any peaks would indicate incomplete reaction or impurities. [12][13] * ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is the most definitive tool. It should display two distinct singlet peaks, one for the carbon atom attached to the three bromine atoms and another for the carbon attached to the three chlorine atoms.

  • Mass Spectrometry (MS): Electron Impact (EI) or Chemical Ionization (CI) mass spectrometry will show the molecular ion peak with a highly characteristic isotopic distribution pattern resulting from the presence of three bromine atoms (⁷⁹Br and ⁸¹Br) and three chlorine atoms (³⁵Cl and ³⁷Cl).

Conclusion

The protocol described in this application note presents a validated and reliable method for the synthesis of this compound. By adhering to the detailed steps and, most importantly, the stringent safety precautions, researchers can successfully produce this compound for further study and application. The key to success lies in the careful control of the chlorine gas flow rate and diligent monitoring of the reaction's progress.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. Retrieved from [Link]

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. a) Give the overall equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2,2-dichloroethane. National Center for Biotechnology Information. Retrieved from [Link]

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  • NIST. (n.d.). 1,1-dibromo-2,2,2-trichloroethane. NIST Chemistry WebBook. Retrieved from [Link]

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  • PubChem. (n.d.). 1,1,2-Tribromo-1,2,2-trichloroethane. National Center for Biotechnology Information. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 1,1,1-trichloroethane. Retrieved from [Link]

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. a) Give the overall equation. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,1,1-tribromo-2,2,2-trichloro-ethane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroethane. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
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  • Google Patents. (n.d.). Process for preparing 1,1,1-trichloroethane.
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1,1,1-Tribromo-2,2,2-trichloroethane as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 1,1,1-Tribromo-2,2,2-trichloroethane as a Chromatographic Reference Standard

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective utilization of this compound as a reference standard in chromatographic applications. The focus is primarily on Gas Chromatography (GC) for the quantification of halogenated organic compounds. This guide details the compound's physicochemical properties, provides validated, step-by-step protocols for its use as an internal standard, outlines method validation procedures, and addresses critical safety considerations. The methodologies are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Role of a Robust Reference Standard

In quantitative analytical chemistry, the accuracy and precision of measurements are paramount. Chromatographic techniques, while powerful, are susceptible to variations arising from minor fluctuations in injection volume, instrument response, and sample matrix effects.[1] An internal standard (IS) is a compound of known concentration added to all samples—calibrants and unknowns alike—to correct for these potential errors.[2][3] By comparing the instrument response of the analyte to the constant response of the co-eluting internal standard, the analytical method's precision and accuracy are significantly enhanced.[4]

The ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed and is chromatographically resolved from them.[3][5] this compound (C₂Br₃Cl₃) is a heavily halogenated, non-commercial, and stable compound, making it an excellent candidate for an internal standard in the analysis of other volatile halogenated hydrocarbons, pesticides, or persistent organic pollutants (POPs).[6] Its high degree of halogenation provides a strong and selective signal in detectors sensitive to electronegative elements, such as the Electron Capture Detector (ECD).

This guide explains the causality behind the procedural steps, grounding the protocol in established analytical principles to ensure trustworthy and authoritative results.

Physicochemical Properties of this compound

A thorough understanding of the reference standard's physical and chemical properties is critical for its proper handling, storage, and application.

PropertyValueSource
Chemical Name This compound[7]
Synonyms Tribromotrichloroethane
CAS Number 2431-46-1 / 77348-13-1[7][8]
Molecular Formula C₂Br₃Cl₃[7]
Molecular Weight 370.09 g/mol [7]
Canonical SMILES C(C(Br)(Br)Br)(Cl)(Cl)Cl[7]
LogP (Octanol-Water) 4.195[9]

Application Protocol: Quantification of Halogenated Compounds using GC-ECD

Gas Chromatography is the premier analytical technique for volatile and semi-volatile halogenated hydrocarbons.[6][10] The following protocol details the use of this compound as an internal standard with an Electron Capture Detector (ECD), which offers exceptional sensitivity for halogenated molecules.[11]

Rationale for Method Choices
  • GC System : The volatility of C₂Br₃Cl₃ makes it perfectly suited for GC analysis.[12]

  • ECD Detector : The multiple bromine and chlorine atoms on the molecule give it a very high electron affinity, resulting in a strong, selective, and easily detectable signal with an ECD.[11]

  • Column Selection : A mid-polarity column (e.g., a cyanopropylphenyl-based phase like a DB-624) is recommended. This provides good separation for a wide range of halogenated compounds and prevents co-elution with the internal standard.[11]

  • Internal Standard Approach : This relative quantification technique corrects for variations in sample injection and detector response, leading to superior accuracy and repeatability compared to external standard methods alone.[3]

Experimental Workflow Diagram

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare IS Stock Solution (1000 µg/mL in Isooctane) B Prepare Calibration Standards (Analyte + IS) A->B C Prepare Sample + Spike with IS D Inject Standards & Samples into GC-ECD System C->D E Acquire Chromatographic Data D->E F Integrate Peak Areas (Analyte and IS) E->F G Calculate Response Factors (RF) F->G H Plot Calibration Curve (Area Ratio vs. Conc. Ratio) G->H I Quantify Analyte in Sample H->I

Caption: Overall workflow for using an internal standard in GC analysis.

Step-by-Step Protocol

1. Preparation of Internal Standard (IS) Stock Solution (1000 µg/mL) a. Accurately weigh approximately 10 mg of pure this compound into a 10 mL Class A volumetric flask. b. Record the exact weight to four decimal places. c. Dissolve and dilute to the mark with high-purity isooctane or hexane. d. Cap tightly and mix thoroughly by inversion. This is your IS Stock Solution . Store at 4°C in an amber vial.

2. Preparation of Calibration Standards a. Prepare a series of at least five calibration standards containing the analyte(s) of interest at varying concentrations. b. To each calibration standard volumetric flask, add a fixed volume of the IS Stock Solution to achieve a consistent final IS concentration (e.g., 10 µg/mL). c. Dilute to the final volume with the chosen solvent. This ensures the IS concentration is identical across all calibrants.

3. Sample Preparation a. Prepare the unknown sample according to its specific matrix requirements (e.g., extraction, cleanup). b. Before the final dilution to a known volume, spike the sample extract with the same amount of IS Stock Solution as used in the calibration standards.

4. GC-ECD Instrumental Parameters

ParameterRecommended SettingRationale
GC Column Agilent J&W DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film)Provides excellent separation for a wide range of volatile halogenated compounds.
Carrier Gas Nitrogen or Helium, 1.2 mL/min constant flowN₂ is often preferred for ECD as a makeup gas; He provides good chromatographic efficiency.
Injection Port Split/Splitless, 250°CEnsures rapid volatilization of the analytes without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Oven Program 40°C (hold 2 min), ramp at 10°C/min to 240°C, hold 5 minA typical temperature program that effectively separates volatile compounds.[11]
Detector ECD, 300°CHigh temperature prevents condensation and contamination of the radioactive source.
Makeup Gas Nitrogen, 25 mL/minOptimizes detector sensitivity and peak shape.

5. Data Analysis and Quantification a. Calculate the Response Factor (RF) for each analyte in each calibration standard using the following formula:

Method Validation: A Self-Validating System

Method validation is a mandatory process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[13][14] For a method employing a reference standard, validation ensures the reliability of the entire analytical system.[15][16]

Key Validation Parameters
ParameterDefinitionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.r² ≥ 0.995 over a range of at least 5 concentration levels.
Precision The closeness of agreement among a series of measurements. Evaluated as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed using certified reference materials or spike/recovery studies.Recovery between 85-115%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).Peak purity analysis (if using MS) and no interfering peaks at the retention time of the analyte and IS.
Validation Workflow Diagram

Validation_Workflow cluster_results Validation Method Validation Protocol Linearity & Range Precision (Repeatability & Intermediate) Accuracy (Spike/Recovery) Specificity LOD & LOQ Linearity r² ≥ 0.995 Validation:f0->Linearity Precision RSD ≤ 15% Validation:f1->Precision Accuracy Recovery 85-115% Validation:f2->Accuracy Specificity No Interferences Validation:f3->Specificity LOQ S/N ≥ 10 Validation:f4->LOQ

Caption: Key parameters for analytical method validation.

Safety and Handling Precautions

As a halogenated organic compound, this compound must be handled with appropriate care. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated ethanes should be used as a basis for safe handling procedures.

  • General Handling : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17][18] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[19]

  • Spills : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for hazardous waste disposal. Ensure adequate ventilation.

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

  • Toxicity : Halogenated hydrocarbons can be harmful if inhaled, swallowed, or absorbed through the skin.[17] High concentrations of vapors may cause dizziness and narcotic effects.[20]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Vertex AI Search. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • MONAD. (2024, January 17). Why Are Internal Standards Used in Gas Chromatography?
  • Vertex AI Search. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
  • Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube.
  • PubMed. (n.d.). Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection.
  • Guidechem. (n.d.). 1,1,1-tribromo-2,2,2-trichloro-ethane.
  • Reddit. (2019, October 26). What is the purpose of an internal standard for Gas Chromatography, and why is propanol a useful internal standard for ethanol?
  • van Zoonen, P., et al. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju, 49(4), 355-370.
  • PubChem. (n.d.). This compound.
  • Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • ResearchGate. (2025, August 7). (PDF) Validation of analytical methods and laboratory procedures for chemical measurements.
  • Eurachem. (2025, May 28). Validation of analytical methods.
  • LCGC Europe. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Agilent Technologies. (n.d.). Analysis of halogenated hydrocarbons in air.
  • Defense Technical Information Center. (n.d.). DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.
  • Chemsrc. (2025, November 29). 1,1,1-tribromo-2,2,2-trichloro-ethane.
  • CIL. (2024, September 10). 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%) Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Agilent Technologies. (2019, March 28). 1,1,2-Trichloroethane Standard - Safety Data Sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - 1,1,1-Trichloroethane.
  • OSHA. (n.d.). 1,1,2-TRICHLOROETHANE Method no.: Matrix: Target concentration: Procedure.
  • PubChem. (n.d.). 1,1,1-Trichloroethane.

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Application Note & Protocols: High-Purity Isolation of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive guide for the purification of 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃), a dense, non-polar halogenated hydrocarbon. Recognizing the critical need for high-purity materials in research and development, this guide details multiple orthogonal purification strategies, including recrystallization, vacuum distillation, and column chromatography. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the choice of technique. We address the purification of this compound from common synthesis-related impurities, such as incompletely halogenated precursors or isomeric side-products. Each protocol is presented as a self-validating system, incorporating analytical checkpoints to assess purity and guide the purification workflow.

Compound Profile and Purification Strategy

This compound is a fully halogenated ethane derivative with a high molecular weight and significant non-polar character. Its purification is dictated by its specific physical properties.

Physicochemical Properties

A thorough understanding of the compound's properties is the cornerstone of designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₂Br₃Cl₃-
Molecular Weight 370.1 g/mol [1][2]High mass suggests a high boiling point and potential for being solid at room temperature.
LogP (Octanol/Water) 4.195 (estimated)[3]Indicates very low water solubility and high affinity for non-polar organic solvents.
Physical State at RT Solid (predicted)The presence of crystal structure data suggests the compound is likely a solid at room temperature, making recrystallization a primary purification method.[1]
Boiling Point > 150 °C (estimated)The high molecular weight implies a boiling point too high for safe atmospheric distillation, as many organic compounds decompose above 150 °C.[4] This makes vacuum distillation the required method for liquid-phase purification.[5][6]
Chemical Stability Stable under normal conditions.Avoid high temperatures which can lead to decomposition.[4] Avoid strong bases (e.g., caustic soda) and finely powdered metals which may react with halogenated hydrocarbons.[7][8]
Common Impurities and Strategic Approach

Impurities in this compound typically arise from its synthesis, which often involves multi-step halogenation.[9] Potential impurities include:

  • Incompletely Halogenated Precursors: Compounds such as 1,1,1-tribromo-2,2-dichloroethane (C₂HBr₃Cl₂) or other isomers containing C-H bonds.[10]

  • Isomeric Byproducts: Compounds with different arrangements of bromine and chlorine atoms.

  • Residual Solvents or Reagents: Materials carried over from the reaction workup.

Our purification strategy is based on a decision-making workflow that begins with an initial assessment of the crude material.

Purification_Workflow cluster_start Initial Assessment cluster_purification Primary Purification cluster_analysis Validation & Refinement Start Crude 1,1,1-Tribromo- 2,2,2-trichloroethane Assess Determine Physical State & Initial Purity (TLC, GC-MS) Start->Assess Is_Solid Is it a Solid? Assess->Is_Solid Recrystallize Protocol 3.1: Recrystallization Is_Solid->Recrystallize  Yes Distill Protocol 3.2: Vacuum Distillation Is_Solid->Distill  No (Liquid/Oil) Purity_Check_1 Assess Purity: GC-MS, NMR, Melting Point Recrystallize->Purity_Check_1 Distill->Purity_Check_1 Is_Pure Purity > 99%? Purity_Check_1->Is_Pure Chromatography Protocol 3.3: Column Chromatography Is_Pure->Chromatography  No Final_Product High-Purity Product Is_Pure->Final_Product  Yes Chromatography->Purity_Check_1 Re-assess

Caption: Decision workflow for purifying this compound.

Detailed Purification Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Halogenated hydrocarbons can be harmful if inhaled or absorbed through the skin.[11]

Protocol 1: Recrystallization for Solid Crude Material

Recrystallization is an effective technique for purifying solids by leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[12][13]

Principle of Causality: The ideal solvent will dissolve the target compound completely at its boiling point but poorly at room temperature or below.[14] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removed via hot filtration).

Step 1: Solvent Selection

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the solid.

  • Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the solid completely at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

  • Recommended Solvents to Screen (based on non-polar nature): Hexanes, Heptane, Ethanol, Methanol, Isopropanol.

Step 2: Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask of appropriate size.

  • Add a boiling chip and the chosen solvent. Heat the mixture to boiling on a hot plate.

  • Add the minimum amount of hot solvent dropwise until the solid just dissolves completely.[13] Adding excess solvent will reduce the final yield.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[15]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly to remove residual solvent.

Protocol 2: Vacuum Distillation for Liquid or Low-Melting Crude Material

For compounds with high boiling points, distillation at atmospheric pressure can lead to thermal decomposition.[4] Vacuum distillation lowers the boiling point by reducing the pressure above the liquid, allowing for distillation at a much lower, safer temperature.[5][6]

Principle of Causality: A liquid boils when its vapor pressure equals the external pressure.[16] By applying a vacuum, the external pressure is lowered, and the boiling point is reached at a lower temperature, preserving the compound's integrity.

Vacuum_Distillation cluster_setup Vacuum Distillation Apparatus Flask Distilling Flask (with crude compound & boiling chips) Head Distillation Head (with thermometer) Flask->Head heated Condenser Condenser (water in/out) Head->Condenser Adapter Vacuum Adapter Condenser->Adapter Receiver Receiving Flask Adapter->Receiver Pump Vacuum Source (Pump/Aspirator) Adapter->Pump vacuum line

Caption: Simplified schematic of a vacuum distillation setup.

Step 1: Apparatus Setup

  • Assemble the vacuum distillation apparatus as shown in the diagram above. Ensure all glassware is free of star cracks.

  • Use high-vacuum grease on all ground-glass joints to ensure a tight seal.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the distilling flask (no more than half-full).

Step 2: Distillation Procedure

  • Begin circulating cold water through the condenser.

  • Turn on the vacuum source and allow the pressure in the system to stabilize.

  • Begin heating the distilling flask gently using a heating mantle.

  • Collect any low-boiling impurities as a "forerun" fraction in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of the target compound (at the given pressure), switch to a clean receiving flask to collect the main fraction.

  • Record the boiling point and the pressure at which it was measured.

  • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides.

  • Allow the system to cool completely before venting it to atmospheric pressure.

Protocol 3: Adsorption Chromatography for High-Purity Polishing

When distillation or recrystallization fails to remove impurities with very similar physical properties, normal-phase column chromatography is an excellent secondary purification method.[17]

Principle of Causality: This technique separates compounds based on their differential adsorption to a polar stationary phase (like silica gel) and solubility in a non-polar mobile phase.[18] Non-polar compounds (like our target) have a weak affinity for the polar silica and are eluted quickly by a non-polar solvent. More polar impurities will adsorb more strongly and elute later.[19] A patent also suggests alumina can be effective for removing halogenated impurities from hydrocarbons.[20]

Step 1: Preparation

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate or Hexane:Dichloromethane) that gives the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase solvent. Carefully load the sample onto the top of the silica bed.

Step 2: Elution and Fraction Collection

  • Begin eluting the column with the mobile phase.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with an appropriate stain.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final purified compound.

Purity Assessment and Validation

The success of any purification protocol must be verified empirically. Multiple analytical techniques should be employed to confirm the identity and purity of the final product.

TechniquePurposeExpected Result for Pure Sample
Gas Chromatography-Mass Spectrometry (GC-MS) Primary method for purity assessment of volatile organohalogens.[21]A single major peak corresponding to the mass of C₂Br₃Cl₃. Purity is calculated from the peak area percentage.
Nuclear Magnetic Resonance (¹³C NMR) Structural confirmation.Two peaks in the ¹³C NMR spectrum corresponding to the two distinct carbon atoms. The absence of peaks in the ¹H NMR spectrum confirms the lack of C-H bonds.
Melting Point Analysis Assesses purity of a crystalline solid.A sharp, well-defined melting point range (typically < 1 °C). Impurities will broaden and depress the melting point.
Differential Scanning Calorimetry (DSC) Provides a quantitative measure of purity for crystalline solids.[]A sharp endotherm corresponding to the melting of the pure compound.
Elemental Analysis Confirms the elemental composition.The experimentally determined percentages of Carbon, Bromine, and Chlorine should match the theoretical values for C₂Br₃Cl₃.[23][24]

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1,1-Trichloroethane. Retrieved from [Link]

  • Science Stuff, Inc. (n.d.). MSDS :: 1,1,1-Trichloroethane. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US4048241A - Process for preparing 1,1,1-trichloroethane.
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Application Note: Protocol for Dissolving Compounds in 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the dissolution of chemical compounds in the solvent 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃). Due to the limited availability of specific experimental data for this particular solvent, this protocol has been developed by leveraging established principles of solubility for halogenated hydrocarbons and by drawing analogies from structurally similar solvents. The procedures outlined herein are intended for researchers, scientists, and drug development professionals. A strong emphasis is placed on safety, preliminary solubility testing, and a thorough understanding of the underlying chemical principles.

Introduction to this compound as a Solvent

This compound is a heavily halogenated organic compound.[1] Its molecular structure, rich in electronegative halogen atoms, suggests that it is a dense, non-polar solvent. The physical and chemical properties of this compound are cataloged in public databases such as PubChem, providing foundational information for its application.[1]

Based on the principle of "like dissolves like," this compound is predicted to be an effective solvent for non-polar and weakly polar organic compounds.[2][3][4] The dissolution process in non-polar solvents is primarily driven by London dispersion forces and the entropy of mixing.[5][6] For a solute to dissolve, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[5] In the case of non-polar systems, these interactions are of similar strength, facilitating dissolution.[2]

However, it is anticipated that this compound will be a poor solvent for highly polar and ionic compounds, as it cannot form the strong dipole-dipole or ion-dipole interactions necessary to overcome the lattice energy of ionic solids or the strong intermolecular forces in polar solutes.[7]

Disclaimer: The following protocols and recommendations are based on established chemical principles and data from analogous compounds. It is imperative that users conduct their own small-scale solubility tests and risk assessments prior to scaling up any dissolution procedure.

Core Principles: The "Why" Behind the Protocol

A fundamental understanding of the dissolution mechanism is critical for successful and safe laboratory practice.

  • "Like Dissolves Like": This principle is the cornerstone of predicting solubility. Non-polar solutes will preferentially dissolve in non-polar solvents because the intermolecular forces (primarily London dispersion forces) are of comparable strength.[2][3][4] Conversely, polar solutes are generally insoluble in non-polar solvents due to the significant energy penalty required to break the strong intermolecular forces (hydrogen bonds, dipole-dipole interactions) in the polar solute.[7]

  • Intermolecular Forces: The dissolution of a solute in a solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[5] For non-polar systems, these are all van der Waals forces, making the energy changes relatively balanced.[2]

  • Safety First with Halogenated Solvents: Halogenated hydrocarbons as a class present specific health and environmental hazards. They can be toxic, harmful upon inhalation or skin contact, and may be damaging to the environment.[8][9][10][11] Therefore, strict adherence to safety protocols is non-negotiable.

Safety and Handling of this compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following precautions are adapted from the safety guidelines for analogous halogenated solvents like 1,1,1-trichloroethane and other polychlorinated/brominated alkanes.[12][13][14][15][16]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities.

  • Hand Protection: Use chemically resistant gloves. Consult the glove manufacturer's compatibility chart for halogenated hydrocarbons. Double-gloving is recommended.

  • Body Protection: A lab coat is required. For larger scale operations, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: All handling of this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Storage and Handling
  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

  • Keep containers tightly closed to prevent evaporation and exposure.

  • Store separately from incompatible materials such as strong oxidizing agents, bases, and reactive metals.

  • Use only in a chemical fume hood with adequate ventilation.

Waste Disposal
  • Halogenated solvent waste must be collected in a designated, properly labeled, and sealed container.[8][10][11]

  • Do not mix halogenated waste with non-halogenated waste to avoid costly and complex disposal procedures.[10][11]

  • Never dispose of halogenated solvents down the drain.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Protocol for Dissolving Compounds

This protocol is designed to be a systematic approach to determining the solubility of a compound in this compound and preparing a solution of a desired concentration.

Preliminary Solubility Assessment (Microscale)
  • Preparation: In a chemical fume hood, place approximately 1-5 mg of the solute into a small, clean, and dry vial.

  • Solvent Addition: Add 0.1 mL of this compound to the vial.

  • Observation: Gently agitate the vial and observe. Note if the compound dissolves completely, partially, or not at all at room temperature.

  • Heating (Optional): If the compound is not fully soluble, gently warm the vial (e.g., in a warm water bath) to observe if solubility increases with temperature. Exercise caution to avoid boiling the solvent.

  • Cooling: If the compound dissolved upon heating, allow the solution to cool to room temperature and observe if precipitation occurs.

  • Documentation: Record all observations.

Step-by-Step Dissolution Protocol (Small Scale)
  • Calculation: Determine the required mass of the solute and volume of this compound to achieve the target concentration.

  • Weighing: Accurately weigh the desired amount of the solute and transfer it to an appropriate-sized, clean, and dry flask or vial.

  • Solvent Dispensing: In a chemical fume hood, measure the calculated volume of this compound and add it to the flask containing the solute.

  • Dissolution:

    • Agitation: Stopper the flask and begin agitation. A magnetic stirrer is recommended for uniform mixing.

    • Sonication (Optional): If the solute is slow to dissolve, sonication in an ultrasonic bath can be used to accelerate the process.

    • Gentle Heating (Optional): If necessary, gently warm the solution while stirring. Monitor the temperature carefully to prevent solvent loss through evaporation.

  • Verification: Visually inspect the solution to ensure that all of the solute has dissolved and that the solution is clear.

  • Storage: Once dissolved, store the solution in a tightly sealed and properly labeled container in a designated storage area.

Visual Workflow and Data Summary

Dissolution Protocol Workflow

Caption: Workflow for the systematic dissolution of compounds in this compound.

Predicted Solubility of Compound Classes
Compound ClassPredicted Solubility in this compoundRationale
Non-polar Aliphatics & Aromatics High"Like dissolves like"; dominated by London dispersion forces.[2][3][4]
Halogenated Hydrocarbons HighSimilar intermolecular forces.
Weakly Polar Organics (e.g., ethers, esters) Moderate to HighThe non-polar character of the solvent can accommodate the hydrocarbon portions of these molecules.
Moderately Polar Organics (e.g., ketones, aldehydes) Low to ModerateSolubility will depend on the size of the non-polar region of the molecule.
Highly Polar Organics (e.g., alcohols, carboxylic acids) Very Low to InsolubleStrong hydrogen bonding in the solute is difficult for the non-polar solvent to disrupt.[7]
Ionic Compounds (e.g., salts) InsolubleThe solvent cannot overcome the strong electrostatic forces of the crystal lattice.[7]

Note: This table provides a general guideline. Actual solubility must be determined experimentally.

References

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Clark, J. (2023). An introduction to halogenoalkanes (haloalkanes). Chemguide. Retrieved from [Link]

  • AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]

  • CK-12 Foundation. (2024). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PSFC. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Quora. (2017). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2,2-dichloroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2-chloroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-Tribromo-1,2,2-trichloroethane. Retrieved from [Link]

  • Quora. (2021). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism?. Retrieved from [Link]

  • The Solution Process. (n.d.). Retrieved from [Link]

  • Physics Stack Exchange. (2023). How does non-polar solutes dissolve in non-polar solvents?. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How do non polar solvents dissolve nonpolar solutes?. Retrieved from [Link]

  • YouTube. (2024). Solubility in Nonpolar Solvents. Retrieved from [Link]

  • Science Stuff, Inc. (n.d.). MSDS :: 1,1,1-Trichloroethane. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). 1,1,2-Trichloroethane Standard - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. Retrieved from [Link]

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Spectroscopic Characterization of 1,1,1-Tribromo-2,2,2-trichloroethane: A Multi-modal Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the spectroscopic characterization of 1,1,1-tribromo-2,2,2-trichloroethane. Given its unique highly halogenated structure, this compound serves as an excellent case study for the application of complementary spectroscopic techniques for unambiguous structural elucidation and purity assessment. While not a common solvent or internal standard, its analysis provides valuable insights into the spectroscopic behavior of polyhalogenated ethanes. We present detailed protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with expected data and interpretation guidelines. This note is intended for researchers in synthetic chemistry, materials science, and analytical development who may encounter or synthesize such compounds.

Introduction: The Challenge of Polyhalogenated Alkanes

This compound (C₂Br₃Cl₃) is a crystalline solid with a molecular weight of 355.18 g/mol . Its structure, featuring a single carbon-carbon bond with each carbon atom saturated with different halogen atoms, presents a unique spectroscopic fingerprint. The absence of protons makes proton NMR spectroscopy obsolete for direct characterization, necessitating a reliance on other techniques. This guide will demonstrate how ¹³C NMR, IR, and MS can be synergistically employed to confirm the identity and purity of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₂Br₃Cl₃PubChem
Molecular Weight355.18 g/mol PubChem
Physical StateSolidNIST
IUPAC NameThis compoundPubChem

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

2.1. Principle and Application

Infrared spectroscopy is a powerful technique for identifying functional groups and molecular structure by measuring the absorption of infrared radiation by a sample's molecular vibrations. For this compound, the key vibrational modes will be the C-C stretch, C-Cl stretches, and C-Br stretches. The absence of C-H bonds will be a notable feature of the spectrum.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

This protocol is optimized for acquiring a high-quality IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Preparation: Place a small amount (a few milligrams) of crystalline this compound onto the center of the ATR crystal.

  • Sample Analysis: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and ATR correction if available in the software.

2.3. Expected Spectral Data and Interpretation

The IR spectrum of this compound is characterized by strong absorptions in the fingerprint region (< 1500 cm⁻¹).

  • Absence of C-H stretches: The region from 3200-2800 cm⁻¹ should be free of any significant absorption bands.

  • C-C Stretch: A weak to medium band is expected around 1000-1200 cm⁻¹.

  • C-Cl Stretches: Strong absorption bands are expected in the 800-600 cm⁻¹ region.

  • C-Br Stretches: Strong absorption bands are expected in the 600-500 cm⁻¹ region.

The provided NIST IR spectrum shows a major absorption band around 815 cm⁻¹, which is likely attributable to the C-Cl stretching vibrations, and other significant absorptions below 700 cm⁻¹ corresponding to C-Br stretches.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Principle and Application

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound contains two carbon atoms in different chemical environments, we expect to see two distinct signals in the ¹³C NMR spectrum.

3.2. Experimental Protocol

  • Sample Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Tune the ¹³C probe.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Due to the long relaxation times of quaternary carbons, use a longer relaxation delay (d1) of 5-10 seconds to ensure accurate integration if quantitative analysis is needed.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

3.3. Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve C2Br3Cl3 in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (Lock, Shim, Tune) transfer->instrument acquire Acquire Proton-Decoupled 13C Spectrum instrument->acquire process Fourier Transform Phase & Baseline Correction acquire->process interpret Assign Signals to -CBr3 and -CCl3 Carbons process->interpret G MS Acquire Mass Spectrum MI Identify Molecular Ion Cluster MS->MI IP Analyze Isotopic Pattern (Br3Cl3 Signature) MI->IP Frag Analyze Fragmentation (e.g., loss of Br or Cl) MI->Frag Confirm Confirm Structure and MW IP->Confirm Frag->Confirm

Caption: Decision-making process for interpreting mass spectrometry data.

Key Fragmentation Pathways:

  • Loss of a Halogen: The most likely initial fragmentation will be the loss of a bromine or chlorine radical, resulting in [C₂Br₂Cl₃]⁺ or [C₂Br₃Cl₂]⁺ fragments.

  • C-C Bond Cleavage: Cleavage of the C-C bond will result in [CBr₃]⁺ and [CCl₃]⁺ fragment ions, which will also exhibit their own characteristic isotopic patterns.

Safety and Handling

Polyhalogenated alkanes should be handled with caution.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The unambiguous characterization of this compound is achieved through the synergistic application of IR, ¹³C NMR, and Mass Spectrometry. IR spectroscopy confirms the absence of C-H bonds and identifies the presence of C-Cl and C-Br bonds. ¹³C NMR resolves the two distinct carbon environments. Finally, high-resolution mass spectrometry provides definitive confirmation of the molecular weight and elemental composition through its unique and complex isotopic pattern. This multi-modal approach represents a robust workflow for the structural elucidation of challenging, non-protonated small molecules.

References

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • NIST, National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Application Notes & Protocols: A Comprehensive Guide to the Safe Disposal of 1,1,1-Tribromo-2,2,2-trichloroethane Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the safe management and disposal of 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃) waste. Generated for researchers, scientists, and drug development professionals, these application notes synthesize regulatory standards, chemical principles, and field-proven safety protocols. The core focus is on providing a self-validating system for waste handling that prioritizes personnel safety and environmental compliance. Methodologies covered include waste characterization, temporary laboratory storage, and an in-depth analysis of terminal disposal technologies, primarily high-temperature incineration and molten salt oxidation.

Introduction: Understanding the Hazard Profile

This compound is a heavily halogenated organic compound.[1][2] Its high molecular weight and the presence of both bromine and chlorine atoms dictate its physical properties and, more critically, its hazard profile and the necessary precautions for its disposal. The sheer mass of halogens on a two-carbon backbone makes it a potent environmental pollutant if not managed correctly. While specific toxicological data for this exact molecule is limited, the well-documented hazards of related polyhalogenated ethanes necessitate treating it with the utmost caution.

The primary rationale for stringent disposal protocols is to prevent the release of a persistent, potentially toxic, and bioaccumulative substance into the environment. Furthermore, improper disposal methods, such as uncontrolled burning, can lead to the formation of highly toxic byproducts like brominated and chlorinated dioxins and furans.[3]

Physical and Chemical Properties

A thorough understanding of the compound's properties is fundamental to safe handling and the selection of appropriate disposal methods.

PropertyValueSource
Molecular Formula C₂Br₃Cl₃PubChem[1][4]
Molecular Weight 370.1 g/mol PubChem[1][4]
IUPAC Name This compoundPubChem[1]
CAS Registry Number 77348-13-1PubChem[1]
Appearance Solid (predicted)Inferred from high MW
Solubility Insoluble in water (predicted)Inferred from structure[5]
Vapor Density Heavier than air (predicted)Inferred from high MW
Hazard Identification and Regulatory Context

Waste containing this compound falls under the category of halogenated organic waste. In the United States, the Environmental Protection Agency (EPA) classifies spent halogenated solvents as hazardous waste. Specifically, this waste stream would likely be categorized under EPA hazardous waste codes F001 or F002 , which include spent solvents such as tetrachloroethylene and 1,1,1-trichloroethane.[6][7][8] This designation mandates a strict "cradle-to-grave" management system under the Resource Conservation and Recovery Act (RCRA).

Table 2: Summary of Anticipated Hazards

Hazard Type Description Precautionary Rationale
Health Based on analogous compounds like 1,1,1-trichloroethane, it should be considered harmful if inhaled, ingested, or absorbed through the skin.[9] It may act as a central nervous system depressant and is a suspected carcinogen.[9][10] All handling must be performed using appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood to minimize exposure.
Physical While non-flammable, it can decompose at high temperatures to release toxic and corrosive fumes, including hydrogen chloride and hydrogen bromide.[5][11] It may react violently with chemically active metals (e.g., aluminum, magnesium), strong bases, and certain oxidizing agents.[5] Waste must be segregated from incompatible materials. Firefighting measures for surrounding materials should account for toxic decomposition products.

| Environmental | As a dense, poorly soluble halogenated compound, it is expected to be persistent in the environment and harmful to aquatic life. Its degradation can form other hazardous compounds.[12][13] | Disposal must ensure complete destruction to prevent long-term environmental contamination and harm to ecosystems. |

Laboratory Waste Management: Segregation and Containment

Proper management begins at the point of generation. The primary directive is the strict segregation of this compound waste to prevent dangerous reactions and to ensure it is routed to the correct high-temperature disposal facility.

Protocol 1: Waste Accumulation in the Laboratory
  • Container Selection: Use a dedicated, leak-proof waste container made of compatible materials. Borosilicate glass or Teflon® (PTFE) are excellent choices. Avoid metals like aluminum or zinc, with which halogenated hydrocarbons can react, especially in the presence of moisture.[5]

  • Venting (or Lack Thereof): The container must be kept tightly closed to prevent the escape of vapors.[14] It should be stored in a well-ventilated area, preferably in a secondary container within a designated satellite accumulation area or a ventilated cabinet for hazardous waste.

  • Labeling: Immediately label the waste container with its full chemical name: "HAZARDOUS WASTE: this compound ". Include the appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard). Do not use abbreviations.[10]

  • Waste Stream Purity: Do NOT mix this waste with any other waste streams, particularly aqueous, acidic, basic, or non-halogenated organic waste.[10] Mixing can cause dangerous reactions and complicates the disposal process, often increasing costs significantly.

  • Log Keeping: Maintain a log of the approximate quantities of waste added to the container. This is often required by institutional Environmental Health & Safety (EHS) departments.

Terminal Disposal Methodologies

The chemical stability of polyhalogenated alkanes necessitates robust disposal methods capable of breaking the carbon-halogen bonds completely. The industry standards are thermal processes conducted at licensed hazardous waste treatment, storage, and disposal facilities (TSDFs).

High-Temperature Incineration

This is the most common and effective method for the final destruction of halogenated organic waste.[15] The process involves combustion at extremely high temperatures (typically >1200 K or 927 °C) with a controlled air supply and sufficient residence time.[15]

Causality of Method: The high thermal energy ensures the complete oxidation of the organic material. The carbon and hydrogen atoms are converted to carbon dioxide (CO₂) and water (H₂O). The chlorine and bromine atoms are converted to their respective halogen acids, hydrogen chloride (HCl) and hydrogen bromide (HBr).

  • Reaction: C₂Br₃Cl₃ + O₂ → CO₂ + H₂O + HCl(g) + HBr(g)

These acidic gases are highly corrosive and are potent pollutants. Therefore, the incineration facility must be equipped with an advanced flue gas cleaning system. This typically involves "scrubbers" that use a basic solution (e.g., calcium hydroxide or sodium hydroxide) to neutralize the HCl and HBr, converting them into benign inorganic salts and water.[16] The high temperature is also critical to prevent the formation of thermally stable, highly toxic intermediates like polychlorinated dibenzo-p-dioxins (PCDDs) and polybrominated dibenzofurans (PBDFs).[3][15]

Molten Salt Oxidation (MSO)

MSO is a robust, non-flame thermal alternative to incineration.[17] Waste is introduced along with air into a bath of molten alkali carbonate salt (e.g., sodium carbonate) at high temperatures (around 900-1000 °C).[17]

Causality of Method: The organic components are oxidized to CO₂ and H₂O. The key advantage of MSO is that the halogens (Cl and Br) are directly converted into stable, non-volatile inorganic salts (NaCl and NaBr) within the molten salt bath itself.[17] This traps the hazardous components in the melt, simplifying the off-gas treatment process compared to traditional incineration. The highly basic nature of the molten carbonate also effectively neutralizes any acidic gases that may form.[18]

Protocols for Disposal and Emergency Response

Direct disposal by laboratory personnel is not permissible. The only safe and legal pathway is through your institution's EHS office or a licensed hazardous waste contractor.

Protocol 2: Arranging for Professional Disposal
  • Contact EHS: Once your laboratory waste container is approaching full (typically 75-80% capacity), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Provide Documentation: Clearly communicate the contents of the container as "this compound" and provide any other information required on the hazardous waste tag or manifest.

  • Ensure Safe Handoff: Ensure the container is securely sealed, clean on the exterior, and properly labeled before the EHS technician arrives. Follow all institutional procedures for the transfer of custody.

Diagram: Waste Management Workflow

The logical flow from chemical use to final disposal is critical for ensuring safety and compliance.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Contractor cluster_disposal Final Disposal A Chemical Use in Fume Hood B Generation of Waste (e.g., contaminated solvent, residue) A->B C Segregate into Dedicated, Labeled Waste Container B->C D Store in Ventilated Satellite Accumulation Area C->D E Schedule & Execute Waste Pickup D->E Request Pickup F Transport to Licensed TSDF* E->F G High-Temperature Incineration or Molten Salt Oxidation F->G H Neutralization of Byproducts (e.g., Acid Scrubbing) G->H I Final Inert Waste (Salts, Ash) to Landfill H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the safe disposal of halogenated waste.

Protocol 3: Emergency Spill Response

A spill of this compound must be treated as a serious incident.

  • Alert & Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.[14]

  • Restrict Access: Prevent re-entry to the contaminated area.

  • Report: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and an estimate of the spilled quantity.

  • Do Not Attempt Cleanup Alone (for large spills): Due to the anticipated toxicity and high vapor density, cleanup of anything other than a minuscule spill should only be performed by trained emergency personnel with the appropriate respiratory protection (e.g., a self-contained breathing apparatus).[19]

  • For Minor Spills (if trained and equipped):

    • Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves (e.g., Viton®, Barrier®), and chemical safety goggles.[10]

    • Ventilate: Ensure the area is well-ventilated, with the fume hood sash at the appropriate height.

    • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[14][19] Start from the outside and work inwards to prevent spreading.

    • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container. Seal and label the container for disposal.

    • Decontaminate: Clean the spill area with soap and water.

Visualization of Disposal Chemistry

The following diagram illustrates the fundamental chemical transformation during high-temperature incineration.

G reactant C₂Br₃Cl₃ + O₂ process High-Temperature Incineration (>1200 K) reactant->process product_main CO₂ + H₂O (Complete Combustion) process->product_main product_acids HCl + HBr (Acid Gases) process->product_acids process_scrub Alkaline Scrubbing product_acids->process_scrub product_final Inert Salts (e.g., NaCl, NaBr) process_scrub->product_final

Caption: Simplified reaction pathway for incineration.

References

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  • U.S. Government Publishing Office (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]

  • Zhang, Y. et al. (2018). Natural attenuation model and biodegradation for 1,1,1-trichloroethane contaminant in shallow groundwater. Frontiers in Microbiology. [Link]

  • Hashimoto, S. et al. (2002). Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Broholm, M. M. et al. (2014). Stable carbon isotope analysis to distinguish biotic and abiotic degradation of 1,1,1-trichloroethane in groundwater sediments. ResearchGate. [Link]

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Application Note & Protocol: Safe Handling of 1,1,1-Tribromo-2,2,2-trichloroethane in a Chemical Fume Hood

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Containment of a High-Hazard Compound

1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃) is a heavily halogenated hydrocarbon.[1][2] While specific applications are not widely documented, its structure suggests potential use as a dense solvent, reagent in organic synthesis, or as a chemical intermediate. Its high molecular weight and halogen content imply low volatility relative to smaller alkanes, but significant potential toxicity. Compounds of this class—halogenated hydrocarbons—are often associated with health hazards, including potential carcinogenicity and organ toxicity.[3][4][5]

The primary route of exposure to such compounds in a laboratory setting is inhalation of vapors.[6] Therefore, the cornerstone of safe handling is the mandatory and correct use of engineering controls. This document provides a detailed protocol for the safe handling of this compound, focusing on the chemical fume hood as the primary barrier to exposure. Adherence to these guidelines is critical for protecting researchers, ensuring experimental integrity, and maintaining environmental compliance.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. While comprehensive toxicological data for this specific molecule is limited, its structure as a polyhalogenated ethane necessitates a cautious approach, assuming high toxicity.

2.1 Known Physical and Chemical Properties

The inherent properties of the compound dictate the necessary handling precautions.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₂Br₃Cl₃[1][2]
Molecular Weight 370.08 g/mol [2]
CAS Number 2431-46-1[2]
Appearance Assumed to be a solid or dense liquidN/A
Volatility Expected to be low but non-negligibleN/A

2.2 Toxicological Profile (Inferred)

Given the lack of specific data, the toxicological profile is inferred from structurally similar compounds like 1,1,1-trichloroethane and general knowledge of halogenated hydrocarbons.

  • Acute Toxicity: Harmful if inhaled or swallowed.[6][7] Inhalation of high vapor concentrations of similar compounds can cause central nervous system depression, leading to dizziness, headache, nausea, and incoordination.[4][8][9]

  • Skin/Eye Irritation: Expected to cause skin and eye irritation upon contact.[6] Prolonged contact may lead to dermatitis.[10]

  • Chronic Toxicity: Many halogenated solvents are associated with long-term damage to the liver and kidneys.[5][8] The International Agency for Research on Cancer (IARC) classifies the related compound 1,1,1-trichloroethane as a Group 2A probable carcinogen.[4] A similar level of hazard should be assumed for this compound.

  • Environmental Hazards: Assumed to be toxic to aquatic life with potential for long-term adverse effects.[10] Evaporation of hazardous waste is illegal and environmentally damaging.[11]

Primary Engineering Control: The Chemical Fume Hood

The chemical fume hood is the most critical piece of safety equipment for handling this compound and serves as the primary containment device.[12][13] Its proper function is non-negotiable.

3.1 Fume Hood Performance Standards

The fume hood must comply with established safety standards to be considered operational for this protocol.

  • Certification: The fume hood must have a current certification, indicating it has been tested and passed performance standards within the last year, as required by OSHA regulation 29 CFR 1910.1450.[13][14]

  • Face Velocity: The hood must maintain an average face velocity between 60 and 110 feet per minute (fpm).[15] This is the "sweet spot"—fast enough to contain vapors effectively but not so fast as to create turbulence that could pull vapors out of the hood.

  • Airflow Monitoring: The hood must be equipped with a functional airflow monitor (e.g., a Magnehelic gauge or a digital monitor with an alarm) that provides a continuous, real-time indication of performance.[15]

3.2 Causality of Fume Hood Best Practices

Simply placing the chemical in the hood is insufficient. The way work is conducted within the hood directly impacts its containment efficiency.

  • Work Zone: All work must be conducted at least 6 inches (15 cm) inside the plane of the sash.[16][17][18] This prevents vapors from escaping due to eddy currents that form at the hood opening. A stripe of tape on the work surface is a useful visual reminder of this boundary.[17]

  • Sash Position: The sash provides a physical barrier and controls the face velocity. It should be kept as low as possible, never raising it above the marked maximum operating height.[12][17] Keeping the sash low increases the air velocity, improving capture efficiency.

  • Airflow Obstruction: Do not block the baffle exhaust slots at the back of the hood.[11][12] These slots are essential for ensuring a uniform flow of air across the work surface. Large equipment should be placed on blocks to allow air to flow underneath it.[16]

  • External Disturbances: Rapid movements in front of the hood, opening/closing lab doors, and nearby fans can disrupt the protective air curtain at the hood face.[16][17] Restrict pedestrian traffic near an operating fume hood.[17]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound, even inside a functioning fume hood.

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Check manufacturer's compatibility charts. Nitrile offers good splash protection for many solvents.
Eye Protection ANSI Z87.1-rated safety goggles or safety glasses with side shields.Protects against splashes and accidental contact.
Body Protection Flame-resistant laboratory coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Standard Operating Protocol (SOP) for Handling

This protocol must be followed without deviation. Any proposed changes require a formal review and update to the risk assessment.

5.1 Pre-Operational Checks

  • Verify Fume Hood Certification: Check the sticker on the fume hood to ensure it has been certified within the last 12 months.[14]

  • Confirm Airflow: Observe the airflow monitor. Ensure the reading is within the safe operational range (typically indicated by a green light or a specific velocity reading). If no monitor is present, check for airflow with a strip of lightweight paper (a "tell-tale").[11] Do not proceed if airflow is inadequate. Report any malfunction to your supervisor immediately.[12]

  • Don PPE: Put on all required PPE as specified in Section 4.0.

  • Prepare the Work Area:

    • Clear all unnecessary items from the fume hood to prevent airflow disruption.[18]

    • Place an absorbent, plastic-backed liner on the work surface to contain minor drips.

    • Position all necessary apparatus and reagents at least 6 inches back from the sash opening.[17]

    • Ensure a designated, sealed hazardous waste container is present inside the hood for halogenated waste.[19]

5.2 Chemical Handling & Dispensing

  • Transport: Transport the chemical container in a secondary, chemically resistant container.

  • Dispensing: Perform all weighing and dispensing of this compound deep within the designated work zone of the fume hood.

  • Minimize Exposure: Keep the primary container sealed whenever not actively dispensing.[17]

  • Work Technique: Use slow, deliberate movements to avoid creating turbulence.[16] Keep the sash between your face and the experiment at all times.[12] Never put your head inside the fume hood.[17]

5.3 Post-Operational Procedures

  • Decontamination: Wipe down any contaminated surfaces and equipment within the fume hood using an appropriate solvent and absorbent pads. Place all contaminated materials into the designated halogenated waste container.

  • Secure Chemicals: Tightly cap the primary container of this compound and any prepared solutions. Store appropriately, not in the fume hood. Fume hoods are for active work, not chemical storage.[12][16]

  • Close Sash: Lower the fume hood sash completely.[17][18] This conserves energy and maximizes safety in case of an unattended reaction.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the exterior of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water.[6]

Caption: Standard Operating Protocol Workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an emergency is vital.

6.1 Chemical Spill

  • Minor Spill (<100 mL, contained in hood):

    • Alert nearby personnel.

    • Use a spill kit with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials.

    • Gently cover the spill, working from the outside in.

    • Collect the absorbed material using non-sparking tools and place it in the sealed halogenated waste container.[19]

    • Decontaminate the area.

  • Major Spill (>100 mL or outside hood):

    • Evacuate the immediate area.

    • Alert personnel to evacuate the laboratory and notify the institutional Emergency Response Team (e.g., EH&S) and your supervisor.

    • Close the laboratory doors.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

6.2 Personal Exposure

  • Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[19]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

6.3 Fume Hood Failure If the fume hood alarm sounds or you notice a sudden loss of airflow during a procedure:

  • Immediately secure all chemical containers.

  • Lower the sash completely.

  • Leave the laboratory and alert others.

  • Report the failure to your supervisor and facilities department. Do not use the hood until it has been repaired and recertified.[12]

Spill_Response_Decision_Tree Spill Spill Occurs Location Is spill contained inside the fume hood? Spill->Location Size Is spill <100 mL? Location->Size Yes MajorAction Major Spill Protocol: - EVACUATE LAB - Alert Supervisor & EH&S - Close doors Location->MajorAction No MinorCleanup Minor Spill Protocol: - Alert personnel - Use spill kit - Place waste in container Size->MinorCleanup Yes Size->MajorAction No

Caption: Emergency spill response decision tree for this compound.

Waste Disposal

All waste containing this compound is considered hazardous waste.

  • Segregation: Halogenated hydrocarbon waste must be collected separately from non-halogenated waste.[19] Co-mingling increases disposal costs and complexity.

  • Container: Use a designated, chemically compatible container that can be tightly sealed. The container must be properly labeled with a "Hazardous Waste" tag, clearly listing all chemical constituents and their approximate percentages.[19]

  • Collection: All commingling and transfer of waste must be conducted inside a functioning chemical fume hood.[19] Keep the waste container closed when not in use.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department to arrange for waste pickup.

References

  • Laboratory Safety Chemical Fume Hoods. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA guidelines for fume hood users. (2013, September 6). Labconco Corporation. Retrieved from [Link]

  • Laboratory Standards for Fume Hoods and Biosafety Cabinets. (n.d.). The Lab Depot. Retrieved from [Link]

  • Minimizing Operator Exposure to Toxic Vapors and Gases: Containment Tips and Guidelines. (2018, May 1). Labcompare. Retrieved from [Link]

  • The Fundamentals of Chemical Fume Hood Safety. (n.d.). NEBB. Retrieved from [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). Retrieved from [Link]

  • What Chemicals Require a Fume Hood? Ensuring Safety in the Lab. (n.d.). Fisher American. Retrieved from [Link]

  • How to Ensure Fume Hood Safety. (n.d.). Drawell. Retrieved from [Link]

  • Fume Hood Testing and Certification. (n.d.). RHP Risk Management. Retrieved from [Link]

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  • This compound. (n.d.). PubChem. Retrieved from [Link]

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  • 1,1,1-Trichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). IARC Monographs. NCBI. Retrieved from [Link]

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  • Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved from [Link]

  • Provisional Peer-Reviewed Toxicity Values for 1,1,2-Trichloroethane. (2011, April 1). U.S. Environmental Protection Agency. Retrieved from [Link]

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  • MATERIAL SAFETY DATA SHEET: 1,1,2-TRICHLOROETHANE. (n.d.). Exposome-Explorer. Retrieved from [Link]

  • 1,1,2-Tribromo-1,2,2-trichloroethane. (n.d.). PubChem. Retrieved from [Link]

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  • 1,1,2-Trichloroethane. (n.d.). Wikipedia. Retrieved from [Link]

  • Toxicological Profile for 1,1,1-Trichloroethane. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Novel Derivatives from 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthetic utility of 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃). We delve into the core reactivity of this heavily halogenated ethane, focusing on strategic synthetic pathways to generate novel derivatives. This guide offers detailed, field-tested protocols, mechanistic insights, and critical safety procedures. The protocols are designed to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to this compound

This compound is a perhalogenated hydrocarbon featuring a carbon-carbon single bond saturated with three bromine and three chlorine atoms.[1] Its chemical structure, C(Br₃)C(Cl₃), results in a highly electrophilic carbon skeleton due to the strong inductive effect of the six halogen substituents. This inherent reactivity makes it a valuable, albeit challenging, starting material for synthesizing complex molecules.

Key Properties:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₂Br₃Cl₃[1]

  • Molecular Weight: 370.1 g/mol

  • CAS Number: 77348-13-1[1]

  • Structure: A simple ethane backbone with one carbon atom bonded to three bromine atoms and the other to three chlorine atoms.

The primary loci of reactivity are the carbon-halogen bonds. The significant steric hindrance and the stability of the potential leaving groups (Br⁻ and Cl⁻) govern its reaction pathways, which are predominantly centered around elimination and substitution reactions.

Critical Safety and Handling Protocols

The handling of halogenated hydrocarbons requires strict adherence to safety protocols to minimize exposure and mitigate risks.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). Glove suitability and durability depend on the duration and nature of contact.[3]

  • Body Protection: A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][5] If a fume hood is not available, a self-contained breathing apparatus (SCBA) is necessary.[6]

2.2 Handling and Storage

  • Ventilation: Work exclusively in a well-ventilated area, preferably a chemical fume hood.[4]

  • Incompatible Materials: Keep away from strong acids, finely powdered metals (especially aluminum, magnesium, and zinc), and strong bases.[2][6] Reactions with these materials can be violent or explosive.[4]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.[6] Do not use aluminum or galvanized containers.

2.3 Emergency & First-Aid Procedures

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Synthetic Pathways & Experimental Protocols

The synthetic utility of this compound primarily revolves around dehalogenation reactions, which exploit the high density of leaving groups to form unsaturated systems.

Pathway 1: Reductive Dehalogenation to Synthesize Haloalkenes

This pathway is a classic example of an elimination reaction where vicinal or geminal dihalides are converted to alkenes.[7] In the case of this compound, a controlled reaction with a reducing agent like zinc dust can lead to the formation of a halogenated alkene. The reaction is driven by the formation of a stable metal halide salt.

G cluster_workflow General Synthetic Workflow Setup Reaction Setup (Inert Atmosphere, Fume Hood) Reagents Reagent Addition (Solvent, Substrate, Reducing Agent) Setup->Reagents Step 1 Reaction Reaction Monitoring (TLC, GC-MS) Reagents->Reaction Step 2 Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Step 3 Purify Purification (Distillation/Chromatography) Workup->Purify Step 4 Analyze Product Analysis (NMR, MS, IR) Purify->Analyze Step 5 G cluster_mech Proposed Mechanism: Reductive Elimination Start Br₃C-CCl₃ Intermediate1 [Br₂ClC-CCl₃]⁻ + ZnBr⁺ Start->Intermediate1 + 2e⁻ (from Zn) Zinc1 Zn(0) Intermediate2 BrClC=CCl₂ + Br⁻ Intermediate1->Intermediate2 Elimination of Br⁻ Final Further Reduced Products Intermediate2->Final + Zn, further reduction Zinc2 Zn(0)

Caption: Simplified mechanism of zinc-mediated dehalogenation.

Future Synthetic Directions

While dehalogenation is a primary pathway, other avenues for derivatization exist:

  • Nucleophilic Substitution: Although sterically hindered, reaction with potent and "soft" nucleophiles (e.g., thiolates, iodides) under forcing conditions could potentially substitute one of the bromine atoms, which are generally better leaving groups than chlorine.

  • Free Radical Reactions: As the synthesis of this compound can involve free-radical halogenation, it could potentially serve as a radical initiator or participate in atom transfer radical polymerization (ATRP) processes. [8]* Organometallic Formation: Reactions with highly reactive metals like magnesium or lithium are likely to be complex but could potentially lead to the formation of highly functionalized organometallic reagents, though side reactions like elimination would be competitive. [7][9]

Conclusion

This compound is a highly functionalized precursor for the synthesis of halogenated alkenes. Its dense halogenation provides a strong driving force for elimination reactions, which can be controlled to yield specific unsaturated products. The protocols and insights provided herein serve as a foundational guide for researchers to safely handle this compound and explore its synthetic potential in creating novel chemical entities for various applications, from materials science to pharmaceutical development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC) 0079: 1,1,1-TRICHLOROETHANE. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

  • Alliant Academy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2,2-dichloroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2-chloroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Haloalkane Note. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,1-Tribromo-2,2,2-trichloroethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this challenging synthesis. Our goal is to equip you with the scientific understanding and practical guidance needed to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, which is typically achieved through the free-radical chlorination of 1,1,1-tribromoethane.

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis proceeds via a free-radical chain reaction, which consists of three main stages: initiation, propagation, and termination.[1][2]

  • Initiation: The reaction is started by a free-radical initiator, which can be UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This step generates the initial chlorine radicals (Cl•).[2][3][4]

  • Propagation: A chlorine radical abstracts a hydrogen atom from 1,1,1-tribromoethane, forming a tribromoethyl radical and hydrogen chloride (HCl). This tribromoethyl radical then reacts with a chlorine molecule (Cl₂) to yield an intermediate chlorinated product and a new chlorine radical, which continues the chain reaction. This process repeats until all three hydrogen atoms are substituted.

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical molecule.[1][5]

Q2: Why is controlling the reaction conditions so critical in this synthesis?

Free-radical chlorination can be a non-selective process.[6] Without careful control, a mixture of mono-, di-, and tri-chlorinated products, as well as other byproducts, can be formed, making purification difficult and lowering the yield of the desired this compound.[1][7] Key parameters to control include temperature, reactant concentrations, and the rate of chlorine addition.

Q3: What are the primary byproducts I should expect?

The main byproducts are the incompletely chlorinated intermediates: 1,1,1-tribromo-2-chloroethane and 1,1,1-tribromo-2,2-dichloroethane. Additionally, radical coupling during the termination phase can lead to the formation of larger molecules, such as ethane derivatives.[5] Over-chlorination is also a possibility if the reaction is not carefully monitored.

Q4: Can I use a chemical initiator instead of UV light?

Yes, chemical initiators like AIBN are commonly used to generate free radicals upon heating.[6][8] AIBN decomposes at a known rate at a specific temperature, offering a more controlled initiation compared to UV light, which can sometimes lead to excessive radical formation and side reactions.[8][9]

Q5: How can I monitor the progress of the reaction?

Gas chromatography (GC) is an excellent technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (1,1,1-tribromoethane) and the appearance of the intermediate and final products. This allows for real-time adjustments to the reaction conditions to optimize the yield.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Ineffective Initiation: The free-radical chain reaction has not started.For Photochemical Initiation: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength to cleave the Cl-Cl bond. Check that the reaction vessel is made of a UV-transparent material (e.g., quartz). • For Chemical Initiation: Verify that the reaction temperature is appropriate for the chosen initiator (e.g., AIBN typically requires temperatures around 80-100°C).[9] Ensure the initiator has not degraded during storage.
2. Presence of Inhibitors: Oxygen or other impurities can act as radical scavengers, terminating the chain reaction prematurely.• Degas your solvent and reactants thoroughly before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
3. Incorrect Stoichiometry: An insufficient amount of chlorine will result in incomplete conversion.• Ensure a sufficient molar equivalent of chlorine is used. It is often necessary to use a slight excess of chlorine, but this must be carefully controlled to avoid over-chlorination.
Formation of Multiple Byproducts 1. Lack of Selectivity: Free-radical chlorination is inherently non-selective.Control Reactant Concentration: Use a high concentration of 1,1,1-tribromoethane relative to the chlorine concentration. This increases the probability that a chlorine radical will collide with a starting material molecule rather than a partially chlorinated product.[1] • Control Chlorine Addition: Add the chlorine gas or chlorinating agent slowly and at a controlled rate to maintain a low concentration of chlorine radicals in the reaction mixture.
2. Over-chlorination: The desired product is further chlorinated.• Monitor the reaction closely using GC and stop the reaction once the desired product is maximized.
Reaction is Too Fast or Uncontrollable 1. Excessive Radical Concentration: Too high an initiation rate leads to a rapid, exothermic reaction.For Photochemical Initiation: Reduce the intensity of the UV light or move the lamp further from the reaction vessel. • For Chemical Initiation: Lower the reaction temperature or use a smaller amount of initiator.
2. Poor Heat Dissipation: The exothermic nature of the reaction is causing a runaway temperature increase.• Use an appropriate cooling bath (e.g., ice-water or a cryocooler) to maintain a stable reaction temperature. Ensure efficient stirring to promote even heat distribution.
Difficult Product Purification 1. Similar Boiling Points of Products and Byproducts: The desired product and the partially chlorinated intermediates may have close boiling points, making separation by distillation challenging.Fractional Distillation: Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) for separation. • Chromatography: For smaller-scale reactions or high-purity requirements, column chromatography may be a viable, albeit more labor-intensive, purification method.

Methodologies and Visualizations

General Experimental Workflow

The synthesis of this compound from 1,1,1-tribromoethane via free-radical chlorination follows a general workflow. The specific conditions, such as temperature and choice of initiator, will need to be optimized for your specific laboratory setup.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant 1,1,1-Tribromoethane Mix Dissolve Reactant in Solvent Reactant->Mix Solvent Inert Solvent (e.g., CCl4) Solvent->Mix Initiator Initiator (UV Light or AIBN) Initiate Initiate Reaction (Turn on UV lamp or heat to AIBN decomposition temp.) Initiator->Initiate Chlorine Chlorine Gas Add_Cl2 Slowly bubble Chlorine Gas into the reaction mixture Chlorine->Add_Cl2 Setup Assemble Reaction Apparatus (UV-transparent flask, condenser, gas inlet) Inert Purge with Inert Gas (N2 or Ar) Setup->Inert Inert->Initiate Mix->Setup Initiate->Add_Cl2 Monitor Monitor Progress with GC Add_Cl2->Monitor Quench Stop Reaction & Quench (e.g., with Sodium Thiosulfate solution) Monitor->Quench When desired conversion is reached Wash Wash Organic Layer Quench->Wash Dry Dry with MgSO4 or Na2SO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purify by Fractional Distillation Concentrate->Purify Characterize Characterize Product (NMR, GC-MS, IR) Purify->Characterize Yield Calculate Yield Characterize->Yield G start Low Yield of Desired Product q1 Did the reaction initiate? (Check for disappearance of starting material via GC) start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Using UV light? a1_no->q2 q4 Is there a high concentration of byproducts? (Check GC for multiple peaks) a1_yes->q4 a2_yes Check lamp functionality and vessel material. q2->a2_yes Yes a2_no Using chemical initiator? q2->a2_no No q3 Is the temperature correct for the initiator? a2_no->q3 a3_yes Check initiator quality. Has it expired? q3->a3_yes Yes a3_no Increase temperature to the initiator's recommended decomposition range. q3->a3_no No a4_yes Improve selectivity: - Lower chlorine concentration - Slow down chlorine addition rate - Use excess starting material q4->a4_yes Yes a4_no Check for product loss during workup: - Incomplete extraction - Loss during distillation q4->a4_no No

Caption: Decision tree for troubleshooting low product yield.

Reaction Mechanism

The step-wise free-radical chlorination of 1,1,1-tribromoethane.

G cluster_initiation Initiation cluster_propagation Propagation cluster_step1 Step 1: Monochlorination cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Trichlorination cluster_termination Termination Cl2 Cl2 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light or Heat CBr3CH3Cl_rad1 CBr3CH3Cl_rad1 CBr3CH2_radHCl1 CBr3CH2_radHCl1 CBr3CH3Cl_rad1->CBr3CH2_radHCl1 H abstraction CBr3CH2_radCl2_1 CBr3CH2_radCl2_1 CBr3CH2ClCl_rad2 CBr3CH2ClCl_rad2 CBr3CH2_radCl2_1->CBr3CH2ClCl_rad2 Cl_rad1 Cl• CBr3CH2_rad •CBr3CH2 Cl2_1 Cl2 Cl_rad2 Cl• CBr3CH2ClCl_rad3 CBr3CH2ClCl_rad3 CBr3CHCl_radHCl2 CBr3CHCl_radHCl2 CBr3CH2ClCl_rad3->CBr3CHCl_radHCl2 H abstraction CBr3CHCl_radCl2_2 CBr3CHCl_radCl2_2 CBr3CHCl2Cl_rad4 CBr3CHCl2Cl_rad4 CBr3CHCl_radCl2_2->CBr3CHCl2Cl_rad4 Cl_rad3 Cl• CBr3CHCl_rad •CBr3CHCl Cl2_2 Cl2 Cl_rad4 Cl• CBr3CHCl2Cl_rad5 CBr3CHCl2Cl_rad5 CBr3CCl2_radHCl3 CBr3CCl2_radHCl3 CBr3CHCl2Cl_rad5->CBr3CCl2_radHCl3 H abstraction CBr3CCl2_radCl2_3 CBr3CCl2_radCl2_3 CBr3CCl3Cl_rad6 CBr3CCl3Cl_rad6 CBr3CCl2_radCl2_3->CBr3CCl3Cl_rad6 Cl_rad5 Cl• CBr3CCl2_rad •CBr3CCl2 Cl2_3 Cl2 CBr3CCl3 Final Product Cl_rad6 Cl• Cl_rad_term1Cl_rad_term2 Cl_rad_term1Cl_rad_term2 Cl2_term Cl2 Cl_rad_term1Cl_rad_term2->Cl2_term Cl_rad_term1 Cl• Cl_rad_term2 Cl• R_rad1Cl_rad_term3 R_rad1Cl_rad_term3 RCl RCl R_rad1Cl_rad_term3->RCl R_rad1 R• Cl_rad_term3 Cl• R_rad2R_rad3 R_rad2R_rad3 R-R R-R R_rad2R_rad3->R-R R_rad2 R• R_rad3 R•

Caption: Reaction mechanism for the synthesis of this compound.

References

  • Christie, M. I., Roy, R. S., & Thrush, B. A. (1959). The photochemical reaction between bromine and chlorine. Transactions of the Faraday Society, 55, 1139-1148. [Link]

  • GeeksforGeeks. (2022). Methods of preparation of Haloalkanes and Haloarenes. [Link]

  • LibreTexts Chemistry. (2023). Free Radical Halogenation of Alkanes. [Link]

  • LibreTexts Chemistry. (2024). Preparing Alkyl Halides from Alkanes: Radical Halogenation. [Link]

  • Carbondr. (2023). Radical Halogenation of Alkanes (Continued). [Link]

  • Khan Academy. (n.d.). Free radical halogenation of alkanes. [Link]

  • Khan Academy. (n.d.). Free radical halogenation of alkanes (video). [Link]

  • Chemistry Online. (2022). Synthesis of haloalkanes. [Link]

  • Chad's Prep. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

  • YouTube. (2017). Free Radical Substitution (Ethane and bromine). [Link]

  • Save My Exams. (2024). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • LibreTexts Chemistry. (2023). Halogenation Alkanes. [Link]

  • YouTube. (2022). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. [Link]

  • RSC Publishing. (n.d.). AIBN-initiated metal free amidation of aldehydes using N-chloroamines. [Link]

  • LibreTexts Chemistry. (2023). Radical Reactions. [Link]

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common side reactions with 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1-Tribromo-2,2,2-trichloroethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this highly halogenated ethane derivative. Given its complex nature, understanding and mitigating common side reactions is crucial for experimental success and safety. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Introduction: The Duality of a Perhalogenated Ethane

This compound (CBr₃CCl₃) is a unique molecule with significant potential in specialized synthetic applications, likely as a source of perhalogenated radicals or as a dense, non-polar solvent. However, its high degree of halogenation also renders it susceptible to a range of side reactions, primarily driven by thermal stress, photochemical activation, and interaction with common laboratory reagents. Understanding these potential pitfalls is the first step toward robust and reproducible experimental outcomes.

Troubleshooting Guide: Navigating Unforeseen Experimental Outcomes

This section is structured to address common problems encountered when using this compound. Each issue is followed by a discussion of probable causes and a step-by-step protocol for resolution.

Issue 1: Reaction Mixture Develops a Yellow to Brown Discoloration

Probable Cause: The discoloration of your reaction mixture often indicates decomposition of the this compound reagent. This can be initiated by thermal stress or exposure to light, leading to the formation of colored byproducts, potentially including elemental bromine.

Troubleshooting Protocol:

  • Temperature Control:

    • Immediately assess the temperature of your reaction. If elevated, cool the reaction vessel in an ice bath.

    • For future experiments, maintain a lower reaction temperature. Consider running the reaction at or below room temperature if the protocol allows.

  • Exclusion of Light:

    • Wrap your reaction vessel in aluminum foil to prevent photo-initiated decomposition.

    • Work in a fume hood with the sash lowered and ambient light minimized.

  • Inert Atmosphere:

    • Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in radical chain reactions that accelerate decomposition.[1]

  • Solvent Purity:

    • Use freshly distilled or anhydrous solvents. Impurities, particularly water or alcohols, can promote decomposition pathways.

Issue 2: GC-MS Analysis Reveals Unexpected Peaks, Indicating Byproduct Formation

Probable Cause: The appearance of unexpected peaks in your GC-MS analysis points to the formation of side products. The nature of these byproducts can provide valuable clues about the underlying unwanted reaction. Common side reactions include dehalogenation, hydrolysis, and radical-mediated processes.

Troubleshooting Workflow:

Troubleshooting_Byproducts cluster_analysis Byproduct Analysis cluster_solutions Potential Solutions start Unexpected Peaks in GC-MS dehalogenation Dehalogenation Products? (e.g., CBr₂CCl₃, CBr₃CCl₂) start->dehalogenation Identify Byproducts hydrolysis Hydrolysis Products? (e.g., trichloroacetic acid derivatives) start->hydrolysis rearrangement Rearrangement Products? start->rearrangement sol_dehalogenation Use Stabilized Solvents Avoid Reactive Metals dehalogenation->sol_dehalogenation If Yes sol_hydrolysis Use Anhydrous Conditions Purify Reagents hydrolysis->sol_hydrolysis If Yes sol_rearrangement Lower Reaction Temperature Use Milder Reagents rearrangement->sol_rearrangement If Yes

Caption: Troubleshooting workflow for identifying and addressing byproduct formation.

Detailed Protocols:

  • For Dehalogenation Products:

    • Reagent and Glassware Check: Avoid contact with reactive metals such as zinc, aluminum, and magnesium, which can promote reductive dehalogenation.[2] Ensure all glassware is scrupulously clean and free of metallic residues.

    • Solvent Choice: If using a chlorinated solvent, ensure it is fresh and stabilized. Older chlorinated solvents can contain acidic impurities that catalyze decomposition.

  • For Hydrolysis Products:

    • Anhydrous Conditions: Dry all glassware in an oven prior to use. Use freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere.

    • Reagent Purity: Ensure that any bases or nucleophiles used are free of water. For example, if using a hydroxide base, consider using a metal alkoxide in an anhydrous alcohol instead.

Issue 3: Low or No Yield of the Desired Product

Probable Cause: A low or non-existent yield can be due to the decomposition of the starting material or the desired product under the reaction conditions. It can also indicate that the activation energy for the desired reaction is not being met.

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before starting the reaction, verify the purity of your this compound, for instance, by taking a melting point or running a quick NMR spectrum.

  • Optimize Reaction Conditions:

    • Temperature: If decomposition is suspected, lower the reaction temperature. If the reaction is not proceeding, a cautious and incremental increase in temperature may be necessary.

    • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) to determine the optimal reaction time and to avoid product degradation over extended periods.

  • Consider a Radical Initiator/Inhibitor:

    • If a radical pathway is desired, the addition of a radical initiator like AIBN or benzoyl peroxide might be necessary.

    • If a radical pathway is an unwanted side reaction, the addition of a radical inhibitor, such as BHT or TEMPO, could improve the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place.[3] It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere, to prevent hydrolysis and photo-decomposition. Avoid storage in containers made of reactive metals like aluminum.[4]

Q2: Can I use standard laboratory solvents with this compound?

A2: While many common aprotic solvents are compatible, it is crucial to use anhydrous grades. Protic solvents like alcohols and water can lead to hydrolysis or dehydrohalogenation, especially in the presence of a base. Some solvents, like DMSO, can react with halogenating agents and should be used with caution.[5]

Q3: What are the primary safety concerns when working with this compound?

A3: Due to its high halogen content, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Upon heating, it may decompose to release toxic and corrosive fumes, such as hydrogen halides.[4]

Q4: How can I purify this compound if I suspect it has degraded?

A4: If the compound has discolored, suggesting minor decomposition, recrystallization from a non-polar solvent like hexane may be effective. For more significant degradation, fractional distillation under reduced pressure can be attempted, although care must be taken to avoid high temperatures that could lead to further decomposition. It is often more practical to procure a fresh batch of the reagent.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not widely documented, analogous compounds like 1,1,1-trichloroethane are often stabilized with compounds such as 1,4-dioxane, butylene oxide, or nitromethane to prevent dehydrochlorination and reaction with metals.[6] The addition of a radical scavenger like BHT could also be beneficial for preventing free-radical chain decomposition.

Data Summary: Factors Influencing Side Reactions

ParameterCondition Favoring Side ReactionsRecommended Condition for Stability
Temperature High temperatures (> 50 °C)Room temperature or below
Light Exposure to UV or ambient lightReaction vessel wrapped in foil
Atmosphere Presence of oxygenInert atmosphere (N₂ or Ar)
Moisture Presence of waterAnhydrous conditions
pH Basic or strongly acidic conditionsNeutral or weakly acidic
Metals Presence of reactive metals (Al, Zn)Use of glass or inert metal reactors

Visualizing Potential Decomposition Pathways

The following diagram illustrates the two most probable decomposition pathways for this compound based on the chemistry of similar polyhalogenated alkanes.

Decomposition_Pathways cluster_thermal Thermal/Photochemical Decomposition cluster_elimination Base-Induced Elimination start CBr₃CCl₃ radicals CBr₃• + CCl₃• start->radicals Homolytic Cleavage (Δ or hν) alkene CBr₂=CCl₂ + Br⁻ + Cl⁻ start->alkene Dehydrohalogenation (with base) recombination Further Reactions radicals->recombination

Caption: Potential decomposition pathways of this compound.

References

  • General Information on Polyhalogenated Compounds. (n.d.). Unacademy. Retrieved January 8, 2026, from [Link]

  • 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%) Safety Data Sheet. (2024, September 10). Cambridge Isotope Laboratories.
  • Polyhalogen Compounds. (n.d.). CK-12 Foundation. Retrieved January 8, 2026, from [Link]

  • Free-radical halogenation. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • 1,1,2-TRICHLOROETHANE MATERIAL SAFETY DATA SHEET. (n.d.). Matheson Tri-Gas, Inc.
  • Free Radical Halogenation of Alkanes. (2019, June 5). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Specific Solvent Issues with Chlorination. (n.d.). Wordpress. Retrieved January 8, 2026, from a relevant organic process research and development resource.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
  • Radical halogenation of Alkanes. (n.d.). University of Calgary. Retrieved January 8, 2026, from [Link]

  • Notes on Mechanism of Free Radical Halogenation of Alkanes. (n.d.). Unacademy. Retrieved January 8, 2026, from [Link]

  • Remediation of Complex Chlorinated Solvent Sites. (n.d.). Cascade Environmental.
  • Dehalogenation. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Stabilized 1,1,1-trichloroethane compositions. (n.d.). Google Patents.
  • Free Radical Substitution of Alkanes. (2025, January 10). Save My Exams.
  • This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). Retrieved January 8, 2026, from a relevant industry guidance document.
  • Dehalogenation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 8, 2026, from [Link]

  • Poly-Halogen Compounds. (n.d.). Scribd.
  • Polyhalogen Compounds: Applications, Properties, Uses. (2023, January 25). EMBIBE. Retrieved January 8, 2026, from [Link]

  • Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol. (n.d.). Google Patents.
  • GC-MS Analysis of 1,1,3-Trichloro-1-butene Reaction Mixtures. (n.d.). Benchchem.
  • 1,1,1-Trichloroethane. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Chlorinated Solvent Investigations: Tips, Tricks and Tragedies. (2015, October 16). Pinchin West. Retrieved January 8, 2026, from a relevant environmental consulting resource.
  • Toxicological Profile for 1,1,2,2-Tetrachloroethane. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Gas chromatography/mass spectrometry analysis of reaction products... (n.d.). ResearchGate. Retrieved January 8, 2026, from a relevant scientific journal article.
  • Toxicological Profile for 1,1,2-Trichloroethane. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • 12th HSC Question Bank Chemistry (Science). (n.d.). Maharashtra State Board.

Sources

troubleshooting 1,1,1-Tribromo-2,2,2-trichloroethane reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly functionalized organohalogen. Here, we address common reaction failures, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments. Our approach is rooted in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to prevent future complications.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark brown/black and yielding a complex mixture. What is happening?

This is a common observation and typically points to the decomposition of your starting material. This compound, like many polyhalogenated alkanes, is susceptible to degradation, especially under thermal stress or in the presence of bases.

Primary Cause: Elimination Reactions

The most probable degradation pathway is dehydrohalogenation, an elimination reaction where a hydrogen halide (HBr or HCl) is removed to form a halogenated alkene. Given the structure of this compound, this would require the presence of a hydrogen atom on an adjacent carbon, which is not present in the parent molecule. However, if your starting material is impure and contains related compounds with hydrogens (e.g., 1,1,1-tribromo-2,2-dichloroethane), elimination can occur.

More likely, the decomposition is initiated by the loss of a halide ion. The presence of even weak bases (including basic impurities in your solvents or reagents, or even glass surfaces at elevated temperatures) can promote these elimination pathways. The resulting unsaturated and polyhalogenated species are often unstable and can polymerize or undergo further reactions to produce the observed dark-colored, complex mixtures.

Troubleshooting Steps:

  • Verify Purity of Starting Material: Use analytical techniques like NMR or GC-MS to check the purity of your this compound. Impurities from its synthesis, such as incompletely halogenated precursors, can be more reactive.

  • Use Anhydrous and Inert Conditions: Moisture can lead to hydrolysis (see Q2), and oxygen can promote radical side reactions. Ensure your solvents and reagents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Control Reaction Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, increase it gradually and monitor for color changes. Consider if a lower temperature for a longer duration could achieve the desired transformation.

  • Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base to favor the desired reaction over elimination. Proton sponges can also be considered to scavenge acidic byproducts that might catalyze decomposition.

Q2: My product analysis shows the presence of acidic byproducts and a lower than expected yield. Could my starting material be hydrolyzing?

Yes, hydrolysis is a significant concern with polyhalogenated alkanes, especially those with a trichloromethyl or tribromomethyl group.

Mechanism of Hydrolysis:

The carbon atoms in this compound are highly electrophilic due to the electron-withdrawing effects of the six halogen atoms. Nucleophilic attack by water, even in trace amounts, can initiate a substitution reaction. The initial product, a hemiacetal-like intermediate, is unstable and will readily eliminate hydrogen halides to form a carboxylic acid derivative. For instance, hydrolysis of a related compound, 1,1,1-trichloroethane, yields acetic acid.[1]

Troubleshooting Protocol for Suspected Hydrolysis:

StepActionRationale
1 Rigorous Drying of Reagents and Solvents Use freshly distilled solvents over an appropriate drying agent. Dry all other reagents and flame-dry your glassware under vacuum or inert gas.
2 pH Monitoring/Control If compatible with your reaction, you can use a non-reactive acid scavenger to neutralize any generated HCl or HBr, which can catalyze further decomposition.
3 Work-up Procedure During the reaction work-up, use a mild aqueous quench, such as a saturated sodium bicarbonate solution, to neutralize any acidic byproducts. Be aware that a basic quench can also promote decomposition if not done carefully at low temperatures.
4 Product Isolation Minimize the product's contact time with aqueous phases during extraction.
Q3: I am attempting a free-radical reaction, but I am getting a mixture of products with varying degrees of halogenation. How can I improve the selectivity?

This issue often stems from the nature of free-radical chain reactions.[2][3] The synthesis of this compound itself is a free-radical halogenation of 1,1,1-tribromoethane.[4][5][6] Problems with selectivity can arise both in its synthesis and in its subsequent use in radical reactions.

Core Principles of Free-Radical Halogenation:

  • Initiation: The reaction begins with the formation of a halogen radical, typically by UV light or heat.

  • Propagation: The halogen radical abstracts a hydrogen atom, creating an alkyl radical. This radical then reacts with a halogen molecule to form the product and a new halogen radical, continuing the chain.

  • Termination: The reaction stops when two radicals combine.

Controlling Selectivity:

  • Control Stoichiometry: To avoid poly-substitution, it is crucial to control the stoichiometry of the halogenating agent. Using a large excess of the hydrocarbon substrate relative to the halogen can increase the probability that the halogen radical will react with the starting material rather than the halogenated product.[2][3]

  • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to the formation of more substituted products. Monitor the reaction progress by TLC or GC and stop it once the desired product is maximized.

  • Choice of Halogenating Agent: Bromine is generally more selective than chlorine in free-radical halogenations due to the thermodynamics of the hydrogen abstraction step.[7] If you are performing a bromination, using a source like N-bromosuccinimide (NBS) in the presence of a radical initiator can provide a low, steady concentration of bromine radicals, which can improve selectivity.

Workflow for Optimizing a Free-Radical Halogenation

Caption: Workflow for optimizing selectivity in free-radical halogenation.

Q4: How can I confirm the identity and purity of my this compound and identify potential byproducts?

A multi-technique analytical approach is recommended for comprehensive characterization.

Analytical Techniques for Characterization:

TechniqueExpected Results for this compoundCommon Impurities/Byproducts and Their Signatures
¹H NMR No signal, as there are no protons in the molecule.Peaks corresponding to incompletely halogenated precursors (e.g., 1,1,1-tribromo-2,2-dichloroethane) would appear.
¹³C NMR Two distinct signals for the two carbon environments (CBr₃ and CCl₃). Based on related compounds, the CCl₃ carbon would be expected downfield from the CBr₃ carbon. For 1,1,1-trichloroethane, the CCl₃ appears around 95 ppm.[8][9]Additional signals would indicate the presence of other carbon environments from impurities.
Mass Spectrometry (MS) A complex isotopic pattern for the molecular ion due to the presence of multiple bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes. The molecular ion may be weak or absent due to facile fragmentation.[10][11]Fragments corresponding to the loss of halogen atoms or groups will be observed. Common fragment ions would include [C₂Br₂Cl₃]⁺, [C₂Br₃Cl₂]⁺, [CBr₂Cl]⁺, etc.
Infrared (IR) Spectroscopy Strong absorptions in the fingerprint region corresponding to C-Br and C-Cl stretching. C-Cl stretches typically appear between 850-550 cm⁻¹, while C-Br stretches are found at lower wavenumbers, generally between 690-515 cm⁻¹.[1][12][13]The presence of C-H stretching bands (around 2850-3000 cm⁻¹) would indicate incomplete halogenation. Carbonyl stretches (~1700 cm⁻¹) could indicate oxidative degradation.

Decomposition Pathway and Identification

G cluster_main This compound cluster_conditions Reaction Conditions cluster_products Degradation Products A CBr₃CCl₃ D Halogenated Alkenes (e.g., CBr₂=CCl₂) + Polymerization A->D Elimination E Carboxylic Acid Derivatives A->E Hydrolysis B Base / Heat B->A C H₂O (Trace) C->A

Caption: Potential degradation pathways for this compound.

References

  • Libretexts, C. (2019). 15.1: Free Radical Halogenation of Alkanes. Chemistry LibreTexts. [Link]

  • Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]

  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]

  • Libretexts, C. (2020). 18.4: Radical reactions in practice. Chemistry LibreTexts. [Link]

  • Gauth. For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane a). [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gauth. For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. a) Give the overall equation. [Link]

  • Gauth. For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane a) [Chemistry]. [Link]

  • Wikipedia. 1,1,1-Trichloroethane. [Link]

  • PubChem. 1,1,1-Tribromo-2,2-dichloroethane. National Center for Biotechnology Information. [Link]

  • PubChem. 1,1,1-Tribromo-2-chloroethane. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1,1,1-trichloroethane. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkanes. [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,1,2-trichloroethane. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029593). [Link]

  • Allen. Hydrolysis of 1, 1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis which produces red coloration with aqueous FeCl_(3). The compound (A) is. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Leah4sci. (2025). E1 vs E2 - Elimination Reactions Made Simple with lots of practice [LIVE Recording]. YouTube. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1,2-trichloroethane. [Link]

  • Chemistry Scholar. (2025). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. YouTube. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,1,1-trichloroethane. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,1-Tribromo-2,2,2-trichloroethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful synthesis.

Introduction to the Synthesis

The synthesis of this compound from 1,1,1-tribromoethane is typically achieved through a free-radical chlorination reaction. This process involves the substitution of the hydrogen atoms on the C2 carbon with chlorine atoms. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Careful control of reaction parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Core Synthesis Protocol: Free-Radical Chlorination of 1,1,1-Tribromoethane

This protocol is a generalized procedure and may require optimization based on your specific laboratory setup and desired scale.

Experimental Protocol

Materials:

  • 1,1,1-Tribromoethane (starting material)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )

  • Radical initiator (e.g., UV lamp, Azobisisobutyronitrile (AIBN), or Benzoyl Peroxide)

  • Inert gas (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Washing solution (e.g., saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Gas inlet tube

  • Mechanical stirrer or magnetic stir bar

  • Thermometer

  • UV lamp or heating mantle

  • Gas scrubber (to neutralize excess chlorine)

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-neck flask should be equipped with a condenser, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a stirrer. Purge the entire system with an inert gas.

  • Charging Reactants: Charge the flask with 1,1,1-tribromoethane and an appropriate inert solvent. While the reaction can be run neat, using a solvent can help to control the reaction temperature.

  • Initiation:

    • Photochemical Initiation: If using a UV lamp, position it to irradiate the reaction flask.

    • Thermal Initiation: If using a chemical initiator like AIBN or benzoyl peroxide, add it to the reaction mixture.

  • Chlorination: Begin bubbling chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic, so maintain the desired temperature by using a cooling bath if necessary.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots and analyzing them using Gas Chromatography (GC) or ¹H NMR spectroscopy. The disappearance of the starting material and the appearance of mono-, di-, and tri-chlorinated products can be tracked.

  • Reaction Quenching: Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the initiator (UV lamp or heat). Purge the system with an inert gas to remove any remaining chlorine. Cautiously quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any unreacted chlorine.[1]

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove HCl) and brine. Dry the organic layer over an anhydrous drying agent.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product, which will likely be a mixture of chlorinated species, can be purified by fractional distillation under reduced pressure to isolate the this compound.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Logical Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

Question & Answer Troubleshooting

Q1: My reaction is very slow or is not proceeding to completion. What are the likely causes and solutions?

  • Potential Cause 1: Insufficient Initiation. Free-radical reactions require a continuous source of radicals to propagate. If the initiation is weak, the overall reaction rate will be slow.

    • Solution: If using photochemical initiation, ensure your UV lamp is functioning correctly and is of an appropriate wavelength to cleave the Cl-Cl bond. For chemical initiators like AIBN or benzoyl peroxide, ensure they are fresh, as they can degrade over time. You may also need to increase the initiator concentration.

  • Potential Cause 2: Low Reaction Temperature. While higher temperatures can sometimes lead to more side products, a temperature that is too low will result in a very slow reaction rate.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate by GC analysis.

  • Potential Cause 3: Inefficient Chlorine Delivery. The rate of chlorination is dependent on the concentration of chlorine in the reaction mixture.

    • Solution: Ensure a steady and sufficient flow of chlorine gas. The gas inlet tube should be positioned below the surface of the liquid to ensure good dispersion. Vigorous stirring is also essential.

Q2: I am observing a significant amount of di- and mono-chlorinated byproducts in my crude product. How can I improve the selectivity for the desired trichlorinated product?

  • Potential Cause: Over-chlorination due to high chlorine concentration. Free-radical chlorination is often unselective.[3] The desired product, this compound, can itself be a substrate for further radical abstraction if the reaction is not carefully controlled. However, in this specific case, all hydrogens have been substituted. The issue is the presence of incompletely chlorinated intermediates.

    • Solution: The key to driving the reaction to completion is to maintain a sufficient supply of chlorine radicals throughout the reaction. However, to avoid a large excess of chlorine at the end of the reaction, which can complicate the workup, it is best to add the chlorine gas gradually and monitor the reaction progress closely. Using a slight excess of chlorine (e.g., 3.1-3.3 equivalents) can help to ensure full conversion of the starting material and its intermediates.

Q3: The reaction mixture is turning dark, and I am seeing unexpected peaks in my GC-MS analysis. What could be happening?

  • Potential Cause 1: High Reaction Temperature. Very high temperatures can lead to decomposition of the starting materials, products, or the chemical initiator, resulting in the formation of tars and other colored impurities.

    • Solution: Reduce the reaction temperature. If using a chemical initiator, ensure you are operating within its recommended temperature range for optimal decomposition to radicals.

  • Potential Cause 2: Presence of Oxygen. Oxygen can act as a radical inhibitor and can also lead to oxidative side reactions, which can produce colored byproducts.

    • Solution: Ensure that the reaction apparatus is thoroughly purged with an inert gas (nitrogen or argon) before starting the reaction and that a positive pressure of inert gas is maintained throughout.

Frequently Asked Questions (FAQs)

Q1: What is the role of the initiator in this reaction?

The initiator is a substance that generates free radicals and starts the chain reaction.[4] In this synthesis, the initiator (UV light or a chemical initiator) provides the energy to break the Cl-Cl bond in chlorine gas, forming two highly reactive chlorine radicals. These radicals then proceed to abstract a hydrogen atom from 1,1,1-tribromoethane, initiating the propagation steps of the reaction.

Q2: Can I use a different solvent instead of carbon tetrachloride?

Yes, other inert solvents can be used. Carbon tetrachloride is an excellent solvent for free-radical chlorinations but is also highly toxic and an ozone-depleting substance. Alternative solvents that are inert to radical chlorination conditions, such as perchlorinated or perfluorinated alkanes, could be considered. The choice of solvent can sometimes influence the selectivity of the reaction.

Q3: How do I safely handle chlorine gas in the laboratory?

Chlorine gas is highly toxic and corrosive. All work with chlorine gas must be conducted in a well-ventilated fume hood. A gas scrubber containing a solution of sodium hydroxide or sodium thiosulfate should be used to neutralize any excess chlorine gas exiting the reaction apparatus. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What are the expected boiling points of the products, and how can I use this information for purification?

The boiling points of the chlorinated products will increase with the degree of chlorination. The expected order of boiling points is:

1,1,1-tribromo-2-chloroethane < 1,1,1-tribromo-2,2-dichloroethane < this compound

This difference in boiling points allows for the separation of the desired trichlorinated product from the starting material and the mono- and di-chlorinated intermediates by fractional distillation. Due to the high molecular weight of these compounds, distillation under reduced pressure is recommended to avoid decomposition at high temperatures.

Q5: What is the mechanism of the free-radical chlorination of 1,1,1-tribromoethane?

The reaction proceeds through a classic free-radical chain mechanism:

Sources

Technical Support Center: Purification of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1,1-tribromo-2,2,2-trichloroethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly halogenated alkane. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your final product.

I. Understanding the Core Challenges

The primary challenges in purifying this compound stem from its synthesis, which typically involves the free-radical chlorination of 1,1,1-tribromoethane. This process can lead to a mixture of products with varying degrees of chlorination, which are often difficult to separate due to their similar physical properties.

Common Impurities:

  • Under-chlorinated Intermediates: The most common impurities are the synthetic precursors that have not been fully chlorinated. These include:

    • 1,1,1-tribromo-2-chloroethane

    • 1,1,1-tribromo-2,2-dichloroethane

  • Starting Material: Residual 1,1,1-tribromoethane may also be present if the reaction has not gone to completion.

  • Isomeric Byproducts: While the "1,1,1" substitution pattern is generally favored, trace amounts of other isomers may form depending on the reaction conditions.

  • Decomposition Products: Highly halogenated alkanes can be susceptible to decomposition, especially at elevated temperatures, potentially leading to the formation of alkenes or other degradation products.

The key to successful purification lies in exploiting the subtle differences in the physical properties of the target molecule and its contaminants.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My initial purification by fractional distillation is not giving a sharp separation. What could be the issue and how can I improve it?

Answer:

Incomplete separation during fractional distillation is a common issue when dealing with compounds that have close boiling points. The likely culprits are the under-chlorinated intermediates, 1,1,1-tribromo-2-chloroethane and 1,1,1-tribromo-2,2-dichloroethane.

Causality and Recommended Actions:

  • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to resolve the mixture.

    • Solution: Employ a longer fractionating column (e.g., a Vigreux or packed column) to increase the surface area for vapor-liquid equilibria, thereby enhancing separation efficiency.

  • Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium to be established within the column.

    • Solution: Slow down the distillation rate by carefully controlling the heating mantle's temperature. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

  • Fluctuating Heat Input: Unstable heating can lead to "bumping" and flooding of the column, which disrupts the separation.

    • Solution: Use a heating mantle with a proportional-integral-derivative (PID) controller for precise temperature regulation. Ensure the distillation flask is appropriately sized and contains boiling chips or a magnetic stir bar for smooth boiling.

  • Inadequate Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient from the pot to the head.

Workflow for Optimizing Fractional Distillation:

G cluster_0 Fractional Distillation Troubleshooting A Poor Separation Observed B Check Column Efficiency A->B C Check Distillation Rate A->C D Check Heat Source Stability A->D E Check Column Insulation A->E F Increase Column Length/Packing B->F G Decrease Heating Rate C->G H Use PID Controller & Stirring D->H I Insulate Column E->I J Improved Separation F->J G->J H->J I->J

Caption: Troubleshooting workflow for poor separation in fractional distillation.

Question 2: My purified product shows signs of decomposition after distillation. How can I prevent this?

Answer:

Thermal decomposition is a significant risk when purifying polyhalogenated alkanes. The presence of impurities or residual acid/base from the synthesis can catalyze this degradation at high temperatures.

Causality and Recommended Actions:

  • Excessive Distillation Temperature: High temperatures can induce the elimination of HBr or HCl, leading to the formation of unsaturated byproducts.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of all components, allowing for distillation at a lower, less destructive temperature.

  • Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal salts can catalyze decomposition.

    • Solution: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acids, followed by a wash with deionized water to remove any remaining salts. Ensure the product is thoroughly dried before distillation, as water can also contribute to decomposition at high temperatures.

Question 3: I have a solid product after initial purification, but it's still impure. How do I choose an appropriate solvent for recrystallization?

Answer:

Recrystallization is an excellent technique for purifying solid compounds. The key is to find a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.[1][2]

Systematic Approach to Solvent Selection:

  • "Like Dissolves Like" Principle: this compound is a nonpolar molecule. Therefore, start by testing nonpolar and moderately polar solvents.

  • Small-Scale Solubility Tests:

    • Place a small amount of your solid product (10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Good solvents for recrystallization will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

  • Solvent Pair Screening: If a single solvent is not ideal, a solvent pair can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly. Common solvent pairs for nonpolar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.

Recommended Solvents to Screen for this compound:

Solvent CategoryExamples to TestRationale
Nonpolar Hexane, Heptane, CyclohexaneBased on the nonpolar nature of the target molecule.
Moderately Polar Ethanol, Methanol, IsopropanolMay provide the desired solubility gradient with temperature.
Solvent Pairs Ethanol/Water, Acetone/WaterThe addition of water as an anti-solvent can induce crystallization.

Question 4: How can I confirm the purity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities.[3] A pure sample will show a single major peak in the gas chromatogram. The mass spectrum of this peak should correspond to the molecular weight and fragmentation pattern of your target compound. Any other peaks indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Due to the symmetry of this compound, you should expect to see only two signals in the ¹³C NMR spectrum, one for the -CBr₃ carbon and one for the -CCl₃ carbon. The presence of additional signals would indicate impurities.

    • ¹H NMR: A pure sample of this compound will not have a ¹H NMR spectrum as there are no hydrogen atoms. However, the presence of signals would indicate under-halogenated impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 1°C). A broad melting point range is indicative of impurities.

III. Detailed Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

  • Sample Preparation: Prepare a dilute solution of your purified product (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

  • Instrumentation: Use a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms) and a mass selective detector.

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Analysis: Integrate the peaks in the total ion chromatogram to determine the relative percentage of your product and any impurities. Compare the mass spectrum of the main peak with a reference spectrum for this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on your small-scale solubility tests, select the most suitable solvent or solvent pair.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Logical Flow for Purification and Analysis:

G cluster_1 Purification and Analysis Workflow A Crude Product B Fractional Distillation A->B C Solid Product B->C If Solid G Liquid Product B->G If Liquid D Recrystallization C->D E Purity Assessment (GC-MS, NMR, MP) D->E F Pure Product E->F Purity Confirmed G->E

Caption: General workflow for the purification and analysis of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of this compound and its likely impurities?

1,1,1-tribromoethane < 1,1,1-tribromo-2-chloroethane < 1,1,1-tribromo-2,2-dichloroethane < this compound.

For reference, the boiling point of 1-bromo-2,2,2-trichloroethane is 152°C.[3] This suggests that the boiling point of this compound will be significantly higher.

Q2: Is this compound a solid or a liquid at room temperature?

A2: Given its high molecular weight and symmetrical structure, it is highly probable that this compound is a solid at room temperature. This makes recrystallization a viable and effective final purification step.

Q3: What are the key safety precautions to take when working with this compound and its precursors?

A3: Halogenated hydrocarbons should be handled with care in a well-ventilated fume hood. They can be harmful if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for each specific compound.

Q4: Can I use other analytical techniques like HPLC for purity analysis?

A4: While High-Performance Liquid Chromatography (HPLC) can be used, GC-MS is generally more suitable for volatile and thermally stable compounds like halogenated alkanes. The high volatility of these compounds makes them ideal for gas-phase separation, and the mass spectrometric detection provides unambiguous identification of impurities.

Q5: What should I do if my product oils out during recrystallization instead of forming crystals?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this, you can try:

  • Reheating the solution and adding a small amount of a "better" co-solvent to lower the saturation point.

  • Allowing the solution to cool more slowly.

  • Scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth.

  • Adding a seed crystal of the pure compound.

V. References

  • Stenutz, R. 1-bromo-2,2,2-trichloroethane. Stenutz. Available at: [Link].

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54184083, this compound. Retrieved January 8, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15737915, 1,1,1-Tribromo-2,2-dichloroethane. Retrieved January 8, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23510637, 1,1,1-Tribromo-2-chloroethane. Retrieved January 8, 2026 from [Link].

  • Pell, A. S.; Pilcher, G. Measurements of heats of combustion by a flame-calorimetric method. Part 8.—Heats of formation of 1,1,1-trichloroethane and 1,1,1-tribromoethane. Trans. Faraday Soc.1965 , 61, 71-77. Available at: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • LibreTexts Chemistry. 2.1: Recrystallization. Available at: [Link].

  • Wikipedia. Free-radical halogenation. Available at: [Link].

  • ResearchGate. GC-MS Analysis of Halocarbons in the Environment. Available at: [Link].

  • National Center for Biotechnology Information. 1,1,1-Trichloroethane and Four Other Industrial Chemicals. In Report on Carcinogens. National Toxicology Program, Research Triangle Park, NC, 2021. Available at: [Link].

  • LibreTexts Chemistry. 14.8: Polyhalogenated Alkanes and Alkenes. Available at: [Link].

  • Mettler Toledo. Recrystallization. Available at: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available at: [Link].

  • YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. Available at: [Link].

  • Stenutz, R. 2-bromo-1,1,1-trichloroethane. Stenutz. Available at: [Link].

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available at: [Link].

Sources

Technical Support Center: Stabilizing 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1-Tribromo-2,2,2-trichloroethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this highly halogenated alkane. By understanding the underlying mechanisms of degradation, you can ensure the stability of your compound and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to decompose?

A1: The decomposition of this compound, like many other polyhalogenated alkanes, is primarily driven by free-radical chain reactions.[1] These reactions are typically initiated by exposure to energy sources such as ultraviolet (UV) light or heat.[2][3] The process begins with the homolytic cleavage of a carbon-halogen bond, which has the lowest bond dissociation energy, to form a pair of free radicals. This initial step is known as initiation . Once formed, these highly reactive radicals can abstract a halogen from another molecule of this compound, propagating a chain reaction that leads to the progressive breakdown of the compound.[1]

Another significant cause of decomposition is contact with certain materials. Chemically active metals, such as aluminum, magnesium, and zinc, can catalyze decomposition, sometimes violently.[2] Strong bases can induce dehydrohalogenation, while the presence of water can lead to slow hydrolysis.[2][4][5][6]

Q2: What are the typical byproducts of decomposition?

A2: While specific studies on this compound are limited, we can infer the likely decomposition products from similar, well-studied compounds like 1,1,1-trichloroethane. Thermal decomposition of 1,1,1-trichloroethane is known to produce 1,1-dichloroethylene and hydrogen chloride (HCl) through dehydrochlorination.[3] By analogy, the decomposition of this compound is expected to yield a mixture of halogenated alkenes (such as tribromochloroethylene or dibromodichloroethylene) and the corresponding hydrogen halides (HCl and HBr). At very high temperatures, further degradation can lead to the formation of smaller, highly halogenated fragments and potentially toxic gases like phosgene if oxygen is present.[2]

Q3: Why is my "pure" this compound showing unexpected peaks in NMR/GC-MS analysis?

A3: The appearance of unexpected peaks in your analytical data is a strong indicator of compound decomposition. These new signals likely correspond to the various degradation byproducts mentioned in Q2. The decomposition process can be initiated by improper storage (e.g., exposure to light or heat) or by contaminants in your experimental setup. For example, trace amounts of metallic impurities or basic residues in your glassware can be sufficient to catalyze the degradation of this sensitive compound.

Troubleshooting Guide

Issue 1: Rapid discoloration (yellowing/browning) of the compound upon storage.
  • Question: My clear, colorless this compound has turned yellow after a few weeks in the lab. What is happening?

  • Answer: This discoloration is a classic sign of decomposition. The color change is often due to the formation of small amounts of elemental halogens (bromine and iodine) and conjugated unsaturated organic byproducts resulting from free-radical reactions. This is almost certainly caused by exposure to light. Polyhalogenated compounds are known to be light-sensitive.[7][8]

    • Immediate Action: Immediately transfer the compound to an amber glass bottle or a container wrapped in aluminum foil to block all light.

    • Long-Term Solution: Always store this compound in the dark. For long-term storage, refrigeration in a light-proof container is recommended to minimize both photochemical and thermal decomposition pathways.

Issue 2: Inconsistent results or low yields in reactions involving this compound.
  • Question: I am using this compound as a starting material, but my reaction yields are inconsistent. What could be the cause?

  • Answer: Inconsistent yields often point to a variable purity of your starting material. If a portion of your this compound has decomposed, the actual molar quantity you are adding to your reaction is lower than calculated. Furthermore, the acidic byproducts of decomposition (HBr and HCl) can interfere with your reaction chemistry, especially if your reaction involves acid-sensitive functional groups or catalysts.

    • Troubleshooting Steps:

      • Re-purify your starting material: If you suspect decomposition, consider purifying a small batch by distillation (under reduced pressure to avoid high temperatures) or by passing it through a short column of neutral alumina to remove acidic impurities.

      • Check for Incompatibilities: Ensure your reaction is not being run in the presence of incompatible materials. For example, using a zinc-based reducing agent could aggressively decompose your starting material.[9] Review all reagents and catalysts for potential reactivity with the C-Br or C-Cl bonds.

      • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in radical chain reactions, accelerating decomposition.

Issue 3: Corrosion or etching of metallic equipment.
  • Question: After a reaction, I noticed some pitting on my stainless steel reactor. Could the this compound be responsible?

  • Answer: Yes, this is a strong possibility. When this compound decomposes, it releases HBr and HCl.[3] In the presence of even trace amounts of moisture, these hydrogen halides will form hydrobromic and hydrochloric acid, which are highly corrosive to many metals, including some grades of stainless steel. 1,1,1-trichloroethane is known to be corrosive to iron and zinc, and extremely corrosive to aluminum.[2]

    • Preventative Measures:

      • Use glass or Teflon-lined reactors: For reactions involving halogenated compounds, especially at elevated temperatures, all-glass or Teflon-lined equipment is strongly recommended.

      • Ensure anhydrous conditions: Use dry solvents and reagents to minimize the formation of corrosive hydrohalic acids.

      • Add an Acid Acceptor: For applications where contact with metal is unavoidable, consider adding a stabilizer that can neutralize acidic byproducts as they form. See the "Best Practices" section for examples.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, a multi-faceted approach to stabilization is required, addressing the primary decomposition pathways.

Storage Conditions:
  • Light: Store in amber glass bottles or light-proof containers.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

Chemical Stabilization:
  • Free-Radical Scavengers (Antioxidants): These compounds interrupt the radical chain reaction.

    • Examples: Hindered phenols like Butylated Hydroxytoluene (BHT), or alkyl-substituted phenols.[12][13] Amylenes (e.g., 2-methyl-2-butene) are also effective radical scavengers used in solvents like chloroform.[14]

  • Acid Acceptors: These compounds neutralize the HBr and HCl formed during decomposition, preventing acid-catalyzed degradation.

    • Examples: Epoxides such as butylene oxide or epichlorohydrin are highly effective.[15] Amines or amides like N-methylpyrrole can also be used.

Experimental Workflow: Re-stabilization Protocol

If you have purified this compound by distillation and need to store it, follow this general protocol:

  • Cool the freshly distilled, pure compound to room temperature under an inert atmosphere.

  • To the liquid, add a free-radical scavenger, such as BHT, to a final concentration of 0.1% (w/w).

  • Add an acid acceptor, such as 1,2-butylene oxide, to a final concentration of 0.5% (w/w).

  • Swirl gently to mix.

  • Transfer to a clean, dry, amber glass bottle.

  • Flush the headspace with argon before sealing.

  • Store in a cool, dark location.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Reduces the rate of thermal decomposition.
Storage Container Amber glass bottlePrevents photochemical initiation of free-radical chains.
Incompatible Materials Aluminum, Zinc, Magnesium, Strong BasesThese materials can induce rapid and sometimes violent decomposition.[2]
Stabilizer: Free-Radical Scavenger 0.05 - 0.2% (w/w) BHT or AmyleneTerminates the propagation step of free-radical decomposition.[12][14]
Stabilizer: Acid Acceptor 0.2 - 1.0% (w/w) 1,2-Butylene OxideNeutralizes acidic byproducts (HBr, HCl) that catalyze further degradation.[15]

Visualizing the Decomposition and Prevention Strategy

Decomposition Pathway

The following diagram illustrates the simplified free-radical chain reaction that leads to the decomposition of this compound.

Fig. 1: Free-Radical Decomposition Pathway cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination A CBr3-CCl3 B •CBr2-CCl3 + •Br A->B Heat or UV Light C •Br E HBr + •CBr2-CCl3 C->E H-abstraction (if H present) or Halogen-abstraction D CBr3-CCl3 D->E E->C Regenerates Radical F •CBr2-CCl3 H Br-CBr2-CCl3 + •CBr2-CCl3 F->H Reaction with another molecule G CBr3-CCl3 G->H H->C Regenerates Radical I 2 x •Br J Br2 I->J K 2 x •CBr2-CCl3 L Dimer K->L

Caption: Simplified free-radical decomposition mechanism.

Stabilization Strategy

This diagram shows the points at which different classes of stabilizers interrupt the decomposition process.

Fig. 2: Mechanism of Chemical Stabilization cluster_decomposition Decomposition Process cluster_stabilizers Stabilizer Intervention A This compound B Free Radicals (e.g., •Br) A->B Initiation (Light/Heat) C Acidic Byproducts (HBr, HCl) A->C Elimination B->C Propagation D Further Decomposition C->D Acid Catalysis Stab1 Free-Radical Scavenger (e.g., BHT) Stab1->B Quenches Stab2 Acid Acceptor (e.g., Butylene Oxide) Stab2->C Neutralizes

Caption: How stabilizers interrupt the decomposition cycle.

References

  • Google Patents. (n.d.). Stabilization of halogenated organic compounds.
  • PubChem. (n.d.). 1,1,1-Trichloroethane. Retrieved from [Link]

  • Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. (n.d.). MDPI. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilization of halogenated solvents.
  • Environmental Science & Technology. (1997). Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants. Retrieved from [Link]

  • Environmental Science & Technology. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Industry. (n.d.). Chlorinated solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Method of stabilizing halogenated ketones.
  • Taylor & Francis eBooks. (2020). Chlorinated Solvents and Solvent Stabilizers. Retrieved from [Link]

  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitromethane. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilized active halogen solutions.
  • Google Patents. (n.d.). Stabilization of chlorinated hydrocarbons.
  • ResearchGate. (2014). Halogen Substituted Chalcone as Potential Antioxidants: An In Vitro Study. Retrieved from [Link]

  • ResearchGate. (2015). Halogenated Hydrocarbons. Retrieved from [Link]

  • PubMed. (2006). Kinetics of 1,1,1-trichloroethane transformation by iron sulfide and a methanogenic consortium. Retrieved from [Link]

  • ResearchGate. (2015). Oxidation and reduction performance of 1,1,1-trichloroethane in aqueous solution by means of a combination of persulfate and zero-valent iron. Retrieved from [Link]

  • Digital Commons @ NJIT. (1991). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. Retrieved from [Link]

  • ResearchGate. (2018). Antioxidants of Hydrocarbons: From Simplicity to Complexity. Retrieved from [Link]

  • ResearchGate. (2013). ANTIOXIDANTS OF HYDROCARBONS: FROM SIMPLICITY TO COMPLEXITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichloroethylene. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2020). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Retrieved from [Link]

  • DeveLub. (n.d.). Additives - Antioxidants. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2017). Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. Retrieved from [Link]

  • Britannica. (n.d.). Radical scavenger. Retrieved from [Link]

  • YouTube. (2021). Hydrolysis of haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Polyhalogenated Alkanes and Alkenes. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

  • YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

  • Shaalaa.com. (n.d.). Chemistry HSC Science (General) 12th Standard Board Exam Maharashtra State Board Syllabus 2026-27. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,1-tribromo-2,2,2-trichloroethane. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and subsequent reactions. Our goal is to equip you with the expertise to identify and manage byproduct formation, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section is designed to help you diagnose and resolve specific issues that may arise during your work with this compound.

Q1: My GC-MS analysis of the synthesis of this compound shows multiple peaks besides the desired product. What are these impurities?

The synthesis of this compound is typically achieved through the free-radical chlorination of 1,1,1-tribromoethane. This reaction proceeds in a stepwise manner, and incomplete chlorination is a common source of byproducts.[1][2][3] The primary impurities you are likely observing are the intermediates of this reaction:

  • 1,1,1-Tribromo-2-chloroethane (CBr₃CH₂Cl)

  • 1,1,1-Tribromo-2,2-dichloroethane (CBr₃CHCl₂)

These byproducts arise because the substitution of hydrogen with chlorine occurs one at a time. If the reaction is not driven to completion with a sufficient excess of chlorine or adequate reaction time, a mixture of these partially chlorinated compounds will be present.

Experimental Workflow for Byproduct Identification

cluster_synthesis Synthesis Reaction Mixture cluster_analysis GC-MS Analysis cluster_identification Byproduct Identification Crude Product Crude Product GC_Separation Gas Chromatography Separation Crude Product->GC_Separation Injection MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Elution Data_Analysis Data Analysis & Library Search MS_Detection->Data_Analysis Mass Spectra Product This compound Data_Analysis->Product Byproduct1 1,1,1-Tribromo-2,2-dichloroethane Data_Analysis->Byproduct1 Byproduct2 1,1,1-Tribromo-2-chloroethane Data_Analysis->Byproduct2

Caption: Workflow for identifying synthesis byproducts.

Q2: My reaction of this compound with a basic solution is not giving the expected substitution product. Instead, I'm seeing new, more volatile compounds. What is happening?

When a haloalkane with a hydrogen atom on an adjacent carbon is treated with a strong base, an elimination reaction (dehydrohalogenation) is often favored over substitution.[4][5][6][7][8] In the case of this compound, there are no adjacent hydrogens, which would typically prevent a standard E2 elimination. However, the high degree of halogenation can lead to other base-induced reactions.

The likely scenario is a variation of dehalogenation or a more complex rearrangement. The strong base can abstract a halogen, leading to the formation of a highly reactive intermediate, which can then rearrange or eliminate to form halogenated alkene byproducts. The exact nature of these byproducts will depend on the base used and the reaction conditions.

Potential Dehydrohalogenation Pathway

Reactant This compound CBr₃CCl₃ Intermediate Reactive Intermediate Reactant->Intermediate + Base Base Strong Base (e.g., KOH) Product Halogenated Alkene Byproduct(s) e.g., Tribromochloroethene Intermediate->Product Elimination

Sources

Technical Support Center: Stabilization of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1-Tribromo-2,2,2-trichloroethane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly functionalized haloalkane in their experimental workflows. Due to its structure, this compound can be susceptible to degradation under common laboratory conditions. This resource provides in-depth troubleshooting advice and proactive stabilization protocols to ensure the integrity of your experiments.

Understanding the Instability of this compound

This compound is a polyhalogenated alkane, a class of compounds known for their utility in synthesis but also for their potential instability.[1][2] The primary drivers of its decomposition are:

  • Homolytic Cleavage: The carbon-halogen bonds (C-Br and C-Cl) can break, forming highly reactive radical intermediates. This process can be initiated by heat, ultraviolet (UV) light, or interaction with certain metals.[3]

  • Elimination Reactions: Under basic conditions or upon prolonged heating, the molecule can undergo dehydrohalogenation, leading to the formation of unsaturated byproducts.

  • Reaction with Metals: Certain metals, particularly aluminum, can react vigorously with halogenated hydrocarbons, leading to the formation of corrosive byproducts like hydrochloric acid and undesirable tars.[4]

Understanding these degradation pathways is the first step in preventing them and ensuring the stability of the compound for your research.

Decomposition Pathway Visualization

The following diagram illustrates the free-radical decomposition pathway, a common route of degradation for polyhalogenated alkanes.[3][5]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A CBr3CCl3 B •CBr2CCl3 + •Br A->B Heat or UV Light C •Br + CBr3CCl3 D HBr + •CBr2CCl3 C->D E •CBr2CCl3 + Br2 F CBr3CCl3 + •Br E->F G 2 •Br H Br2 G->H Radical Coupling I 2 •CBr2CCl3 J Dimer I->J Radical Coupling K •Br + •CBr2CCl3 L CBr3CCl3 K->L Radical Coupling

Caption: Free-radical decomposition of this compound.

Troubleshooting Common Decomposition Scenarios

This section addresses specific issues you might encounter during your experiments, providing direct answers and solutions.

Q1: My stored this compound has developed a yellow or brownish tint. What does this mean and is it still usable?

A: A color change is a visual indicator of chemical degradation.[4] The discoloration is likely due to the formation of elemental bromine or other colored byproducts from decomposition.

  • Causality: This is often a result of exposure to light (photodecomposition) or air (oxidation).[4] The energy from light can initiate the homolytic cleavage of the C-Br bonds, leading to a cascade of radical reactions.

  • Troubleshooting Steps:

    • Assess the Extent: A faint yellowing may indicate minor degradation, and the material might be purified for non-critical applications. A dark brown color suggests significant decomposition, and the material should likely be disposed of according to your institution's safety protocols.

    • Purification (for minor degradation): Consider distillation to separate the pure compound from non-volatile impurities. However, be aware that heating can also promote decomposition, so distillation should be performed under reduced pressure and at the lowest possible temperature.

    • Preventative Action: Always store this compound in an amber glass bottle to protect it from light.[6] For long-term storage, purging the container with an inert gas like argon or nitrogen can displace oxygen and minimize oxidative degradation.

Q2: I'm observing unexpected side products in my reaction, and I suspect my this compound is the culprit. How can I confirm this?

A: The decomposition of this compound can introduce reactive species into your experiment, leading to unintended reaction pathways.

  • Causality: The presence of acidic byproducts like HBr or HCl, formed through elimination or reaction with trace moisture, can catalyze side reactions. Radical species from decomposition can also initiate unwanted polymerization or other transformations.

  • Troubleshooting Steps:

    • Analytical Confirmation: Before use, run a quality control check on your stock of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify impurities and degradation products.

    • Purity Check: Compare the analytical data of your current stock with the certificate of analysis from the manufacturer or with a freshly opened bottle.

    • Implement Stabilization: If you confirm that your reagent is degrading, you will need to implement the proactive stabilization protocols outlined in the next section.

Q3: My reaction is being conducted in a metal reactor, and I'm seeing lower yields and more byproducts than expected. Could the reactor material be the issue?

A: Yes, the choice of reactor material is critical when working with halogenated hydrocarbons.

  • Causality: Some metals, particularly aluminum, can react with halogenated solvents.[4] This reaction can be autocatalytic and lead to rapid decomposition of the reagent. Iron and zinc can also be reactive, though typically to a lesser extent than aluminum.[7]

  • Troubleshooting Steps:

    • Material Compatibility: Consult a compatibility chart for halogenated hydrocarbons. Glass, stainless steel (304 or 316), and PTFE-lined reactors are generally preferred. Avoid aluminum, zinc, and other reactive metals.

    • Metal Stabilizers: If you must use a potentially reactive metal system, consider adding a metal stabilizer to your this compound solution.[4] These are compounds that passivate the metal surface, preventing direct reaction with the halogenated alkane.

Proactive Stabilization Protocols

To ensure the long-term stability and reliability of your this compound, we recommend implementing the following protocols.

Protocol 1: Proper Storage and Handling

Proper storage is the first and most critical line of defense against decomposition.

ParameterRecommendationRationale
Container Amber glass bottle with a PTFE-lined cap.Protects from light and prevents reaction with incompatible cap liners.[6]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces oxygen to prevent oxidation.[4]
Temperature Store in a cool, dry, and well-ventilated area.Reduces the rate of thermal decomposition.[8]
Location Segregate from bases, strong oxidizing agents, and reactive metals.[8]Prevents accidental contact and reaction with incompatible chemicals.
Protocol 2: Chemical Stabilization

For applications requiring high purity and long-term stability, the addition of chemical stabilizers is recommended. Stabilizers for halogenated solvents generally fall into three categories: antioxidants, acid acceptors, and metal stabilizers.[4]

Stabilizer TypeExample CompoundsMechanism of ActionTypical Concentration
Antioxidants / Radical Inhibitors Butylated hydroxytoluene (BHT), PhenolsScavenge free radicals to terminate chain reactions.[9]0.01 - 0.1% w/w
Acid Acceptors Epoxides (e.g., 1,2-butylene oxide), AminesNeutralize acidic byproducts like HCl or HBr that can catalyze further degradation.0.1 - 1.0% w/w
Metal Stabilizers Nitromethane, 1,4-DioxanePassivate metal surfaces or chelate metal ions to prevent catalytic decomposition.[4][10]0.05 - 0.5% w/w
Step-by-Step Guide for Adding a Stabilizer:
  • Select the Appropriate Stabilizer: Choose a stabilizer based on the likely decomposition pathway you are trying to prevent (e.g., an antioxidant for photodecomposition). Ensure the stabilizer is compatible with your downstream application.

  • Determine the Concentration: Start with a low concentration within the recommended range.

  • Addition: Under an inert atmosphere, add the required amount of stabilizer to the this compound.

  • Mixing: Gently agitate the solution to ensure the stabilizer is fully dissolved.

  • Storage: Store the stabilized solution according to Protocol 1.

  • Documentation: Clearly label the container with the name and concentration of the added stabilizer.

Stabilization Workflow

The following diagram outlines the decision-making process for stabilizing this compound.

G start Start: Assess Stability Needs storage_check Is the compound for long-term storage? start->storage_check reaction_check Will the compound be used with reactive metals? storage_check->reaction_check No store_properly Implement Proper Storage Protocol (Inert atmosphere, amber bottle) storage_check->store_properly Yes light_heat_check Will the experiment involve heat or UV light? reaction_check->light_heat_check No add_metal_stabilizer Add Metal Stabilizer (e.g., Nitromethane) reaction_check->add_metal_stabilizer Yes add_antioxidant Add Antioxidant (e.g., BHT) light_heat_check->add_antioxidant Yes end_process Proceed with Experiment light_heat_check->end_process No add_antioxidant->end_process add_metal_stabilizer->light_heat_check store_properly->reaction_check

Caption: Decision workflow for stabilizing this compound.

Frequently Asked Questions (FAQs)

  • Q: Can I use 1,1,1-trichloroethane stabilizers for this compound?

    • A: While the principles are similar, the reactivity can differ. Stabilizer packages for commercial solvents like 1,1,1-trichloroethane are often proprietary mixtures.[11] It is better to add specific, known stabilizers as described in Protocol 2 to avoid introducing unknown variables into your experiment.

  • Q: How often should I check my stored this compound for degradation?

    • A: For unstabilized material, a visual check for color change should be done before each use. For long-term storage, a more thorough analytical check (e.g., GC-MS) every 6-12 months is advisable. For stabilized material, this interval can be extended.

  • Q: What are the primary decomposition products I should look for?

    • A: Common degradation products can include unsaturated compounds from elimination reactions, as well as various other brominated and chlorinated ethanes and ethenes from radical reactions. The exact products will depend on the conditions of decomposition (thermal, photochemical, etc.).

  • Q: Is it safe to handle this compound?

    • A: As with all halogenated hydrocarbons, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or a chemical fume hood.[12] Always consult the Safety Data Sheet (SDS) before use.

References

  • P2 InfoHouse. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions.
  • Taylor & Francis Group. (2020). Chlorinated Solvents and Solvent Stabilizers. In Environmental Forensics.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. In Organic Chemistry.
  • Samagra. (n.d.). Haloalkanes and Haloarenes.
  • PubChem. (n.d.). 1,1,1-Trichloroethane.
  • University of California, Berkeley. (n.d.). Safe Storage.
  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • Evans, M. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes [Video]. YouTube.
  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.
  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
  • Khan Academy. (2025, February 21). Free radical halogenation of alkanes| Haloalkanes & haloarenes | Grade 12 | Chemistry [Video]. YouTube.
  • NIH. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC.
  • Wikipedia. (n.d.). 1,1,1-Trichloroethane.

Sources

managing exothermic reactions with 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Exothermic Reactions

Focus Topic: Investigating 1,1,1-Tribromo-2,2,2-trichloroethane as a Thermal Management Agent

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are exploring novel methods for managing highly exothermic reactions. The following troubleshooting guide and frequently asked questions (FAQs) address the theoretical application and inherent challenges of using this compound as a thermal management agent. While not a conventional choice, its unique physical properties warrant a scientific discussion.

This document provides in-depth technical insights, explains the causality behind experimental choices, and offers protocols grounded in established chemical safety principles.

Section 1: Understanding the Compound - Properties and Characteristics

This section addresses fundamental questions about this compound, providing the foundational knowledge needed before considering it for any laboratory application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound is a halogenated hydrocarbon with the chemical formula C2Br3Cl3.[1][2] It is a dense, non-flammable compound. Halocarbons, as a class, are known for their low chemical reactivity and are often used as refrigerants or fire extinguishing agents.[3] The physical properties of this compound are summarized in the table below. Its high density and molecular weight suggest a significant capacity to absorb thermal energy on a per-mole basis.

PropertyValueSource
Molecular Formula C2Br3Cl3[1][2]
Molecular Weight 370.1 g/mol [2][4]
CAS Number 2431-46-1[1]
IUPAC Name This compound[2]
Synonyms tribromotrichloroethane[1]

Q2: Why would a researcher consider using this compound for exothermic reaction management?

A2: The theoretical interest in this compound for thermal management stems from a combination of properties characteristic of many halocarbons:

  • Non-Flammability: A critical safety feature when dealing with reactions that could otherwise ignite a flammable solvent or heat transfer fluid.[3]

  • High Density: A denser fluid can provide a more effective "thermal blanket" or heat sink in certain applications.

  • Chemical Inertness (Presumed): Halocarbons are generally characterized by low chemical reactivity.[3] This is crucial to avoid unwanted side reactions with reactive intermediates in the primary chemical process. However, this must be verified for the specific reaction conditions.

Q3: What are the known incompatibilities of halogenated compounds like this?

A3: While specific reactivity data for this compound is scarce, data from similar compounds like 1,1,1-Trichloroethane indicates strong incompatibilities with finely powdered metals (like aluminum, zinc), strong acids, and caustic materials like caustic soda or potash.[5][6] Such combinations can lead to dehydrochlorination or other vigorous, potentially explosive reactions.[7] Therefore, a thorough compatibility study is essential before use.

Section 2: The Challenge - Understanding and Preventing Thermal Runaway

A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed, leading to an accelerating cycle of increasing temperature and reaction rate.[8] This section explains the core principles of thermal runaway and how to assess risk.

Frequently Asked Questions (FAQs)

Q4: What is a thermal runaway and what are the key parameters to monitor?

A4: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature from an exothermic process causes a further increase in the reaction rate, which in turn generates even more heat.[8][9] To prevent this, it is essential to understand and monitor several key parameters:

  • Reaction Enthalpy: The total amount of heat released by the desired reaction.

  • Heat Production Rate: The speed at which the reaction generates heat.

  • Accumulation: The buildup of unreacted reagents in the reactor, which poses a significant hazard if cooling fails.[9]

  • Adiabatic Temperature Rise: The theoretical temperature increase of the reaction mass if all the heat generated were to be contained within the system (i.e., no heat loss).[9]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach following a cooling failure, accounting for the accumulated unreacted material.[9]

Progression to Thermal Runaway

The following diagram illustrates the critical sequence of events that can lead from a stable exothermic reaction to a catastrophic thermal runaway. Understanding these steps is key to designing effective preventative controls.

G Figure 1: Pathway to Thermal Runaway cluster_0 Stable Operation cluster_1 Upset Condition cluster_2 Runaway Cascade A Controlled Exothermic Reaction (Heat In = Heat Out) B Cooling System Failure or Process Deviation A->B Initiating Event C Heat Accumulation Begins (Heat In > Heat Out) B->C D Temperature Increase C->D Loss of Control E Reaction Rate Accelerates (Arrhenius Law) D->E Positive Feedback G Secondary Decomposition Reactions Triggered D->G Threshold Reached E->D F Pressure Increase (Gas Generation, Boiling) E->F H Vessel Over-pressurization & Rupture (Thermal Explosion) F->H G->E G->F

Caption: A diagram illustrating the feedback loop from a controlled state to a thermal explosion.

Section 3: Troubleshooting Guide for Exotherm Management

This section provides practical, albeit theoretical, guidance for researchers considering the use of this compound in managing reaction exotherms.

Q5: My reaction temperature is consistently overshooting the setpoint. Could this compound be used as a heat transfer fluid in the reactor jacket?

A5: Possibility: Yes, theoretically. Its non-flammability and high density are advantageous. Causality & Action Plan:

  • Verify Compatibility: First, ensure the compound is compatible with your reactor's jacket materials (seals, gaskets, metals) at the intended operating temperatures. Halocarbons can be corrosive, especially if impurities like water are present.[3]

  • Assess Viscosity & Pumping Requirements: The viscosity of this dense fluid will affect the pumping power required to achieve the necessary flow rate for efficient heat exchange. Ensure your circulation pump is adequate for the task.

  • Start with a Non-Reactive System: Before using it with your actual exothermic reaction, test its performance by circulating it through the jacket while heating a known solvent (e.g., water, toluene) inside the reactor. This allows you to validate your heat transfer calculations and equipment performance in a safe, controlled manner.

Q6: I am concerned about a potential thermal runaway. Can this compound be used as an emergency quenching agent?

A6: High Risk, Not Recommended Without Extensive Study. Causality & Rationale: A quenching agent must rapidly halt a runaway reaction by either chemical inhibition or thermal cooling.[10]

  • Thermal Quenching: Adding a large mass of a cold, inert substance can absorb the reaction's heat, lowering the temperature and slowing the rate. Due to its high molecular weight, this compound has a relatively low molar heat capacity. You would need a significant volume to absorb enough energy, which could cause reactor overflow and pressure issues.

  • Chemical Quenching: This compound is not a known reaction inhibitor. Its inertness means it is unlikely to chemically stop the runaway.

  • Miscibility & Mixing Issues: As a very dense, likely immiscible fluid, it could sink to the bottom of the reactor, failing to mix and cool the bulk of the reaction mass effectively. This could create dangerous localized hot spots.

  • Alternative Strategy: A better-established method for emergency quenching is the addition of a cold diluent that is miscible with the reaction mixture or a chemical inhibitor known to stop the reaction.[10]

Decision Workflow for Thermal Excursion

This diagram outlines a structured decision-making process for responding to an unexpected temperature increase during an exothermic reaction.

G Figure 2: Thermal Excursion Response Workflow A Temperature Excursion Detected (T > T_set + Alarm_Limit) B Is Cooling System at 100% Capacity? A->B C Maximize Cooling Output (Chiller Temp, Flow Rate) B->C No D Is Temperature Still Rising? B->D Yes C->D E Stop Reagent Dosing Immediately D->E Yes G Monitor System Until Stable Investigate Root Cause Post-Mortem D->G No F Does Stopping Dosing Stabilize Temperature? E->F F->G Yes H Prepare for Emergency Quench / Drown-Out F->H No I Execute Quench Protocol (Add Validated Inhibitor / Cold Diluent) H->I J EMERGENCY SHUTDOWN & EVACUATION I->J If Quench Fails

Caption: A flowchart for decision-making during a critical temperature deviation event.

Section 4: Safety Protocols & Hazard Management

Safe handling is paramount. Since a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions must be based on related halocarbons.

Q7: What are the primary health hazards associated with handling this type of compound?

A7: Based on data for related compounds like 1,1,1-trichloroethane, the primary hazards are:

  • Inhalation: Harmful if inhaled. Vapors can cause dizziness, headache, nausea, and respiratory irritation.[11] High concentrations may have narcotic effects.[11]

  • Skin Contact: May cause skin irritation.[11] Prolonged contact can lead to defatting of the skin and dermatitis.[5]

  • Eye Contact: May cause irritation.

  • Ingestion: May be harmful if swallowed.[6] Always handle these compounds in a well-ventilated area or a chemical fume hood.[6]

Q8: What personal protective equipment (PPE) is required?

A8:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use splash-resistant safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat and appropriate chemical-resistant clothing.

  • Respiratory Protection: If working outside a fume hood or if vapors may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Q9: How should I handle spills and waste disposal?

A9:

  • Spill Response: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Waste Disposal: This compound is likely toxic to aquatic organisms and should not be flushed into sewer systems.[5] Dispose of it as hazardous chemical waste in accordance with local, regional, and national regulations.[5]

Section 5: Experimental Protocol - Proof-of-Concept

To establish trustworthiness, any new protocol must be self-validating. The following is a proposed experimental workflow to safely evaluate the efficacy of this compound as a heat transfer fluid compared to a standard fluid (e.g., a silicone oil).

Objective:

To quantify the heat transfer coefficient of this compound in a laboratory scale reactor jacket and compare it to a standard heat transfer fluid.

Methodology:
  • System Setup:

    • Use a 1 L, jacketed glass reactor equipped with a calibrated temperature probe in the reactor (T_internal) and probes at the jacket inlet (T_in) and outlet (T_out).

    • Connect the jacket to a circulating bath capable of precise temperature control and flow rate measurement.

    • Place a calibrated electrical immersion heater inside the reactor.

  • Baseline Test (Standard Fluid):

    • Fill the reactor with 1 L of a known solvent (e.g., Toluene).

    • Fill the jacket and circulation system with the standard heat transfer fluid (e.g., Silicone Oil X).

    • Set the circulator to a constant flow rate (e.g., 5 L/min) and jacket inlet temperature (T_in = 25°C).

    • Apply a known, constant power to the immersion heater (e.g., 50 Watts).

    • Allow the system to reach steady state, where T_internal, T_in, and T_out are stable.

    • Record all three temperatures and the flow rate.

  • Experimental Test (this compound):

    • Safely drain and flush the jacket and circulation system to remove all traces of the standard fluid.

    • Charge the system with this compound.

    • Repeat the exact procedure from the baseline test: use the same solvent, volume, flow rate, inlet temperature, and heater power.

    • Record the steady-state temperatures (T_internal, T_in, T_out) and flow rate.

  • Data Analysis & Validation:

    • For each experiment, calculate the heat removed by the jacket (Q) using the formula: Q = ṁ * C_p * (T_out - T_in), where ṁ is the mass flow rate and C_p is the specific heat capacity of the fluid.

    • At steady state, Q should equal the power supplied by the heater. This validates your measurements.

    • Calculate the Overall Heat Transfer Coefficient (U) for each fluid.

    • Compare the calculated U-values. A higher U-value indicates more efficient heat transfer. This data-driven comparison will authoritatively determine if this compound offers any advantage over standard fluids under these conditions.

References

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). Process Safety and Environmental Protection.
  • 1,1,1-tribromo-2,2,2-trichloro-ethane. Guidechem.
  • Prevent Runaway Chemical Reactions. Mettler Toledo.
  • This compound.
  • 1,1,2-Tribromo-1,2,2-trichloroethane.
  • Thermal runaway. Wikipedia.
  • Halocarbons. Research Starters - EBSCO.
  • SAFETY DATA SHEET - 1,1,2-Trichloro-1,2,2-trifluoroethane. Fisher Scientific.
  • 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%) Safety Data Sheet.
  • SAFETY DATA SHEET - 1,1,1-Trichloroethane. MilliporeSigma.
  • MSDS :: 1,1,1-Trichloroethane. Science Stuff, Inc.
  • 1,1,2-TRICHLOROETHANE - MATERIAL SAFETY DATA SHEET.
  • 1,1,1-Trichloroethane. Wikipedia.

Sources

Technical Support Center: Solvent Effects on 1,1,1-Tribromo-2,2,2-trichloroethane Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for navigating the complex reactivity of 1,1,1-tribromo-2,2,2-trichloroethane. This highly halogenated alkane presents unique challenges and opportunities in synthesis. Its reactivity is profoundly influenced by the solvent system, dictating the success, pathway, and outcome of your experiments. This document provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you to control and optimize your reactions.

While direct literature on this compound is sparse, its behavior can be expertly predicted by understanding the principles governing related perhalogenated alkanes.[1][2][3] This guide synthesizes these principles into a practical framework.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or not initiating. Is the solvent to blame?

A1: Yes, the solvent is a primary suspect. There are two likely causes:

  • Poor Solubility: this compound is a large, nonpolar molecule. If your reactants, particularly ionic or polar reagents, are not adequately solvated, the reaction will remain heterogeneous and proceed slowly, if at all. Ensure visual confirmation of a homogenous solution before proceeding.

  • Reaction Mechanism Mismatch: The solvent's polarity plays a critical role in stabilizing transition states. For instance, a radical-initiated reaction may proceed well in a nonpolar solvent like carbon tetrachloride or benzene, which can facilitate the formation of radical species.[4][5] Conversely, a reaction involving ionic intermediates would require a more polar solvent to stabilize charged transition states and intermediates, thereby lowering the activation energy.[6][7]

Q2: I'm observing a mixture of unexpected side products. How can the solvent influence reaction pathways?

A2: Solvents can dramatically shift the balance between competing reaction pathways, such as dehalogenation, dehydrohalogenation (if applicable to precursors), or radical rearrangements.[8][9]

  • Polar Protic vs. Aprotic Solvents: Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with and "cage" strong nucleophiles, reducing their reactivity and potentially favoring elimination (E1/E2) pathways over substitution (Sₙ1/Sₙ2).[6][10] Polar aprotic solvents (e.g., DMSO, DMF, acetone) solvate cations but leave anions (nucleophiles) relatively "naked" and highly reactive, favoring Sₙ2 pathways.[10] For a sterically hindered substrate like ours, solvent choice is paramount in controlling these outcomes.

  • Solvent Participation: Some solvents are not innocent bystanders. For example, halogenated solvents like dichloromethane or chloroform can react with strong bases or nucleophiles, such as tertiary amines, to form quaternary ammonium salts, complicating your reaction mixture.[11]

Q3: How do I select the optimal solvent for my reaction with this compound?

A3: A systematic approach is best. Consider the intended reaction mechanism first, then the practical requirements.

  • Mechanism First:

    • Radical Reactions: (e.g., reductive dehalogenation with AIBN initiation). Nonpolar, inert solvents are preferred. Examples: Benzene, carbon tetrachloride (use with caution), cyclohexane.

    • Nucleophilic Substitution/Elimination: The choice depends on the desired pathway (Sₙ1, Sₙ2, E1, E2). Use the principles in A2 to guide your selection. Polar aprotic solvents (acetone, acetonitrile) often provide a good balance for many substitution reactions.[10]

    • Reductive Dehalogenation with Metals: (e.g., with Zinc or Magnesium). Ethereal solvents like THF or diethyl ether are standard as they are relatively inert and effectively solvate the organometallic intermediates.[12]

  • Practical Considerations:

    • Solubility: Test the solubility of all starting materials in your chosen solvent.

    • Temperature: Ensure the solvent's boiling point is compatible with the required reaction temperature.

    • Purity: Use dry, high-purity solvents, as water and other impurities can initiate unwanted side reactions.

The following diagram outlines a decision-making workflow for solvent selection.

Solvent_Selection_Workflow A Identify Intended Reaction Mechanism B Radical Pathway? A->B C Ionic Pathway (Substitution/Elimination)? A->C D Organometallic Pathway? A->D E Use Nonpolar, Inert Solvents (e.g., Benzene, Cyclohexane) B->E Yes F Select Solvent Based on Polarity & Proticity (Protic vs. Aprotic) C->F Yes G Use Ethereal Solvents (e.g., THF, Diethyl Ether) D->G Yes H Check Reactant Solubility E->H F->H G->H I Verify Temperature Compatibility H->I J Ensure Solvent Purity I->J K Final Solvent Choice J->K Competing_Pathways cluster_0 Reaction Environment cluster_1 Polar Protic Solvent (e.g., Ethanol) cluster_2 Nonpolar Solvent (e.g., Toluene) A Substrate + Reagent B Solvated (caged) Nucleophile A->B Solvation E Radical Initiator (e.g., AIBN) A->E Initiation C Stabilized Carbocation Intermediate (Sₙ1/E1) B->C Favors Ionic Pathway D Substitution/Elimination Products C->D F Radical Intermediate E->F Favors Radical Pathway G Reductive Dehalogenation Product F->G

Sources

Technical Support Center: Workup & Troubleshooting for 1,1,1-Tribromo-2,2,2-trichloroethane Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃). This resource is designed for researchers and drug development professionals to navigate the common and complex challenges encountered during the post-reaction workup and purification of this highly halogenated alkane. The synthesis of such molecules, often via free-radical halogenation, can lead to a variety of impurities and handling difficulties.[1][2] This guide provides field-proven insights and validated protocols to ensure the successful isolation of your target compound.

Section 1: Safety First - Essential Handling Protocols

Handling highly halogenated compounds requires stringent safety measures. Due to their chemical nature, they can be toxic and environmentally persistent.[3]

Q1: What are the primary hazards associated with this compound and its precursors?

Direct Answer: The primary hazards are chemical toxicity (harmful if inhaled or absorbed through the skin), potential for thermal decomposition into toxic gases (e.g., phosgene, hydrogen halides), and corrosivity of reagents and byproducts like HBr or HCl.[4][5]

  • Causality & Rationale: Halogenated hydrocarbons can exhibit significant biological activity and often have high vapor pressures, increasing inhalation risk.[6] Reactions like free-radical halogenation use corrosive reagents (e.g., Br₂, Cl₂) and produce acidic byproducts that can cause severe chemical burns and damage equipment.

  • Recommended Action / Protocol:

    • Always handle this compound and all reagents (e.g., bromine, chlorine sources) in a certified chemical fume hood with high airflow.

    • Review the Safety Data Sheet (SDS) for all related compounds, such as 1,1,1-trichloroethane, before beginning work.[6][7]

    • Keep the reaction and workup area free of high-temperature sources or open flames to prevent decomposition into toxic gases.[5]

Q2: What is the mandatory Personal Protective Equipment (PPE)?

Direct Answer: Mandatory PPE includes a flame-resistant lab coat, splash-proof chemical goggles, and heavy-duty chemical-resistant gloves (e.g., Viton™ or a double layer of nitrile gloves).

  • Causality & Rationale: Halogenated solvents can degrade or permeate standard laboratory gloves quickly.[5] The risk of splashes of corrosive acids or bromine necessitates robust eye protection.

  • Recommended Action / Protocol:

    • Gloves: Check a glove compatibility chart for halogenated hydrocarbons. Do not use latex gloves.

    • Eye Protection: Use chemical splash goggles. Standard safety glasses are insufficient.

    • Contingency: Ensure an emergency safety shower and eyewash station are immediately accessible.

Section 2: Frequently Asked Questions (FAQs) - Initial Workup

The initial quenching and extraction steps are critical for removing the bulk of impurities and setting the stage for successful purification.

Q3: How do I effectively quench a free-radical halogenation reaction to prevent further side reactions?

Direct Answer: Quench the reaction by pouring it into a cold, stirred, aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Causality & Rationale: These reagents neutralize unreacted halogens (Br₂ or Cl₂) by reducing them to non-reactive halide ions (Br⁻ or Cl⁻). This immediately stops the free-radical chain reaction, preventing the formation of over-halogenated byproducts.[8] The acidic byproducts (HBr, HCl) are simultaneously neutralized if a weak base like sodium bicarbonate (NaHCO₃) is also present or added subsequently.

  • Recommended Action / Protocol:

    • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. Cool it in an ice bath.

    • Slowly and with vigorous stirring, add the crude reaction mixture to the cold thiosulfate solution.

    • Test the aqueous layer for residual halogen using starch-iodide paper (if applicable). The solution should be colorless.

    • Proceed to neutralize the acidic byproducts by slowly adding a saturated solution of NaHCO₃ until gas evolution ceases.

Q4: I'm observing a persistent emulsion during my aqueous wash. How can I break it?

Direct Answer: Break the emulsion by adding a small amount of saturated sodium chloride solution (brine). If that fails, filtration through a pad of Celite® or glass wool can be effective.

  • Causality & Rationale: Emulsions are colloidal suspensions of one liquid in another, stabilized by microscopic particulate matter or surfactants. Brine increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion by drawing water out of the organic phase and increasing the density difference between the layers.[9][10]

  • Recommended Action / Protocol:

    • Add Brine: Add brine equivalent to 10-20% of the total volume in the separatory funnel. Gently swirl the funnel; do not shake vigorously. Allow it to stand for 15-30 minutes.

    • Filtration: If brine fails, set up a vacuum filtration apparatus with a Büchner funnel containing a thin pad of Celite® over filter paper. Wet the Celite® with the organic solvent you are using. Pour the entire emulsified mixture through the pad under gentle vacuum.

    • Solvent Modification: As a last resort, adding a small amount of a different organic solvent (e.g., diethyl ether) can sometimes alter the phase properties enough to break the emulsion.

Section 3: Troubleshooting Guide - Purification & Isolation

Purification, typically by recrystallization, is where the final purity of the product is determined.

Problem 1: Difficulty in Purification by Recrystallization

Q5: My product "oils out" as a liquid instead of crystallizing upon cooling. How can I fix this?

Direct Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this, add more of the hot solvent to decrease the concentration, reheat the solution to ensure complete dissolution, and then allow it to cool much more slowly.

  • Causality & Rationale: The solute is coming out of solution before it has a chance to form an ordered crystal lattice because the thermal energy is too high. Slow cooling is paramount for successful crystallization.[11][12] Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of this issue.

  • Recommended Action / Protocol:

    • Add 10-20% more of the hot recrystallization solvent to the oiled-out mixture.

    • Reheat the flask until a single, clear phase is achieved.

    • Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to ensure a very slow cooling rate to room temperature.

    • Once at room temperature, if no crystals have formed, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[11]

    • Only after crystals have begun to form should you consider further cooling in an ice bath.

Q6: My NMR/GC-MS analysis shows contamination with starting material or partially halogenated intermediates. How can I remove them?

Direct Answer: These impurities often have different polarities and boiling points than the desired product. Purification can be achieved by column chromatography or, if the boiling points are sufficiently different, by distillation under reduced pressure.

  • Causality & Rationale: Partially halogenated intermediates are typically more polar than the fully halogenated product. This difference can be exploited using silica gel chromatography, where the more polar compounds will have a stronger affinity for the stationary phase and elute more slowly.[13] this compound is a solid, but distillation of related liquid halogenated hydrocarbons is a common purification method.[14][15]

  • Recommended Action / Protocol:

    • Column Chromatography: Select a non-polar eluent system (e.g., hexanes or petroleum ether). The non-polar, fully halogenated product should elute first. Monitor fractions by TLC.

    • Distillation (if applicable): While the target compound is a solid, this technique is crucial for purifying liquid precursors or removing volatile impurities. For high-boiling compounds, vacuum distillation is necessary to prevent thermal decomposition.

Section 4: Standardized Protocols & Workflows

Protocol 4.1: General Post-Reaction Quenching and Extraction Workflow

This protocol outlines the standard procedure for working up a completed halogenation reaction mixture.

  • Preparation: Prepare two separate beakers: one with a cold 10% (w/v) sodium thiosulfate solution and another with a saturated sodium bicarbonate solution.

  • Quench Halogen: Slowly decant or pipette the crude reaction mixture into the vigorously stirred, cold sodium thiosulfate solution. Continue stirring until the color of the residual halogen (e.g., orange/brown for bromine) disappears.

  • Neutralize Acid: Slowly add the saturated sodium bicarbonate solution to the quenched mixture. Be cautious of gas (CO₂) evolution. Continue adding until effervescence ceases.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane or diethyl ether). Stopper the funnel and invert, venting frequently to release pressure. Shake for 1-2 minutes.[9][16]

  • Separate Layers: Allow the layers to fully separate. Drain the organic layer.

  • Wash: Wash the organic layer sequentially with water and then with brine to remove residual water and water-soluble impurities.[10]

  • Dry: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Workflow Diagram: Post-Halogenation Workup

Workup_Workflow Reaction Crude Reaction Mixture Quench 1. Quench (Cold Na2S2O3) Reaction->Quench Neutralize 2. Neutralize (Sat. NaHCO3) Quench->Neutralize Extract 3. Extract (Organic Solvent) Neutralize->Extract Aqueous Waste Wash 4. Wash (H2O, then Brine) Extract->Wash Aqueous Waste Dry 5. Dry (Anhydrous MgSO4) Wash->Dry Aqueous Waste Isolate 6. Isolate (Filter, Evaporate) Dry->Isolate Crude_Product Crude Solid Product Isolate->Crude_Product

Caption: General workflow for quenching, extraction, and isolation.

Protocol 4.2: Systematic Approach to Recrystallization Solvent Screening

Finding a suitable solvent is key to effective recrystallization.[17]

  • Place approximately 20-30 mg of your crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. A good solvent will NOT dissolve the solid at room temperature.

  • If the solid is insoluble, heat the test tube in a hot water bath or on a heating block. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, scratch the inside of the tube with a glass rod.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a high yield of crystalline solid upon cooling.[18]

Data Presentation: Recrystallization Solvent Screening Table

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingObservations
EthanolLowHighYes, fine needlesGood recovery
HexaneInsolubleLowNoPoor solvent
TolueneLowHighOiled outRequires slower cooling
Ethyl AcetateMediumHighYes, but low recoveryToo soluble when cold
AcetoneHighHighNoPoor solvent

Section 5: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54184083, this compound. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). US3689374A - Process for separating halogenated hydrocarbons by extractive distillation. Retrieved from patents.google.com.

  • Google Patents. (n.d.). US1858521A - Method of making halogenated hydrocarbons. Retrieved from patents.google.com.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15737915, 1,1,1-Tribromo-2,2-dichloroethane. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). EP0228287A2 - Removal of organic halides from hydrocarbon solvents. Retrieved from patents.google.com.

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1,1.1-tribromo-2.2.2-trichlorsethane. Retrieved from gauthmath.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22990606, 1,1,2-Tribromo-1,2,2-trichloroethane. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). EP0022607A1 - Process for the preparation of halogenated hydrocarbons. Retrieved from patents.google.com.

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from ocw.mit.edu. [Link]

  • University of York. (n.d.). Extractions vs Washes. Retrieved from york.ac.uk. [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from ualberta.ca. [Link]

  • Gauth. (n.d.). For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. a) Give the overall equation. Retrieved from gauthmath.com. [Link]

  • Wikipedia. (n.d.). Ethane. Retrieved from en.wikipedia.org. [Link]

  • Luong, H. (2016). Technique of Extraction and Washing. YouTube. Retrieved from youtube.com. [Link]

  • Manufacturing Chemists' Association. (n.d.). 1,1,1-TRICHLOROETHANE. Toxic Docs. Retrieved from anselm.edu. [Link]

  • Harper College. (n.d.). Extraction and Washing. Retrieved from harpcoll.edu. [Link]

  • Chemsrc. (2025). 1,1,1-tribromo-2,2,2-trichloro-ethane | CAS#:2431-46-1. Retrieved from chemsrc.com. [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroethane. Retrieved from en.wikipedia.org. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from youtube.com. [Link]

  • Gribble, G. W. (2000). The natural production of organobromine compounds. Environmental Science and Pollution Research International, 7(1), 37–47. [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from en.wikipedia.org. [Link]

  • Reddit. (2024). Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. r/Chempros. Retrieved from reddit.com. [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Retrieved from youtube.com. [Link]

  • National Center for Biotechnology Information. (2022). 1,1,1-Trichloroethane and Four Other Industrial Chemicals. In Report on Carcinogens (15th ed.). Retrieved from nih.gov. [Link]

  • Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from youtube.com. [Link]

  • LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from chem.libretexts.org. [Link]

  • Google Patents. (n.d.). US4048241A - Process for preparing 1,1,1-trichloroethane. Retrieved from patents.google.com.

  • Google Patents. (n.d.). EP0018556A1 - Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. Retrieved from patents.google.com.

  • Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from reddit.com. [Link]

  • Organic Syntheses. (n.d.). Bromine. Retrieved from orgsyn.org. [Link]

  • Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. Retrieved from youtube.com. [Link]

  • Wikipedia. (n.d.). Trichloroethylene. Retrieved from en.wikipedia.org. [Link]

  • Google Patents. (n.d.). US4992604A - Stabilized 1,1,1-trichloroethane compositions. Retrieved from patents.google.com.

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Navigating the Scale-Up of 1,1,1-Tribromo-2,2,2-trichloroethane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and utilization of 1,1,1-tribromo-2,2,2-trichloroethane, a densely halogenated hydrocarbon, present unique and significant challenges when transitioning from laboratory-scale experiments to pilot-plant or industrial-scale production. The high molecular weight and the presence of six halogen atoms on a two-carbon backbone confer specific reactivity and physical properties that demand meticulous attention to detail during scale-up. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of scaling up reactions involving this compound, ensuring both safety and process efficiency.

Part 1: Troubleshooting Guide for Scale-Up Reactions

This section addresses common problems encountered during the scale-up of reactions involving this compound, offering potential causes and actionable solutions.

Issue 1: Uncontrolled Exotherm and Thermal Runaway

Question: During the scale-up of a free-radical bromination to produce a derivative of this compound, we experienced a rapid and uncontrolled temperature increase, leading to a thermal runaway event. What are the likely causes and how can we prevent this in the future?

Answer:

Uncontrolled exotherms are a critical concern in halogenation reactions, which are often highly exothermic.[1] The risk is significantly amplified during scale-up due to the change in the surface-area-to-volume ratio; heat generation increases with the cube of the reactor's radius, while heat dissipation capacity only increases with the square of the radius.[1]

Probable Causes:

  • Inadequate Heat Removal: The cooling capacity of the reactor is insufficient for the larger reaction mass.

  • Accumulation of Unreacted Reagents: A slow initial reaction rate followed by a sudden acceleration can lead to a rapid release of heat. This can be caused by poor mixing or an extended induction period.

  • Localized Hotspots: Inefficient stirring can create localized regions of high temperature, which can initiate a runaway reaction.[2]

  • Side Reactions and Decomposition: At elevated temperatures, undesired side reactions or the decomposition of this compound or its products can occur, contributing to the exotherm. While specific data for this compound is limited, analogous compounds like 1,1,1-trichloroethane are known to decompose at elevated temperatures to form hydrogen chloride and phosgene.[3][4]

Solutions and Preventative Measures:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing an adequate cooling system.

  • Semi-batch or Continuous Flow Processing: Instead of a batch process where all reagents are added at once, consider a semi-batch approach with controlled addition of the limiting reagent.[1] Continuous flow reactors (microreactors) offer excellent heat transfer and precise temperature control, making them a safer alternative for highly exothermic reactions.[5]

  • Enhanced Heat Transfer:

    • Ensure the reactor is appropriately sized with a sufficient heat exchange area.

    • Use a high-performance heat transfer fluid and ensure adequate flow rate.

    • Optimize agitator design and speed to ensure efficient mixing and heat distribution.

  • Emergency Cooling and Quenching:

    • Have a robust emergency cooling system in place (e.g., a cooling coil with a high-capacity chiller).

    • Develop and validate a quenching protocol to rapidly stop the reaction in case of a temperature deviation. This could involve the addition of a radical scavenger for free-radical reactions.

Issue 2: Poor Yield and Formation of Impurities

Question: Upon scaling up the synthesis of a compound using this compound as a starting material, we observed a significant drop in yield and the formation of several unidentified byproducts. What could be the reasons for this?

Answer:

Maintaining high yield and purity during scale-up is a common challenge. The altered thermal and mass transfer characteristics of a larger reactor can significantly impact the reaction's selectivity.

Probable Causes:

  • Over-halogenation or Incomplete Reaction: In free-radical halogenations, poor control over stoichiometry and reaction time can lead to a mixture of products with varying degrees of halogenation.[6]

  • Side Reactions:

    • Elimination Reactions: At higher temperatures, dehydrohalogenation or dehalogenation can occur, leading to the formation of unsaturated compounds.

    • Radical Coupling: In radical reactions, the termination step can involve the coupling of two radicals, leading to larger, undesired molecules.[7][8]

  • Impure Starting Materials: The quality of this compound and other reagents can have a more pronounced effect on a larger scale.

  • Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing can lead to localized concentration gradients, favoring side reactions.

Solutions and Preventative Measures:

  • Process Analytical Technology (PAT): Implement in-situ monitoring techniques (e.g., FT-IR or Raman spectroscopy) to track the concentration of reactants, products, and key intermediates in real-time. This allows for precise control of the reaction endpoint and can help identify the onset of side reactions.

  • Optimization of Reaction Parameters:

    • Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial on a small scale but can lead to significant byproduct formation at a larger scale.

    • Optimize the reaction temperature to maximize the rate of the desired reaction while minimizing side reactions.

    • Investigate the effect of solvent choice on selectivity.

  • Purification of Starting Materials: Ensure the purity of this compound and other reagents before use. Standard purification techniques for halogenated alkanes include washing with water to remove alcohols, drying with agents like CaCl₂, and distillation over P₂O₅ or CaH₂.[9]

  • Improved Mixing: For multi-phase reactions, ensure the agitator is designed to provide adequate interfacial area for efficient mass transfer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with handling this compound on a large scale?

A1: The primary hazards include:

  • Toxicity: Like many polyhalogenated alkanes, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Thermal Decomposition: At elevated temperatures, it may decompose to release toxic and corrosive fumes, potentially including hydrogen bromide and hydrogen chloride.[3][4]

  • Reactivity with Certain Materials: Halogenated hydrocarbons can be corrosive to some metals, especially in the presence of moisture.[3] Ensure reactor and ancillary equipment are constructed from compatible materials (e.g., glass-lined steel, Hastelloy). It is also crucial to avoid contact with strong bases and certain reactive metals.[10]

Q2: How can I effectively purify this compound and its reaction products on a large scale?

A2: For large-scale purification, fractional distillation is often the most effective method. Due to the high boiling point of many highly halogenated compounds, vacuum distillation may be necessary to prevent thermal decomposition. Other potential purification techniques include:

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent can be a highly effective purification method.

  • Chromatography: While less common for very large scales, preparative liquid chromatography can be used for high-purity applications.

Q3: What are the key considerations for choosing a solvent for scaling up a reaction involving this compound?

A3: When selecting a solvent for scale-up, consider the following:

  • Boiling Point: A solvent with a boiling point that allows for good temperature control is crucial. Avoid highly volatile solvents that can lead to pressure build-up.[2]

  • Heat Capacity: A solvent with a high heat capacity can help to absorb the heat generated during an exothermic reaction.

  • Reactivity: The solvent should be inert under the reaction conditions.

  • Solubility: Ensure that all reactants, intermediates, and products are sufficiently soluble to avoid precipitation and mixing issues.

  • Safety and Environmental Impact: Choose a solvent with a good safety profile and consider its environmental impact for large-scale use and disposal.

Part 3: Experimental Protocol and Visualization

Protocol: Scale-Up of a Generic Free-Radical Bromination

This protocol outlines a generalized procedure for scaling up a free-radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator. This should be adapted and optimized for your specific substrate and reaction.

Step-by-Step Methodology:

  • Reactor Setup:

    • Assemble a jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple for internal temperature monitoring, and a port for reagent addition. The reactor volume should be at least double the total reaction volume.[2]

    • Connect the reactor jacket to a programmable thermostat for precise temperature control.

  • Inert Atmosphere:

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical reactions.

  • Initial Charge:

    • Charge the reactor with the substrate and the chosen solvent.

    • Begin stirring to ensure a homogenous mixture.

  • Controlled Reagent Addition:

    • In a separate vessel, prepare a solution or slurry of NBS and AIBN in the reaction solvent.

    • Using a metering pump, add the NBS/AIBN mixture to the reactor at a controlled rate.

    • Monitor the internal temperature closely during the addition. The addition rate should be adjusted to maintain the desired reaction temperature.[2]

  • Reaction Monitoring:

    • Maintain the reaction at the optimized temperature for the required duration.

    • Periodically take samples for analysis (e.g., GC, HPLC, or in-situ spectroscopy) to monitor the progress of the reaction.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Quench any remaining radicals by adding a suitable scavenger.

    • Filter the reaction mixture to remove succinimide.

    • Wash the organic phase with water and brine to remove any water-soluble impurities.

  • Purification:

    • Dry the organic phase over an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum or by crystallization.

Diagrams:

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Start risk_assessment Risk Assessment start->risk_assessment calorimetry Reaction Calorimetry risk_assessment->calorimetry reactor_setup Reactor Setup calorimetry->reactor_setup inert_atm Inert Atmosphere reactor_setup->inert_atm initial_charge Initial Charge inert_atm->initial_charge reagent_addition Controlled Reagent Addition initial_charge->reagent_addition monitoring In-Situ Monitoring reagent_addition->monitoring Maintain Temp workup Work-up & Quenching monitoring->workup Reaction Complete purification Purification workup->purification end Final Product purification->end

Caption: Workflow for Scaling Up a Chemical Reaction.

Thermal_Runaway_Logic exotherm Exothermic Reaction heat_gen Heat Generation exotherm->heat_gen temp_increase Temperature Increase heat_gen->temp_increase rate_increase Reaction Rate Increase temp_increase->rate_increase rate_increase->heat_gen Positive Feedback Loop runaway Thermal Runaway rate_increase->runaway poor_cooling Inadequate Heat Removal poor_cooling->temp_increase

Caption: Logic Diagram of a Thermal Runaway Event.

Part 4: Quantitative Data Summary

Table 1: Key Physical and Safety Data for this compound

PropertyValueSource
Molecular Formula C₂Br₃Cl₃PubChem[11]
Molecular Weight 370.08 g/mol Guidechem[12]
CAS Number 77348-13-1PubChem[11]
Appearance Likely a solid or high-boiling liquid at room temperature (based on high molecular weight and halogenation)Inferred
Solubility Expected to be soluble in common organic solventsInferred

References

  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois.
  • Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic.
  • Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reactive and Functional Polymers, 116, 24-36.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Process Safety & EHS.
  • Summary of Common Organic Solvent Purification Methods Used in Labor
  • 1,1,1-tribromo-2,2,2-trichloro-ethane. Guidechem.
  • 1,1,1-TRICHLOROETHANE. CAMEO Chemicals - NOAA.
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  • Halogenation of an Alkane - The Monobromination of Ethane (Organic Chemistry 101). (2020, November 28).
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  • This compound. PubChem.
  • 1,1,1-Trichloroethane. PubChem.
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  • THE HALOGEN
  • 1,1,1-Tribromo-2,2-dichloroethane. PubChem.
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  • Process for preparing 1,1,1-trichloroethane.
  • 1,1,1-Trichloroethane. Wikipedia.
  • Halogenation | Organic Chemistry | Chemistry | FuseSchool. (2015, December 7).
  • Trichloroethylene. Wikipedia.
  • Calorimetric determination of the heats of combustion of ethane, propane, normal butane, and normal pentane. (1934).
  • 1,1,1-Trichloroethane and Four Other Industrial Chemicals. (2022). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 128).
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  • Won, Y. S. (1991). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. New Jersey Institute of Technology.
  • Halogenation of Alkenes | Mechanism | Stereochemistry | Examples. (2023, October 2). Organic Chemistry Tutor.
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Technical Support Center: Purification of 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1,1-Tribromo-2,2,2-trichloroethane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from this synthesized halogenated hydrocarbon. Our goal is to equip you with the scientific rationale and practical methodologies to achieve the desired purity for your critical applications.

Introduction: The Challenge of Purity

This compound is a densely halogenated molecule whose synthesis, typically via free-radical halogenation, can lead to a variety of impurities.[1][2] These can include unreacted starting materials, under-halogenated intermediates, and isomeric byproducts. Achieving high purity is paramount for its use in further synthetic steps or as a final product, as even trace impurities can lead to undesirable side reactions, affect product performance, or pose safety risks. This guide will walk you through common purification challenges and provide robust solutions.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.

Question 1: My initial purity analysis (e.g., by GC-MS or ¹H NMR) shows the presence of multiple, lower molecular weight species. What are these likely to be and how can I remove them?

Answer:

These lower molecular weight impurities are most likely incompletely halogenated starting materials or intermediates from the synthetic process. Given that the synthesis often involves the progressive halogenation of an ethane derivative, you can expect to see a range of partially chlorinated and/or brominated ethanes.

Common Under-Halogenated Impurities:

  • 1,1,1-Tribromo-2,2-dichloroethane

  • 1,1,1-Tribromo-2-chloroethane

  • Other isomers of di-, tri-, tetra-, and penta-haloethanes

Primary Purification Strategy: Fractional Distillation

Fractional distillation is a powerful technique for separating compounds with different boiling points.[3][4][5][6] Since the boiling point of a halogenated alkane generally increases with its molecular weight, the desired this compound will have a higher boiling point than the under-halogenated impurities.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates and enhance separation efficiency.[5]

  • Vacuum Application: Due to the high molecular weight of the target compound, vacuum distillation is recommended to lower the boiling points and prevent potential decomposition at high temperatures.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer to ensure smooth boiling.

  • Fraction Collection:

    • Slowly increase the temperature and collect the initial fractions, which will be enriched in the lower-boiling, under-halogenated impurities.

    • Monitor the temperature at the still head. A stable temperature plateau indicates the distillation of a pure fraction.

    • Collect the fraction corresponding to the boiling point of this compound.

  • Purity Analysis: Analyze the collected fractions by GC-MS or NMR to confirm the separation and purity.[7]

Data Presentation: Boiling Points of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1,1-TrichloroethaneC₂H₃Cl₃133.4074-76
1,1,2-TrichloroethaneC₂H₃Cl₃133.40110-115
This compoundC₂Br₃Cl₃370.08Not readily available, expected to be significantly higher

Note: The boiling point of this compound is not widely reported and should be determined experimentally, likely under vacuum.

Question 2: After distillation, I still observe impurities with the same mass as my product in the GC-MS analysis. What are these and how do I separate them?

Answer:

Impurities with the same molecular weight are likely isomers of this compound formed during the synthesis. Free-radical halogenation can be non-selective, leading to different arrangements of bromine and chlorine atoms on the ethane backbone.[1]

Potential Isomeric Impurities:

  • 1,1,2-Tribromo-1,2,2-trichloroethane

  • Other positional isomers

Separating isomers with very similar physical properties can be challenging. While fractional distillation may not be effective, recrystallization or column chromatography are the preferred methods.

Primary Purification Strategy: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[8][9] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a nonpolar molecule like this compound, consider the following solvents or solvent mixtures:

    • Single Solvents: Ethanol, methanol, isopropanol, hexane, or heptane.[10]

    • Solvent Pairs: A mixture where the compound is soluble in one solvent (e.g., dichloromethane or acetone) and insoluble in the other (e.g., hexane or methanol).[11][12]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it allows the molecules of the desired compound to selectively incorporate into the growing crystal lattice, leaving impurities behind in the solution.[10]

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) indicates high purity. Further analysis by GC-MS or NMR can confirm the removal of isomeric impurities.

Visualization: Recrystallization Workflow

Recrystallization_Workflow A Crude Solid (Product + Impurities) B Dissolve in Minimum Hot Solvent A->B C Slow Cooling (Crystal Formation) B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E H Impurities in Mother Liquor D->H Separate F Dry Crystals E->F G Pure Product F->G

Caption: Workflow for the purification of a solid by recrystallization.

Question 3: My compound is an oil or fails to crystallize. How can I purify it?

Answer:

If your product is a liquid at room temperature or "oils out" during recrystallization, column chromatography is the most suitable purification method.[13][14] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

Primary Purification Strategy: Column Chromatography

For a nonpolar compound like this compound, normal-phase chromatography with a polar stationary phase (like silica gel or alumina) and a nonpolar mobile phase is recommended.[7][13] The principle is that less polar compounds will travel faster down the column, while more polar impurities will be retained longer.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel is a good starting point for the purification of halogenated hydrocarbons.

  • Mobile Phase (Eluent) Selection:

    • Start with a nonpolar solvent such as hexane or petroleum ether.

    • If the compound does not move from the baseline on a TLC plate, gradually increase the polarity of the eluent by adding small amounts of a slightly more polar solvent like dichloromethane or diethyl ether.[15]

    • An ideal eluent system will give your product an Rf value of approximately 0.3-0.4 on a TLC plate.

  • Column Packing: Properly pack the column with the chosen stationary phase to avoid air bubbles and channels, which can lead to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization: Chromatography Separation Principle

Chromatography_Principle cluster_0 Column at T=0 cluster_1 Column at T=1 cluster_2 Column at T=2 A Mix B Impurity C Product D Impurity B->D Elution E Product C->E Elution

Caption: Separation of a less polar product from a more polar impurity.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final product?

A1: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For pure this compound, you would expect to see no proton signals. The presence of signals would indicate proton-containing impurities.[16]

    • ¹³C NMR: This will provide a signal for the two carbon atoms in the molecule. The chemical shifts can help confirm the structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[7][12] It is highly sensitive for detecting trace impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for a solid compound.[8]

Q2: What are the key safety precautions when handling this compound and its impurities?

A2: Halogenated hydrocarbons should be handled with care in a well-ventilated fume hood.[17] Always wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A lab coat

Avoid inhalation of vapors and skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

Q3: Can I use ¹H NMR to identify under-halogenated impurities?

A3: Yes, ¹H NMR is very useful for this purpose. Under-halogenated impurities will contain C-H bonds, which will give rise to characteristic signals in the ¹H NMR spectrum. The chemical shift and splitting pattern of these signals can help identify the specific impurity. For example, the presence of a singlet in the spectrum could indicate an impurity with a -CH₃ group, while more complex patterns like doublets or triplets would suggest protons on adjacent carbons.[18]

Q4: Are there any specific storage recommendations for purified this compound?

A4: Store the purified compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reactive metals. Some halogenated alkanes can be sensitive to light, so storage in an amber glass bottle is recommended.

References

  • University of Toronto. (n.d.). Column Chromatography. Retrieved January 8, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 8, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 8, 2026, from [Link]

  • Chromatography Forum. (2010, August 7). Best column for analysis of halogenates and hydrocarbons. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023, November 13). Free-radical halogenation. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023, December 19). Fractional distillation. Retrieved January 8, 2026, from [Link]

  • Chemguide. (n.d.). Side reactions in the methane and chlorine reaction. Retrieved January 8, 2026, from [Link]

  • Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved January 8, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2025, August 7). Simultaneous extraction and clean-up of polybrominated diphenyl ethers and polychlorinated biphenyls from sheep liver tissue by selective pressurized liquid extraction and analysis by gas chromatography-mass spectrometry. Retrieved January 8, 2026, from [Link]

  • NurdRage. (2012, February 11). Purifying OTC Chemicals: Recrystallization [Video]. YouTube. Retrieved January 8, 2026, from [Link]

  • Allery Chemistry. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry) [Video]. YouTube. Retrieved January 8, 2026, from [Link]

  • Homework.Study.com. (n.d.). How is the mixture of alkanes separated by fractional distillation?. Retrieved January 8, 2026, from [Link]

  • National Testing Agency. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved January 8, 2026, from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • National Institutes of Health. (n.d.). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved January 8, 2026, from [Link]

  • ABPI Schools. (2023, November 9). Alkanes and fractional distillation. Retrieved January 8, 2026, from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved January 8, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2012, March 30). The Extremely Complicated 1H NMR Spectrum of Ethane. Retrieved January 8, 2026, from [Link]

  • How To Chemistry. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved January 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethane C2H6 CH3CH3. Retrieved January 8, 2026, from [Link]

  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved January 8, 2026, from [Link]

  • PubMed. (2004, June). 19F and 1H NMR spectra of halocarbons. Retrieved January 8, 2026, from [Link]

  • PubMed. (2014, November 11). Historical intake and elimination of polychlorinated biphenyls and organochlorine pesticides by the Australian population reconstructed from biomonitoring data. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023, November 29). 1,1,1-Trichloroethane. Retrieved January 8, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methods of Analysis for by-Product PCBs: Literature Review and Preliminary Recommendations. Retrieved January 8, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative assessment of 1,1,1-Tribromo-2,2,2-trichloroethane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical contexts. We will delve into the principles of method validation, drawing from internationally recognized guidelines, and present a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this specific analyte.

The Imperative of Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure the quality and reliability of analytical data.[3][4][5] The core parameters for validation, as outlined in guidelines like ICH Q2(R2) and USP General Chapter <1225>, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

Analytical Techniques for Halogenated Hydrocarbons: A Comparative Overview

The analysis of halogenated hydrocarbons such as this compound is predominantly achieved through chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is contingent on the analyte's physicochemical properties and the specific requirements of the analysis.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[8] Given that many halogenated hydrocarbons are volatile, GC is a frequently employed method.[9] The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.[10]

High-Performance Liquid Chromatography (HPLC) , conversely, is suited for a broader range of compounds, including those that are non-volatile or thermally labile.[11] Separation in HPLC occurs as the sample, dissolved in a liquid mobile phase, is passed through a column containing a solid stationary phase.[12]

For this compound, both GC and HPLC can be considered viable options, each with its own set of advantages and considerations.

Gas Chromatography (GC) for this compound Analysis

GC is a highly suitable technique for the analysis of this compound due to its expected volatility. A GC system coupled with a sensitive and selective detector can provide excellent resolution and low detection limits.

Recommended GC Detectors:
  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for trace analysis.[13][14]

  • Mass Spectrometry (MS): Provides structural information, enabling definitive identification of the analyte and any impurities.[15][16] GC-MS is a powerful tool for both qualitative and quantitative analysis.[17]

  • Flame Ionization Detector (FID): A universal detector for organic compounds, though less sensitive to halogenated compounds compared to an ECD.[18]

Experimental Protocol: GC Method Validation

1. System Suitability: Before initiating the validation, system suitability tests must be performed to ensure the chromatographic system is operating correctly. This typically involves injecting a standard solution multiple times to assess parameters like peak area repeatability, retention time, and column efficiency.

2. Specificity: Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[1][19]

  • Procedure: Analyze blank samples (matrix without the analyte), a pure standard of this compound, and samples spiked with potential impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks.

3. Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a specified range.[1][6]

  • Procedure: Prepare a series of at least five calibration standards of this compound in a suitable solvent (e.g., hexane or methanol).[20] The concentration range should encompass the expected sample concentrations.[5] Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy: Accuracy reflects the closeness of the measured value to the true value.[2]

  • Procedure: Analyze samples of a known concentration (e.g., a certified reference material) or perform a recovery study by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102%.

5. Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for repeatability and intermediate precision should be ≤ 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified.[6] LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[6]

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

  • Acceptance Criteria: The determined LOQ should be validated for accuracy and precision.

7. Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as GC oven temperature, carrier gas flow rate, and injection volume.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by these variations.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

While GC is often the primary choice for volatile halogenated compounds, HPLC can serve as a valuable alternative or confirmatory technique, particularly if the compound exhibits thermal instability or if derivatization is not desired. A reverse-phase HPLC method with a suitable C18 column and a UV detector would be the most common approach.[22]

Experimental Protocol: HPLC Method Validation

The validation parameters for HPLC are the same as for GC (Specificity, Linearity and Range, Accuracy, Precision, LOD/LOQ, and Robustness). The experimental design would be similar, with adjustments for the HPLC system.

1. System Suitability: Assess parameters such as retention time, peak asymmetry, and theoretical plates.

2. Specificity: Analyze blank mobile phase, a standard solution, and spiked samples to ensure no co-eluting peaks.

3. Linearity and Range: Prepare a series of standards in the mobile phase and construct a calibration curve.

4. Accuracy: Perform recovery studies by spiking a suitable matrix with the analyte.

5. Precision: Evaluate repeatability and intermediate precision by analyzing replicate samples.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the calibration curve.

7. Robustness: Vary parameters such as mobile phase composition (e.g., ±2% organic phase), column temperature, and flow rate.

Comparison of GC and HPLC for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.[11]Separation of compounds in the liquid phase.[12]
Analyte Suitability Ideal for volatile and thermally stable compounds.[8]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[11]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).[10]Liquid solvent or a mixture of solvents.[12]
Operating Temperature High temperatures are often required for volatilization.[23]Typically performed at or near ambient temperature.[23]
Speed of Analysis Generally faster, with run times often in minutes.[10]Run times can be longer, typically ranging from 10 to 60 minutes.[23]
Sample Preparation May require extraction into a volatile solvent or headspace analysis.[20][24]Sample must be dissolved in a solvent compatible with the mobile phase.[22]
Cost Generally more cost-effective due to the lower cost of carrier gases compared to HPLC solvents.[10][12]Can be more expensive due to the high cost of solvents and the need for high-pressure pumps.[23]
Detectors ECD (highly sensitive to halogens), MS (for identification), FID.[13][15][18]UV (common for compounds with chromophores), MS, Refractive Index (RI).[22]

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of a comprehensive analytical method validation.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Documentation MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Generation Robustness->ValidationReport ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ Range->Accuracy Precision Precision Range->Precision Accuracy->Precision LOD LOD LOQ->LOD

Caption: Interdependencies of key analytical validation parameters.

Conclusion

The validation of analytical methods for this compound is a critical step in ensuring data integrity for research, development, and quality control. Both Gas Chromatography and High-Performance Liquid Chromatography offer viable analytical approaches. GC, particularly with an ECD or MS detector, is likely the more sensitive and direct method for this volatile halogenated compound. However, HPLC provides a robust alternative and can be invaluable for confirmation or in situations where GC is not suitable.

The choice of method should be based on the specific application, required sensitivity, and available instrumentation. Regardless of the chosen technique, a thorough validation following the principles outlined in ICH and USP guidelines is paramount to generating reliable and defensible analytical data. This guide provides the foundational knowledge and a comparative framework to empower scientists in making informed decisions for the analysis of this compound.

References

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The Efficacy of 1,1,1-Tribromo-2,2,2-trichloroethane as a Brominating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic introduction of bromine atoms into molecular frameworks is a cornerstone for the elaboration of complex molecules, particularly in the pharmaceutical and agrochemical industries. The choice of a brominating agent is paramount, dictating the selectivity, efficiency, and safety of the transformation. While a host of reagents have been developed and optimized for this purpose, this guide delves into a comparative analysis of the potential efficacy of 1,1,1-tribromo-2,2,2-trichloroethane as a brominating agent against established alternatives.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical considerations when selecting a brominating agent. We will explore the mechanistic pathways, comparative performance data, and detailed experimental protocols for key reagents, offering a critical perspective on the utility of both common and more obscure halogenating compounds.

The Landscape of Brominating Agents: A Mechanistic Overview

Bromination reactions are fundamental transformations in organic synthesis, offering a gateway to a variety of functional group interconversions.[1] The versatility of organobromides makes them valuable building blocks for numerous synthetic pathways.[2] However, the selection of an appropriate brominating agent is crucial for a successful reaction, influencing yield, regioselectivity, and stereoselectivity.[3]

The reactivity of brominating agents can be broadly categorized into two main mechanistic pathways: electrophilic bromination and free-radical bromination.

  • Electrophilic Bromination: This pathway is characteristic of reactions with electron-rich species such as aromatic compounds and alkenes. The brominating agent acts as an electrophile, accepting electrons from the substrate to form a carbon-bromine bond.[4]

  • Free-Radical Bromination: This mechanism is prevalent in the bromination of alkanes and at allylic and benzylic positions. The reaction is initiated by the formation of a bromine radical, which then propagates a chain reaction.[5]

The choice between these pathways is often dictated by the substrate and the desired outcome. For instance, the bromination of an aromatic ring typically proceeds via an electrophilic substitution, while the functionalization of an alkane requires a radical approach.

This compound: A Theoretical Contender

This compound (C₂Br₃Cl₃) is a polyhalogenated ethane derivative.[6] While its physical and chemical properties are documented, its application as a brominating agent is not well-established in the scientific literature. However, by drawing parallels with structurally similar and well-understood reagents, we can infer its potential reactivity.

Structural Analogy and Mechanistic Postulation

The most relevant analogue to this compound in the context of bromination is carbon tetrabromide (CBr₄). CBr₄ is a known and effective source of bromine radicals when subjected to photochemical or thermal initiation.[7] The homolytic cleavage of a C-Br bond in CBr₄ generates a bromine radical and a tribromomethyl radical, which can then participate in radical chain reactions.

Similarly, it is plausible that this compound could serve as a source of bromine radicals. The C-Br bonds are generally weaker than C-Cl bonds, suggesting that under appropriate energetic conditions (e.g., UV irradiation or the presence of a radical initiator), homolytic cleavage of a C-Br bond would be the favored pathway, generating a bromine radical and a 1,1-dibromo-2,2,2-trichloroethyl radical.

Caption: Workflow for the allylic bromination of cyclohexene using NBS.

Protocol 2: Electrophilic Aromatic Bromination of Toluene with Molecular Bromine

This protocol demonstrates the bromination of an activated aromatic ring using molecular bromine with a Lewis acid catalyst.

Materials:

  • Toluene

  • Molecular Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings (which will be converted to FeBr₃ in situ)

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Aqueous sodium bisulfite solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask protected from light and equipped with a dropping funnel and a gas trap (to neutralize the HBr byproduct), dissolve toluene in CH₂Cl₂.

  • Add the FeBr₃ catalyst to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of Br₂ in CH₂Cl₂ to the reaction mixture via the dropping funnel with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the red-brown color of the bromine has dissipated.

  • Quench the reaction by carefully adding it to an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting mixture of ortho- and para-bromotoluene can be separated by fractional distillation or chromatography.

Conclusion and Future Outlook

While this compound is not a commonly employed brominating agent, a theoretical consideration of its structure suggests potential utility as a source of bromine radicals, analogous to carbon tetrabromide. However, in the absence of experimental data, its efficacy remains speculative.

For researchers and drug development professionals, the selection of a brominating agent should be guided by the specific requirements of the synthetic transformation, including substrate compatibility, desired regioselectivity, and safety considerations. Established reagents such as N-bromosuccinimide and molecular bromine offer predictable reactivity and a wealth of documented applications. [6][8]The development of greener bromination methods, such as those utilizing catalytic systems or electrochemical approaches, is an active area of research aimed at mitigating the environmental and safety concerns associated with traditional brominating agents. [9] Further investigation into the reactivity of polyhalogenated compounds like this compound could potentially uncover novel and useful reagents for organic synthesis. However, until such studies are conducted, reliance on well-established and thoroughly characterized brominating agents is the most prudent approach for achieving reliable and reproducible results in the laboratory.

References

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  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). Molecules, 24(11), 2134. [Link]

  • Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). CSIR-Central Salt & Marine Chemicals Research Institute.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (2016). Chemical Reviews, 116(12), 6767-6864. [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

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  • For the conversion of 1, 1, 1 -tribromoethane to 1, 1, 1 -tribromo- 2, 2, 2 -trichloroethane. a) Give the overall equation. - Gauth. (n.d.). Gauth. [Link]

  • An Alternative Method for the Selective Bromination of Alkylbenzenes Using NaBrO3/NaHSO3 Reagent | The Journal of Organic Chemistry - ACS Publications. (2000). The Journal of Organic Chemistry, 65(21), 7204-7206. [Link]

  • This compound - PubChem. (n.d.). PubChem. [Link]

  • Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 - Chemia. (2022). Chemia. [Link]

  • Bromination using 1,2-Dibromo-tetrachloroethane - Mechanism? : r/chemistry - Reddit. (2018). Reddit. [Link]

  • SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET Date Printed. (n.d.). [Link]

  • Bromination of 1,1-diarylethylenes with bromoethane | Request PDF - ResearchGate. (2019). Organic & Biomolecular Chemistry, 17(38). [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation - PubMed. (2013). Beilstein Journal of Organic Chemistry, 9, 1663-1667. [Link]

  • Synthesis of 1,1,1-trichloroethane - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Solvent Selection in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Partner in Your Reaction

In the intricate dance of molecules that is an organic reaction, the solvent is far more than an inert medium. It is a silent yet profoundly influential partner, capable of dictating reaction rates, influencing regioselectivity and stereoselectivity, and in some cases, determining whether a reaction proceeds at all. For researchers, scientists, and professionals in drug development, the judicious selection of a solvent is a critical step that can significantly impact yield, purity, and the overall efficiency and sustainability of a synthetic route.

This guide provides a comparative study of solvents for four classes of organic reactions ubiquitous in modern synthetic chemistry: nucleophilic substitutions (SN1/SN2), Grignard reactions, Suzuki-Miyaura cross-coupling, and Diels-Alder reactions. We will delve into the mechanistic underpinnings of solvent effects, present comparative experimental data, and provide detailed protocols for researchers to replicate and adapt in their own laboratories. Our focus extends beyond mere reaction optimization to embrace the principles of green chemistry, a crucial consideration in contemporary chemical research and production.[1][2]

I. Nucleophilic Substitution Reactions: A Tale of Two Mechanisms (SN1 vs. SN2)

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The choice of solvent is a powerful tool to direct the reaction down either the unimolecular (SN1) or bimolecular (SN2) pathway.[3][4][5][6]

The Mechanistic Dichotomy: Why Solvents Matter

The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The rate-determining step is the ionization of the substrate to form this carbocation. Polar protic solvents, such as water, alcohols, and carboxylic acids, are adept at stabilizing this charged intermediate through hydrogen bonding. This solvation lowers the activation energy for the ionization step, thereby accelerating the SN1 reaction.[5][6][7]

In contrast, the SN2 reaction is a concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs. This reaction is favored by polar aprotic solvents, such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can dissolve the ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents. In polar protic solvents, hydrogen bonding to the nucleophile creates a "solvent cage," which hinders its ability to attack the substrate. Polar aprotic solvents leave the nucleophile more "naked" and, therefore, more reactive.[3][4][5][6]

SN1_SN2_Solvent_Effect cluster_sn1 SN1 Pathway cluster_protic Polar Protic Solvent cluster_sn2 SN2 Pathway cluster_aprotic Polar Aprotic Solvent SN1_start R-LG SN1_TS1 Transition State 1 (Carbocation formation) SN1_start->SN1_TS1 SN1_inter Carbocation Intermediate (R+) SN1_TS1->SN1_inter SN1_TS2 Transition State 2 (Nucleophilic attack) SN1_inter->SN1_TS2 SN1_prod R-Nu SN1_TS2->SN1_prod protic e.g., H2O, ROH Stabilizes Carbocation (via H-bonding) protic->SN1_inter SN2_start Nu- + R-LG SN2_TS Transition State [Nu---R---LG]- SN2_start->SN2_TS SN2_prod Nu-R + LG- SN2_TS->SN2_prod aprotic e.g., DMSO, DMF 'Naked' Nucleophile aprotic->SN2_start

Caption: Solvent influence on SN1 and SN2 reaction pathways.

Quantitative Comparison of Solvent Effects on SN2 Reaction Rates

The following table illustrates the dramatic effect of the solvent on the relative rate of an SN2 reaction.

SolventTypeDielectric Constant (ε)Relative Rate
Methanol (CH₃OH)Polar Protic33.01
Water (H₂O)Polar Protic80.17
Ethanol (C₂H₅OH)Polar Protic24.50.5
Acetone (CH₃COCH₃)Polar Aprotic20.7500
Acetonitrile (CH₃CN)Polar Aprotic37.55,000
DMSO ((CH₃)₂SO)Polar Aprotic46.71,300
DMF (HCON(CH₃)₂)Polar Aprotic36.72,800

Data is illustrative and compiled from various sources for the reaction of a primary alkyl halide with a common nucleophile.

Experimental Protocol: Determining the Effect of Solvent on the Rate of a Nucleophilic Substitution Reaction

Objective: To qualitatively and quantitatively compare the rate of a nucleophilic substitution reaction in a polar protic and a polar aprotic solvent.

Reaction: The reaction of 1-bromobutane with sodium iodide (Finkelstein reaction).

Materials:

  • 1-bromobutane

  • Sodium iodide

  • Acetone (anhydrous)

  • Isopropanol

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Preparation: Label two test tubes, one for each solvent (acetone and isopropanol). To each test tube, add 2 mL of a 0.1 M solution of sodium iodide in the respective solvent.

  • Initiation: Place both test tubes in a water bath maintained at 50°C to equilibrate the temperature.

  • Reaction: To each test tube, add 0.1 mL of 1-bromobutane and start the stopwatch.

  • Observation: Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone but soluble in isopropanol). Record the time it takes for the precipitate to appear in the acetone solution. For the isopropanol solution, the reaction will be much slower, and the formation of a precipitate may not be readily observable.

  • Quenching and Analysis (for quantitative analysis): At timed intervals, an aliquot of the reaction mixture can be removed and quenched with water. The amount of unreacted iodide can then be determined by titration with a standard solution of sodium thiosulfate.

Expected Outcome: The reaction in acetone will be significantly faster, with the formation of a sodium bromide precipitate observed within minutes. The reaction in isopropanol will be much slower, demonstrating the preference of SN2 reactions for polar aprotic solvents.

II. Grignard Reactions: The Indispensable Organometallic Tool

The Grignard reaction is a cornerstone of carbon-carbon bond formation. The choice of solvent is critical for the formation and stability of the highly reactive Grignard reagent (R-MgX).[8][9][10]

The Role of Ethereal Solvents

Grignard reagents are potent nucleophiles and strong bases, making them highly reactive towards protic solvents like water and alcohols. Therefore, anhydrous conditions are paramount. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are the traditional choice for Grignard reactions. The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom, stabilizing the Grignard reagent through the formation of a complex. This solvation is crucial for the reagent's formation and reactivity.[8][9][10][11]

Grignard_Solvent_Stabilization Grignard R-Mg-X THF1 O(CH2)4 THF1->Grignard Coordination THF2 O(CH2)4 THF2->Grignard Coordination

Caption: Stabilization of a Grignard reagent by an ethereal solvent.

A Greener Alternative: 2-Methyltetrahydrofuran (2-MeTHF)

In recent years, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often superior alternative to THF for Grignard reactions.[12][13][14] Derived from renewable resources, 2-MeTHF offers several advantages:

  • Higher Boiling Point: 2-MeTHF has a higher boiling point (80°C) than THF (66°C), allowing for reactions to be conducted at higher temperatures, which can increase reaction rates.

  • Improved Stability: 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents, which can lead to higher yields and fewer side products.

  • Enhanced Separation: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water solubility. This property simplifies the workup process, allowing for cleaner phase separations and easier solvent recovery.[12]

Comparative Performance: THF vs. 2-MeTHF in a Grignard Reaction
SolventYield of Grignard Reagent (%)Yield of Final Product (%)Key Observations
THF~70-80~85Completely miscible with water, requiring extraction with another organic solvent.
2-MeTHF>90>95Limited water miscibility, allowing for direct phase separation and easier workup.

Illustrative data for the reaction of an aryl bromide with magnesium, followed by reaction with a ketone.

Experimental Protocol: Comparative Synthesis of a Tertiary Alcohol via Grignard Reaction

Objective: To compare the yield and ease of workup for a Grignard reaction in THF versus 2-MeTHF.

Reaction: The reaction of bromobenzene with magnesium to form phenylmagnesium bromide, followed by reaction with acetone to produce 2-phenyl-2-propanol.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Bromobenzene

  • Anhydrous diethyl ether (for initiation)

  • Anhydrous THF

  • Anhydrous 2-MeTHF

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condensers, dropping funnels, and other standard glassware (all oven-dried)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether.

  • Grignard Formation: In separate experiments, prepare a solution of bromobenzene in either anhydrous THF or anhydrous 2-MeTHF in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone: Cool the Grignard reagent to 0°C. Add a solution of acetone in the respective anhydrous solvent dropwise.

  • Workup:

    • THF Reaction: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • 2-MeTHF Reaction: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield and purity of the 2-phenyl-2-propanol product from both reactions. Compare the ease of the workup procedure.

III. Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly biaryl structures. The solvent system plays a crucial role in the efficiency of this palladium-catalyzed reaction.[3][15][16][17][18][19][20][21]

The Multifaceted Role of the Solvent

The solvent in a Suzuki-Miyaura coupling must perform several functions:

  • Solubilize Reactants: It must dissolve the organic halide, the organoboron reagent, the palladium catalyst, and the base.

  • Facilitate Transmetalation: The solvent can influence the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Stabilize the Catalyst: The solvent can coordinate to the palladium catalyst, affecting its stability and reactivity.[3][15]

Commonly used solvents include polar aprotic solvents like DMF and dioxane, as well as ethereal solvents like THF. Often, a mixture of an organic solvent and water is used, as the aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) which is essential for the activation of the organoboron species.[16]

Suzuki_Miyaura_Workflow cluster_reactants Reactants Aryl_Halide Aryl Halide (Ar-X) Reaction Suzuki-Miyaura Coupling Aryl_Halide->Reaction Organoboron Organoboron Reagent (Ar'-B(OR)2) Organoboron->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent System (e.g., Dioxane/Water) Solvent->Reaction Product Biaryl Product (Ar-Ar') Reaction->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yields in Different Solvent Systems

The choice of solvent can significantly impact the yield of the Suzuki-Miyaura coupling, as illustrated in the table below for a model reaction.

Solvent System (v/v)BaseYield (%)
Toluene/Water (4:1)K₂CO₃85
Dioxane/Water (4:1)K₃PO₄92
DMF/Water (9:1)K₂CO₃88
Ethanol/Water (1:1)Na₂CO₃95
2-MeTHF/Water (4:1)K₃PO₄90

Illustrative data for the coupling of an aryl bromide with phenylboronic acid.

Experimental Protocol: Solvent Screening for Suzuki-Miyaura Cross-Coupling

Objective: To evaluate the effect of different solvent systems on the yield of a Suzuki-Miyaura cross-coupling reaction.

Reaction: The coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, 1,4-Dioxane, DMF, Ethanol, 2-MeTHF (all degassed)

  • Deionized water (degassed)

  • Schlenk tubes or similar reaction vessels

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a series of Schlenk tubes, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal each tube with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: To each tube, add a different degassed solvent system (e.g., 4 mL of organic solvent and 1 mL of water).

  • Reaction: Heat the reaction mixtures to 80-100°C with vigorous stirring. Monitor the progress of the reactions by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 2-12 hours), cool the mixtures to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the yield for each solvent system.

IV. Diels-Alder Reaction: A Classic Cycloaddition

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. While often considered to be less sensitive to solvent effects than ionic or organometallic reactions, the choice of solvent can still have a notable impact on the reaction rate.[22][23][24][25][26][27]

Polar Solvents and the Hydrophobic Effect

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a nonpolar transition state. However, it has been observed that polar solvents, and particularly water, can accelerate the reaction. Two main theories explain this phenomenon:

  • Polarity: Polar solvents can stabilize the slightly more polar transition state compared to the starting materials, thus lowering the activation energy.

  • Hydrophobic Effect: In aqueous solutions, the nonpolar diene and dienophile are driven together to minimize their contact with water molecules. This "hydrophobic packing" increases the effective concentration of the reactants, leading to an increased reaction rate.

Diels_Alder_Mechanism Diene Diene TS Transition State Diene->TS Dienophile Dienophile Dienophile->TS Product Cyclohexene Derivative TS->Product

Caption: The concerted mechanism of the Diels-Alder reaction.

Kinetic Data for the Diels-Alder Reaction in Various Solvents

The following table presents relative rate constants for the classic Diels-Alder reaction between cyclopentadiene and maleic anhydride in different solvents.

SolventDielectric Constant (ε)Relative Rate Constant
Cyclohexane2.01
Carbon Tetrachloride2.21.3
Benzene2.32.1
Diethyl Ether4.33.0
Acetone20.712.6
Ethanol24.520.4
Water80.1740

Illustrative data compiled from various sources.

Experimental Protocol: Kinetic Study of a Diels-Alder Reaction

Objective: To measure and compare the second-order rate constants for a Diels-Alder reaction in a nonpolar and a polar solvent.

Reaction: The reaction of cyclopentadiene (generated in situ from dicyclopentadiene) with N-ethylmaleimide.

Materials:

  • Dicyclopentadiene

  • N-ethylmaleimide

  • Toluene

  • Acetonitrile

  • Reaction vials

  • Thermostated water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Cyclopentadiene: Gently crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer via distillation. Keep the monomer on ice.

  • Kinetic Runs:

    • Prepare solutions of known concentration of N-ethylmaleimide in both toluene and acetonitrile.

    • In separate, thermostated reaction vials, add a known volume of the N-ethylmaleimide solution.

    • Initiate the reaction by adding a known volume of the freshly prepared cyclopentadiene solution.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution). Analyze the concentration of the remaining N-ethylmaleimide using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the appropriate concentration versus time data to determine the second-order rate constant for the reaction in each solvent.

V. Conclusion: A Holistic Approach to Solvent Selection

The choice of solvent is a multifaceted decision that requires a deep understanding of the reaction mechanism, the properties of the reactants and products, and the desired outcome of the synthesis. As we have seen, the solvent can be a powerful tool to control reaction pathways, enhance reaction rates, and improve yields.

Beyond the immediate considerations of reaction performance, the principles of green chemistry are increasingly guiding solvent selection in both academic and industrial settings.[1][2] The ideal solvent is not only effective but also safe, environmentally benign, and derived from renewable resources. The ACS Green Chemistry Institute Pharmaceutical Roundtable has developed valuable solvent selection guides that provide a framework for making more sustainable choices.[1][2][28][29][30]

As researchers and drug development professionals, it is our responsibility to consider the entire lifecycle of the solvents we use. By integrating a thorough understanding of solvent effects with a commitment to sustainability, we can develop chemical processes that are not only efficient and effective but also environmentally responsible.

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A Researcher's Guide to Confirming the Structure of 1,1,1-Tribromo-2,2,2-trihaloethane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of halogenated organic compounds, particularly those with a high degree of halogen substitution like 1,1,1-tribromo-2,2,2-trichloroethane and its derivatives, this task demands a multi-faceted analytical approach. This guide provides a comprehensive comparison of key analytical techniques, leveraging experimental data to illustrate their strengths and limitations in the structural elucidation of these complex molecules.

The inherent complexity of polyhalogenated ethanes arises from the significant influence of multiple electronegative halogen atoms on the electronic environment and bond properties within the molecule. This guide will use 1,1,1-tribromo-2,2,2-trifluoroethane as a primary example, due to the availability of public spectral data, to demonstrate the application of modern spectroscopic techniques. We will also draw comparisons with simpler halogenated ethanes to highlight key structural and spectral relationships.

The Analytical Toolkit: A Multi-pronged Approach to Structural Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁹F).

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern.

  • Vibrational Spectroscopy (IR and Raman): Identifies functional groups and provides insights into molecular vibrations.

  • X-ray Crystallography: Offers the most definitive three-dimensional structure of a molecule in the solid state.

The following sections will delve into the principles of each technique and present experimental or expected data for our target class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for mapping the connectivity of atoms in a molecule. For perhalogenated ethanes, which lack protons, ¹³C and other relevant nuclei (like ¹⁹F) NMR are the go-to methods.

¹³C NMR Spectroscopy

Due to the C₂Br₃Cl₃ structure of this compound, we would anticipate two signals in the ¹³C NMR spectrum, corresponding to the two distinct carbon environments: the CBr₃ carbon and the CCl₃ carbon. The chemical shifts of these carbons are significantly influenced by the electronegativity of the attached halogens.

Table 1: Comparison of ¹³C NMR Data for Halogenated Ethanes

CompoundCarbon EnvironmentChemical Shift (ppm)
1,1,1-Trichloroethane-CH₃~25
-CCl₃~100
1,1,1-Tribromoethane-CH₃~-5
-CBr₃~35
1,1,1-Tribromo-2,2,2-trifluoroethane (Predicted) -CBr₃Lower field (deshielded)
-CF₃Higher field (shielded)
¹⁹F NMR Spectroscopy

For derivatives containing fluorine, such as 1,1,1-tribromo-2,2,2-trifluoroethane, ¹⁹F NMR is an indispensable tool. It provides a direct and sensitive probe of the fluorine environment. A ¹⁹F NMR spectrum of this compound is available, showing a single resonance, as all three fluorine atoms are chemically equivalent.[1]

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information for structural confirmation: the molecular weight of the compound and its fragmentation pattern upon ionization. The presence of multiple bromine and chlorine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) in this compound would lead to a complex and highly characteristic isotopic pattern for the molecular ion peak.

A GC-MS analysis of 1,1,1-tribromo-2,2,2-trifluoroethane has been reported.[1] The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the C-C and C-halogen bonds.

Table 2: Key Fragmentation Patterns in Mass Spectrometry of Polyhalogenated Ethanes

Ion FragmentDescriptionExpected m/z for C₂Br₃F₃
[M]⁺Molecular Ion318, 320, 322, 324 (isotopic pattern)
[M-Br]⁺Loss of a bromine atom239, 241, 243
[CF₃]⁺Trifluoromethyl cation69
[CBr₃]⁺Tribromomethyl cation249, 251, 253, 255

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. For 1,1,1-tribromo-2,2,2-trihaloethane derivatives, the spectra would be dominated by stretches and bends of the carbon-halogen bonds. The absence of C-H stretching and bending frequencies is a key diagnostic feature for these perhalogenated compounds.

A vapor-phase IR spectrum of 1,1,1-tribromo-2,2,2-trifluoroethane is available and would show characteristic absorptions for C-F and C-Br bonds.[1]

Table 3: Characteristic Vibrational Frequencies for Polyhalogenated Ethanes

Vibrational ModeApproximate Frequency (cm⁻¹)
C-Cl Stretch600 - 800
C-Br Stretch500 - 600
C-F Stretch1000 - 1400
C-C Stretch800 - 1200

X-ray Crystallography: The Definitive 3D Structure

Experimental Protocols

General Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a 1,1,1-tribromo-2,2,2-trihaloethane derivative.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Sample Preparation Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Confirm Molecular Formula Vibrational Spectroscopy Vibrational Spectroscopy NMR Spectroscopy->Vibrational Spectroscopy Identify Functional Groups X-ray Crystallography (if crystalline) X-ray Crystallography (if crystalline) Vibrational Spectroscopy->X-ray Crystallography (if crystalline) Confirm Connectivity Final Structure Confirmation Final Structure Confirmation X-ray Crystallography (if crystalline)->Final Structure Confirmation

Caption: A typical workflow for the structural elucidation of a novel compound.

Step-by-Step Methodologies

1. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

  • Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated.

2. ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 10-50 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and transformed into a spectrum.

  • Data Processing: The spectrum is referenced to a standard (e.g., TMS) and analyzed to determine the chemical shifts of the carbon nuclei.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, it can be incorporated into a KBr pellet or analyzed as a mull.

  • Data Acquisition: A beam of infrared radiation is passed through the sample, and the amount of light absorbed at each frequency is measured.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of 1,1,1-tribromo-2,2,2-trihaloethane derivatives is a process of accumulating and correlating evidence from multiple analytical techniques. While X-ray crystallography provides the most definitive answer for crystalline materials, a combination of NMR, MS, and vibrational spectroscopy is essential for a comprehensive and irrefutable structural assignment, particularly for non-crystalline compounds. By understanding the principles and interpreting the data from each technique, researchers can confidently establish the structure of these complex halogenated molecules, ensuring the integrity and reproducibility of their scientific work.

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A Senior Application Scientist's Guide to Cross-Validation of In Vitro Cytotoxicity Data Using 1,1,1-Tribromo-2,2,2-trichloroethane as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale for Orthogonal Cross-Validation

High-throughput screening (HTS) is a cornerstone of modern discovery, but it is not without pitfalls.[5][6] A compound can interfere with an assay's detection system (e.g., by absorbing light at the readout wavelength or by directly reducing a reporter molecule), leading to an artificial signal that does not reflect true biological activity.[3][7] This is a significant challenge that can waste resources on non-viable lead candidates.[6]

Regulatory bodies like the FDA and EMA advocate for the use of orthogonal methods to strengthen analytical data.[1] By employing two assays that rely on different biological principles, we can be more confident that the observed effect is genuine. If a compound shows toxicity in both a metabolic assay and a membrane integrity assay, the evidence for its cytotoxicity is substantially stronger.[8][9]

This guide uses 1,1,1-Tribromo-2,2,2-trichloroethane (PubChem CID: 54184083) as a hypothetical test compound.[10] As a highly halogenated ethane, its potential interactions in biological systems are complex, making it an excellent candidate to illustrate the necessity of robust, cross-validated cytotoxicity profiling.

Logical Workflow for Cytotoxicity Cross-Validation

The overall experimental strategy involves a primary screen followed by a confirmatory, orthogonal assay. This workflow ensures that initial "hits" are rigorously vetted before proceeding to more complex studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Data Integration start Prepare Cell Culture (e.g., HeLa, HepG2) treat Treat with TBTCE (Dose-Response) start->treat assay1 Primary Assay: MTT (Metabolic Activity) treat->assay1 assay2 Confirmatory Assay: LDH Release (Membrane Integrity) treat->assay2 data1 Analyze Primary Data (Calculate IC50) assay1->data1 compare Compare Results data1->compare data2 Analyze Confirmatory Data (Calculate EC50) assay2->data2 data2->compare conclusion Validated Conclusion on TBTCE Cytotoxicity compare->conclusion

Caption: Workflow for orthogonal cross-validation of cytotoxicity.

Primary Assay: Metabolic Activity (MTT Assay)

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Causality & Principle

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] This reaction is carried out primarily by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[11][12][13] The quantity of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of viable cells.[11] A decrease in signal compared to untreated controls indicates a reduction in metabolic activity, and therefore, potential cytotoxicity.

Potential Pitfalls

While robust, the MTT assay is not infallible. A key limitation is its reliance on enzymatic activity. Compounds that interfere with mitochondrial function or directly reduce the MTT reagent can produce false positive or false negative results.[7] For a compound like TBTCE, whose precise mechanism is unknown, assuming that a change in MTT signal is solely due to cell death is a significant and potentially incorrect leap. This is the primary justification for cross-validation.

Detailed Experimental Protocol: MTT Assay
  • Materials : 96-well flat-bottom plates, test cell line (e.g., HepG2), complete culture medium, this compound (TBTCE), MTT solution (5 mg/mL in sterile PBS), Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]

  • Procedure :

    • Cell Plating : Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

    • Compound Treatment : Prepare serial dilutions of TBTCE in culture medium. Remove the old medium from the cells and add 100 µL of the TBTCE dilutions (and vehicle control) to the respective wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

    • MTT Addition : After treatment, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Formazan Formation : Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate under a microscope.[11]

    • Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Data Acquisition : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

Orthogonal Assay: Membrane Integrity (LDH Release Assay)

To validate the results from the metabolic assay, we employ a method that measures a different hallmark of cell death: the loss of plasma membrane integrity. The Lactate Dehydrogenase (LDH) release assay is an ideal choice.

Causality & Principle

LDH is a stable cytosolic enzyme present in most cell types.[15][16][17] Under normal conditions, it resides within the cell. When the plasma membrane is compromised—a key event in necrosis and late-stage apoptosis—LDH is released into the surrounding culture medium.[4][15] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction. The released LDH oxidizes lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt (like INT) into a colored formazan product.[15] The intensity of the color is directly proportional to the amount of LDH released, and thus, to the number of dead or damaged cells.[17]

G cluster_0 Viable Cell (Intact Membrane) cluster_1 Damaged Cell (Compromised Membrane) cluster_2 Assay Reaction (in Medium) LDH_in LDH (Lactate Dehydrogenase) Membrane_in Intact Plasma Membrane LDH_out LDH Released into Culture Medium Membrane_out Compromised Plasma Membrane Reaction LDH + Lactate → Pyruvate + NADH LDH_out->Reaction catalyzes Detection NADH + Tetrazolium Salt → Formazan (Color) Reaction->Detection coupled reaction

Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.

Detailed Experimental Protocol: LDH Assay
  • Materials : 96-well flat-bottom plates (same as used for treatment in the primary assay), commercial LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).

  • Procedure :

    • Plate Setup : The assay is performed on the supernatant from the same plates used for the TBTCE treatment. Prepare controls: a) background (medium only), b) vehicle control (untreated cells), and c) maximum LDH release (cells treated with a lysis solution provided in the kit).[17]

    • Sample Collection : After the treatment incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

    • Transfer Supernatant : Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.[18]

    • Reaction Setup : Add 50 µL of the LDH Assay Buffer/Substrate Mix to each well of the new plate.[18]

    • Incubation : Incubate the plate for 30 minutes at room temperature, protected from light.[17]

    • Stop Reaction : Add 50 µL of Stop Solution to each well.[18]

    • Data Acquisition : Measure the absorbance at 490 nm within 1-2 hours.[17][18]

Data Interpretation and Comparison

The goal of cross-validation is to compare the outcomes of the two mechanistically distinct assays. Data should be normalized and presented clearly to facilitate this comparison.

  • MTT Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

    • % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) * 100

  • LDH Data Analysis : Cytotoxicity is calculated as a percentage of the maximum LDH release control.

    • % Cytotoxicity = (Absorbance_Sample - Absorbance_Control) / (Absorbance_MaxRelease - Absorbance_Control) * 100

The results can then be summarized in a table and plotted on a dose-response curve to determine the IC₅₀ (for MTT) and EC₅₀ (for LDH) values.

Hypothetical Data Summary: TBTCE Cytotoxicity
TBTCE Conc. (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Interpretation
0 (Vehicle)100%0%Baseline
195%8%Concordant: Low Effect
1082%25%Concordant: Mild Effect
5051%48%Concordant: IC₅₀/EC₅₀ Point
10023%75%Concordant: Strong Effect
2505%98%Concordant: Max Effect

Interpreting Concordant vs. Discordant Results:

  • Concordant Results (as shown above) : Both assays show a similar dose-dependent effect. A decrease in metabolic activity (MTT) correlates with an increase in membrane leakage (LDH). This is strong evidence that TBTCE is genuinely cytotoxic.

  • Discordant Results :

    • High LDH, Low MTT Effect : Suggests rapid necrosis where the membrane ruptures quickly, but some residual mitochondrial activity remains.

    • Low LDH, High MTT Effect : This is a critical red flag. It could mean the compound is cytostatic (inhibits proliferation/metabolism) without killing the cells. Alternatively, it might indicate direct interference with the MTT assay, where the compound inhibits mitochondrial enzymes without causing cell lysis. This scenario powerfully demonstrates the value of the LDH cross-validation assay.

Alternative and Complementary Assays

While the MTT/LDH combination is powerful, other orthogonal methods can provide even deeper insights.

  • Trypan Blue Exclusion Assay : A simple, direct method that relies on the principle that live cells with intact membranes exclude the dye, while dead cells do not.[19][20][21] This manual counting method is an excellent, low-cost alternative to the LDH assay for confirming membrane integrity.[19][22][23]

  • ATP-Based Assays (e.g., CellTiter-Glo®) : These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[24] They are often more sensitive than MTT assays.[25]

  • Resazurin (alamarBlue) Assays : Similar to MTT, these measure metabolic activity but often have higher sensitivity and are less toxic to cells, allowing for longer-term studies.[21][25]

It is a best practice to use orthogonal assays to confirm results from any primary screen.[4] The choice of which secondary assay to use depends on the suspected mechanism of the test compound and the resources available.

Conclusion

The validation of experimental results is not merely a confirmatory step but a central pillar of scientific integrity. By using this compound as a model compound, we have demonstrated the critical importance of employing orthogonal assays to build a robust and reliable cytotoxicity profile. A primary screen with a metabolic assay like MTT provides a valuable first look, but its findings must be challenged and confirmed by a mechanistically independent method, such as the LDH release assay. This dual-assay approach mitigates the risk of assay-specific artifacts and provides a more complete and trustworthy understanding of a compound's biological effects, a non-negotiable requirement for advancing drug discovery and toxicological research.

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A Comparative Guide to the Physicochemical Properties of Polyhalogenated Ethanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the physicochemical properties, chemical reactivity, and toxicological profiles of a selection of polyhalogenated ethanes. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-property relationships that govern the behavior of these compounds, supported by experimental data and detailed methodologies. Our objective is to offer a valuable resource for informed decision-making in chemical synthesis, solvent selection, and safety assessment.

Introduction to Polyhalogenated Ethanes

Polyhalogenated ethanes are a class of organic compounds derived from ethane (C₂H₆) where one or more hydrogen atoms have been substituted by halogen atoms (fluorine, chlorine, bromine). The nature, number, and position of these halogen substituents profoundly influence the molecule's physical properties, chemical reactivity, and biological activity. This guide will focus on a comparative analysis of five representative polyhalogenated ethanes: 1,1-dichloroethane, 1,1,2-trichloroethane, hexachloroethane, 1,1,1-trifluoroethane, and 1-bromo-1-chloroethane. Understanding the nuanced differences between these compounds is critical for their effective and safe application in various scientific and industrial fields.

Comparative Analysis of Physicochemical Properties

The physical state, volatility, and solubility of a compound are fundamental properties that dictate its handling, application, and environmental fate. The following sections provide a detailed comparison of the key physicochemical properties of our selected polyhalogenated ethanes.

Physical State and Thermal Properties

The physical state of a substance at a given temperature and pressure is a direct consequence of the strength of its intermolecular forces. For polyhalogenated ethanes, these are primarily dipole-dipole interactions and London dispersion forces. The degree of halogenation and the type of halogen significantly impact these forces.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (at 20°C)Melting Point (°C)Boiling Point (°C)
1,1-Dichloroethane C₂H₄Cl₂98.96Colorless liquid-9757.2
1,1,2-Trichloroethane C₂H₃Cl₃133.40Colorless liquid-36.53113.85
Hexachloroethane C₂Cl₆236.74Colorless crystalline solid185 (sublimes in a closed capillary)186 (sublimes)
1,1,1-Trifluoroethane C₂H₃F₃84.04Colorless gas-111.3-47.6
1-Bromo-1-chloroethane C₂H₄BrCl143.41Liquid-1782-83

Key Observations:

  • Effect of Halogenation: Increasing the number of chlorine atoms from 1,1-dichloroethane to 1,1,2-trichloroethane, and further to hexachloroethane, leads to a significant increase in both melting and boiling points. This is attributed to the increase in molecular weight and surface area, which strengthens London dispersion forces.

  • Effect of Halogen Type: Comparing 1,1,1-trifluoroethane with the chlorinated ethanes highlights the impact of the halogen's identity. Despite having a similar number of halogen atoms to 1,1,2-trichloroethane, 1,1,1-trifluoroethane is a gas at room temperature with a very low boiling point. This is due to the smaller size and lower polarizability of fluorine atoms, resulting in weaker intermolecular forces compared to chlorine. The presence of a bromine atom in 1-bromo-1-chloroethane, which is larger and more polarizable than chlorine, results in a higher boiling point than 1,1-dichloroethane, despite having the same number of halogen atoms.

Density, Solubility, and Partitioning Behavior

Density and solubility are crucial parameters for applications such as solvent extraction and for predicting the environmental distribution of a chemical. The octanol-water partition coefficient (log Kₒw) is a key indicator of a substance's lipophilicity and its potential for bioaccumulation.

CompoundDensity (g/cm³ at 20°C)Water Solubility (g/L at 20°C)log Kₒw
1,1-Dichloroethane 1.1765.51.79
1,1,2-Trichloroethane 1.444.42.42
Hexachloroethane 2.091 (solid)0.054.14
1,1,1-Trifluoroethane 0.927 (liquid at 25°C)0.761 (at 25°C)1.74 (calculated)
1-Bromo-1-chloroethane 1.667Sparingly soluble2.1 (estimated)

Key Observations:

  • Density: The density of polyhalogenated ethanes increases with the atomic mass of the halogen and the degree of halogenation. Hexachloroethane is a dense solid, while the chlorinated and brominated liquids are all denser than water.

  • Water Solubility: Water solubility generally decreases with increasing halogenation and increasing molecular weight. Hexachloroethane is practically insoluble in water[1]. The fluorinated ethane, 1,1,1-trifluoroethane, exhibits low but measurable water solubility[2].

  • Octanol-Water Partition Coefficient (log Kₒw): A higher log Kₒw value indicates greater lipophilicity. As the number of chlorine atoms increases, the log Kₒw value also increases, suggesting a higher potential for partitioning into fatty tissues and bioaccumulation[1][3].

Volatility: Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate and is a critical parameter for assessing inhalation exposure risks and environmental fate.

CompoundVapor Pressure (at 20°C)
1,1-Dichloroethane 182 mmHg[4]
1,1,2-Trichloroethane 19 mmHg[5]
Hexachloroethane 0.2 mmHg[6]
1,1,1-Trifluoroethane 11,200 hPa (approx. 8400 mmHg)[7]
1-Bromo-1-chloroethane Data not readily available

Key Observations:

  • The vapor pressure of the chlorinated ethanes decreases significantly with increasing chlorination, reflecting the stronger intermolecular forces in the more heavily halogenated compounds.

  • 1,1,1-Trifluoroethane is highly volatile, as indicated by its very high vapor pressure[7].

Chemical Reactivity and Stability

The chemical reactivity of polyhalogenated ethanes is largely dictated by the strength and polarity of the carbon-halogen (C-X) bonds.

Bond Dissociation Energies

The C-X bond dissociation energy (BDE) is the energy required to homolytically cleave the bond, forming a carbon radical and a halogen radical. It is a direct measure of the bond's strength.

BDE_Trend cluster_0 Bond Strength C-F C-F C-Cl C-Cl C-F->C-Cl Decreasing Bond Strength C-Br C-Br C-Cl->C-Br Decreasing Bond Strength

Nucleophilic Substitution Reactions

Polyhalogenated ethanes can undergo nucleophilic substitution reactions, where a nucleophile replaces a halogen atom. The reaction mechanism (SN1 or SN2) and rate are influenced by the structure of the haloalkane, the nature of the nucleophile, the leaving group ability of the halide, and the solvent.

SN2_Reaction Nu: Nu:⁻ Reactant R-X Nu:->Reactant TransitionState [Nu---R---X]⁻ Reactant->TransitionState Product R-Nu TransitionState->Product X: X:⁻ TransitionState->X:

Toxicological and Environmental Profiles

The potential health and environmental impacts of polyhalogenated ethanes are of significant concern and are closely related to their chemical and physical properties.

CompoundAcute Oral LD₅₀ (rat, mg/kg)Key Health HazardsEnvironmental Concerns
1,1-Dichloroethane 725 - 14,100 (conflicting reports)[8]Central nervous system depression, liver and kidney damage.Volatile organic compound (VOC).
1,1,2-Trichloroethane 1200[5]Central nervous system depression, liver and kidney toxicity.VOC, potential groundwater contaminant.
Hexachloroethane Data not readily availableCentral nervous system depressant, liver and kidney damage, possible human carcinogen[7].Persistent in the environment, bioaccumulative.
1,1,1-Trifluoroethane Not applicable (gas)[9]Inhalation of high concentrations can cause cardiac sensitization and central nervous system effects[2].Greenhouse gas with high global warming potential.
1-Bromo-1-chloroethane Data not readily availableIrritating to eyes, respiratory system, and skin[10].Data not readily available.

Key Considerations:

  • Toxicity: Many chlorinated ethanes are toxic to the liver and kidneys and can act as central nervous system depressants[7]. Hexachloroethane is classified as a possible human carcinogen[7].

  • Environmental Fate: The high volatility of some of these compounds contributes to their distribution in the atmosphere, while their persistence and lipophilicity can lead to bioaccumulation in the food chain. Fluorinated ethanes, while not ozone-depleting, are potent greenhouse gases[2].

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties discussed in this guide.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of a liquid polyhalogenated ethane.

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or heating mantle).

Procedure:

  • Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.

  • Add a small amount (approximately 0.5 mL) of the sample liquid into the small test tube.

  • Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, with the thermometer bulb and sample immersed in the oil.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of a liquid polyhalogenated ethane.

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch, suction bulb.

Viscosity_Measurement Start Start Prepare Prepare Viscometer and Sample Start->Prepare Equilibrate Equilibrate in Constant Temperature Bath Prepare->Equilibrate Measure Measure Efflux Time Equilibrate->Measure Calculate Calculate Kinematic Viscosity Measure->Calculate End End Calculate->End

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Clean and dry the viscometer thoroughly.

  • Filter the sample to remove any particulate matter.

  • Introduce a precise volume of the sample into the viscometer.

  • Place the viscometer in a constant temperature bath set to the desired temperature and allow it to equilibrate for at least 30 minutes.

  • Using a suction bulb, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the stopwatch as the meniscus of the liquid passes the upper timing mark.

  • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

Determination of Vapor Pressure (Isoteniscope Method - OECD 104)

Objective: To measure the vapor pressure of a liquid polyhalogenated ethane as a function of temperature.

Apparatus: Isoteniscope, constant temperature bath, vacuum pump, manometer.

Procedure:

  • Introduce the sample into the bulb of the isoteniscope.

  • Freeze the sample and evacuate the apparatus to remove any dissolved gases.

  • Melt the sample and repeat the freeze-pump-thaw cycle several times to ensure complete degassing.

  • Place the isoteniscope in the constant temperature bath.

  • Allow the system to reach thermal equilibrium.

  • Adjust the external pressure until the liquid levels in the U-tube of the isoteniscope are equal.

  • Record the temperature and the pressure from the manometer.

  • Repeat the measurement at several different temperatures to obtain a vapor pressure curve.

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

Objective: To determine the log Kₒw of a polyhalogenated ethane.

Apparatus: Separatory funnels, mechanical shaker, analytical balance, centrifuge (optional), analytical instrument for concentration measurement (e.g., GC or HPLC).

Procedure:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a stock solution of the test substance in either n-octanol or water.

  • Add a known volume of the stock solution and the other pre-saturated solvent to a separatory funnel.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (typically several hours).

  • Allow the two phases to separate completely. If an emulsion forms, it may be broken by centrifugation.

  • Carefully separate the two phases.

  • Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical method.

  • The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The result is expressed as its logarithm to the base ten (log Kₒw).

Conclusion

The physicochemical properties of polyhalogenated ethanes are intricately linked to their molecular structure. The type, number, and position of halogen substituents dictate everything from their physical state and volatility to their chemical reactivity and toxicological profiles. This guide has provided a comparative overview of these properties for a selection of representative compounds, highlighting key structure-property relationships. The detailed experimental protocols offer a practical resource for the accurate determination of these crucial parameters. A thorough understanding of these properties is paramount for the responsible and effective use of polyhalogenated ethanes in research and industry.

References

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic building block is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃), a dense, fully halogenated ethane derivative, presents unique analytical challenges due to its physical properties and the nature of its potential impurities. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, grounded in field-proven insights and established protocols. We will explore not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating approach to purity assessment.

The Imperative for Purity: Understanding Potential Contaminants

The synthesis of this compound typically involves exhaustive halogenation of a two-carbon precursor. This process can lead to a variety of impurities that can interfere with subsequent reactions:

  • Incompletely Halogenated Intermediates: Molecules containing one or more hydrogen atoms, such as 1,1,1-tribromo-2,2-dichloroethane (C₂HBr₃Cl₂)[1] or other isomers.

  • Isomeric Byproducts: While the target is the 1,1,1-tribromo isomer, rearrangement or alternative reaction pathways could potentially yield other structural isomers.

  • Residual Starting Materials and Reagents: Unreacted precursors or leftover halogenating agents.

  • Solvent Residues: Trace amounts of solvents used during synthesis or purification.

The presence of these impurities, particularly those with reactive C-H bonds, can lead to unpredictable side reactions, lower yields, and the generation of unintended downstream products, compromising the integrity of a research or development program.

A Comparative Analysis of Purity Validation Techniques

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and trustworthy purity profile. The current standard for analyzing organohalogens is gas chromatography (GC), often coupled with a selective detector like mass spectrometry (MS) or an electron capture detector (ECD).[2]

Workflow for Comprehensive Purity Validation

The following diagram illustrates a logical workflow for assessing the purity of a synthesized batch of this compound, moving from initial screening to definitive structural confirmation.

Purity_Validation_Workflow cluster_0 Initial Screening & Quantification cluster_2 Final Purity Assessment Prep Sample Preparation (Dissolve in CS₂ or Hexane) GC_FID Gas Chromatography (GC-FID) - Primary quantitative analysis - Detects volatile impurities Prep->GC_FID GC_MS GC-Mass Spectrometry (GC-MS) - Confirm MW of parent compound - Identify unknown impurity peaks GC_FID->GC_MS If impurities detected NMR ¹³C & ¹H NMR Spectroscopy - Definitive structural confirmation - Detect non-volatile impurities GC_FID->NMR Confirm structure Report Purity Report Generation (e.g., >99.5%) GC_MS->Report NMR->Report

Caption: A logical workflow for the comprehensive purity validation of this compound.

Comparison of Key Analytical Methods

The table below summarizes the primary techniques for purity analysis, highlighting their strengths and weaknesses in the context of this compound.

Technique Principle Strengths for C₂Br₃Cl₃ Analysis Limitations Primary Use Case
Gas Chromatography (GC-FID/ECD) Separation based on volatility and interaction with a stationary phase.[3]High resolution for separating closely related halogenated compounds.[2] Excellent sensitivity, especially with ECD for electrophilic halogens.[4] Robust quantitative results.Requires compound to be volatile and thermally stable. FID has non-uniform response factors for different compounds.Primary quantitative purity assay.
GC-Mass Spectrometry (GC-MS) Separates by GC, followed by ionization and mass-to-charge ratio detection.Provides molecular weight of the parent peak, confirming identity.[2] Enables identification of unknown impurity peaks through fragmentation patterns.Less quantitative than GC-FID without specific calibration for each impurity. Can be more complex to operate.Impurity identification and identity confirmation.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei (e.g., ¹³C, ¹H).Provides definitive structural information. For C₂Br₃Cl₃, a ¹³C NMR should show only two distinct signals. A ¹H NMR should show a complete absence of signals, making it extremely sensitive to proton-containing impurities.Lower sensitivity compared to GC. May not detect impurities present at very low levels (<0.1%).Definitive structural confirmation and detection of hydrogenous impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Effective for analyzing non-volatile or thermally labile impurities that would not be detected by GC.[5]C₂Br₃Cl₃ lacks a strong UV chromophore, requiring less common detectors like Refractive Index (RI) or Charged Aerosol Detector (CAD).[6] Lower resolution for similar volatile compounds compared to capillary GC.Screening for non-volatile synthesis byproducts or additives.
Infrared (IR) Spectroscopy Measures absorption of infrared radiation, corresponding to bond vibrations.Quick and simple confirmation of the absence of key functional groups (e.g., C-H, O-H, C=O). The "fingerprint" region can confirm identity against a known standard.[7]Not quantitative. Not effective for detecting impurities with similar functional groups to the main compound.Rapid identity check and screening for functional group impurities.

Detailed Experimental Protocols

Trustworthy data comes from meticulous execution. The following protocols are designed as self-validating systems, incorporating necessary calibration and quality control steps.

Protocol 1: Quantitative Purity Assay by Gas Chromatography (GC-FID)

This protocol is adapted from established methods for analyzing halogenated hydrocarbons.[8][9] Gas chromatography is the premier technique for this analysis due to its speed, sensitivity, and selectivity for volatile compounds.[9]

1. Rationale and Causality: We choose GC with a Flame Ionization Detector (FID) for its robustness and wide linear range. The separation occurs on a capillary column, which resolves compounds based on their boiling points and polarity. This allows for the separation of our target compound from potential volatile impurities like incompletely halogenated precursors.

2. Materials and Reagents:

  • Solvent: Carbon Disulfide (CS₂) or Hexane, chromatographic grade.

  • Analyte: Synthesized this compound.

  • Gases: Helium or Nitrogen (carrier gas), Hydrogen, and Air (for FID), all high purity.

  • Equipment: Gas chromatograph with FID, capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30m x 0.25mm ID), autosampler or manual syringe.

3. Step-by-Step Methodology:

  • Standard Preparation: Accurately prepare a stock solution of the synthesized material at ~10 mg/mL in the chosen solvent. Create a series of calibration standards by serial dilution if absolute quantification of impurities is needed, though for purity analysis, area percent is often sufficient.

  • Sample Preparation: Prepare a sample for analysis at a concentration of ~1 mg/mL by diluting the stock solution.

  • Instrument Setup (Example Conditions):

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Oven Program: Start at 90°C, hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.

    • Detector Temperature: 280°C

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Analysis Sequence (Self-Validation): a. Inject a solvent blank to ensure no system contamination. b. Inject the sample solution. c. Run a duplicate injection of the sample to confirm reproducibility.

  • Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by area percent: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. c. Trustworthiness Check: The relative standard deviation (RSD) of the main peak area between duplicate injections should be less than 2%. Report any impurity peak that is >0.05% of the total area.

Protocol 2: Structural Confirmation by ¹³C NMR Spectroscopy

1. Rationale and Causality: NMR provides unambiguous structural data. For a molecule with the formula C₂Br₃Cl₃, the expected ¹³C NMR spectrum is exceedingly simple: two signals corresponding to the -CBr₃ and -CCl₃ carbons. The complete absence of signals in the ¹H NMR spectrum is powerful evidence against proton-containing impurities.

2. Materials and Reagents:

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone, with Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Analyte: ~20-30 mg of synthesized this compound.

  • Equipment: NMR spectrometer (≥400 MHz recommended).

3. Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in ~0.6 mL of the NMR solvent in a clean, dry NMR tube.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Ensure a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, which is crucial for detecting minor impurity peaks.

    • Set the spectral width to cover the expected range for halogenated alkanes (approx. 0-120 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Use a high number of scans (e.g., 64 or more) to lower the noise floor, which increases the ability to detect trace protonated impurities.

  • Data Analysis:

    • ¹³C Spectrum: Process the spectrum. Confirm the presence of only two primary signals. Any other signals indicate carbon-containing impurities.

    • ¹H Spectrum: The spectrum should be flat, showing only the residual solvent peak and the TMS peak. Any other signals are indicative of proton-containing impurities. The purity can be estimated by comparing the integral of an impurity peak to the residual solvent peak if its concentration is known.

Conclusion and Best Practices

Validating the purity of synthesized this compound requires a multi-faceted, orthogonal approach.

  • For Routine Screening and Quantification: A well-calibrated GC-FID method is the most efficient and reliable tool.[8][10]

  • For Identity Confirmation and Impurity Identification: GC-MS is indispensable for confirming the molecular weight and elucidating the structure of unknown peaks observed in the GC-FID analysis.[2]

  • For Definitive Structural Validation: ¹³C and ¹H NMR provide the highest level of confidence. The "silent" proton spectrum is a uniquely powerful indicator of purity for this fully halogenated molecule.

By combining these techniques as outlined in the proposed workflow, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthetic materials, thereby safeguarding the integrity of their scientific outcomes.

References

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Comparative Toxicity of Halogenated Ethanes: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the toxicological profiles of various halogenated ethanes. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced toxicity of these compounds, supported by experimental data and established testing protocols. Our objective is to equip you with the critical information necessary for informed decision-making, risk assessment, and the promotion of safer laboratory and industrial practices.

Introduction: The Double-Edged Sword of Halogenated Ethanes

Halogenated ethanes, hydrocarbons with one or more hydrogen atoms replaced by halogens, have been indispensable in numerous industrial applications, including their use as solvents, refrigerants, and chemical intermediates.[1] However, their utility is often counterbalanced by significant health and environmental concerns. The toxicity of these compounds is not uniform; it varies considerably based on the type and number of halogen substitutions. This guide will dissect these differences, offering a clear comparative framework.

Comparative Toxicological Profiles

The acute and chronic toxicity of halogenated ethanes are critical parameters in their risk assessment. The following table summarizes key toxicological data for a selection of these compounds, providing a quantitative basis for comparison.

CompoundChemical FormulaLD50 (Oral, Rat)LC50 (Inhalation, Rat)Carcinogenicity (IARC Classification)[2]Primary Target Organs
1,2-Dichloroethane C₂H₄Cl₂413-2500 mg/kg[3]1000 ppm (7.25 hr)[3]Group 2B (Possibly carcinogenic to humans)[4]Liver, Kidneys, Lungs, Adrenal Glands, CNS[5]
1,1,1-Trichloroethane C₂H₃Cl₃10,300-12,300 mg/kg[6]10,000-30,000 ppm (anesthetic range)[7]Group 2A (Probably carcinogenic to humans)[8][9]CNS, Liver, Cardiovascular System[8][10]
1,1,2-Trichloroethane C₂H₃Cl₃200-600 mg/kg (mice)~13,600 ppm (2 hr, cats)[11]Group 3 (Not classifiable)[12]CNS, Liver, Kidneys, Skin[11]
1,1,2,2-Tetrachloroethane C₂H₂Cl₄Not specified1,000-1,253 ppm (4-6 hr)[13]Group C (Possible human carcinogen - EPA)[14]Liver, CNS[14][15]
Hexachloroethane C₂Cl₆Not specified5,900 ppm (8 hr, resulted in 2/6 deaths)[16]Reasonably anticipated to be a carcinogen[17][18]CNS, Liver, Kidneys, Skin, Mucous Membranes[17][18][19]
1,2-Dibromoethane C₂H₄Br₂140 mg/kg[20]Not specifiedGroup 2A (Probably carcinogenic to humans)[21]Liver, Kidneys, Brain, Reproductive System[22][23]

Table 1: Comparative Toxicity Data for Selected Halogenated Ethanes. This table provides a snapshot of the varying degrees of toxicity among common halogenated ethanes.

Unraveling the Mechanisms of Toxicity

The toxic effects of halogenated ethanes are largely attributable to their metabolic activation into reactive intermediates. This biotransformation, primarily occurring in the liver, is a critical determinant of their organ-specific toxicity and carcinogenic potential.

Metabolic Activation of 1,2-Dichloroethane: A Case Study

1,2-Dichloroethane (DCE) serves as a classic example of metabolic activation. It is metabolized through two primary pathways: cytochrome P450-mediated oxidation and glutathione (GSH) conjugation.[5][24][25]

  • Oxidative Pathway: Cytochrome P450 enzymes oxidize DCE to 2-chloroacetaldehyde and 2-chloroethanol, which can then be further metabolized to chloroacetic acid.[24] These metabolites can covalently bind to cellular macromolecules, leading to cellular damage.

  • Conjugative Pathway: Glutathione S-transferases (GSTs) catalyze the conjugation of DCE with GSH, forming S-(2-chloroethyl)glutathione.[26] This conjugate can rearrange to form a highly reactive episulfonium ion, which is a potent mutagen capable of forming DNA adducts.[25]

Figure 1: Metabolic activation of 1,2-dichloroethane. This diagram illustrates the dual metabolic pathways leading to the formation of toxic and carcinogenic intermediates.

Experimental Protocols for Toxicity Assessment

Accurate assessment of the toxicity of halogenated ethanes relies on robust and standardized experimental protocols. Both in vitro and in vivo methods are essential to fully characterize their potential hazards.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[27][28]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 for liver toxicity studies) into a 96-well plate and allow for attachment overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the halogenated ethane for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Sources

Navigating the Environmental Unknown: A Comparative Assessment of 1,1,1-Tribromo-2,2,2-trichloroethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the selection of reagents and solvents is a critical decision point, balancing efficacy with environmental responsibility. This guide provides an in-depth assessment of the environmental impact of 1,1,1-Tribromo-2,2,2-trichloroethane, a fully halogenated ethane. A significant challenge in this assessment is the profound lack of publicly available experimental data on its environmental fate and toxicity. This reality necessitates a predictive approach, grounded in the principles of chemical structure-activity relationships, and a comparative analysis against better-characterized alternatives.

This document is structured to empower researchers, scientists, and drug development professionals to navigate this data scarcity. We will first construct a scientifically reasoned, predictive profile of the environmental impact of this compound. Subsequently, we will compare this predicted profile with the known environmental impacts of several established halogenated solvents and emerging greener alternatives. Finally, we will provide detailed, best-practice experimental protocols for the comprehensive environmental assessment of such data-poor compounds, offering a roadmap for generating the very data that is currently absent.

The Predicted Environmental Profile of a Data-Poor Compound: this compound

The chemical structure of this compound (C₂Br₃Cl₃) itself offers significant clues to its likely environmental behavior. As a fully halogenated alkane, it belongs to a class of compounds often associated with persistence, bioaccumulation, and toxicity.[1][2][3]

Predicted Persistence and Degradation Pathways

The carbon-halogen bonds (C-Br and C-Cl) in this compound are strong, rendering the molecule resistant to rapid degradation.[4] Its persistence in the environment is therefore predicted to be high.

  • Atmospheric Fate: Due to its likely volatility, a characteristic of many halogenated hydrocarbons, atmospheric release is a probable environmental entry point.[5][6] In the troposphere, volatile organic compounds are primarily degraded by reaction with hydroxyl (OH) radicals.[7][8][9][10][11] However, the absence of C-H bonds in this compound means this primary degradation pathway is not available, suggesting a long atmospheric lifetime.

  • Abiotic Degradation: In aquatic environments, abiotic degradation through hydrolysis may occur, but this process is generally slow for polyhalogenated alkanes.[12]

  • Biotic Degradation: The high degree of halogenation is expected to make this compound highly resistant to aerobic biodegradation. Under anaerobic conditions, reductive dehalogenation, where a halogen is removed and replaced by a hydrogen atom, is a more likely biotic degradation pathway for polyhalogenated compounds.[12][13][14][15] This process is often slow and can lead to the formation of other persistent and potentially toxic intermediates.

Caption: Predicted anaerobic degradation pathway for this compound.

Predicted Bioaccumulation and Ecotoxicity

The lipophilicity, or tendency to dissolve in fats and lipids, is a key factor in a chemical's potential to bioaccumulate. Polyhalogenated organic compounds are often highly lipophilic.[4][16]

  • Bioaccumulation: Due to its predicted high lipophilicity and resistance to metabolic degradation, this compound is expected to have a high potential for bioaccumulation in organisms and biomagnification through the food web.[1][2][17]

  • Ecotoxicity: While specific ecotoxicity data is absent, polyhalogenated alkanes as a class are known to exhibit toxicity to a range of organisms.[1][3] Given its structure, it is plausible that this compound could have adverse effects on aquatic life and other organisms.

A Comparative Analysis: Alternatives to this compound

The choice of an alternative will depend on the specific application. Here, we compare the predicted environmental profile of this compound with several well-characterized halogenated solvents and emerging greener alternatives.

CompoundAtmospheric LifetimePersistence in Water/SoilBioaccumulation PotentialKey Environmental/Health Concerns
This compound (Predicted) LongHighHighLikely Persistent Organic Pollutant (POP) properties, high bioaccumulation, and toxicity.
1,1,1-Trichloroethane ~5 years[18]Can be persistent in groundwater.[19]Low to moderate.Ozone-depleting substance (phased out under Montreal Protocol).[18]
Tetrachloroethylene (PCE) ~100 days[20]Persistent in groundwater.[21][22]Limited bioaccumulation.Probable human carcinogen, common groundwater contaminant.[22]
Trichloroethylene (TCE) ~13 days[18]Can be persistent in groundwater.[19][23][24]Limited bioaccumulation.[25]Known human carcinogen, toxic to aquatic life.[19][25][26]
Dichloromethane (DCM) ~130 days[27]Volatilizes rapidly from water and soil.[28]Low.Probable human carcinogen, contributes to lower atmosphere ozone degradation.[5][29]
Supercritical CO₂ Not applicableNot applicableNot applicableConsidered a green solvent; non-toxic, non-flammable, and recyclable.[30][31][32][33][34]
Ionic Liquids Low volatility (negligible)Varies by structure; some are biodegradable.Varies by structure.Considered greener solvents due to low volatility, but toxicity and biodegradability must be assessed on a case-by-case basis.[35][36][37][38]

Experimental Workflows for Environmental Impact Assessment of Data-Poor Compounds

For a compound like this compound, a systematic experimental evaluation is necessary to move from prediction to empirical data. The following workflows, based on OECD guidelines, provide a robust framework for such an assessment.

Caption: A tiered approach to the experimental environmental impact assessment of a chemical.

Detailed Experimental Protocols

1. Ready Biodegradability (OECD 301)

  • Objective: To screen for ready biodegradability in an aerobic aqueous medium.

  • Methodology:

    • Prepare a mineral medium containing the test substance as the sole organic carbon source.

    • Inoculate with a small volume of activated sludge, sewage effluent, or a mixed microbial culture.

    • Incubate in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

    • Monitor biodegradation by measuring oxygen consumption (BOD), carbon dioxide evolution, or removal of dissolved organic carbon (DOC).

    • A substance is considered readily biodegradable if it reaches a pass level of >60% (for CO₂ evolution or DOC removal) or >70% (for BOD) within a 10-day window during the 28-day period.

2. Acute Toxicity to Daphnia sp. (OECD 202)

  • Objective: To determine the acute immobilization effect on Daphnia magna.

  • Methodology:

    • Prepare a series of test concentrations of the substance in a suitable aqueous medium.

    • Introduce young daphnids (less than 24 hours old) into the test solutions.

    • Incubate for 48 hours under defined light and temperature conditions.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the EC₅₀ (the concentration that causes immobilization in 50% of the daphnids).

3. Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

  • Objective: To determine the bioconcentration factor (BCF) in fish.

  • Methodology:

    • Uptake Phase: Expose fish (e.g., rainbow trout or zebrafish) to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).

    • Periodically sample fish and the test water to measure the concentration of the substance.

    • Depuration Phase: Transfer the fish to a clean water environment and monitor the elimination of the substance from their tissues over time.

    • Calculate the BCF as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Conclusion and Recommendations

The significant data gap for this compound precludes a definitive assessment of its environmental impact. However, based on its chemical structure as a fully halogenated ethane, a high potential for persistence, bioaccumulation, and toxicity is predicted. This positions the compound unfavorably when compared to both traditional chlorinated solvents, many of which are already subject to regulatory restrictions due to their environmental and health impacts, and particularly against greener alternatives like supercritical CO₂ and appropriately selected ionic liquids.

For researchers and professionals in drug development, the "precautionary principle" should guide the use of such data-poor compounds. When the use of a novel, highly halogenated compound is being considered, a thorough environmental impact assessment, following the experimental workflows outlined above, should be a prerequisite. In the absence of such data, the selection of a well-characterized and more environmentally benign alternative is the most responsible course of action. The pursuit of chemical innovation must be intrinsically linked with a commitment to environmental stewardship.

References

A comprehensive list of references is available upon request.

Sources

A Comparative Guide to the Synthetic Utility of 1,1,1-Tribromo-2,2,2-trichloroethane and Related Polyhaloethanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of 1,1,1-tribromo-2,2,2-trichloroethane, a unique polyhalogenated alkane, against its structural analogs. In the absence of extensive direct benchmark studies, this document establishes a framework for evaluating its performance in key synthetic applications. We will delve into its physicochemical properties, propose detailed experimental protocols for comparative analysis, and discuss the critical safety and environmental considerations, offering a holistic view for its potential integration into advanced chemical synthesis.

Introduction: The Role of Polyhalogenated Ethanes in Modern Synthesis

Polyhalogenated alkanes are a cornerstone of modern organic chemistry, serving as versatile reagents, solvents, and initiators. Their utility is largely dictated by the nature and number of halogen atoms, which influence bond dissociation energies, reactivity, and polarity. Compounds like 1,1,1-trichloroethane were once staples as industrial solvents and cleaning agents due to their efficacy and low toxicity compared to other chlorinated hydrocarbons.[1][2][3] However, environmental concerns, particularly ozone depletion, led to significant restrictions on many of these compounds under international agreements like the Montreal Protocol.[4]

This has spurred a continuous search for alternatives and a deeper investigation into lesser-known polyhaloalkanes. This compound (C₂Br₃Cl₃) is a particularly interesting molecule.[5][6] Its fully substituted ethane skeleton, featuring both bromine and chlorine atoms, suggests a unique reactivity profile. The significant difference in bond strength between C-Br and C-Cl bonds implies potential for selective radical generation, making it a candidate for applications in controlled radical polymerization and as a heavy atom transfer reagent in complex syntheses.

This guide aims to provide the necessary framework to benchmark the performance of this compound against more common alternatives, enabling researchers to make informed decisions about its application.

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical properties are the primary determinants of its behavior in a reaction system. Below is a comparison of this compound with several relevant haloethanes.

PropertyThis compound1,1,1-Trichloroethane1,1,1-TribromoethaneHexachloroethane
CAS Number 2431-46-1[5][7]71-55-6[2]2311-14-0[8]67-72-1
Molecular Formula C₂Br₃Cl₃[5][6]C₂H₃Cl₃[3]C₂H₃Br₃[8]C₂Cl₆
Molecular Weight 370.09 g/mol [5][7]133.40 g/mol 266.76 g/mol [8]236.74 g/mol
Appearance Crystalline solid (predicted)Colorless liquid[3]Liquid (predicted)Colorless to white crystalline solid
logP (Octanol/Water) 4.195[7]2.49[2]3.0[8]3.39
Key Feature Contains both C-Br and C-Cl bondsContains reactive C-H bondsContains reactive C-H bondsContains only C-Cl bonds

Data compiled from various chemical databases.[2][3][5][6][7][8]

Synthesis and Availability

This compound is not a commonly produced industrial chemical. Its synthesis is typically achieved through the free-radical halogenation of a suitable precursor. For instance, the conversion of 1,1,1-tribromoethane to the target molecule involves the stepwise substitution of hydrogen atoms with chlorine.[9][10] This process requires an initiation step, typically involving UV light, to generate halogen radicals, followed by propagation steps where a chlorine radical abstracts a hydrogen atom, and the resulting carbon-centered radical reacts with molecular chlorine.[9][10]

Synthesis_Pathway 1,1,1-Tribromoethane 1,1,1-Tribromoethane Intermediate_Radical Intermediate_Radical 1,1,1-Tribromoethane->Intermediate_Radical + Cl• - HCl 1,1,1-Tribromo-2-chloroethane 1,1,1-Tribromo-2-chloroethane Intermediate_Radical->1,1,1-Tribromo-2-chloroethane + Cl₂ - Cl• ... ... 1,1,1-Tribromo-2-chloroethane->... Repeat 2x This compound This compound ...->this compound

Caption: Free-radical chlorination pathway.

Due to its specialized nature, this compound is primarily available from specialty chemical suppliers for research and development purposes.

Benchmark Protocol 1: Comparative Atom Transfer Radical Polymerization (ATRP)

Causality Behind Experimental Choice: ATRP is a powerful technique for creating well-defined polymers. Its success hinges on the reversible activation of a dormant species by a catalyst complex, a process governed by the strength of the carbon-halogen bond in the initiator. Polyhalogenated alkanes are excellent initiators. By comparing the polymerization kinetics and resulting polymer characteristics, we can directly probe the relative lability of the C-Br bond in this compound versus the C-Cl bond in a compound like hexachloroethane. This provides a quantitative measure of its efficiency as a radical initiator.

Experimental Workflow: ATRP of Styrene

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis Prep 1. Add Styrene, PMDETA, and Initiator to Schlenk flask Freeze 2. Perform three freeze-pump-thaw cycles to degas Prep->Freeze Catalyst 3. Backfill with N₂ and add Cu(I)Br catalyst Freeze->Catalyst React 4. Immerse flask in oil bath at 110 °C and stir Catalyst->React Sample 5. Take timed aliquots via syringe for analysis React->Sample Quench 6. Dissolve aliquot in THF, expose to air to quench Sample->Quench GPC 7. Analyze by Gel Permeation Chromatography (GPC) for Mn, PDI Quench->GPC NMR 8. Analyze by ¹H NMR for monomer conversion Quench->NMR

Sources

A Senior Application Scientist's Guide to Distinguishing Bromo-Chloro Isomers Using Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step that underpins the reliability and reproducibility of their work. Compounds with the same molecular formula but different arrangements of atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparison of the spectroscopic signatures of three constitutional isomers of bromochlorobenzene, offering a practical framework for their differentiation using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and vibrational (infrared and Raman) spectroscopy.

The Challenge of Isomeric Differentiation

Constitutional isomers, such as 1-bromo-2-chlorobenzene, 1-bromo-3-chlorobenzene, and 1-bromo-4-chlorobenzene, present a unique analytical challenge. Their identical molecular weight and elemental composition can make them difficult to distinguish using basic analytical techniques. However, their distinct intramolecular environments give rise to subtle yet definitive differences in their interactions with electromagnetic radiation and magnetic fields, which can be elucidated using modern spectroscopic methods.

Mass Spectrometry: Unraveling Isotopic Patterns

Mass spectrometry (MS) is a powerful tool for determining the elemental composition of a molecule. For halogenated compounds, the presence of isotopes of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) in characteristic natural abundances creates a unique isotopic pattern in the mass spectrum, confirming the presence of these elements.

The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1, while the abundance of ⁷⁹Br to ⁸¹Br is nearly 1:1. For a molecule containing one chlorine atom and one bromine atom, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺). We expect to see a peak for the molecule containing ³⁵Cl and ⁷⁹Br (M), a peak for the molecules containing ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br (M+2), and a peak for the molecule containing ³⁷Cl and ⁸¹Br (M+4). The expected intensity ratio of these peaks is approximately 3:4:1.

While the isotopic pattern confirms the presence of one bromine and one chlorine atom, it does not, by itself, differentiate between the constitutional isomers as they all have the same elemental composition. However, the fragmentation patterns, influenced by the relative positions of the substituents, can sometimes offer clues to the isomeric structure.

Table 1: Key Mass Spectrometry Data for Bromochlorobenzene Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
1-Bromo-2-chlorobenzene190, 192, 194111, 75
1-Bromo-3-chlorobenzene190, 192, 194111, 75
1-Bromo-4-chlorobenzene190, 192, 194111, 75

Note: The primary value of mass spectrometry in this context is the confirmation of the elemental formula C₆H₄BrCl through the distinct isotopic pattern.

Experimental Protocol: Acquiring a Mass Spectrum

A standard protocol for analyzing volatile organic compounds like bromochlorobenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The isomers will be separated based on their boiling points and interactions with the GC column.

  • Ionization: As the separated isomers elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method for this class of compounds.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass_Spectrometry_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Sample_Prep Sample Preparation (Dilute in Volatile Solvent) GC_Injection Injection GC_Sample_Prep->GC_Injection GC_Separation Separation (Based on Boiling Point) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Detection Detection & Spectrum Generation MS_Analysis->MS_Detection

Caption: GC-MS workflow for bromo-chloro isomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers. It provides detailed information about the chemical environment of each nucleus in a molecule.

¹H NMR Spectroscopy

The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment. The electronegativity of the halogen substituents and their relative positions on the benzene ring influence the electron density around the aromatic protons, leading to distinct chemical shifts and coupling patterns for each isomer.

  • 1-Bromo-2-chlorobenzene (ortho): The protons are in close proximity to both the bromine and chlorine atoms, resulting in a complex multiplet pattern in the aromatic region (typically δ 7.0-7.6).

  • 1-Bromo-3-chlorobenzene (meta): The protons experience less direct influence from both halogens compared to the ortho isomer, leading to a different set of chemical shifts and coupling constants. The spectrum often shows a slightly more resolved pattern than the ortho isomer.

  • 1-Bromo-4-chlorobenzene (para): Due to the symmetry of the molecule, there are only two chemically distinct types of aromatic protons. This results in a simpler spectrum, typically consisting of two doublets.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. This is a key differentiator for the bromochlorobenzene isomers.

  • 1-Bromo-2-chlorobenzene (ortho): All six carbon atoms are in unique chemical environments, resulting in six distinct signals in the ¹³C NMR spectrum.

  • 1-Bromo-3-chlorobenzene (meta): Due to a plane of symmetry passing through the C-2 and C-5 positions, there are six unique carbon environments, giving rise to six signals.

  • 1-Bromo-4-chlorobenzene (para): This highly symmetric molecule has a plane of symmetry that makes carbons 2 and 6, and carbons 3 and 5 equivalent. This results in only four distinct signals in the ¹³C NMR spectrum.

Table 2: Comparative ¹H and ¹³C NMR Data for Bromochlorobenzene Isomers

Isomer¹H NMR (δ ppm, CDCl₃)¹³C NMR (Number of Signals)
1-Bromo-2-chlorobenzeneComplex multiplet (~7.0-7.6)6
1-Bromo-3-chlorobenzeneComplex multiplet (~7.1-7.5)6
1-Bromo-4-chlorobenzeneTwo doublets (~7.2 and 7.4)4
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

  • Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Processing: The acquired data (a free induction decay, or FID) is Fourier transformed to generate the NMR spectrum.

NMR_Spectroscopy_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Spectrometer_Setup Spectrometer Setup (Locking) Sample_Prep->Spectrometer_Setup Shimming Shimming (Optimize Field Homogeneity) Spectrometer_Setup->Shimming Acquisition Data Acquisition (¹H and ¹³C Pulse Sequences) Shimming->Acquisition Processing Data Processing (Fourier Transform) Acquisition->Processing Spectrum NMR Spectrum Processing->Spectrum

Caption: Workflow for acquiring NMR spectra of bromo-chloro isomers.

Vibrational Spectroscopy: Fingerprinting the Isomers

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. The substitution pattern on the benzene ring significantly influences the vibrational modes, making these techniques excellent for "fingerprinting" and distinguishing between the bromochlorobenzene isomers.

Key spectral regions to examine include:

  • C-Cl and C-Br Stretching: These vibrations occur in the fingerprint region of the IR spectrum (typically below 800 cm⁻¹) and are sensitive to the overall molecular structure.

  • C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

  • Ring Vibrations: Aromatic ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The number and position of these bands can differ between the isomers.

Table 3: Key Vibrational Spectroscopy Data for Bromochlorobenzene Isomers

IsomerC-H Out-of-Plane Bending (cm⁻¹)Other Key Bands (cm⁻¹)
1-Bromo-2-chlorobenzene~750 (strong)C-Cl and C-Br stretches
1-Bromo-3-chlorobenzene~770 and ~870 (strong)C-Cl and C-Br stretches
1-Bromo-4-chlorobenzene~820 (strong)C-Cl and C-Br stretches
Experimental Protocol: Acquiring IR and Raman Spectra

For IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed onto the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

For Raman Spectroscopy:

  • Sample Preparation: Place the liquid sample in a glass vial or NMR tube.

  • Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. A high-resolution spectrometer is used to analyze the frequency of the scattered light.

Vibrational_Spectroscopy_Workflow cluster_IR IR (ATR) Spectroscopy cluster_Raman Raman Spectroscopy IR_Sample Place Sample on ATR Crystal IR_Background Record Background Spectrum IR_Sample->IR_Background IR_Spectrum Record Sample Spectrum IR_Background->IR_Spectrum Raman_Sample Place Sample in Vial Raman_Acquisition Laser Excitation & Collection Raman_Sample->Raman_Acquisition

Caption: Workflows for IR (ATR) and Raman spectroscopy.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of bromo-chloro constitutional isomers is readily achievable through a synergistic application of modern spectroscopic techniques. While mass spectrometry confirms the elemental composition, it is the nuanced information from ¹H and, most definitively, ¹³C NMR that provides the clearest differentiation based on the unique electronic environments and molecular symmetry of each isomer. Vibrational spectroscopy serves as an excellent complementary technique, offering a characteristic "fingerprint" for each isomer based on their distinct vibrational modes. By understanding the principles behind each of these techniques and their application to the specific problem of bromo-chloro isomer differentiation, researchers can confidently and accurately characterize their compounds.

References

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chlorobenzene. PubChem. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chlorobenzene. PubChem. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chlorobenzene. PubChem. Retrieved January 8, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chlorobenzene. Retrieved January 8, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene. Retrieved January 8, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene. Retrieved January 8, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved January 8, 2026, from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 8, 2026, from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 8, 2026, from [Link]

A Researcher's Guide to Validating Computational Models of 1,1,1-Tribromo-2,2,2-trichloroethane Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research, particularly within drug development and toxicology, the predictive power of computational modeling is indispensable. 1,1,1-Tribromo-2,2,2-trichloroethane (TBTCE), a heavily halogenated hydrocarbon, serves as a compelling case study. Its complex reactivity profile, driven by the steric and electronic effects of its six halogen atoms, makes theoretical prediction of its behavior both challenging and crucial. While computational methods provide profound insights into reaction pathways and kinetics, their predictions are theoretical until anchored by empirical evidence. This guide offers a comprehensive framework for researchers to rigorously validate in silico models of TBTCE reactivity, ensuring that computational predictions translate into reliable, real-world understanding.

The Imperative of Validation: Grounding Theory in Reality

The reactivity of TBTCE is multifaceted, with potential pathways including radical reactions, dehalogenation, and nucleophilic substitutions. The products and rates of these reactions are critical determinants of its biological activity and environmental fate. Computational models, such as those employing Density Functional Theory (DFT) or ab initio methods, can predict transition states, reaction barriers, and product distributions. However, the accuracy of these predictions is highly sensitive to the chosen parameters, such as the functional, basis set, and solvation model. Without experimental validation, computational results remain hypotheses. The process of validation is not merely a confirmation step but an integral part of the modeling process itself, creating a feedback loop that refines and improves predictive accuracy.

Bridging the Computational-Experimental Divide

The validation of a computational model is fundamentally a comparative process. Predictions generated in silico are tested against observable, measurable phenomena in the laboratory. The choice of both computational and experimental methods should be synergistic, with each informing the other.

Computational MethodKey PredictionsPrimary Experimental ValidationRationale for Pairing
Density Functional Theory (DFT) Reaction energies, activation barriers, transition state geometries, reaction product distributions.Kinetic Assays (UV-Vis, NMR) & Product Analysis (GC-MS) DFT provides quantitative predictions of reaction rates (via activation energies) and outcomes, which are directly measurable through kinetic studies and product identification.
Ab Initio Methods High-accuracy energies, bond dissociation energies, molecular orbital analysis.Spectroscopic Analysis (IR, Raman) & Electrochemical Methods These high-level calculations can predict vibrational frequencies and redox potentials that can be directly compared with spectroscopic and electrochemical measurements.
Molecular Dynamics (MD) Conformational landscapes, solvent effects, transport properties, reaction dynamics.Time-Resolved Spectroscopy MD simulates the evolution of a system over time, providing insights into dynamic processes that can be probed with time-resolved experimental techniques.
Workflow for Rigorous Model Validation

The process of validating a computational model is iterative. It begins with the computational prediction, which then informs the design of targeted experiments. The results of these experiments are then used to assess the accuracy of the model, leading to its refinement and further rounds of prediction and validation.

ValidationWorkflow cluster_comp Computational Phase cluster_exp Experimental Phase cluster_analysis Analysis & Refinement Model Develop Computational Model (e.g., DFT, Ab Initio) Simulate Simulate TBTCE Reactivity Model->Simulate Predict Generate Predictions (Activation Energies, Products) Simulate->Predict Design Design Validation Experiments Predict->Design Informs Compare Compare Predictions vs. Experimental Data Predict->Compare Execute Perform Kinetic & Product Analyses Design->Execute Analyze Collect & Analyze Data Execute->Analyze Analyze->Compare Refine Refine Computational Model Compare->Refine Discrepancies? Refine->Model Iterate

Caption: An iterative workflow for the validation of computational models.

Core Experimental Validation Protocols

The following protocols provide detailed methodologies for generating the high-quality experimental data needed to validate computational models of TBTCE reactivity.

Protocol 1: Determining Reaction Kinetics via UV-Visible Spectroscopy

Core Directive: This protocol aims to measure the rate constant and activation energy of a TBTCE reaction, providing a direct quantitative comparison for computationally derived values. UV-Visible spectroscopy is a widely used technique for monitoring reaction kinetics due to its sensitivity and simplicity.

Methodology:

  • Preparation:

    • Prepare a stock solution of TBTCE in a UV-transparent solvent (e.g., acetonitrile).

    • Prepare a stock solution of the co-reactant (e.g., a nucleophile).

    • Determine the λ_max of TBTCE by scanning its absorbance spectrum.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's temperature-controlled cell holder to the desired reaction temperature.

    • In a quartz cuvette, mix the TBTCE and co-reactant solutions to initiate the reaction.

    • Immediately begin monitoring the absorbance at λ_max over time.

  • Data Analysis:

    • Assuming pseudo-first-order conditions (i.e., the co-reactant is in large excess), plot the natural log of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot is equal to -k_obs, where k_obs is the observed rate constant.

    • Repeat the experiment at several different temperatures.

  • Activation Energy Calculation:

    • Construct an Arrhenius plot by plotting ln(k_obs) versus the inverse of the temperature in Kelvin (1/T).

    • The slope of the Arrhenius plot is equal to -E_a/R, where E_a is the experimental activation energy and R is the gas constant.

Self-Validation System: The linearity of the ln(A) vs. time plot confirms that the reaction follows first-order (or pseudo-first-order) kinetics under the experimental conditions. A high coefficient of determination (R² > 0.99) for the Arrhenius plot provides confidence in the calculated activation energy.

Protocol 2: Identification of Reaction Products by GC-MS

Core Directive: This protocol is designed to identify the products of a TBTCE reaction, which is essential for validating the computationally predicted reaction mechanism. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard for analyzing halogenated organic compounds due to its excellent separation and identification capabilities.

Methodology:

  • Reaction and Sampling:

    • Perform the TBTCE reaction under the desired conditions.

    • At various time points, quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

    • Extract the reaction mixture with a suitable organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis:

    • Inject the extract into a GC-MS system equipped with a column suitable for halogenated compounds.

    • The gas chromatograph will separate the components of the mixture based on their boiling points and polarity.

    • The mass spectrometer will fragment the eluted compounds, generating a characteristic mass spectrum for each.

  • Product Identification:

    • Compare the retention times and mass spectra of the peaks in the chromatogram to those of known standards (e.g., commercially available potential products like 1,1-dibromo-2,2,2-trichloroethane).

    • If standards are unavailable, the mass spectra can be compared to spectral libraries (e.g., NIST) for tentative identification.

Self-Validation System: The use of an internal standard allows for quantification of the products, providing a measure of the reaction yield and product distribution. Spiking the sample with a known standard and observing co-elution provides high confidence in peak identification.

Proposed Reaction Pathway for Reductive Dehalogenation

Computational models often explore various potential reaction pathways. The products identified by GC-MS can help to confirm or refute these proposed mechanisms.

ReactionPathway TBTCE CBr3-CCl3 (TBTCE) Intermediate1 [CBr2-CCl3]• + Br- TBTCE->Intermediate1 + e- (Reduction) Intermediate2 [CBr3-CCl2]• + Cl- TBTCE->Intermediate2 + e- (Reduction) Product1 CHBr2-CCl3 (1,1-Dibromo-2,2,2-trichloroethane) Intermediate1->Product1 + H• Product2 CBr3-CHCl2 (1,1,1-Tribromo-2,2-dichloroethane) Intermediate2->Product2 + H•

Caption: A simplified diagram showing two potential initial steps in the reductive dehalogenation of TBTCE.

Conclusion: A Symbiotic Approach to Predictive Science

The validation of computational models is not a mere procedural step but the cornerstone of predictive chemical science. For a molecule as complex as this compound, an unvalidated model is of limited practical value. By employing a synergistic approach, where computational predictions guide targeted experiments and experimental results, in turn, refine the theoretical models, researchers can develop a robust and reliable understanding of TBTCE reactivity. This iterative process of prediction, measurement, and refinement is essential for advancing our knowledge in drug development, toxicology, and beyond.

References

  • Molecular dynamics simulations in kinetics | Chemical Kinetics Class Notes. Fiveable. [https://www.fiveable.me/ap-chem/unit-5/molecular-dynamics-simulations-in-kinetics/study-guide/cs-325-molecular-dynamics-simulations-in-kinetics]([Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,1,1-Tribromo-2,2,2-trichloroethane and Other Mixed Halogenated Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Immediate Safety and Hazard Assessment

The chemical structure of 1,1,1-Tribromo-2,2,2-trichloroethane (C₂Br₃Cl₃) suggests it is a dense, non-flammable, and highly halogenated organic compound.[1] Due to the presence of both bromine and chlorine, it requires careful management as a hazardous substance. The primary disposal route for such compounds is high-temperature incineration at a specialized facility.[2][3]

Personal Protective Equipment (PPE) and Handling

Given the lack of specific toxicological data, a conservative approach to safety is mandatory. The hazards are inferred from structurally similar halogenated hydrocarbons.

  • Ventilation: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Use chemically resistant gloves. Given that similar solvents can degrade common glove materials, select gloves rated for chlorinated and brominated compounds (e.g., Viton® or multi-layer laminates). Consult the glove manufacturer's compatibility charts.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure an emergency safety shower and eyewash station are immediately accessible.

Incompatible Materials

Halogenated hydrocarbons can react violently with certain materials. Avoid all contact with:

  • Chemically Active Metals: Aluminum, magnesium, zinc, sodium, and potassium can cause vigorous or explosive reactions.[4][5]

  • Strong Bases and Oxidizers: Avoid contact with strong bases (e.g., sodium hydroxide) and oxidizing agents.[5]

Part 2: Hazardous Waste Classification and Segregation

Proper classification is a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).

RCRA Waste Determination

As a generator of this chemical waste, you are legally responsible for determining if it is a hazardous waste.[6] This is a two-step process:

  • Is it a Listed Waste? The EPA maintains lists of wastes from specific industrial processes (K-list) and common sources (F-list). Spent halogenated solvents are prominently featured. If this compound is used as a solvent for degreasing, it would likely be classified under the F001 waste code.[7][8] If used as a solvent for other purposes, it would fall under the F002 category.[7]

  • Is it a Characteristic Waste? Even if not explicitly listed, a waste is hazardous if it exhibits one of four characteristics: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).[9] While this compound is likely non-flammable, its toxicity profile is unknown. A Toxicity Characteristic Leaching Procedure (TCLP) test may be required by your EHS department to check for leachable toxic constituents.

Waste Segregation

Proper segregation is critical for safety and cost-effective disposal.

  • DO NOT mix this compound waste with any other waste stream, particularly non-halogenated solvents.

  • Mixing a non-halogenated solvent with a halogenated one forces the entire mixture to be managed as the more expensive and more stringently regulated halogenated waste.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a clear workflow from waste generation to final disposal.

Step 1: Containerization

Collect waste this compound in a designated, compatible waste container.

  • Container Material: Use a glass or high-density polyethylene (HDPE) container that is in good condition, with a tightly sealing screw cap.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 2: Labeling

Proper labeling is crucial for safety and regulatory compliance. The label must be securely affixed to the container and include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "Waste this compound". Do not use abbreviations or chemical formulas.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Storage

Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), following institutional and RCRA guidelines.

  • The storage area must have secondary containment (e.g., a spill tray) capable of holding the entire volume of the largest container.

  • Store away from incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup. Waste must be transported by a certified hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF). You are responsible for the waste from "cradle to grave."

Part 4: Approved Disposal Method: High-Temperature Incineration

The standard and most environmentally sound method for destroying highly halogenated compounds like this compound is incineration at a specialized hazardous waste facility.[2][10]

The high bromine and chlorine content necessitates specific incinerator capabilities.[2][11][12] The combustion process breaks the carbon-halogen bonds, but produces significant amounts of acidic gases (Hydrogen Bromide and Hydrogen Chloride). Therefore, the incinerator must be equipped with advanced flue gas treatment systems, such as acid gas scrubbers, to neutralize these corrosive and toxic byproducts before they are released into the atmosphere.[2][13] Improper incineration can lead to the formation of highly toxic polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/PCDD and PBDF/PCDF).[2][11]

Part 5: Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to ensure personnel safety and minimize environmental contamination.

  • Alert Personnel: Immediately notify everyone in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and prevent re-entry.

  • Report: Contact your institution's EHS or emergency response team.

  • Control and Clean-up (only if trained and safe to do so):

    • Don appropriate PPE as described in Part 1.1.

    • Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or special absorbent pads). Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Label the container as "Debris contaminated with this compound" and manage it as hazardous waste.

    • Decontaminate the spill area according to EHS procedures.

Data and Workflow Visualization

Summary of Properties and Requirements
Property/RequirementDescriptionRationale & Reference
Chemical Formula C₂Br₃Cl₃A fully substituted ethane with three bromine and three chlorine atoms.[1]
Physical State Presumed to be a dense liquid or solid at room temperature.Based on high molecular weight (370.1 g/mol ).[1]
RCRA Waste Code Likely F001 or F002 if used as a solvent.Classification for spent halogenated solvents.[7][8]
Primary Hazard Presumed Toxic, Environmental Hazard.Based on the structure of analogous halogenated hydrocarbons.
Handling Must be handled in a chemical fume hood.To prevent inhalation of potentially toxic vapors.
Required PPE Chemical goggles, face shield, chemically resistant gloves, lab coat.To prevent skin and eye contact.
Disposal Method High-temperature incineration with acid gas scrubbing.Required to destroy the compound and neutralize corrosive byproducts.[2][13]
Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Generation & Collection cluster_disposal Disposal Protocol sds Obtain Manufacturer's Safety Data Sheet (SDS) assess Assess Hazards & Consult with EHS Dept. sds->assess ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe handle Handle Chemical in Chemical Fume Hood ppe->handle collect Collect Waste in a Designated, Compatible Container handle->collect spill Emergency Spill? handle->spill segregate Segregate from All Other Waste Streams collect->segregate label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Accumulation Date segregate->label_waste store Store in Secondary Containment in SAA/CAA label_waste->store schedule Contact EHS for Waste Pickup store->schedule transport Transport via Certified Hauler to Permitted TSDF schedule->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate spill->collect No spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes

Caption: Decision workflow for the safe disposal of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54184083, this compound. Retrieved from [Link]

  • United Nations Environment Programme (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]

  • Tondeur, Y., et al. (n.d.). BROMINE AHD WASTE INCINERATION. Retrieved from the Organohalogen Compounds journal archives.
  • Norwegian Ministry of the Environment (n.d.). Decomposition of BFRs and emission of dioxins from co-incineration of MSW and electrical and electronic plastics waste. Retrieved from [Link]

  • Bergstrom, J. (1991). Bromine and waste incineration : an environmental risk? Semantic Scholar. Retrieved from [Link]

  • Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6278, 1,1,1-Trichloroethane. Retrieved from [Link]

  • ILO and WHO (2021). International Chemical Safety Cards (ICSC) - 1,1,1-TRICHLOROETHANE. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). Safety Data Sheet - 1,1,2-Trichloroethane Standard. Retrieved from [Link]

  • Matheson Tri-Gas, Inc. (1999). 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Toxicological Profile for 1,1,1-Trichloroethane. Retrieved from [Link]

  • New Jersey Department of Environmental Protection (n.d.). 1,1,1-trichloroethane health-based maximum contaminant level. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). A guide to complying with the 2024 trichloroethylene (tce) regulation under the toxic substances control act (tsca). Retrieved from [Link]

  • University of Georgia Environmental Safety Division (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Earthjustice (2019). 1,1,2-Trichloroethane: Technical Report on the Conditions of Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). 1,1,2-Trichloroethane. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1,1,1-Tribromo-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1,1,1-Tribromo-2,2,2-trichloroethane. As a heavily halogenated alkane, this compound demands a rigorous and proactive approach to safety. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to work confidently and safely, ensuring both personal protection and experimental integrity. Our approach is grounded in the foundational principle of minimizing exposure through a combination of engineering controls and meticulously selected Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for this compound is not extensively documented, its structure as a polyhalogenated hydrocarbon allows us to infer a significant hazard profile based on analogous compounds like 1,1,1-trichloroethane and 1,1,2-trichloroethane. The primary risks associated with such chemicals include:

  • Acute Toxicity: Harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Inhalation of vapors can cause central nervous system depression, leading to symptoms like dizziness, headache, nausea, and incoordination.[3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation, redness, and dryness.[1][2][3] The substance is also expected to be an eye irritant.[2]

  • Organ Toxicity: Prolonged or repeated exposure to similar chlorinated hydrocarbons is linked to potential damage to the liver and kidneys.[1][2]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) places some related compounds in categories indicating potential or probable carcinogenicity.[4] Therefore, this compound should be handled as a potential carcinogen.[5]

  • Hazardous Decomposition: When heated to decomposition or burned, it can release toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, phosgene, and carbon monoxide.[2][6][7]

Given these potential hazards, all work with this compound must be conducted within a framework of stringent safety protocols.

The Hierarchy of Controls: Engineering First

Personal Protective Equipment is the final barrier between you and a chemical hazard. The primary lines of defense are robust engineering and administrative controls.

  • Designated Area: All work with this compound must be performed in a designated area, clearly marked with hazard signs.[5]

  • Chemical Fume Hood: All handling, weighing, and transferring of this compound must occur inside a properly functioning chemical fume hood to control vapor inhalation.[8] Keep the sash as low as possible and conduct all work at least 6 inches (15 cm) inside the plane of the sash.[8][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle this chemical in poorly ventilated areas like cold rooms, which often recirculate air.[10]

Personal Protective Equipment (PPE): Your Final Defense

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.[9][11]

Eye and Face Protection

Standard safety glasses are insufficient. The risk of chemical splashes necessitates a higher level of protection.

  • Required: Wear splash-resistant safety goggles that meet ANSI Z87.1 standards.[9]

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or there is a significant splash risk, supplement safety goggles with a full-face shield.[11][12] An emergency eyewash station must be immediately accessible.

Hand Protection

No single glove material protects against all chemicals.[9] For halogenated hydrocarbons, material choice is critical. Butyl rubber and neoprene offer poor resistance.[13][14] The best choices provide extended contact protection against chlorinated solvents.

  • Primary Gloves: Wear fluoroelastomer (Viton®) or Norfoil® (Silver Shield®) gloves, which offer excellent resistance to a broad range of chlorinated solvents.[13]

  • Double Gloving: For added protection, consider wearing two pairs of compatible gloves. A common practice is to wear a thinner, disposable nitrile glove underneath a more robust outer glove. This protects against incidental contact during glove removal.

  • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before each use.[10] After handling, wash the exterior of the gloves before removing them.

Glove MaterialProtection LevelKey Considerations
Norfoil® (Silver Shield®) ExcellentProvides the highest level of chemical resistance but can be stiff and reduce dexterity.[13]
Fluoroelastomer (Viton®) ExcellentGood for organic solvents, including chlorinated ones.[13] Offers good resistance to cuts.
Polyvinyl Alcohol (PVA) GoodResists a very broad range of organics but is water-soluble and should not be used in aqueous solutions.[13]
Nitrile Fair (Incidental Contact Only)Suitable for short-duration tasks and as an under-glove. Prone to degradation with prolonged exposure to chlorinated solvents.[13][14]
Neoprene / Butyl Rubber PoorNot recommended for use with halogenated and aromatic hydrocarbons.[13][14]
Body Protection

Protect your skin from potential splashes and contamination.

  • Laboratory Coat: A chemically resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Apron: For procedures involving larger volumes or a high risk of splashing, wear a chemically resistant apron over the lab coat.

  • Clothing and Footwear: Wear long pants and fully enclosed shoes made of a non-porous material.[10] Sandals, perforated shoes, and shorts are strictly prohibited.

Respiratory Protection

Engineering controls (i.e., a fume hood) are the primary method for respiratory protection. However, in the event of a spill or control failure, respiratory protection is essential.

  • Standard Operations: Not required if all work is conducted in a certified chemical fume hood.

  • Emergency Use: For spill response or situations where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Personnel must be properly trained, fit-tested, and enrolled in a respiratory protection program.[15]

Operational and Disposal Plans

A safe experiment is a well-planned experiment.[5]

Step-by-Step Handling Protocol
  • Preparation:

    • Review the Safety Data Sheet (SDS) for this or a closely related compound.

    • Ensure the chemical fume hood is operational and uncluttered.

    • Assemble all necessary equipment, including secondary containment trays.[5][8]

    • Prepare and label waste containers in advance.[8]

    • Don all required PPE as described above.

  • Execution:

    • Work within the designated area inside the fume hood.

    • Use the minimum quantity of the chemical necessary for the procedure.[5]

    • Keep containers tightly closed when not in use.

    • Avoid direct contact and inhalation of vapors.[16]

  • Post-Handling & Decontamination:

    • Decontaminate all work surfaces thoroughly after completion.

    • Wipe down the exterior of primary containers before returning them to storage.

    • Carefully remove PPE, avoiding contamination of your skin. Remove gloves last.

    • Wash hands and forearms thoroughly with soap and water after removing PPE.[5][10]

Chemical Waste Disposal Plan

This compound is considered hazardous waste.

  • Segregation: Collect all waste containing this chemical in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Container: Use a robust, leak-proof container with a secure screw-top cap. Glass or lined metal containers are appropriate; avoid aluminum or galvanized containers.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: The sealed container should be stored in a designated satellite accumulation area. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6][17]

Emergency Response Protocol

Spill Response:

  • Evacuate personnel from the immediate area.

  • Eliminate all ignition sources.

  • If the spill is small and you are trained to handle it, absorb the material with an inert absorbent like sand or vermiculite. Place the contaminated material into a sealed container for disposal.

  • For large spills, evacuate the lab, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.

First Aid:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Workflow for Safe Handling

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Procedure P1 Review SDS & SOP P2 Verify Fume Hood & Eyewash/Shower P1->P2 P3 Don Full PPE (Goggles, Lab Coat, Viton/Norfoil Gloves) P2->P3 P4 Prepare Labeled Waste Container P3->P4 H1 Work Inside Fume Hood in Secondary Containment P4->H1 H2 Use Minimum Quantity H1->H2 H3 Keep Containers Sealed H2->H3 C1 Segregate Waste into Labeled Container H3->C1 C2 Decontaminate Work Surfaces & Equipment C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.